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  • Product: 2-methoxy-N-phenylbenzamide
  • CAS: 6833-21-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methoxy-N-Phenylbenzamide: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-methoxy-N-phenylbenzamide, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-methoxy-N-phenylbenzamide, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its emerging biological applications, particularly as a scaffold for developing novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Molecular Identity and Chemical Structure

2-Methoxy-N-phenylbenzamide, also known as 2-methoxybenzanilide, is an aromatic amide. Its structure features a central benzamide core with a methoxy group at the ortho-position of the benzoyl ring and a phenyl group attached to the amide nitrogen.

  • IUPAC Name: 2-methoxy-N-phenylbenzamide[1]

  • CAS Number: 6833-21-2[1]

  • Molecular Formula: C₁₄H₁₃NO₂[1]

  • Molecular Weight: 227.26 g/mol [1]

  • Chemical Structure:

    Chemical structure of 2-methoxy-N-phenylbenzamide.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 2-methoxy-N-phenylbenzamide are summarized in the table below.

PropertyValueSource
Molecular Weight 227.26 g/mol [1]
XLogP3 2.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 38.3 Ų[1]

The XLogP3 value suggests a moderate lipophilicity, which is often favorable for oral bioavailability. The number of hydrogen bond donors and acceptors, along with the polar surface area, are within the ranges typically associated with drug-like molecules.

Synthesis and Purification

The most common and straightforward synthesis of 2-methoxy-N-phenylbenzamide involves the acylation of aniline with 2-methoxybenzoyl chloride. This Schotten-Baumann-type reaction is efficient and can be performed under standard laboratory conditions.

Experimental Protocol: Synthesis of 2-methoxy-N-phenylbenzamide

This protocol is adapted from established procedures for the synthesis of N-phenylbenzamides.[2]

Materials and Reagents:

  • 2-Methoxybenzoyl chloride

  • Aniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Hexane/Ethyl acetate mixture for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. The use of a slight excess of the base is crucial to neutralize the HCl generated during the reaction, thus driving the reaction to completion.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-methoxybenzoyl chloride (1.05 equivalents) in dichloromethane dropwise to the stirred aniline solution. The slow addition is important to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess aniline and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 2-methoxy-N-phenylbenzamide as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline ReactionVessel Reaction at 0°C to RT Aniline->ReactionVessel MethoxybenzoylChloride 2-Methoxybenzoyl Chloride MethoxybenzoylChloride->ReactionVessel Base Triethylamine Base->ReactionVessel Solvent Dichloromethane Solvent->ReactionVessel Washing Aqueous Washing ReactionVessel->Washing Quench with H₂O Drying Drying Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization Concentration->Purification Product 2-Methoxy-N-phenylbenzamide Purification->Product

A generalized workflow for the synthesis of 2-methoxy-N-phenylbenzamide.

Spectroscopic Characterization

The identity and purity of the synthesized 2-methoxy-N-phenylbenzamide can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-methoxy-N-phenylbenzamide in CDCl₃ is expected to show the following characteristic signals:

  • A singlet for the methoxy group (-OCH₃) protons around δ 3.9-4.0 ppm.

  • A complex multiplet pattern in the aromatic region (δ 6.9-8.3 ppm) corresponding to the nine aromatic protons. The protons on the 2-methoxyphenyl ring and the N-phenyl ring will exhibit distinct splitting patterns due to their electronic environments and coupling with neighboring protons.

  • A broad singlet for the amide proton (N-H) typically in the downfield region (δ 8.0-9.5 ppm), the exact chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:

  • A signal for the methoxy carbon (-OCH₃) around δ 55-56 ppm.

  • Multiple signals in the aromatic region (δ 110-160 ppm) for the twelve aromatic carbons.

  • A characteristic signal for the carbonyl carbon (C=O) of the amide group in the downfield region, typically around δ 165-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected at:

  • N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

  • C-H stretch (aromatic): Signals just above 3000 cm⁻¹.

  • C-H stretch (aliphatic, -OCH₃): Signals just below 3000 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H bend (amide II band): A band around 1510-1550 cm⁻¹.

  • C-O-C stretch (ether): A strong band in the region of 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 2-methoxy-N-phenylbenzamide would be expected to show a molecular ion peak [M]⁺ at m/z 227. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to characteristic fragment ions.

Biological Activities and Applications in Drug Development

The benzamide scaffold is a privileged structure in medicinal chemistry, and the introduction of a 2-methoxy group can significantly influence the biological activity of the molecule.

Inhibition of the Hedgehog Signaling Pathway

Recent research has highlighted the potential of 2-methoxybenzamide derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway.[3][4] The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[3][4]

The 2-methoxybenzamide scaffold has been identified as a key component in novel Hh pathway antagonists.[3] These compounds are believed to exert their inhibitory effect by targeting the Smoothened (Smo) receptor, a key transmembrane protein in the Hh signaling cascade.[3][4] The methoxy group at the ortho position can form crucial hydrogen bond interactions within the binding pocket of the Smo receptor, thereby enhancing the inhibitory potency.[3][4]

HedgehogPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 Binds and inactivates SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes Activates Inhibitor 2-Methoxy-N-phenylbenzamide (or derivative) Inhibitor->SMO Inhibits

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Exploratory

An In-depth Technical Guide to 2-methoxy-N-phenylbenzamide: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 2-methoxy-N-phenylbenzamide, a versatile benzamide derivative with significant potential in drug discovery and development. The document details the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-N-phenylbenzamide, a versatile benzamide derivative with significant potential in drug discovery and development. The document details the compound's nomenclature, physicochemical properties, and provides a robust, self-validating protocol for its synthesis via the Schotten-Baumann reaction. Furthermore, this guide delves into the compound's application as a scaffold for developing inhibitors of the Hedgehog signaling pathway, a critical target in oncology. This work is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis and medicinal chemistry.

Introduction and Nomenclature

2-methoxy-N-phenylbenzamide is an aromatic amide that has garnered interest within the scientific community for its utility as a synthetic intermediate and its role in the development of pharmacologically active molecules. Its structure features a benzamide core with a methoxy group at the ortho-position of the benzoyl ring and a phenyl group attached to the amide nitrogen.

The nomenclature for this compound is straightforward. Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-methoxy-N-phenylbenzamide .[1] This name systematically describes the arrangement of its functional groups.

Synonyms and Identifiers:

  • 2-methoxybenzanilide[1]

  • N-Phenyl-2-methoxybenzamide

  • CAS Number: 6833-21-2[1]

  • PubChem CID: 790564[1]

  • Molecular Formula: C₁₄H₁₃NO₂[1]

  • Molecular Weight: 227.26 g/mol [1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2-methoxy-N-phenylbenzamide is essential for its application in research and development. The following table summarizes key computed and experimental data for this compound.

PropertyValueSource
IUPAC Name 2-methoxy-N-phenylbenzamidePubChem[1]
Molecular Formula C₁₄H₁₃NO₂PubChem[1]
Molecular Weight 227.26 g/mol PubChem[1]
Appearance Expected to be a solid at room temperatureInferred from related benzamides
Melting Point Not experimentally determined for this specific compound. Related compound N-phenylbenzamide melts at 163 °C.
Solubility Expected to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water.Inferred from related benzamides
¹H NMR See Section 4.2.1PubChem[1]
¹³C NMR See Section 4.2.2PubChem[1]
IR Spectroscopy See Section 4.2.3PubChem[1]
Mass Spectrometry See Section 4.2.4PubChem[1]

Synthesis of 2-methoxy-N-phenylbenzamide: A Self-Validating Experimental Protocol

The synthesis of 2-methoxy-N-phenylbenzamide is most effectively achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. This protocol has been designed to be self-validating, incorporating in-process checks to ensure the reaction is proceeding as expected and that the final product meets the required purity standards.

Causality of Experimental Choices
  • Reaction Type: The Schotten-Baumann reaction is a robust and high-yielding method for amide bond formation.

  • Reagents:

    • 2-methoxybenzoyl chloride: The electrophilic partner in the reaction, providing the 2-methoxybenzoyl moiety.

    • Aniline: The nucleophilic amine that attacks the carbonyl carbon of the acyl chloride.

    • Pyridine: A weak base that serves two critical functions: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it can also act as a nucleophilic catalyst.

    • Dichloromethane (DCM): An inert solvent that dissolves the reactants and facilitates the reaction.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction by observing the consumption of the starting materials and the formation of the product.

  • Purification: Recrystallization is a powerful technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Characterization A Dissolve aniline and pyridine in dichloromethane (DCM) B Cool the solution to 0°C (ice bath) A->B C Slowly add 2-methoxybenzoyl chloride solution in DCM B->C D Stir at 0°C for 30 min, then warm to room temperature C->D E Monitor reaction progress by TLC D->E F Wash with 1M HCl (aq) E->F G Wash with saturated NaHCO₃ (aq) F->G H Wash with brine G->H I Dry organic layer over Na₂SO₄ H->I J Filter and concentrate in vacuo I->J K Recrystallize from a suitable solvent (e.g., ethanol/water) J->K L Collect crystals by vacuum filtration K->L M Dry the purified product L->M N Obtain ¹H NMR, ¹³C NMR, IR, and MS data M->N O Determine melting point N->O

Caption: A generalized experimental workflow for the synthesis of 2-methoxy-N-phenylbenzamide.

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 20 mL per gram of aniline).

    • Add pyridine (1.2 eq.) to the solution.

    • Cool the flask in an ice-water bath to 0 °C.

  • Acylation:

    • In a separate flask, dissolve 2-methoxybenzoyl chloride (1.05 eq.) in anhydrous DCM (approx. 10 mL per gram of acyl chloride).

    • Slowly add the 2-methoxybenzoyl chloride solution to the stirred aniline solution at 0 °C over 15-20 minutes using a dropping funnel.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours or until completion as indicated by TLC.

  • Reaction Monitoring (Self-Validation):

    • Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

    • Spot the reaction mixture on a TLC plate alongside the starting materials (aniline and 2-methoxybenzoyl chloride).

    • The reaction is complete when the starting material spots are no longer visible, and a new, less polar product spot is prominent.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Self-Validation):

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

    • Slowly add water to the hot ethanol solution until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

    • Dry the crystals under vacuum to a constant weight.

Characterization and Structural Elucidation

The identity and purity of the synthesized 2-methoxy-N-phenylbenzamide must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amide proton, and the methoxy group protons. The methoxy group should appear as a singlet around 3.9 ppm. The amide proton will likely be a broad singlet, and the aromatic protons will appear as multiplets in the range of 6.9-8.2 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon (around 165 ppm), the methoxy carbon (around 56 ppm), and the aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the amide group around 1650 cm⁻¹, and a band for the N-H stretch around 3300 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (227.26 g/mol ).

Representative Spectral Data from PubChem

The PubChem database provides spectral information for 2-methoxy-N-phenylbenzamide, which can be used as a reference for experimental data.[1]

Application in Medicinal Chemistry: Hedgehog Signaling Pathway Inhibition

The 2-methoxybenzamide scaffold has emerged as a promising pharmacophore in the development of inhibitors for the Hedgehog (Hh) signaling pathway.[2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.[2]

The Hedgehog Signaling Pathway

The Hh signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of the Hedgehog ligand, the transmembrane protein Patched (PTCH) inhibits the activity of another transmembrane protein, Smoothened (SMO). Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival.

Mechanism of Action of 2-methoxybenzamide Derivatives

Derivatives of 2-methoxybenzamide have been shown to act as inhibitors of the Hh pathway by directly targeting the SMO receptor.[2] By binding to SMO, these compounds prevent its activation, thereby blocking the downstream signaling cascade and inhibiting the expression of GLI target genes. This mechanism of action makes them attractive candidates for the development of anti-cancer therapeutics.

Signaling Pathway Diagram

Caption: The Hedgehog signaling pathway and the inhibitory action of 2-methoxy-N-phenylbenzamide derivatives on the SMO receptor.

Conclusion

2-methoxy-N-phenylbenzamide is a compound of significant interest due to its accessible synthesis and its role as a scaffold in the development of targeted therapeutics. This guide has provided a detailed, self-validating protocol for its synthesis, a summary of its key properties, and an in-depth look at its application as a Hedgehog pathway inhibitor. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this valuable molecule in their drug discovery endeavors.

References

  • PubChem. (n.d.). 2-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • McMaster University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxybenzamide. National Institute of Standards and Technology. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]

Sources

Foundational

physical and chemical properties of 2-methoxy-N-phenylbenzamide

Title: In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 2-Methoxy-N-phenylbenzamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 2-Methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 2-Methoxy-N-phenylbenzamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

2-Methoxy-N-phenylbenzamide (CAS: 6833-21-2) is a highly versatile aromatic amide utilized extensively as an intermediate in organic synthesis, dye manufacturing, and medicinal chemistry[1]. Structurally, it features a benzamide core linking an unsubstituted phenyl ring to an ortho-methoxy-substituted phenyl ring. As an application scientist, I emphasize that the presence of the ortho-methoxy group is not merely a structural decoration; it introduces significant steric hindrance and acts as a strong electron-donating group via resonance, fundamentally altering the molecule's conformational landscape, biological permeability, and reactivity profile compared to an unsubstituted benzanilide.

Physicochemical Profiling

Understanding the baseline physical and chemical properties is critical for predicting solubility, partitioning, and reactivity in downstream applications. The following table synthesizes computational and experimental properties to guide laboratory handling and drug-design parameters[2][3][4].

PropertyValueScientific Implication
CAS Number 6833-21-2Unique identifier for regulatory and inventory tracking[2].
Molecular Formula C14H13NO2Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 9)[2].
Molecular Weight 227.26 g/mol Falls well within Lipinski's Rule of 5 for drug-likeness[2].
Melting Point 75–78 °CRelatively low for an aromatic amide, reflecting disrupted crystal packing due to the ortho-methoxy steric bulk[3][4].
Topological Polar Surface Area 38.3 ŲSuggests excellent membrane permeability; highly relevant for medicinal chemistry[2].
XLogP3-AA 3.6Indicates moderate lipophilicity, favoring solubility in organic solvents (e.g., DCM, EtOAc) over water[2].
Hydrogen Bonding 1 Donor (N-H), 2 AcceptorsFacilitates targeted intermolecular interactions in biological targets and crystal lattices[2].

Chemical Reactivity & Mechanistic Pathways

Evaluating this molecule requires understanding its dynamic participation in chemical transformations:

  • Amide Bond Formation: The most direct, scalable route to 2-methoxy-N-phenylbenzamide is the nucleophilic acyl substitution of 2-methoxybenzoyl chloride with aniline[5]. The reaction is highly exothermic and requires careful temperature control and an acid scavenger.

  • Advanced Catalytic Synthesis: Beyond classical acylation, modern methodologies have synthesized this compound via palladium-catalyzed reductive aminocarbonylation of aryl bromides with nitroarenes[6], and via photocatalytic S–C cleavage of thioesters[3]. These pathways highlight the molecule's role as a benchmark substrate for developing green-chemistry compliant amidation protocols.

  • Electrophilic Aromatic Substitution (EAS): The methoxy group strongly activates the attached aromatic ring toward EAS, directing incoming electrophiles (such as halogens or nitronium ions) to the para and ortho positions relative to the methoxy group, enabling further derivatization[1].

Self-Validating Experimental Protocol: Synthesis via Acylation

To ensure absolute trustworthiness and reproducibility, the following protocol for synthesizing 2-methoxy-N-phenylbenzamide is designed as a self-validating system. Every step includes an inherent quality control check, explaining the causality behind the experimental choices[5].

Step 1: Reaction Setup (Nucleophilic Acyl Substitution)

  • Procedure: Dissolve aniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0 °C. Add 2-methoxybenzoyl chloride (1.1 equiv) dropwise[5].

  • Causality: The nitrogen atmosphere prevents the hydrolysis of the highly reactive acid chloride. Cooling to 0 °C controls the initial exothermic reaction, minimizing the formation of di-acylated side products. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to maintain aniline in its active, unprotonated nucleophilic state.

Step 2: Reaction Monitoring

  • Procedure: Allow the reaction to warm to room temperature and stir for 2 to 4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Causality: Warming to room temperature provides the kinetic energy needed to drive the reaction to completion. TLC acts as the first validation checkpoint, confirming the complete consumption of the aniline spot.

Step 3: Aqueous Workup (Selective Impurity Removal)

  • Procedure: Quench the reaction with distilled water. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Causality: This is a chemically logical purification sequence. The 1N HCl wash specifically protonates and extracts any unreacted aniline into the aqueous layer. The NaHCO₃ wash neutralizes residual HCl and hydrolyzes any unreacted acid chloride into a water-soluble carboxylate salt. The brine wash removes residual water from the organic layer.

Step 4: Isolation and Purification

  • Procedure: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via flash chromatography or recrystallization from ethyl acetate/hexane to yield a white solid[3][4].

  • Causality: Na₂SO₄ acts as a desiccant to remove micro-droplets of water. Recrystallization exploits the differential solubility of the product versus trace impurities at varying temperatures, yielding high-purity crystals.

Analytical Characterization

Verification of the synthesized product is grounded in spectroscopic analysis. The following Nuclear Magnetic Resonance (NMR) shifts are definitive markers for 2-methoxy-N-phenylbenzamide[3][4]:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.80 (s, 1H, N-H): The amide proton appears far downfield due to the electron-withdrawing nature of the carbonyl group and potential intramolecular hydrogen bonding with the ortho-methoxy oxygen[4].

    • δ 8.30 (dd, J = 7.6, 2.0 Hz, 1H, Ar-H): Represents the proton ortho to the carbonyl group, deshielded by the anisotropic effect of the C=O bond[4].

    • δ 4.06 (s, 3H, -OCH₃): A sharp, distinct singlet confirming the presence of the methoxy group[4].

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 163.4: The amide carbonyl carbon (C=O)[4].

    • δ 157.4: The aromatic carbon attached to the methoxy oxygen (C-O), shifted downfield due to electronegativity[4].

    • δ 56.4: The aliphatic methoxy carbon (-OCH₃)[4].

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the synthetic protocol.

SynthWorkflow N1 1. Reagent Preparation 2-Methoxybenzoyl Chloride + Aniline N2 2. Acylation Reaction Solvent: DCM | Base: Et3N | 0 °C → RT N1->N2 Dropwise addition under N2 atm N3 3. Reaction Monitoring TLC (Hexane:EtOAc 3:1) Validates reactant consumption N2->N3 2-4 hours N4 4. Aqueous Workup 1N HCl (removes Aniline) NaHCO3 (removes Acid) N3->N4 Full conversion N5 5. Drying & Concentration Anhydrous Na2SO4 → Rotovap N4->N5 Organic phase N6 6. Product Isolation Flash Chromatography or Recrystallization N5->N6 Crude product N7 7. Analytical Validation Yield: >80% | MP: 75-78 °C | NMR Confirmed N6->N7 High purity (>95%)

Caption: Step-by-step synthetic workflow and validation checkpoints for 2-methoxy-N-phenylbenzamide.

References

  • 2-methoxy-N-phenylbenzamide | C14H13NO2 | CID 790564 , PubChem, 2

  • Photocatalytic Approach Toward the Synthesis of Amides via S–C Cleavage: A Mild Approach , The Journal of Organic Chemistry - ACS Publications, 3

  • Hypervalent Iodine(III)-Promoted Phenyl Transfer Reaction from Phenyl Hydrazides to Nitriles , The Journal of Organic Chemistry - ACS Publications, 4

  • Palladium-Catalysed Reductive Aminocarbonylation of Aryl Bromides and Iodides with Nitroarenes , Thieme E-Books & E-Journals, 6

  • 2-Methoxybenzoyl chloride | 21615-34-9 , Benchchem,5

  • CAS 6833-21-2: 2-METHOXYBENZANILIDE , CymitQuimica, 1

Sources

Exploratory

potential biological activities of 2-methoxy-N-phenylbenzamide derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 2-Methoxy-N-Phenylbenzamide Derivatives Executive Summary The N-phenylbenzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "pri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Methoxy-N-Phenylbenzamide Derivatives

Executive Summary

The N-phenylbenzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. The introduction of a 2-methoxy group on the benzamide ring, coupled with diverse substitutions on the N-phenyl ring, gives rise to the 2-methoxy-N-phenylbenzamide derivatives—a class of compounds exhibiting a remarkable spectrum of pharmacological activities. This guide synthesizes current research to provide an in-depth analysis of their potential as therapeutic agents. We will explore their anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene ring. Their structural simplicity, synthetic accessibility, and conformational flexibility allow them to interact with a multitude of biological receptors and enzymes with high affinity. The 2-methoxy-N-phenylbenzamide core provides a specific structural framework that has been extensively explored, leading to the discovery of potent biological activities. The methoxy group at the ortho-position can influence the molecule's conformation and electronic properties, often playing a crucial role in target binding through hydrogen bonding or steric interactions. This guide will systematically dissect the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity: Targeting Aberrant Cell Signaling

Several 2-methoxy-N-phenylbenzamide derivatives have emerged as potent anticancer agents, primarily by inhibiting critical signaling pathways that drive tumorigenesis.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development but is typically inactive in adult tissues. Its aberrant reactivation is a known driver in various cancers, including basal cell carcinoma and medulloblastoma[1]. The pathway's key signal transducer is the transmembrane protein Smoothened (Smo). In the "off" state, the Patched (Ptch) receptor inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Shh) to Ptch, this inhibition is lifted, allowing Smo to translocate to the primary cilium and activate the Gli family of transcription factors, which then drive the expression of cancer-promoting genes[1][2].

Certain 2-methoxybenzamide derivatives have been identified as potent Smo antagonists. They function by directly binding to the Smo receptor, preventing its activation and subsequent downstream signaling, even in the presence of Hh ligands or in cases of Smo mutations that confer resistance to other inhibitors[1][2].

Hedgehog_Pathway cluster_off Hedgehog Pathway: OFF State cluster_on Hedgehog Pathway: ON State (Cancer) cluster_drug Therapeutic Intervention Ptch_off Ptch Smo_off Smoothened (Smo) (Inactive) Ptch_off->Smo_off Inhibits Sufu Sufu Gli_off Gli (Complexed/Repressed) Sufu->Gli_off Sequesters & Promotes Repression Hh Hedgehog Ligand (Shh) Ptch_on Ptch Hh->Ptch_on Smo_on Smoothened (Smo) (Active) Ptch_on->Smo_on Inhibition Relieved Gli_on Gli (Active) Smo_on->Gli_on Activates Nucleus Nucleus Gli_on->Nucleus Translocates TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes Activates Derivative 2-Methoxy-N- phenylbenzamide Derivative Derivative->Smo_on Blocks Activation Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK (ERK, JNK) Phosphorylation TLR4->MAPK Activates Ikk IKK Complex TLR4->Ikk Activates IkB IκB-α Ikk->IkB Phosphorylates for Degradation NFkB_cyto NF-κB (p65/p50) IkB->NFkB_cyto Sequesters NFkB_nuc NF-κB (Active) NFkB_cyto->NFkB_nuc Translocates Nucleus Nucleus NFkB_nuc->Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Derivative 2-Methoxy-N-phenylbenzamide Derivative / Analog Derivative->MAPK Inhibits Derivative->Ikk Inhibits

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) and potential inhibition sites.

Inhibition of Prostaglandin E2 (PGE₂) Synthesis

Other N-phenylcarbamothioylbenzamide derivatives have demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model, a classic test for acute inflammation. [3][4][5]Their activity was found to be superior to the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin. [3]Mechanistically, these compounds potently inhibit the synthesis of Prostaglandin E2 (PGE₂), a key mediator of inflammation and pain. [3][4]A significant advantage noted for some of these derivatives was a markedly lower incidence of gastric ulcers compared to indomethacin, suggesting a safer gastrointestinal profile. [3][5]

Antimicrobial and Antiplasmodial Activities

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. The N-phenylbenzamide scaffold has proven to be a versatile template for this purpose.

  • Antibacterial and Antifungal Activity: Various N-phenylbenzamide derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans). [6][7]Some compounds have shown potent activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range, making them candidates for further development. [6]* Antiplasmodial Activity: Malaria, caused by Plasmodium parasites, remains a global health crisis. A 2-phenoxybenzamide derivative from the "Malaria Box" project showed promising activity against P. falciparum. [8][9]Subsequent synthesis and testing of new analogs revealed that substitutions on the anilino part of the molecule are critical for both antiplasmodial potency and cytotoxicity, leading to the identification of compounds with high activity and excellent selectivity indices. [8]

Experimental Protocols

The evaluation of these biological activities relies on robust and validated experimental assays. The following protocols are representative of the methodologies cited in the literature.

General Synthesis Workflow for 2-Methoxy-N-phenylbenzamide Derivatives

The synthesis of these derivatives typically involves an amide coupling reaction between a 2-methoxybenzoic acid derivative and a substituted aniline.

Synthesis_Workflow start Starting Materials: - 2-Methoxybenzoic acid (or derivative) - Substituted Aniline step1 Activation of Carboxylic Acid (e.g., with thionyl chloride, ethylchloroformate, or other coupling agents) start->step1 step2 Amide Coupling Reaction (in the presence of a base like triethylamine or Na2CO3) step1->step2 step3 Work-up and Purification (e.g., extraction, recrystallization, column chromatography) step2->step3 end_node Final Product: 2-Methoxy-N-phenylbenzamide Derivative step3->end_node

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Foundational

The Emergence of 2-Methoxy-N-phenylbenzamide as a Modulator of the Hedgehog Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers when...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly activated. This has spurred the development of small molecule inhibitors targeting key components of this pathway, with the G protein-coupled receptor, Smoothened (Smo), being a primary focus. Within the diverse chemical scaffolds explored, the N-phenylbenzamide core has emerged as a promising framework for potent Smo antagonists. This in-depth technical guide focuses on the foundational molecule, 2-methoxy-N-phenylbenzamide, and its derivatives, elucidating their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation as Hedgehog pathway inhibitors.

Introduction: The Hedgehog Pathway in Cancer and the Rationale for Targeting Smoothened

The Hedgehog signaling pathway is a highly conserved cascade essential for embryonic patterning and tissue development. In adult tissues, its activity is generally suppressed. However, dysregulation of this pathway, often through mutations in the Patched (PTCH) receptor or Smoothened (Smo), can lead to the uncontrolled cell proliferation characteristic of several malignancies, including medulloblastoma and basal cell carcinoma.[1][2]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the twelve-pass transmembrane protein Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits the seven-transmembrane protein Smoothened (Smo), preventing its localization to the primary cilium.[3][4] Upon Hh binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium, a microtubule-based organelle that acts as a signaling hub.[3][4][5] This ciliary accumulation of Smo triggers a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus and induce the expression of Hh target genes that promote cell growth and survival.[1][2]

Given its central role in pathway activation, Smo has become a prime therapeutic target for cancers driven by aberrant Hh signaling.[1][6]

Diagram: The Canonical Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1 PTCH1 Smo_inactive Smoothened (Inactive) PTCH1->Smo_inactive Inhibits SUFU SUFU Gli_complex Gli-SUFU Complex SUFU->Gli_complex Sequesters Gli_rep Gli-Repressor Gli_complex->Gli_rep Proteolytic Cleavage Nucleus_off Nucleus Gli_rep->Nucleus_off Translocates to Target_Genes_off Target Genes OFF Nucleus_off->Target_Genes_off Represses Transcription Hh_ligand Hedgehog Ligand PTCH1_bound PTCH1 Hh_ligand->PTCH1_bound Binds Smo_active Smoothened (Active) in Primary Cilium PTCH1_bound->Smo_active Inhibition Relieved SUFU_dis SUFU Smo_active->SUFU_dis Dissociates Gli_act Gli-Activator Nucleus_on Nucleus Gli_act->Nucleus_on Translocates to Target_Genes_on Target Genes ON (Proliferation, Survival) Nucleus_on->Target_Genes_on Activates Transcription

Caption: Canonical Hedgehog signaling pathway in the "OFF" and "ON" states.

2-Methoxy-N-phenylbenzamide: A Core Scaffold for Smoothened Inhibition

The 2-methoxy-N-phenylbenzamide scaffold represents a class of synthetic small molecules that have demonstrated potent inhibitory activity against the Hedgehog pathway.[1][2][6] These compounds act as direct antagonists of Smoothened, effectively blocking the downstream signaling cascade.[1][2]

Mechanism of Action: Preventing Smoothened Translocation

A key mechanism by which 2-methoxy-N-phenylbenzamide derivatives inhibit Hedgehog signaling is by preventing the agonist-induced translocation of Smoothened to the primary cilium.[1][6] By binding to Smo, these inhibitors lock the receptor in an inactive conformation, thereby impeding its ciliary accumulation, a requisite step for pathway activation.[3][4][7] This mode of action is distinct from some other classes of Smo inhibitors that can induce ciliary localization of an inactive form of Smo.[3]

Structure-Activity Relationship (SAR)

The inhibitory potency of N-phenylbenzamide derivatives is significantly influenced by the nature and position of substituents on both the benzamide and the N-phenyl rings.

  • The 2-Methoxy Group: The methoxy group at the 2-position of the benzamide ring appears to be advantageous for Hedgehog pathway inhibition.[1] Docking studies suggest that this group can form a hydrogen bond with key amino acid residues within the Smoothened binding pocket, thereby enhancing the affinity of the inhibitor.[2]

  • The N-Phenyl Group: The N-phenyl ring and its substitution pattern are critical for the potency of these inhibitors. Electron-withdrawing groups on this ring have been shown to be beneficial for antischistosomal activity, a finding that may have some relevance to other biological targets.[8] In the context of Hedgehog inhibition, the N-phenyl moiety contributes to the overall shape and hydrophobicity of the molecule, influencing its fit within the Smo binding site.

  • Substitutions on the N-Phenyl Ring: The introduction of various substituents on the N-phenyl ring has been a key strategy in the optimization of this scaffold. For instance, the addition of larger, more complex heterocyclic moieties can significantly enhance inhibitory activity, leading to compounds with nanomolar potency.[1][2][6]

Synthesis of 2-Methoxy-N-phenylbenzamide

The synthesis of 2-methoxy-N-phenylbenzamide is typically achieved through a straightforward amidation reaction between 2-methoxybenzoyl chloride and aniline.

Diagram: Synthetic Workflow for 2-Methoxy-N-phenylbenzamide

Synthesis_Workflow Reactant1 2-Methoxybenzoyl Chloride Reaction Amidation Reaction Reactant1->Reaction Reactant2 Aniline Reactant2->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product 2-Methoxy-N-phenylbenzamide Purification->Product

Caption: General workflow for the synthesis of 2-methoxy-N-phenylbenzamide.

Detailed Experimental Protocol: Synthesis of 2-Methoxy-N-phenylbenzamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous aprotic solvent like dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Evaluation of 2-Methoxy-N-phenylbenzamide and its Derivatives

A battery of in vitro assays is essential to characterize the potency, selectivity, and mechanism of action of Hedgehog pathway inhibitors.

Gli-Luciferase Reporter Assay

This cell-based assay is a workhorse for quantifying the activity of the Hedgehog pathway.[9][10] It utilizes a cell line, typically NIH/3T3 cells, that has been stably transfected with a luciferase reporter gene under the control of a Gli-responsive promoter.[9][10] Inhibition of the Hedgehog pathway by a test compound results in a decrease in luciferase expression, which can be measured by a luminometer.

Diagram: Gli-Luciferase Reporter Assay Workflow

Gli_Luciferase_Assay Start Seed Gli-Luciferase Reporter Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Test Compound and Hh Agonist (e.g., Shh or SAG) Incubate1->Treat Incubate2 Incubate (24-48h) Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End Results Analyze->End

Caption: Workflow for the Gli-luciferase reporter assay.

  • Cell Seeding: Seed NIH/3T3 Gli-luciferase reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.[9]

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 2-methoxy-N-phenylbenzamide) in assay medium.

  • Treatment: After the cells have attached, replace the growth medium with assay medium containing the test compound and a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG). Include appropriate controls (vehicle, agonist only).

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase activity against the compound concentration and determine the IC50 value.

Smoothened Binding Assays

Directly assessing the binding of a compound to Smoothened is crucial for confirming its target engagement. Several methods can be employed for this purpose.

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a fluorescently labeled ligand to a NanoLuc® luciferase-tagged Smoothened receptor in live cells.[11][12][13][14] This provides a sensitive and high-throughput method for determining binding affinity.[11][12][13][14]

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding N-terminally NanoLuc®-tagged Smoothened and a plasmid for a fluorescently labeled Smo ligand (e.g., BODIPY-cyclopamine).

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Ligand Addition: Add the fluorescent ligand and varying concentrations of the unlabeled competitor (e.g., 2-methoxy-N-phenylbenzamide).

  • BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal using a plate reader equipped for BRET detection.

  • Data Analysis: Calculate the IC50 of the competitor from the competition binding curve.

Smoothened Ciliary Translocation Assay

This immunofluorescence-based assay visually confirms the ability of a compound to inhibit the translocation of Smoothened to the primary cilium.[3][4][5][7][15][16][17][18][19]

  • Cell Culture and Treatment: Grow NIH/3T3 cells on coverslips and serum-starve to induce ciliogenesis. Treat the cells with a Hedgehog agonist in the presence or absence of the test compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against Smoothened and a primary antibody against a ciliary marker (e.g., acetylated α-tubulin).

  • Secondary Antibody Staining: Incubate with fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips and visualize the localization of Smoothened and the primary cilia using a fluorescence or confocal microscope.

In Vivo Evaluation of 2-Methoxy-N-phenylbenzamide and its Derivatives

In vivo studies are critical for assessing the therapeutic potential of Hedgehog pathway inhibitors. Orthotopic xenograft models of medulloblastoma are particularly relevant.[20][21][22][23][24][25]

Orthotopic Medulloblastoma Mouse Model

This model involves the intracranial injection of human medulloblastoma cells into the cerebellum of immunocompromised mice.[20][21][22][23] This approach recapitulates the tumor microenvironment and allows for the evaluation of a compound's ability to cross the blood-brain barrier and inhibit tumor growth in a clinically relevant setting.

Diagram: Orthotopic Medulloblastoma Model Workflow

Orthotopic_Model Start Culture Medulloblastoma Cells Prepare_cells Prepare Cell Suspension Start->Prepare_cells Surgery Stereotactic Intracranial Injection into Cerebellum of Immunocompromised Mice Prepare_cells->Surgery Tumor_growth Allow Tumor Establishment Surgery->Tumor_growth Treatment Administer Test Compound (e.g., Oral Gavage) Tumor_growth->Treatment Monitor Monitor Tumor Growth (e.g., Bioluminescence Imaging) and Animal Health Treatment->Monitor Endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarker Analysis Monitor->Endpoint Results Evaluate Efficacy Endpoint->Results

Caption: Workflow for an orthotopic medulloblastoma mouse model.

  • Cell Preparation: Culture a suitable medulloblastoma cell line (e.g., Daoy) and prepare a single-cell suspension.[1][2]

  • Animal Surgery: Anesthetize immunocompromised mice (e.g., nude or SCID) and secure them in a stereotactic frame. Create a burr hole over the cerebellum.

  • Cell Implantation: Slowly inject the medulloblastoma cell suspension into the cerebellum using a Hamilton syringe.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care.

  • Treatment and Monitoring: Once tumors are established (monitored by bioluminescence imaging if using luciferase-expressing cells), begin treatment with the test compound. Monitor tumor growth and the overall health of the animals.

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest the brains for histological analysis and measurement of tumor size.

Quantitative Data Summary

The following table summarizes representative in vitro data for 2-methoxy-N-phenylbenzamide derivatives. It is important to note that the IC50 values can vary depending on the specific cell line and assay conditions used.

CompoundAssayCell LineIC50 (µM)Reference
Derivative 10 Gli-LuciferaseNIH/3T30.17[1]
Derivative 17 Gli-LuciferaseNIH/3T30.12[1]
Derivative 21 Gli-LuciferaseNIH/3T30.03[1][2][6]
Derivative 21 Anti-proliferativeDaoy>10 (at 48h)[1][2]

Conclusion and Future Directions

The 2-methoxy-N-phenylbenzamide scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of the Hedgehog signaling pathway. The mechanism of action, involving the inhibition of Smoothened translocation to the primary cilium, offers a clear rationale for their anti-cancer activity. Further optimization of this scaffold, guided by detailed structure-activity relationship studies and a comprehensive suite of in vitro and in vivo assays, holds promise for the development of novel therapeutics for Hedgehog-driven cancers. Future work should focus on improving the pharmacokinetic properties and in vivo efficacy of these compounds, as well as exploring their potential in combination with other anti-cancer agents.

References

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Exploratory

An In-Depth Technical Guide to the Pre-clinical Investigation of 2-methoxy-N-phenylbenzamide in Cancer Cell Lines

Executive Summary The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. Within oncology, benzamide derivatives have e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. Within oncology, benzamide derivatives have emerged as potent anticancer agents, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). This guide focuses on a specific analogue, 2-methoxy-N-phenylbenzamide, a compound of interest due to the significant anticancer activities observed in structurally related molecules. For instance, a derivative, 2-methoxy-5-amino-N-hydroxybenzamide, sensitizes colon cancer cells to TRAIL-induced apoptosis. This suggests that the core 2-methoxybenzamide structure warrants a thorough investigation for its own intrinsic anticancer properties.

This document outlines a comprehensive, multi-phase workflow for the in-vitro evaluation of 2-methoxy-N-phenylbenzamide. The central hypothesis is that this compound exhibits cytotoxic and anti-proliferative effects on cancer cells through the induction of apoptosis and cell cycle arrest, potentially mediated by the inhibition of HDAC enzymes. We present a logical progression of experiments, from initial cytotoxicity screening to detailed mechanistic studies, providing field-proven, step-by-step protocols for each stage. The objective is to equip researchers, scientists, and drug development professionals with a robust framework to rigorously assess the preclinical potential of 2-methoxy-N-phenylbenzamide as a novel candidate for cancer therapy.

Introduction: The Rationale for Investigation

The search for novel, effective, and selective anticancer agents is a perpetual endeavor in pharmaceutical research. Benzamide derivatives have garnered significant attention due to their ability to target key pathways in cancer progression. Many have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from histones, HDACs lead to chromatin condensation and repression of tumor suppressor genes.[1] HDAC inhibitors reverse this effect, leading to histone hyperacetylation, reactivation of silenced genes, and subsequent induction of apoptosis, cell cycle arrest, and differentiation in cancer cells.[2]

The compound 2-methoxy-N-phenylbenzamide (PubChem CID: 790564) is structurally related to several compounds with demonstrated anticancer effects.[3] Notably, derivatives of 2-methoxybenzamide have been shown to inhibit the Hedgehog signaling pathway, while others induce G2/M cell cycle arrest and apoptosis in pancreatic cancer cells.[4] A particularly compelling related compound, 2-methoxy-5-amino-N-hydroxybenzamide, was found to upregulate Death Receptor 5 (DR5) and downregulate the anti-apoptotic protein survivin, thereby sensitizing colon cancer cells to apoptosis.[5]

Given this precedent, we hypothesize that the parent compound, 2-methoxy-N-phenylbenzamide, possesses intrinsic anticancer activity. This guide outlines a systematic approach to test this hypothesis, focusing on its effects on cell viability, apoptosis, and cell cycle progression, while also investigating HDAC inhibition as a primary potential mechanism of action.

Compound Synthesis and Characterization

To ensure reproducibility, the synthesis and rigorous characterization of the test compound are paramount. 2-methoxy-N-phenylbenzamide can be synthesized via a standard amidation reaction.

2.1 Synthesis Protocol: Amidation of 2-methoxybenzoyl chloride

This protocol is adapted from established methods of benzamide synthesis.[6][7]

  • Materials: 2-methoxybenzoyl chloride, aniline, triethylamine (TEA), dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of 2-methoxybenzoyl chloride (1.05 equivalents) in DCM dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield pure 2-methoxy-N-phenylbenzamide.

  • Characterization: The identity and purity of the synthesized compound must be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity (>95%).

Pre-clinical Investigative Workflow

This section details the phased experimental approach to characterize the anticancer activity of 2-methoxy-N-phenylbenzamide.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Validation P1 Cell Viability Assay (MTS) Determine IC50 values in a panel of cancer cell lines P2A Apoptosis Assay (Annexin V/PI Staining) P1->P2A If IC50 is potent P2B Cell Cycle Analysis (Propidium Iodide Staining) P1->P2B If IC50 is potent P3A In Vitro HDAC Activity Assay P2A->P3A If apoptosis is induced P3B Western Blot Analysis (Histone Acetylation, Apoptosis & Cell Cycle Markers) P2B->P3B If cell cycle is arrested P3A->P3B Correlate activity with cellular effects

Caption: High-level workflow for investigating 2-methoxy-N-phenylbenzamide.

3.1 Cell Line Selection and Culture

  • Rationale: A panel of cell lines representing diverse cancer types provides a broader understanding of the compound's activity spectrum. Based on literature for related compounds, the following are recommended:

    • HCT-116 (Human Colorectal Carcinoma): A well-characterized colon cancer line.[8][9]

    • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer model.[8][10]

    • PC-3 (Human Prostate Adenocarcinoma): An androgen-independent prostate cancer model.[11]

  • Culture Conditions:

    • HCT-116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

    • MCF-7: Minimum Essential Medium (MEM) supplemented with 10% FBS, 0.01 mg/ml bovine insulin, and 1% Penicillin-Streptomycin.[11]

    • All cells should be maintained in a humidified incubator at 37°C with 5% CO₂.[8]

3.2 Phase 1: Cytotoxicity and Proliferation Screening

The initial step is to determine the compound's effect on cell viability and calculate its half-maximal inhibitory concentration (IC50). The MTS assay is a robust, colorimetric method for this purpose.[12][13]

Protocol 3.2.1: MTS Cell Viability Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of 2-methoxy-N-phenylbenzamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (ranging from low nM to high µM) to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[13]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.[12]

  • Absorbance Reading: Shake the plate briefly and measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control (as 100% viability) and plot a dose-response curve to calculate the IC50 value using non-linear regression.

3.3 Phase 2: Mechanistic Elucidation

If the compound shows potent cytotoxicity, the next phase investigates the mechanism of cell death. Key questions are whether it induces apoptosis and/or causes cell cycle arrest.

Protocol 3.3.1: Apoptosis Detection by Annexin V/PI Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

  • Cell Treatment: Seed 2x10⁵ cells in 6-well plates. After 24 hours, treat with 2-methoxy-N-phenylbenzamide at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge all cells at 300 x g for 5 minutes.[15]

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

    • Viable cells: Annexin V(-) / PI(-)

    • Early Apoptotic cells: Annexin V(+) / PI(-)

    • Late Apoptotic/Necrotic cells: Annexin V(+) / PI(+)

Protocol 3.3.2: Cell Cycle Analysis by Propidium Iodide Staining This method quantifies the DNA content of cells to determine the proportion of the population in G0/G1, S, and G2/M phases.[17]

  • Cell Treatment: Treat cells in 6-well plates as described in Protocol 3.3.1.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and centrifuge. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C).[17][18]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and wash twice with PBS.[18]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI in PBS) containing RNase A (100 µg/mL) to eliminate RNA-related signals.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, collecting data on a linear scale. Use pulse processing (Area vs. Width) to gate out doublets and analyze the DNA content histogram to quantify cell cycle phases.[17]

3.4 Phase 3: Target Validation - The HDAC Hypothesis

This phase directly tests the hypothesis that 2-methoxy-N-phenylbenzamide functions as an HDAC inhibitor.

Protocol 3.4.1: In Vitro Fluorometric HDAC Activity Assay This assay directly measures the enzymatic activity of HDACs in the presence of the inhibitor.[4][19][20]

  • Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and developer solution as per the kit manufacturer's instructions (e.g., Cayman Chemical, GeneTex).[3][20]

  • Assay Setup: In a 96-well black plate, add HeLa nuclear extract (as a source of HDAC enzymes) or purified HDAC1/HDAC2 enzymes to the assay buffer.

  • Inhibitor Addition: Add serial dilutions of 2-methoxy-N-phenylbenzamide. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.

  • Reaction Initiation: Add the HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[3]

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore. Incubate for 15 minutes at room temperature.[3]

  • Measurement: Read the fluorescence using a plate reader with an excitation of ~360 nm and emission of ~460 nm.[20]

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 for HDAC activity.

Protocol 3.4.2: Western Blot Analysis for Target Engagement Western blotting provides cellular evidence of HDAC inhibition (histone hyperacetylation) and confirms the activation of downstream apoptosis and cell cycle pathways.[21][22]

  • Protein Extraction: Treat cells as in Protocol 3.3.1. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve low molecular weight histones.[21][23]

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size nitrocellulose membrane to ensure efficient capture of small histone proteins.[22][23]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • HDAC Inhibition Markers: Acetyl-Histone H3, Acetyl-Histone H4.

    • Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3.

    • Cell Cycle Markers: p21, Cyclin B1.

    • Loading Control: Total Histone H3 or β-Actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

Data Analysis and Interpretation

Clear and structured data presentation is essential for interpretation.

Table 1: Summary of IC50 Values (µM) for 2-methoxy-N-phenylbenzamide

Cell Line 48h IC50 (µM) 72h IC50 (µM)
HCT-116
MCF-7

| PC-3 | | |

Table 2: Cell Cycle Distribution (%) after 24h Treatment

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control
IC50 Compound

| 2x IC50 Compound | | | |

Table 3: Apoptosis Analysis (%) after 24h Treatment

Treatment Viable (%) Early Apoptotic (%) Late Apoptotic (%)
Vehicle Control
IC50 Compound

| 2x IC50 Compound | | | |

  • Interpretation: A potent IC50 in the low micromolar or nanomolar range indicates significant cytotoxic activity. An increase in the Annexin V-positive cell population confirms the induction of apoptosis. Accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest. A dose-dependent increase in acetylated histones H3 and H4, coupled with a low IC50 in the HDAC activity assay, would strongly support the proposed mechanism of action.

Proposed Signaling Pathway

Based on the investigative workflow, the hypothesized mechanism of action for 2-methoxy-N-phenylbenzamide can be visualized as follows.

G cluster_0 Epigenetic Regulation cluster_1 Gene Transcription cluster_2 Cellular Outcomes compound 2-methoxy-N- phenylbenzamide hdac HDAC Enzymes (e.g., HDAC1, 2, 3) compound->hdac Inhibition histones Histone Tails acetyl_histones Histone Hyperacetylation (↑ Acetyl-H3, Acetyl-H4) histones->acetyl_histones Acetylation (HATs) acetyl_histones->histones Deacetylation (HDACs) chromatin Relaxed Chromatin acetyl_histones->chromatin p21 Tumor Suppressor Gene Activation (e.g., p21) chromatin->p21 Upregulation arrest G2/M Cell Cycle Arrest p21->arrest apoptosis Apoptosis Induction (↑ Cleaved PARP, Caspase-3) p21->apoptosis

Caption: Hypothesized mechanism of 2-methoxy-N-phenylbenzamide in cancer cells.

Conclusion and Future Directions

This technical guide provides a structured, hypothesis-driven framework for the initial preclinical evaluation of 2-methoxy-N-phenylbenzamide. The proposed experiments are designed to systematically assess its anticancer potential, starting from broad cytotoxicity screening and progressing to specific mechanistic and target validation assays. Positive results, particularly the confirmation of apoptosis induction and HDAC inhibition, would establish this compound as a promising lead for further development.

Future directions would include:

  • Isoform Selectivity: Determining the inhibitory profile against specific Class I, II, and IV HDAC isoforms.

  • In-depth Mechanistic Studies: Investigating effects on other cellular pathways and potential off-target effects.

  • 3D Spheroid Models: Evaluating efficacy in more physiologically relevant 3D culture systems.[8]

  • In Vivo Studies: Assessing tolerability, pharmacokinetics, and anti-tumor efficacy in xenograft mouse models.

By following this rigorous investigative path, researchers can effectively elucidate the therapeutic potential of 2-methoxy-N-phenylbenzamide and contribute to the development of next-generation epigenetic drugs for cancer therapy.

References

  • Glozak, M. A., & Seto, E. (2007). Histone deacetylases and cancer. Oncogene, 26(37), 5420–5432. [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of clinical investigation, 124(1), 30-39. [Link]

  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458-1461. [Link]

  • Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature reviews Drug discovery, 5(9), 769-784. [Link]

  • Thirugnanam, P., et al. (2022). 3D Disease Modelling of Hard and Soft Cancer Using PHA-Based Scaffolds. Cancers, 14(19), 4880. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • O'Neill, A. J., et al. (2013). Methods for the analysis of histone H3 and H4 acetylation in blood. Journal of translational medicine, 11, 281. [Link]

  • Epigentek. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). Epigentek Group Inc. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Stolfi, C., et al. (2011). 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression. Molecular cancer therapeutics, 10(10), 1969-1981. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 790564, 2-methoxy-N-phenylbenzamide. National Library of Medicine. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit. Bio-Techne. [Link]

  • Zhang, Y., et al. (2005). Establishment of Human Cancer Cell Clones with Different Characteristics: A Model for Screening Chemopreventive Agents. Anticancer Research, 25(2A), 929-937. [Link]

  • Yeung, T. M., et al. (2011). Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. Cancer science, 102(7), 1259-1265. [Link]

  • Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Rockland Immunochemicals Inc. [Link]

  • Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion. [Link]

  • Grymel, M., et al. (2020). The dependence of HCT 116 and MCF-7 cell proliferation on the concentration of the betulin glycoconjugates. Molecules, 25(23), 5756. [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC medicinal chemistry, 12(8), 1332-1338. [Link]

  • Google Patents. (2013). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Lázár, L., & Fülöp, F. (2000). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 5(1), 114-125. [Link]

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Foundational

Decoding the N-Phenylbenzamide Pharmacophore: A Comprehensive Guide to Structure-Activity Relationships and Protocol Validation

Executive Summary The N-phenylbenzamide scaffold is a highly privileged structure in modern medicinal chemistry. Characterized by two aromatic rings connected via a conformationally restricted amide linker, this core pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylbenzamide scaffold is a highly privileged structure in modern medicinal chemistry. Characterized by two aromatic rings connected via a conformationally restricted amide linker, this core provides a versatile topological framework for target engagement. By systematically modulating the electronic and steric properties of the phenyl rings, researchers have successfully redirected the scaffold's bioactivity across diverse therapeutic landscapes—ranging from epigenetic modulators (HDAC/HAT enzymes) to potent antiparasitic and antiviral agents.

This technical whitepaper deconstructs the structure-activity relationship (SAR) of N-phenylbenzamide analogs, detailing the causality behind molecular design choices and providing self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Grounding & Target Engagement

The pharmacological utility of N-phenylbenzamides stems from their ability to act as precise spatial organizers for hydrogen bonding and hydrophobic interactions within protein binding pockets.

Epigenetic Modulation (HDAC and HAT)

In the realm of oncology and epigenetics, N-phenylbenzamides frequently serve as surface recognition "cap" groups or direct modulators. For instance, analogs of Belinostat utilize the N-phenylbenzamide core to interact with the rim of the Histone Deacetylase (HDAC) active site, while the appended hydroxamic acid chelates the catalytic zinc ion[1]. Conversely, specific substitutions on the benzamide core can flip the molecule's function entirely, turning it into a potent activator or inhibitor of p300 Histone Acetyltransferase (HAT), depending on the spatial orientation of trifluoromethyl (CF 3​ ) groups[2].

Mechanism A N-Phenylbenzamide Derivative B HDAC Active Site (Zn2+ Chelation) A->B Binds C Histone Hyperacetylation B->C Inhibits Deacetylation D Chromatin Relaxation C->D Epigenetic Shift E Gene Transcription (Apoptosis) D->E Activation

N-phenylbenzamide derivatives modulating epigenetic pathways via HDAC inhibition.

Antiparasitic and Antiviral Activity

Beyond human enzymes, the scaffold exhibits profound lethality against neglected tropical disease pathogens. Against Schistosoma mansoni, N-phenylbenzamides disrupt parasite motility and tegument integrity[3]. In kinetoplastid parasites (like Trypanosoma brucei), bis-substituted N-phenylbenzamides act as minor groove binders (MGBs), displacing essential High Mobility Group (HMG)-box proteins from AT-rich kinetoplast DNA, leading to rapid parasite death[4]. Furthermore, specific alkylation of the aniline ring yields potent antiviral agents capable of stabilizing host restriction factors against Hepatitis C Virus (HCV)[5].

The SAR Landscape: Causality in Chemical Design

The biological activity of N-phenylbenzamides is highly sensitive to the nature and position of substituents on the aromatic rings (Ring A: Aniline-derived; Ring B: Benzoyl-derived).

Ring B (Benzoyl Moiety): The Role of Electron-Withdrawing Groups

In the development of antischistosomal agents, the incorporation of strong electron-withdrawing groups (EWGs) such as -CF 3​ , -NO 2​ , or halogens (-Cl, -F) at the ortho or para positions of Ring B is non-negotiable for high potency[6].

  • Causality: EWGs lower the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, rendering the molecule more resistant to oxidative metabolism by parasite cytochrome P450 enzymes. Furthermore, the inductive effect of these groups increases the acidity (lowers the pKa) of the adjacent amide proton, enhancing its capacity to act as a strong hydrogen-bond donor within the target's binding pocket[7].

Ring A (Aniline Moiety): Steric Bulk and Lipophilicity

Modifications on Ring A dictate the compound's solvent-exposed interactions and membrane permeability. In HDAC inhibitors, substituting Ring A with strong electron-donating groups (e.g., amino or dimethylamino groups) at the 2- or 4-position significantly enhances binding affinity (IC 50​ drops to the low nanomolar range)[1].

  • Causality: Electron-donating groups increase the electron density of the aromatic ring, facilitating stronger π−π stacking and cation- π interactions with aromatic residues (like Phe and Tyr) at the rim of the HDAC active site[1].

The Amide Linker: Conformational Locking

The amide bond is the critical hinge of the pharmacophore. Attempts to methylate the amide nitrogen or replace the carbonyl with a sulfonyl group frequently result in a complete loss of biological activity[5].

  • Causality: The secondary amide is required to maintain a planar, trans-configuration via resonance, which optimally vectors Rings A and B into their respective binding sub-pockets. Additionally, the N-H acts as an obligate hydrogen bond donor.

Quantitative SAR Data Summary
Compound IDTarget / PathogenKey Structural ModificationBioactivity (IC 50​ / EC 50​ )Selectivity Index (SI)Ref
Compound 7e HDAC2 EnzymeElectron-donating cap on Ring A12.5 nMN/A[1]
Compound 7a HDAC2 EnzymeUnsubstituted Ring A266 nMN/A[1]
Compound 9 Schistosoma mansoniDichlorination (EWG) on Ring B0.08 µM123[3]
Compound 38 Schistosoma mansoni-CF 3​ substitution on Ring B1.16 µM> 17[7]
IMB-26 Hepatitis C Virus3,4,5-trimethoxy on Ring B1.46 µM~8.0[5]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Experimental progression is contingent upon passing built-in quality control (QC) checkpoints.

Protocol A: Microwave-Assisted Synthesis of N-Phenylbenzamides

Conventional thermal reflux for amide coupling often yields thermal degradation products of sensitive anilines. Microwave irradiation provides uniform dielectric heating, accelerating the reaction while suppressing side-product formation.

Step-by-Step Methodology:

  • Precursor Assembly: Suspend 1.0 mmol of the substituted benzoic acid in 5 mL of anhydrous chlorobenzene in a microwave-safe vial.

  • Activation: Add 1.2 mmol of the substituted aniline, followed by a dropwise addition of 0.5 mmol phosphorus trichloride (PCl 3​ ) under an inert argon atmosphere. Causality: PCl 3​ generates the highly reactive acyl chloride in situ, preventing the need for isolating moisture-sensitive intermediates.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 530 W (approx. 150°C) for exactly 15 minutes.

  • Self-Validation Checkpoint 1 (LC-MS): Extract a 10 µL aliquot, dilute in methanol, and run a rapid LC-MS.

    • Logic: If the unreacted aniline peak exceeds 5% Area Under Curve (AUC), the system mandates an additional 5-minute irradiation cycle. Do not proceed to purification if starting material persists, as co-elution during chromatography is highly likely.

  • Purification: Filter the hot reaction mixture to remove phosphite byproducts. Allow the filtrate to stand at 4°C for 12 hours to induce crystallization. Isolate the precipitate via vacuum filtration and wash with cold ethanol.

  • Self-Validation Checkpoint 2 (NMR): Perform 1 H-NMR.

    • Logic: The protocol is only validated if the characteristic amide proton singlet is observed between δ 10.0–10.9 ppm (in DMSO-d 6​ ), confirming the intact linker[1].

Synthesis S1 Reagent Assembly (Acid + Aniline) S2 Microwave Coupling (POCl3, 530W) S1->S2 Q1 LC-MS Purity (Threshold >95%) S2->Q1 Q1->S2 Fail (Recycle) S3 Crystallization (Purification) Q1->S3 Pass Q2 NMR Validation (Amide Shift Confirm) S3->Q2 S4 Bioassay Ready Q2->S4 Verified

Self-validating synthetic workflow for N-phenylbenzamide analog generation.

Protocol B: In Vitro Phenotypic Screening (Antischistosomal WormAssay)

To determine the EC 50​ of synthesized analogs, a rigorous phenotypic assay must be paired with a counter-toxicity screen to ensure target-specific engagement rather than broad cytotoxicity.

Step-by-Step Methodology:

  • Parasite Culturing: Harvest adult Schistosoma mansoni pairs from the mesenteric veins of infected mice. Wash and culture in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum at 37°C in 5% CO 2​ .

  • Compound Dosing: Array compounds in 24-well plates at concentrations ranging from 0.01 µM to 20 µM (0.5% DMSO final concentration). Introduce 3–5 worm pairs per well.

  • Phenotypic Tracking: Utilize a camera-based WormAssay system to record multiparametric responses (adherence, shape, density, and mobility) at 2, 5, 24, and 48 hours[6].

  • Self-Validation Checkpoint (Counter-Screen): Concurrently dose HEK 293 (Human Embryonic Kidney) cells with the exact compound concentrations for 48 hours to determine the CC 50​ (Cytotoxic Concentration).

    • Logic: The assay data is only considered valid for SAR progression if the Selectivity Index (SI = CC 50​ / EC 50​ ) is > 10. An SI < 10 indicates the compound acts via non-specific membrane disruption rather than targeted pathway inhibition, invalidating it as a lead candidate[3].

Conclusion

The N-phenylbenzamide scaffold remains a cornerstone of rational drug design. By strictly adhering to the causality of electronic and steric substituent effects—such as leveraging EWGs for metabolic stability in antiparasitics or utilizing electron-donating groups for active-site rim interactions in epigenetic modulators—researchers can predictably tune the bioactivity of this privileged structure. Coupling this rational design with self-validating synthetic and biological workflows ensures that only the most robust, target-specific analogs advance through the drug development pipeline.

References

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: PMC / Journal of Medicinal Chemistry URL:[Link]

  • Structure Activity Relationships of Antischistosomal N-Phenylbenzamides by Incorporation of Electron-Withdrawing Functionalities Source: ResearchGate / Results in Chemistry URL:[Link]

  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni Source: PMC / Scientific Reports URL:[Link]

  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents Source: ScienceOpen / Acta Pharmaceutica Sinica B URL:[Link]

  • Design and Synthesis of Potent First-in-Class Histones Acetyltransferase Modulators Source: bioRxiv URL:[Link]

  • Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors Source: PMC / Future Medicinal Chemistry URL:[Link]

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Exploratory

The Therapeutic Potential of 2-Methoxy-N-Phenylbenzamide: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical overview of the emerging therapeutic applications of 2-methoxy-N-phenylbenzamide and its derivatives. Synthesizing current research, this document offers drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the emerging therapeutic applications of 2-methoxy-N-phenylbenzamide and its derivatives. Synthesizing current research, this document offers drug development professionals a detailed exploration of the compound's mechanisms of action, potential clinical utilities, and robust methodologies for its investigation.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide chemical motif is a cornerstone in modern pharmacology, present in a wide array of approved therapeutics. Its versatility as a pharmacophore allows for diverse biological activities, ranging from antimicrobial and anti-inflammatory to anticancer and cardiovascular effects.[1] The specific compound, 2-methoxy-N-phenylbenzamide, and its structural analogs have recently garnered significant attention for their potential in several key therapeutic areas. This guide will delve into the scientific underpinnings of these applications, providing a critical analysis of the available data and outlining future research directions.

Primary Therapeutic Application: Inhibition of the Hedgehog Signaling Pathway in Oncology

A significant body of research has identified 2-methoxybenzamide derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway.[2][3] Aberrant activation of this pathway is a known driver in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic carcinoma.[2][3]

Mechanism of Action: Targeting the Smoothened Receptor

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (Ptch). This binding relieves the inhibitory effect of Ptch on the G-protein-coupled receptor-like protein, Smoothened (Smo). The activation of Smo then triggers a downstream signaling cascade, culminating in the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.[2][3]

Research has demonstrated that 2-methoxybenzamide derivatives can effectively inhibit this pathway by directly targeting the Smoothened receptor.[2][3] This interaction prevents the Shh-induced translocation of Smo to the primary cilium, a critical step in signal transduction.[2][3] The binding of these compounds to Smo is facilitated by the formation of hydrogen bonds with key amino acid residues, such as Tyr394 and Arg400.[3]

Hedgehog_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand Ptch Patched (Ptch) Shh->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits Sufu_Gli Sufu-Gli Complex Smo->Sufu_Gli Relieves Inhibition Gli Active Gli Sufu_Gli->Gli Target_Genes Target Gene Expression Gli->Target_Genes Promotes 2-methoxy-N-phenylbenzamide 2-methoxy-N-phenylbenzamide 2-methoxy-N-phenylbenzamide->Smo Inhibits

Sources

Foundational

Introduction: The 2-Methoxybenzamide Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 2-Methoxybenzamide Derivatives The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 2-Methoxybenzamide Derivatives

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active molecules.[1][2] Its ability to form key hydrogen bonds and act as a stable structural anchor makes it a privileged scaffold. The 2-methoxybenzamide moiety, in particular, has emerged as a versatile starting point for the development of novel therapeutics.[3][4] The strategic placement of the methoxy group at the ortho position can significantly influence the molecule's conformation and interaction with biological targets, enhancing its potency and selectivity.[4]

This guide provides a comprehensive overview of the discovery and synthesis of novel 2-methoxybenzamide derivatives, with a primary focus on their role as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator in both embryonic development and oncology.[3][5][6][7] We will explore the causal relationships behind synthetic strategies, detail validated experimental protocols, and analyze the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The Hedgehog Signaling Pathway: A Key Oncogenic Target

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth and differentiation during embryonic development.[5][6][7] In adult tissues, its primary role is in maintenance and repair. However, aberrant activation of this pathway is strongly implicated in the development and proliferation of various cancers, including basal cell carcinoma and medulloblastoma.[6][7]

The signaling cascade is initiated when an Hh ligand binds to the transmembrane protein Patched (Ptch), alleviating its inhibition of the Smoothened (Smo) receptor.[3][6] This allows Smo to translocate to the primary cilium and trigger a downstream cascade that ultimately activates the Gli family of transcription factors, which then drive the expression of genes involved in cell proliferation and survival.[5][6] Consequently, inhibiting the Smo receptor is a validated and highly practical approach for developing anticancer agents.[5][7][8]

Below is a diagram illustrating the mechanism of Hh pathway inhibition by 2-methoxybenzamide derivatives.

Hh_Pathway_Inhibition cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Signaling Ptch Patched (Ptch) Receptor Smo Smoothened (Smo) Receptor Ptch->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates Inhibitor 2-Methoxybenzamide Derivative Inhibitor->Smo Blocks Activation Genes Target Gene Expression Gli->Genes Promotes Proliferation Tumor Proliferation Genes->Proliferation Leads to Hh_Ligand Hedgehog Ligand Hh_Ligand->Ptch Binds

Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.

Rational Design and Synthesis of 2-Methoxybenzamide Derivatives

The development of novel 2-methoxybenzamide derivatives as Hh pathway inhibitors often begins with a known inhibitor as a lead compound. For instance, structural modification of the Smo inhibitor SANT-2 led to the exploration of the 2-methoxybenzamide scaffold as a beneficial connector unit.[5] The design strategy involves three key parts: an imidazole or similar heterocyclic group (Part A), an aryl amide group (Part B), and the 2-methoxybenzamide scaffold as a linker.[5][6]

Docking studies have shown that the introduction of the aryl amide and methoxy groups can create additional hydrogen bond interactions with key amino acid residues like Tyr394 and Arg400 in the Smo binding pocket, thereby enhancing inhibitory potency.[5][6][8]

The general synthetic approach involves multi-step reactions, which are outlined in the workflow diagram below.

Synthetic_Workflow cluster_A Synthesis of Carboxylic Acid Intermediate (6a-g) cluster_B Synthesis of Amine Intermediate (9) cluster_C Final Condensation A1 Substituted Acid A2 Acyl Chloride A1->A2 SOCl2, Toluene A3 Intermediate Ester (5a-g) A2->A3 Methyl 4-amino-2- methoxybenzoate, TEA A4 Carboxylic Acid (6a-g) A3->A4 NaOH, Hydrolysis C1 Target Compounds (17-23) A4->C1 HATU, DIPEA B1 2-chloro-5-nitrobenzonitrile B2 Amidine HCl (7) B1->B2 CH3ONa, NH4Cl B3 Imidazole Intermediate (8) B2->B3 2-bromoacetophenone B4 Amino Compound (9) B3->B4 SnCl2, Reduction B4->C1

Caption: General synthetic workflow for 2-methoxybenzamide derivatives.

Experimental Protocols

The following protocols are based on validated synthetic routes for producing potent 2-methoxybenzamide-based Hh pathway inhibitors.[5][7][8]

Protocol 1: Synthesis of Carboxylic Acid Intermediates (6a-g)
  • Acyl Chloride Formation: A solution of the respective substituted carboxylic acid in toluene is treated with thionyl chloride (SOCl₂). The mixture is refluxed at 80°C for 3 hours. After the reaction, the solvent is removed under reduced pressure to yield the crude acyl chloride.

  • Amide Formation: The crude acyl chloride is dissolved in dimethylformamide (DMF). To this solution, methyl 4-amino-2-methoxybenzoate and triethylamine (TEA) are added. The reaction is stirred at room temperature overnight. The resulting mixture is then worked up to isolate the intermediate ester compounds (5a-g).

  • Hydrolysis: The ester intermediates (5a-g) are dissolved in an aqueous alcohol solution containing sodium hydroxide (NaOH). The mixture is stirred at 40°C for 5 hours. Acidification of the reaction mixture precipitates the desired carboxylic acid intermediates (6a-g), which are then collected by filtration.

Protocol 2: Synthesis of Imidazole-Amine Intermediate (9)
  • Amidine Formation: 2-chloro-5-nitrobenzonitrile is reacted with sodium methoxide (CH₃ONa) in methanol at -20°C, followed by the addition of ammonium chloride (NH₄Cl) and stirring at 40°C for 3 hours to produce amidine hydrochloride (7).[7]

  • Cyclization: The amidine intermediate (7) is refluxed with 2-bromoacetophenone and sodium bicarbonate (NaHCO₃) in tetrahydrofuran (THF) for 24 hours to form the imidazole intermediate (8).[7]

  • Nitro Reduction: The imidazole intermediate (8) is dissolved in an acidic ethanol solution. Stannous chloride dihydrate (SnCl₂·2H₂O) is added, and the mixture is refluxed at 80°C for 8 hours to reduce the nitro group, yielding the final amino compound (9).[5][7]

Protocol 3: Final Condensation to Target Compounds (17-23)
  • Amide Coupling: The carboxylic acid intermediate (e.g., 6a) and the amino compound (9) are dissolved in dichloromethane (DCM).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The crude product is purified using column chromatography to yield the final target compounds (17-23).[5][7][8]

Structure-Activity Relationship (SAR) Analysis

The biological evaluation of these synthesized compounds reveals critical insights into their structure-activity relationships. The inhibitory activity is typically assessed using a Gli-luciferase (Gli-luc) reporter assay, which measures the activity of the Hh pathway.[5]

Analysis of various derivatives shows that modifications to Part A and Part B of the molecule significantly impact the IC₅₀ value.[5]

  • Part A (Heterocycle): Replacing a benzimidazole fragment with a more flexible phenyl imidazole group generally leads to higher potency. This "ring-opening" strategy proved effective, with phenyl imidazole analogues showing superior activity compared to their benzimidazole counterparts.[5]

  • Part B (Aryl Amide): The substitution pattern on the aryl amide ring is crucial.

    • A single chloro-substituent (e.g., compound 17 ) exhibits potent activity.[5]

    • Adding a second chloro group (dichloro-substitution, compound 18 ) reduces potency.[5]

    • Fluoro-substituents (19 , 20 ) are effective but generally less potent than the monochloro derivative.[5]

    • Enhancing hydrophilicity by replacing the phenyl ring with a pyridine ring (compound 21 ) dramatically improves potency, resulting in a nanomolar IC₅₀ value.[5]

Caption: Structure-Activity Relationship (SAR) logic for Hh pathway inhibitors.

Quantitative SAR Data

The table below summarizes the inhibitory concentrations (IC₅₀) for key 2-methoxybenzamide derivatives against the Hedgehog pathway, demonstrating the impact of structural modifications.

CompoundR Group (Part B)X (Part A Core)IC₅₀ (μM)[5]
17 4-ClCH0.12
18 2,4-Cl₂CH0.26
19 3-FCH0.31
20 4-FCH0.25
21 2-ClN (Pyridine)0.03
22 6-ClN (Pyridine)0.15
23 HN (Pyridine)0.07
3 (Lead) --0.18
1 (Vismodegib) --0.02

Data sourced from Li et al., 2021.[5]

The results clearly indicate that compound 21 , which features a 2-chloropyridine group as Part B and a phenyl imidazole as Part A, is a highly potent inhibitor with an IC₅₀ value of 0.03 μM.[5][6] This potency is comparable to the FDA-approved drug Vismodegib and is attributed to the blockade of the Smo receptor.[5] Furthermore, compound 21 has shown efficacy against vismodegib-resistant cells, highlighting its potential to overcome acquired drug resistance.[6]

Conclusion and Future Perspectives

The 2-methoxybenzamide scaffold is a highly valuable platform for the design and synthesis of potent modulators of critical biological pathways. The derivatives explored in this guide demonstrate exceptional inhibitory activity against the Hedgehog signaling pathway by targeting the Smoothened receptor. Through rational design, including the strategic use of a flexible phenyl imidazole core and a hydrophilic pyridine amide group, researchers have developed compounds with nanomolar potency and the ability to overcome drug resistance.[5][6]

The detailed synthetic protocols and structure-activity relationship analyses presented here provide a solid foundation for drug development professionals. Future work will likely focus on further optimization of these derivatives to improve their pharmacokinetic profiles and in vivo efficacy, paving the way for new and effective anticancer therapies.

References

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. Available at: [Link]

  • Iraji, A., et al. (2021). Design, synthesis, in vitro and in silico studies of novel Schiff base derivatives of 2-hydroxy-4-methoxybenzamide as tyrosinase inhibitors. Drug Development Research. Available at: [Link]

  • Sparatore, A., et al. (1996). Synthesis and Preliminary Pharmacological Investigation of N-lupinyl-2-methoxybenzamides. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Koike, T., et al. (1991). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed. Available at: [Link]

Sources

Exploratory

Spectroscopic Blueprint of 2-methoxy-N-phenylbenzamide: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral information of 2-methoxy-N-phenylbenzamide, a compound of interest in medicinal chemistry and materials science. This document is intended for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectral information of 2-methoxy-N-phenylbenzamide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes not just the presentation of data, but the underlying scientific principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction: The Significance of Spectroscopic Characterization

In the realm of chemical and pharmaceutical sciences, the unambiguous identification and structural confirmation of a molecule are paramount. Spectroscopic techniques provide a powerful arsenal for this purpose, each offering a unique window into the molecular architecture. For a molecule like 2-methoxy-N-phenylbenzamide (CAS No: 6833-21-2), a thorough spectroscopic analysis is the bedrock upon which further research and development are built. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, providing not only the data but also the rationale behind the spectral features observed.

The structural integrity of a compound is directly linked to its function and safety. Therefore, the protocols and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: ¹H NMR Spectral Data for 2-methoxy-N-phenylbenzamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Predicted
~ 8.2d1HH-6
~ 7.8s (br)1HN-H
~ 7.6m2HH-2', H-6'
~ 7.5m1HH-4
~ 7.3m2HH-3', H-5'
~ 7.1m1HH-5
~ 7.0m1HH-3
~ 3.9s3HOCH₃

Note: Actual experimental data was not available in the searched databases. The presented data is based on predictive models and analysis of similar structures. The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen bonding.

A high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and instrument parameter optimization.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-methoxy-N-phenylbenzamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter.

  • Instrument Parameters (Typical 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient for most organic molecules.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

The predicted ¹H NMR spectrum of 2-methoxy-N-phenylbenzamide reveals several key features:

  • Aromatic Region (δ 7.0-8.2 ppm): The nine aromatic protons are expected to appear in this region as a series of multiplets. The ortho-protons on the N-phenyl ring (H-2' and H-6') are typically shifted downfield due to the deshielding effect of the amide carbonyl group. The protons on the 2-methoxybenzoyl ring will exhibit splitting patterns consistent with their substitution.

  • Amide Proton (δ ~7.8 ppm): The N-H proton of the amide group is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

  • Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet, a characteristic signature for such a group.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of different carbon environments in a molecule.

Table 2: ¹³C NMR Spectral Data for 2-methoxy-N-phenylbenzamide

Chemical Shift (δ, ppm)Assignment
Predicted
~ 165C=O
~ 157C-2
~ 138C-1'
~ 133C-4
~ 132C-6
~ 129C-3', C-5'
~ 124C-4'
~ 121C-5
~ 120C-2', C-6'
~ 111C-3
~ 56OCH₃

Note: As with the ¹H NMR data, this is a predicted spectrum.

  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The sample is dissolved in CDCl₃ with TMS.

  • Instrument Parameters (Typical 100 MHz Spectrometer):

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: Several hundred to several thousand scans are typically necessary.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic compounds.

The predicted ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 14 carbon atoms in the molecule (with some aromatic carbons being chemically equivalent).

  • Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon is the most deshielded and appears at the lowest field.

  • Aromatic Carbons (δ 111-157 ppm): The twelve aromatic carbons resonate in this region. The carbon attached to the methoxy group (C-2) is significantly shielded compared to the other oxygen-bearing aromatic carbon.

  • Methoxy Carbon (δ ~56 ppm): The carbon of the methoxy group appears as a sharp signal in the upfield region.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for 2-methoxy-N-phenylbenzamide

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₃)
~ 1660StrongC=O stretch (Amide I)
~ 1600, ~1480Medium-StrongAromatic C=C stretches
~ 1530MediumN-H bend (Amide II)
~ 1240StrongAsymmetric C-O-C stretch (aryl ether)
~ 1020MediumSymmetric C-O-C stretch (aryl ether)

Note: This data is based on typical values for the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid samples with minimal preparation.

  • Sample Preparation: A small amount of the solid 2-methoxy-N-phenylbenzamide is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups:

  • N-H Stretch: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

  • C=O Stretch (Amide I): A strong absorption band around 1660 cm⁻¹ is indicative of the carbonyl stretching vibration of the amide group.

  • N-H Bend (Amide II): A medium intensity band around 1530 cm⁻¹ corresponds to the N-H bending vibration coupled with C-N stretching.

  • Aromatic C-H and C=C Stretches: Bands in the 3100-3000 cm⁻¹ and 1600-1480 cm⁻¹ regions confirm the presence of the aromatic rings.

  • C-O-C Stretches: Strong absorptions around 1240 cm⁻¹ and 1020 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the aryl ether linkage.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Table 4: Mass Spectrometry Data for 2-methoxy-N-phenylbenzamide

m/zRelative Intensity (%)Assignment
227High[M]⁺˙ (Molecular Ion)
135High[C₈H₇O₂]⁺ (2-methoxybenzoyl cation)
105Medium[C₇H₅O]⁺
92Medium[C₆H₄N]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Note: This fragmentation pattern is proposed based on the structure and common fragmentation pathways for similar compounds.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Interpretation of the Mass Spectrum and Fragmentation

The mass spectrum provides the molecular weight and structural information through the analysis of fragment ions.

Caption: Molecular Formula and Weight of 2-methoxy-N-phenylbenzamide.

The molecular ion peak [M]⁺˙ at m/z 227 confirms the molecular weight of the compound. The fragmentation pattern can be rationalized as follows:

Fragmentation M [M]⁺˙ m/z 227 F1 [C₈H₇O₂]⁺ m/z 135 M->F1 - C₆H₅NH F2 [C₆H₅NH]⁺˙ m/z 93 M->F2 - C₈H₇O₂ F3 [C₇H₅O]⁺ m/z 105 F1->F3 - CH₂O F4 [C₆H₅]⁺ m/z 77 F3->F4 - CO

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

  • Loss of the Phenylamino Radical: Cleavage of the amide C-N bond can lead to the formation of the stable 2-methoxybenzoyl cation at m/z 135, which is often a base peak.

  • Loss of the 2-methoxybenzoyl Radical: The alternative cleavage can result in the formation of the phenylaminyl radical cation at m/z 93.

  • Further Fragmentation: The 2-methoxybenzoyl cation (m/z 135) can lose formaldehyde (CH₂O) to form the benzoyl cation at m/z 105, which can then lose carbon monoxide (CO) to yield the phenyl cation at m/z 77.

Conclusion: A Coherent Spectroscopic Portrait

The collective analysis of the NMR, IR, and Mass Spectrometry data provides a detailed and self-consistent structural confirmation of 2-methoxy-N-phenylbenzamide. Each technique offers complementary information, from the atomic connectivity and functional group identification to the overall molecular weight and fragmentation behavior. This comprehensive spectroscopic blueprint is essential for any scientist working with this compound, ensuring a solid foundation for future research and applications.

References

  • PubChem. National Center for Biotechnology Information. "2-methoxy-N-phenylbenzamide" PubChem Compound Summary for CID 790564. [Link][1]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-methoxy-N-phenylbenzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-methoxy-N-phenylbenzamide, a key chemical entity in modern medicinal chemistry. We will delve in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methoxy-N-phenylbenzamide, a key chemical entity in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its significant applications, particularly in the development of novel therapeutics.

Core Chemical Identity

2-methoxy-N-phenylbenzamide, also known as 2-methoxybenzanilide, is an aromatic amide. The presence of the methoxy group at the ortho position of the benzoyl ring and the N-phenyl substituent gives this molecule distinct chemical properties and reactivity, making it a valuable scaffold in the synthesis of more complex molecules.

Molecular Structure

The structure of 2-methoxy-N-phenylbenzamide consists of a central amide functional group linking a 2-methoxybenzoyl group and a phenyl group.

Caption: 2D structure of 2-methoxy-N-phenylbenzamide.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methoxy-N-phenylbenzamide is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂PubChem
Molecular Weight 227.26 g/mol PubChem
IUPAC Name 2-methoxy-N-phenylbenzamidePubChem
CAS Number 6833-21-2PubChem
Appearance Off-white to pale yellow solid (predicted)
Melting Point 151-153 °C (for the related 3-amino-4-methoxybenzanilide)Tradeindia
Solubility Insoluble in water; Soluble in organic solvents like ethanol, diethyl ether, and benzene.

Synthesis Protocol: Amide Formation via Acyl Chloride

The most common and efficient method for the synthesis of 2-methoxy-N-phenylbenzamide is the acylation of aniline with 2-methoxybenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely used in organic synthesis due to its high yield and relatively simple procedure.

Causality Behind Experimental Choices

The choice of an acyl chloride as the acylating agent is driven by its high reactivity, which ensures a rapid and complete reaction. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent any unwanted side reactions with the highly reactive acyl chloride.

Detailed Step-by-Step Methodology

Materials:

  • 2-methoxybenzoyl chloride

  • Aniline

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 2-methoxybenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-methoxy-N-phenylbenzamide.

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-methoxybenzoyl_chloride 2-methoxybenzoyl chloride Reaction_Vessel Reaction in Anhydrous DCM (0°C to Room Temp) 2-methoxybenzoyl_chloride->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel Quenching Quenching with NaHCO₃ Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Washing with Water & Brine Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product 2-methoxy-N-phenylbenzamide Purification->Product

Exploratory

2-hydroxy-N-phenylbenzamides for acetylcholinesterase inhibition

An in-depth technical guide on the design, synthesis, and evaluation of 2-hydroxy-N-phenylbenzamides as cholinesterase inhibitors for neurodegenerative disease management. Executive Summary The targeted inhibition of ace...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the design, synthesis, and evaluation of 2-hydroxy-N-phenylbenzamides as cholinesterase inhibitors for neurodegenerative disease management.

Executive Summary

The targeted inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) remains a cornerstone in the symptomatic management of Alzheimer's disease (AD). Recently, 2-hydroxy-N-phenylbenzamides—commonly known as salicylanilides—and their esterified derivatives have emerged as highly tunable, dual-action cholinesterase inhibitors. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and strict experimental protocols required to synthesize and evaluate these compounds, providing a self-validating framework for drug development professionals.

Mechanistic Rationale and Scaffold Optimization

The 2-hydroxy-N-phenylbenzamide core offers a privileged scaffold for neuropharmacology due to its inherent lipophilicity, which facilitates blood-brain barrier (BBB) penetration. Scaffold optimization generally follows two distinct pathways to enhance target engagement:

  • Halogenation: Substituting the salicylic or aniline rings with halogens (e.g., chlorine, bromine, or trifluoromethyl groups) serves a dual purpose. It enhances lipophilicity for passive CNS targeting and increases the binding affinity within the hydrophobic gorge of the AChE active site.

  • Esterification: While parent benzamides exhibit moderate, reversible inhibition, converting the free phenolic hydroxyl group into phosphorus-based esters (e.g., diethyl phosphates) or N-alkylcarbamates shifts the mechanism. Phosphorus esters act as pseudo-irreversible inhibitors by phosphorylating the catalytic serine residue in the cholinesterase active site, leading to prolonged enzyme inactivation ().

Pharmacophore Core 2-Hydroxy-N-phenylbenzamide (Salicylanilide Core) Halogenation Halogenation (C3, C4, C5) Increases Lipophilicity Core->Halogenation Structural tuning Esterification Phosphorus/Carbamate Esters Pseudo-irreversible Binding Core->Esterification OH substitution BBB Blood-Brain Barrier Penetration Halogenation->BBB Enhances CNS delivery AChE AChE / BuChE Inhibition Esterification->AChE Active site interaction BBB->AChE Target engagement AD Alzheimer's Disease Symptom Alleviation AChE->AD Restores cholinergic tone

Logical flow of 2-hydroxy-N-phenylbenzamide optimization for Alzheimer's disease.

Quantitative Structure-Activity Relationship (QSAR) Profiles

Empirical data demonstrates that the inhibitory potency and selectivity (AChE vs. BuChE) of 2-hydroxy-N-phenylbenzamides are highly dependent on their substitution patterns. The parent benzamides generally show a preference for AChE, whereas specific esterifications can drastically increase BuChE affinity, often surpassing established drugs like rivastigmine ().

Compound Class / Specific DerivativeTarget EnzymeIC₅₀ Range / ValueMechanism of Inhibition
Parent Halogenated Benzamides AChE33.1 – 85.8 µMReversible / Mixed
Parent Halogenated Benzamides BuChE53.5 – 228.4 µMReversible / Mixed
N-Alkylcarbamates (e.g., Octyl derivative 6f)AChE~32.1 µMReversible / Pseudo-irreversible
Diethyl Phosphite Esters (e.g., Derivative 5c)BuChE2.4 µMPseudo-irreversible
Diethyl Phosphate Esters (e.g., 3,4-dichloro derivative)BuChE0.90 µMPseudo-irreversible

Experimental Protocols: Synthesis and Enzymatic Evaluation

To ensure scientific integrity and reproducibility, the following protocols outline the critical steps for synthesizing the derivatives and validating their inhibitory kinetics.

Synthesis of Phosphorus-Based Salicylanilide Esters

Causality of choice: Esterification of the phenolic hydroxyl group with phosphorus chlorides requires a non-nucleophilic tertiary base (like triethylamine) to scavenge the generated HCl without reacting with the acylating agent, preventing the degradation of the delicate ester bond.

  • Preparation: Dissolve 1.0 mmol of the parent 2-hydroxy-N-phenylbenzamide in 15 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the reagents.

  • Base Addition: Add 1.2 mmol of anhydrous triethylamine (TEA). Stir for 10 minutes at 0 °C to deprotonate the phenolic hydroxyl group and form a reactive phenoxide intermediate.

  • Esterification: Dropwise, add 1.1 mmol of the appropriate dialkyl phosphorochloridate (e.g., diethyl chlorophosphate).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.

Modified Ellman’s Spectrophotometric Assay for Cholinesterase Inhibition

Causality of choice: Ellman's method is the gold standard for cholinesterase assays because it provides rapid, continuous, and highly sensitive colorimetric tracking of thiocholine production. Electric eel AChE and equine serum BuChE are utilized due to their high structural homology with human cholinesterases and superior commercial stability ().

EllmansAssay Prep Prepare Enzyme & Inhibitor (AChE + Salicylanilide) Incubate Incubation (Establish binding equilibrium) Prep->Incubate AddSubstrate Add ATCh & DTNB (Substrate + Chromogen) Incubate->AddSubstrate Reaction Thiocholine + DTNB -> TNB (Yellow Anion) AddSubstrate->Reaction Measure Spectrophotometry (Absorbance at 412 nm) Reaction->Measure Analyze Calculate IC50 (Non-linear regression) Measure->Analyze

Step-by-step workflow of the modified Ellman's spectrophotometric assay.

Step-by-Step Assay Protocol:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Note: The slightly alkaline pH is critical for the optimal catalytic activity of AChE and the rapid reaction of thiocholine with DTNB.

  • Reagent Formulation:

    • Enzyme: Dilute AChE (electric eel) or BuChE (equine serum) in phosphate buffer to a final activity of 0.02 U/mL.

    • Chromogen: Prepare a 0.01 M solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Substrate: Prepare a 0.01 M solution of acetylthiocholine iodide (ATCh) or butyrylthiocholine iodide (BTCh) in distilled water.

  • Incubation: In a 96-well microplate, combine 40 µL of the enzyme solution, 20 µL of DTNB, and 20 µL of the inhibitor solution (dissolved in DMSO and diluted in buffer; final DMSO concentration must be < 1% to prevent enzyme denaturation). Incubate at 25 °C for 15 minutes to allow the inhibitor-enzyme complex to reach equilibrium.

  • Initiation: Add 20 µL of the substrate (ATCh or BTCh) to initiate the reaction.

  • Measurement: Immediately monitor the absorbance at 412 nm using a microplate reader. Record the kinetic rate (ΔAbs/min) over 5 minutes.

  • Data Analysis: Calculate the percentage of inhibition relative to a blank (DMSO without inhibitor). Plot log(inhibitor concentration) versus % inhibition to determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The structural plasticity of 2-hydroxy-N-phenylbenzamides allows for precise tuning of their pharmacokinetic and pharmacodynamic profiles. Through strategic halogenation and esterification, these compounds transition from moderate, reversible inhibitors to highly potent, pseudo-irreversible agents targeting both AChE and BuChE. Adherence to rigorous synthetic and kinetic evaluation protocols, such as the modified Ellman's assay, ensures the reliable translation of these molecules from benchtop discovery to preclinical AD models.

References

  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Biomolecules (MDPI). Available at:[Link]

  • Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. Molecules (MDPI). Available at:[Link]

  • Salicylanilide diethyl phosphates as cholinesterases inhibitors. Bioorganic & Medicinal Chemistry (PubMed). Available at:[Link]

Foundational

A Technical Guide to N-Phenylbenzamide Derivatives as Novel Inhibitors of Enterovirus 71

Executive Summary Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant causative agent of Hand, Foot, and Mouth Disease (HFMD), primarily affecting infants and young children. While often self-l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant causative agent of Hand, Foot, and Mouth Disease (HFMD), primarily affecting infants and young children. While often self-limiting, EV71 infections can lead to severe neurological complications, including brainstem encephalitis and acute flaccid paralysis, with a notable risk of mortality.[1][2] Despite the global health threat posed by EV71, no approved antiviral therapies are currently available, highlighting a critical unmet medical need.[3][4] This technical guide provides an in-depth examination of a novel class of antiviral compounds, N-phenylbenzamide derivatives, which have demonstrated promising inhibitory activity against EV71. This document, intended for researchers and drug development professionals, details the virology of EV71, the discovery of the N-phenylbenzamide scaffold, structure-activity relationship analyses, and the key experimental protocols required for the evaluation of these potential therapeutics.

Introduction to Enterovirus 71 (EV71): A Persistent Pediatric Threat

Virology and Pathogenesis of EV71

EV71 is a non-enveloped, single-stranded positive-sense RNA virus.[5][6] Its genome is approximately 7.4 kilobases in length and encodes a single polyprotein that is subsequently cleaved by viral proteases into four structural proteins (VP1, VP2, VP3, VP4) and seven non-structural proteins (2A, 2B, 2C, 3A, 3B, 3C, 3D).[2][5] The structural proteins assemble to form the icosahedral viral capsid.[7] EV71 is classified into several genotypes (A, B, C, etc.), and the development of effective antivirals must consider activity across these different strains.[8] Infection is initiated by the attachment of the virus to host cell receptors, such as Scavenger Receptor B2 (SCARB2) and P-selectin glycoprotein ligand-1 (PSGL-1), which facilitates viral entry.[9][10]

The EV71 Replication Cycle: A Target for Antiviral Intervention

The life cycle of EV71 presents multiple targets for therapeutic intervention.[2][5] Following receptor-mediated endocytosis, the viral RNA is released into the cytoplasm.[2] The host cell's translational machinery is then hijacked for cap-independent translation of the viral polyprotein, a process mediated by the viral Internal Ribosome Entry Site (IRES).[9] The viral proteases, 2Apro and 3Cpro, are crucial for cleaving the polyprotein into functional viral proteins.[9][11] The 3C protease, in particular, is considered an attractive drug target due to its essential role in viral replication and the absence of close homologs in mammalian cells.[6][12] The non-structural protein 3D is an RNA-dependent RNA polymerase (RdRp) responsible for replicating the viral genome.[13] New viral particles are assembled and subsequently released from the host cell, often causing cell lysis.[9]

EV71_Replication_Cycle cluster_cell Host Cell Attachment 1. Attachment to Host Receptors (SCARB2) Entry 2. Endocytosis Attachment->Entry Uncoating 3. Uncoating & RNA Release Entry->Uncoating Translation 4. IRES-mediated Translation Uncoating->Translation Polyprotein Polyprotein Precursor Translation->Polyprotein Cleavage 5. Proteolytic Cleavage (2Apro, 3Cpro) Polyprotein->Cleavage Replication 6. RNA Replication (3Dpol RdRp) Cleavage->Replication Non-structural proteins (2A, 2C, 3A-D) Assembly 7. Virion Assembly Cleavage->Assembly Structural proteins (VP1-4) Replication->Assembly +ssRNA genome Release 8. Cell Lysis & Virion Release Assembly->Release Virus_Out Progeny Virions Release->Virus_Out Virus_In EV71 Virion Virus_In->Attachment

Caption: The Enterovirus 71 (EV71) replication cycle within a host cell.

The Unmet Need for Effective EV71 Therapeutics

Currently, treatment for EV71 infection is primarily supportive, and there are no clinically approved antiviral drugs available.[3][14] While vaccines have been developed, their availability and cross-protective efficacy can be limited.[1][4] The potential for severe neurological disease and the occurrence of large-scale outbreaks underscore the urgent need for potent and safe antiviral agents.[15] The discovery of novel small molecule inhibitors, such as N-phenylbenzamide derivatives, represents a critical avenue of research to address this therapeutic gap.

The N-Phenylbenzamide Scaffold: A Promising Antiviral Chemotype

Discovery and Initial Screening

The N-phenylbenzamide scaffold was identified as a novel class of EV71 inhibitors through antiviral screening of a privileged structure library.[8] The initial hit compound, 2a, demonstrated moderate activity against the EV71 H strain (C2 genotype) with a 50% inhibitory concentration (IC50) of 18 ± 1.2 μM.[8] This discovery prompted the synthesis of a series of derivatives to improve potency and explore the structure-activity relationships (SAR) of this new chemotype.[8]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-phenylbenzamide scaffold provided key insights into the structural requirements for anti-EV71 activity.[8][16]

  • Benzene Ring B is Essential : The presence of the N-phenyl group (Ring B) was determined to be crucial for antiviral activity.[8]

  • Amide Linker is Critical : Replacing the amide linker between the two aromatic rings resulted in a loss of anti-EV71 activity, indicating its essential role in the pharmacophore.[16]

  • Substituents on Ring A : Modifications on the benzamide ring (Ring A) significantly influenced potency. The introduction of an amino group at the C3-position and a methoxy group at the C4-position were found to be favorable.

  • Substituents on Ring B : Introducing lipophilic substituents on the N-phenyl ring (Ring B) generally increased anti-EV71 activity.[16] For instance, replacing a chlorine atom with isopropyl, tert-butyl, or n-butyl groups enhanced potency.[16] The most significant improvement was observed with a bromine atom at the C4-position of Ring B, as seen in the lead compound 1e .[8][17]

The lead compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) , emerged from these studies as a potent inhibitor active against multiple EV71 strains at low micromolar concentrations.[8][17]

Quantitative Bioactivity of Lead Compounds

The antiviral activity of synthesized N-phenylbenzamide derivatives was evaluated against several strains of EV71 in Vero cells. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (TC50 or CC50), and the resulting selectivity index (SI = TC50/IC50) are summarized below. A higher SI value indicates a more favorable therapeutic window.

CompoundR (Ring B)Virus StrainIC50 (μM)TC50 (μM)Selectivity Index (SI)Reference
2a HH (C2)18 ± 1.2>820>45.6[8]
1a 4-FSZ-98350>820>2.3[8]
1b 4-ClSZ-98150>820>5.5[8]
1e 4-BrSZ-985.7 ± 0.8620108.8[8][17]
1e 4-BrJS-52-312 ± 1.262051.7[8]
1e 4-BrH (C2)11 ± 1.562056.4[8]
1e 4-BrBrCr11 ± 0.962056.4[8]
Pirodavir *N/ASZ-980.1631 ± 2.2193.8[8][16]
Pirodavir, a known picornavirus inhibitor, was used as a positive control.

The data clearly indicates that compound 1e possesses significantly improved potency over the initial hit and exhibits broad activity against different EV71 genotypes with a high selectivity index.[8] Its cytotoxicity is also substantially lower than that of the control compound, pirodavir, making it a promising lead for further development.[17]

Postulated Mechanisms of Action

While the precise molecular target of N-phenylbenzamide derivatives has not been definitively elucidated, their chemical structure and the known mechanisms of other EV71 inhibitors allow for informed hypotheses.

Targeting Viral Proteins

Many small molecule inhibitors of EV71 function by binding to viral proteins. Potential targets for N-phenylbenzamide derivatives could include:

  • Viral Capsid Proteins (VP1-VP4) : A common mechanism for anti-picornavirus compounds is to bind to a hydrophobic pocket within the viral capsid, stabilizing it and preventing the conformational changes required for uncoating and genome release.[18] The lipophilic nature of the substituents that enhance the activity of N-phenylbenzamide derivatives is consistent with binding to such a pocket.

  • 3C Protease (3Cpro) : As a critical enzyme for polyprotein processing, 3Cpro is a validated target for EV71 inhibitors like rupintrivir.[12][19][20] N-phenylbenzamide derivatives could potentially act as non-covalent inhibitors, disrupting the protease's catalytic activity.

  • 2C Helicase : The non-structural protein 2C is an ATPase with helicase activity involved in RNA remodeling. Some thiophene-carboxamide analogues, which share structural similarities with N-phenylbenzamides, have been shown to target 2C.

Inhibition of Viral Replication Steps

Based on the potential protein targets, N-phenylbenzamide derivatives could interfere with several key stages of the viral life cycle:

  • Viral Entry/Uncoating : If the compounds bind to the viral capsid, they would likely inhibit the early stages of infection by preventing the virus from releasing its RNA genome into the host cell cytoplasm.[18][21][22]

  • Polyprotein Processing : Inhibition of the 3C protease would halt the maturation of viral proteins, thereby blocking all subsequent steps of replication.[11][20]

  • RNA Synthesis : By targeting the 2C or 3D proteins, these compounds could directly inhibit the replication of the viral genome.

Further mechanism-of-action studies, such as time-of-addition assays and resistance selection studies, are required to pinpoint the specific target and inhibitory mechanism.

Essential Methodologies for Inhibitor Evaluation

In Vitro Efficacy and Cytotoxicity Assessment

The foundational evaluation of any potential antiviral compound involves determining its efficacy in cell culture and its toxicity to the host cells.

In_Vitro_Workflow cluster_workflow In Vitro Antiviral Screening Workflow Start Synthesized N-phenylbenzamide Derivatives Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT/XTT) Determine TC50/CC50 Start->Cytotoxicity Antiviral 2. Antiviral Assay (e.g., CPE Inhibition) Determine IC50/EC50 Start->Antiviral Data 4. Data Analysis Calculate Selectivity Index (SI = TC50/IC50) Cytotoxicity->Data Confirmation 3. Confirmatory Assays (Plaque/Yield Reduction) Antiviral->Confirmation Confirmation->Data SAR 5. SAR Analysis & Lead Identification Data->SAR

Caption: General workflow for the in vitro evaluation of antiviral compounds.

5.1.1 Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a high-throughput method to screen for compounds that protect host cells from virus-induced cell death.[23]

Objective: To determine the concentration of a compound that inhibits 50% of the virus-induced cytopathic effect (IC50 or EC50).

Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero or RD cells) at a density that forms a confluent monolayer within 24 hours.[3]

  • Compound Preparation: Prepare serial dilutions of the N-phenylbenzamide test compounds in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cell monolayer. Add the diluted compounds to the wells. Subsequently, infect the cells with a pre-titered amount of EV71 (e.g., a multiplicity of infection (MOI) of 0.1 or 100 TCID50).[3][24]

  • Controls: Include appropriate controls: cells only (no virus, no compound), cells with compound only (for cytotoxicity), and cells with virus only (no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus-only control wells.[3]

  • Quantification: Assess cell viability using a colorimetric assay such as MTT or crystal violet staining. Read the absorbance on a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the compound concentration that results in 50% protection of the cells from CPE compared to the virus control.[8]

5.1.2 Protocol: Plaque Reduction Assay

This assay provides a more quantitative measure of antiviral activity by directly counting infectious viral particles (plaque-forming units).

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50%.

Methodology:

  • Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.

  • Infection: Remove the growth medium and infect the cells with a low dose of EV71 (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral adsorption.[21]

  • Treatment and Overlay: Remove the virus inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 3-5 days until visible plaques form.

  • Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus-only control and determine the IC50.

5.1.3 Protocol: Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.[3]

Objective: To quantify the reduction in the titer of progeny virus produced in the presence of the compound.

Methodology:

  • Cell Seeding and Infection: Seed cells in multi-well plates. Infect the confluent monolayer with EV71 at a specific MOI (e.g., 0.1).[3]

  • Treatment: After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).[3]

  • Virus Collection: Harvest the cell culture supernatant (and/or cell lysate after freeze-thawing) which contains the progeny virions.

  • Titration: Determine the viral titer in the harvested samples using a TCID50 (50% Tissue Culture Infective Dose) assay or plaque assay.[3]

  • Data Analysis: Compare the viral titers from compound-treated wells to the untreated control to calculate the extent of inhibition.

In Vivo Evaluation in Animal Models

Promising compounds identified from in vitro studies must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism system.[1]

5.2.1 Overview of Relevant Murine Models

The development of suitable small animal models has been crucial for studying EV71 pathogenesis and testing therapeutics.[25]

  • Neonatal Mouse Models: Newborn mice (e.g., BALB/c or C57BL/6 strains) are susceptible to EV71 infection and can develop clinical signs like limb paralysis and mortality, mimicking severe human disease.[1] These models are widely used for initial efficacy testing.

  • Transgenic Mouse Models: To overcome the species barrier, transgenic mice expressing human EV71 receptors, such as hSCARB2, have been developed.[25][26] These mice are susceptible to EV71 infection and exhibit neurological disease similar to that observed in humans, providing a more clinically relevant model for drug evaluation.[25]

  • Immunodeficient Mouse Models: Mice with deficiencies in their innate immune response (e.g., lacking interferon receptors, like AG129 mice) are also highly susceptible to EV71 and can be used to study viral pathogenesis and therapeutic efficacy.[14]

Future Directions and Preclinical Development

Lead Optimization Strategies

The lead compound, 1e , serves as an excellent starting point for further medicinal chemistry efforts. Future work should focus on:

  • Improving Potency and Spectrum: Synthesizing new analogs to further explore the SAR, aiming for sub-micromolar or nanomolar potency against a broader range of clinical EV71 isolates.

  • Enhancing Physicochemical Properties: Optimizing properties such as solubility, metabolic stability, and cell permeability to improve drug-like characteristics.

Pharmacokinetic and Toxicological Profiling

Before advancing to clinical trials, a comprehensive preclinical evaluation is necessary. This includes:

  • ADME Studies: Characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy: Demonstrating a clear dose-dependent reduction in viral load, clinical symptoms, and mortality in relevant animal models.[27]

  • Safety and Toxicology: Conducting formal toxicology studies to establish a safety profile and determine the therapeutic window.

Conclusion

The N-phenylbenzamide scaffold represents a novel and promising class of inhibitors for Enterovirus 71.[8] The lead compound 1e demonstrates potent and selective anti-EV71 activity in vitro, warranting its advancement into further preclinical development.[17] Through rigorous lead optimization and comprehensive evaluation using the methodologies described herein, these derivatives have the potential to be developed into a first-in-class therapeutic for the treatment of severe EV71 infections.

References

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  • Lin, Y. W., Yu, S. L., Shao, H. Y., Lin, H. Y., Liu, C. C., Hsiao, K. N., Chitra, E., Tsou, Y. L., Chang, H. W., Sia, C., Chong, P., & Chow, Y. H. (2013). Human SCARB2 transgenic mice as an infectious animal model for enterovirus 71. PloS one, 8(2), e57591. [Link]

  • Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., Li, Y. H., Jiang, J. D., & Li, Z. R. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules (Basel, Switzerland), 18(3), 3630–3640. [Link]

  • He, W., Hao, L., Wang, H., Ji, X., Li, Y., Li, Y., Jiang, J., & Li, Z. (2014). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Molecules, 19(9), 13532-13548. [Link]

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  • Cao, Z., Ding, Y., Ke, Z., Cao, L., Li, N., Ding, G., & Zhou, L. (2016). Luteoloside Acts as 3C Protease Inhibitor of Enterovirus 71 In Vitro. PloS one, 11(2), e0148693. [Link]

  • Iannazzo, D., Pistone, A., Giofrè, S. V., Galimi, F., Romeo, R., & Ferro, S. (2021). Inhibition of Enterovirus A71 by a Novel 2-Phenyl-Benzimidazole Derivative. Viruses, 13(1), 58. [Link]

  • Lee, P. H., Liu, C. M., Ho, T. S., Tsai, Y. C., Lin, C. C., Wang, Y. F., & Wang, J. R. (2015). Enterovirus 71 Virion-Associated Galectin-1 Facilitates Viral Replication and Stability. PloS one, 10(2), e0116278. [Link]

  • Li, J., Yuan, W., Liu, W., Yin, M., Chen, L., & Zheng, Z. (2015). Enterovirus 71 mediates cell cycle arrest in S phase through non-structural protein 3D. Cellular microbiology, 17(2), 229–242. [Link]

  • Chang, C. Y., Chen, K. H., Chen, Y. C., Chang, H. C., Chen, Y. J., Liu, C. C., & Wang, J. R. (2020). In Vitro and In Vivo Inhibition of the Infectivity of Human Enterovirus 71 by a Sulfonated Food Azo Dye, Brilliant Black BN. Journal of virology, 94(15), e00392-20. [Link]

  • Diarimalala, H. O., Rasoanaivo, H. A., & Chen, Y. H. (2020). Recent advances of enterovirus 71 3Cpro targeting Inhibitors. Infectious diseases (London, England), 52(9), 601–612. [Link]

  • Wang, Y., Li, J., Wu, X., Wang, S., Xu, Y., Li, H., Liu, H., Li, Z., & Deng, Y. (2018). In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71. Antimicrobial Agents and Chemotherapy, 62(5). [Link]

  • Iannazzo, D., Pistone, A., Giofrè, S. V., Galimi, F., Romeo, R., & Ferro, S. (2021). Inhibition of Enterovirus A71 by a Novel 2-Phenyl-Benzimidazole Derivative. Viruses, 13(1), 58. [Link]

  • Wang, H., He, W., Hao, L., Ji, X., Li, Y., Li, Y., Jiang, J., & Li, Z. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide Analogues as a Novel Class of Enterovirus 71 Inhibitors. Archiv der Pharmazie, 348(11), 816-823. [Link]

  • Hsu, L. C., & Hsieh, Y. C. (2021). Insight into the Life Cycle of Enterovirus-A71. Viruses, 13(2), 205. [Link]

  • Tan, J., Beer, D., Lim, S. G., & Hill, J. (2015). Peptidomimetic ethyl propenoate covalent inhibitors of the enterovirus 71 3C protease: a P2–P4 study. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 294-298. [Link]

  • Kim, J., & Song, J. (2021). In vitro synergistic antiviral activity of repurposed drugs against enterovirus 71. Journal of Microbiology, 59(9), 849-857. [Link]

  • Srimongkol, P., Chutiwitoonchai, N., Saparpakorn, P., & Suebsing, R. (2024). Novel Anti-Enterovirus A71 Compounds Discovered by Repositioning Antivirals from the Open-Source MMV Pandemic Response Box. Viruses, 16(6), 957. [Link]

  • Li, X., Wang, Y., Zhang, Y., Wang, Z., & Cui, T. (2023). Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection. Frontiers in Pharmacology, 14, 1135451. [Link]

  • Pan, J., Han, X., Sun, N., Wu, H., Lin, D., Tien, P., Zhou, H., & Wu, S. (2016). Identification and Structure–Activity Relationships of Diarylhydrazides as Novel Potent and Selective Human Enterovirus Inhibitors. ACS Infectious Diseases, 2(4), 282-292. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2-Methoxy-N-phenylbenzamide via the Schotten-Baumann Method

Introduction and Significance The synthesis of the amide bond is a cornerstone of modern organic and medicinal chemistry. Amide moieties are prevalent in a vast array of pharmaceuticals, natural products, and advanced ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

The synthesis of the amide bond is a cornerstone of modern organic and medicinal chemistry. Amide moieties are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials. The Schotten-Baumann reaction, first reported by Carl Schotten and Eugen Baumann in 1883, remains a highly reliable and widely practiced method for the acylation of amines and alcohols.[1][2] Its enduring utility lies in its operational simplicity, broad substrate scope, and typically high yields.

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-methoxy-N-phenylbenzamide, a valuable intermediate in drug discovery and a representative N-aryl amide.[3] We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide critical insights into safety, optimization, and purification. This guide is designed for researchers and professionals in organic synthesis and drug development, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Reaction Principle and Mechanism

The Schotten-Baumann reaction is a classic example of nucleophilic acyl substitution.[4] The synthesis of 2-methoxy-N-phenylbenzamide proceeds by the reaction of aniline (the nucleophile) with 2-methoxybenzoyl chloride (the electrophilic acylating agent) under biphasic, aqueous alkaline conditions.[5][6]

The mechanism unfolds in several key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This forms a tetrahedral intermediate.[1][7]

  • Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). In the absence of a base, this would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[6] The "Schotten-Baumann conditions" employ an aqueous base, typically sodium hydroxide (NaOH), which serves two critical functions:

    • It neutralizes the HCl as it is formed, preventing the formation of the unreactive anilinium salt.[2][8]

    • It drives the reaction equilibrium toward the formation of the amide product.[5][6]

  • Intermediate Collapse & Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. Subsequent deprotonation of the nitrogen atom by the base yields the stable 2-methoxy-N-phenylbenzamide product.[4][7]

Schotten-Baumann Mechanism cluster_0 Reaction Steps Aniline Aniline (Nucleophile) NucAttack 1. Nucleophilic Attack Aniline->NucAttack AcylChloride 2-Methoxybenzoyl Chloride (Electrophile) AcylChloride->NucAttack NaOH NaOH (Base) HCl HCl (Byproduct) Deprotonation 4. Deprotonation NaOH->Deprotonation Product 2-Methoxy-N-phenylbenzamide Tetrahedral 2. Tetrahedral Intermediate Formation NucAttack->Tetrahedral Collapse 3. Intermediate Collapse (Chloride Expulsion) Tetrahedral->Collapse Collapse->Deprotonation Deprotonation->Product

Caption: Mechanism of the Schotten-Baumann Reaction.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Properties
2-Methoxybenzoyl chlorideC₈H₇ClO₂170.5921615-34-9Colorless to pale yellow liquid, corrosive, moisture sensitive.[3][9]
AnilineC₆H₅NH₂93.1362-53-3Colorless to brown oily liquid, toxic, light sensitive.[10]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2White pellets, corrosive, hygroscopic.[11]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile solvent.
Ethanol (EtOH)C₂H₅OH46.0764-17-5Solvent for recrystallization.
Hydrochloric Acid (HCl)HCl36.467647-01-0Aqueous solution (e.g., 2M) for workup.
Distilled WaterH₂O18.027732-18-5-
Safety Precautions: A Critical Assessment

This procedure must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles. [11]

  • 2-Methoxybenzoyl Chloride: Highly corrosive and causes severe skin and eye burns.[12] It is a lachrymator and reacts with moisture, including atmospheric humidity, to release HCl gas. Handle with extreme care in a fume hood.[13]

  • Aniline: Toxic by all routes of exposure (inhalation, ingestion, and skin absorption).[10][14] It can cause damage to red blood cells (methemoglobinemia).[14] Avoid all contact with skin and inhalation of vapors.[15][16]

  • Sodium Hydroxide: A strong base that is highly corrosive and can cause severe chemical burns to skin and eyes.[11] The dissolution of NaOH in water is a highly exothermic process.[11]

Reagent Preparation: 10% (w/v) Aqueous NaOH Solution
  • Weigh 10.0 g of sodium hydroxide pellets into a beaker.

  • In a separate beaker or flask, measure approximately 80 mL of distilled water.

  • Place the beaker with water on a magnetic stir plate and begin stirring.

  • Slowly and cautiously add the NaOH pellets to the water in small portions. Crucially, always add NaOH to water, never the reverse , to safely dissipate the significant heat of dissolution.[11][17]

  • Once all NaOH has been added and dissolved, and the solution has cooled to room temperature, transfer it to a 100 mL volumetric flask.

  • Add distilled water to the calibration mark, stopper, and invert several times to ensure homogeneity.[18]

Step-by-Step Synthesis Procedure
  • To a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add aniline (1.0 mL, ~11 mmol).

  • Add 25 mL of the prepared 10% aqueous sodium hydroxide solution.

  • Begin vigorous stirring to create an emulsion of the biphasic mixture.

  • In a controlled and gradual manner, add 2-methoxybenzoyl chloride (1.5 mL, ~11.5 mmol) dropwise to the stirring mixture over a period of 10-15 minutes. The reaction is exothermic, and slow addition helps to control the temperature.[19]

  • After the addition is complete, a white precipitate of 2-methoxy-N-phenylbenzamide will have formed.

  • Continue to stir the mixture vigorously for an additional 20-30 minutes at room temperature to ensure the reaction proceeds to completion. The disappearance of the pungent smell of the benzoyl chloride is a good indicator of reaction completion.[7]

Work-up and Purification
  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with several portions of cold distilled water (approx. 3 x 20 mL) to remove sodium hydroxide and other water-soluble impurities.

  • Acid Wash: To remove any unreacted aniline, wash the solid with a portion of cold 2M HCl (approx. 20 mL).

  • Final Wash: Wash the solid again with cold distilled water until the filtrate is neutral to pH paper.

  • Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air-dry. For complete dryness, the product can be placed in a desiccator under vacuum.

  • Recrystallization (Optional, for high purity): Transfer the crude, dried product to an appropriately sized flask. Add a minimum amount of hot ethanol to just dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them thoroughly.[7][20]

Experimental Workflow Reagents 1. Combine Aniline & 10% NaOH Solution Addition 2. Dropwise Addition of 2-Methoxybenzoyl Chloride Reagents->Addition Reaction 3. Vigorous Stirring (30 min at RT) Addition->Reaction Filtration1 4. Vacuum Filtration Reaction->Filtration1 Wash_H2O 5. Wash with H₂O Filtration1->Wash_H2O Wash_HCl 6. Wash with 2M HCl Wash_H2O->Wash_HCl Wash_Neutral 7. Wash with H₂O until Neutral Wash_HCl->Wash_Neutral Drying 8. Air/Vacuum Drying Wash_Neutral->Drying Recrystallize 9. Recrystallization (from hot Ethanol) Drying->Recrystallize Product Pure 2-Methoxy-N-phenylbenzamide Drying->Product Crude Product Recrystallize->Product

Caption: Experimental Workflow for Synthesis and Purification.

Conclusion

The Schotten-Baumann method provides a robust, efficient, and scalable route for the synthesis of 2-methoxy-N-phenylbenzamide. The protocol detailed herein emphasizes the critical role of the basic medium in neutralizing the acid byproduct and driving the reaction forward. By adhering to the stringent safety precautions and following the step-by-step procedure, researchers can reliably produce this and other N-aryl amides in high yield and purity. This classic reaction continues to be an indispensable tool in the arsenal of the synthetic organic chemist, enabling the construction of vital molecular architectures for drug development and materials science.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Lanxess. (2025, April 8). Aniline - SAFETY DATA SHEET.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Retrieved from [Link]

  • Lanxess. (2015, March). Product Safety Assessment: Aniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Heredity Biosciences. (2024, August 28). How to Prepare a 2M NaOH Stock Solution: A Step-by-Step Guide. Retrieved from [Link]

  • Safrole. (n.d.). How to Prepare a 25% NaOH Alkali Solution - Step by Step Guide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methoxybenzoyl chloride — Chemical Substance Information. Retrieved from [Link]

  • Carolina Knowledge Center. (2023, January 6). Solution Preparation Guide. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Standardization of 1 N NaOH Solution. Retrieved from [Link]

  • YouTube. (2023, April 9). #Schotten – Baumann reaction | #Aniline | Benzoylchloride | N - phenyl benzamide | #class 12 |. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 2-Methoxybenzoyl chloride, 97% 21615-34-9. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n,n'-diphenylbenzamidine. Retrieved from [Link]

  • Google Patents. (1994). WO1994001394A1 - Preparation of n-aryl amides.
  • PrepChem.com. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • ACS Publications. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
  • Google Patents. (n.d.). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-methoxy aniline with benzoyl chloride in the presence of.... Retrieved from [Link]

  • Brainly. (2018, June 2). Write chemical reaction of aniline with benzoyl chloride and write the name of product. Retrieved from [Link]

Sources

Application

Application Note: Experimental Protocol for the Synthesis of 2-Methoxy-N-(4-sulphamoylphenyl) benzamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of benzamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of benzamide-sulfonamide derivatives is a critical pathway in modern drug discovery, particularly in the development of tubulin polymerization inhibitors, anti-inflammatory agents, and selective carbonic anhydrase inhibitors[1],[2]. The target compound, 2-methoxy-N-(4-sulphamoylphenyl) benzamide , represents a core pharmacophore where an electron-rich ortho-methoxybenzamide is coupled to a highly polar sulfonamide moiety.

Chemoselectivity: The Causality of the Coupling Strategy

A fundamental challenge in this synthesis is the presence of two distinct nitrogen nucleophiles on the sulfanilamide precursor: the N4 -arylamine (aniline) and the N1 -sulfonamide.

  • Mechanistic Insight: The sulfonamide nitrogen is deeply deactivated. Its lone pair is heavily delocalized into the adjacent, strongly electron-withdrawing sulfonyl ( −SO2​− ) group, rendering it a very poor nucleophile (pKa ~10.4). Conversely, the N4 -arylamine is significantly more nucleophilic.

  • Strategic Choice: By utilizing a highly reactive electrophile such as an acid chloride (2-methoxybenzoyl chloride) at low temperatures, the acylation proceeds with absolute chemoselectivity at the N4 -arylamine, leaving the sulfonamide intact[1],[3].

Experimental Design & Self-Validating Systems

To ensure a robust, self-validating experimental framework, this guide provides two orthogonal synthetic routes.

  • Route A (Primary - Acid Chloride Acylation): Maximizes yield and scalability. Relies on the extreme electrophilicity of 2-methoxybenzoyl chloride[3].

  • Route B (Validation - Carbodiimide Coupling): Serves as an orthogonal validation method. Uses milder conditions (EDC/HOBt) to prevent potential over-acylation or degradation, acting as a control if impurities arise in Route A[4].

Quantitative Data: Reagent Stoichiometry

Table 1: Stoichiometric Parameters for Route A (Acid Chloride Method)

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role in Reaction
Sulfanilamide172.201.00 eq1.72 gPrimary Nucleophile
2-Methoxybenzoyl chloride170.591.10 eq1.88 g (1.58 mL)Electrophile
Triethylamine (TEA)101.192.00 eq2.02 g (2.78 mL)Acid Scavenger / Base
Tetrahydrofuran (THF)72.11-25.0 mLSolvent

Expert Insight on Solvent Selection: Sulfanilamide exhibits notoriously poor solubility in standard halogenated solvents like dichloromethane (DCM). Anhydrous THF or DMF is strictly required to maintain a homogeneous reaction mixture prior to coupling.

Step-by-Step Methodologies

Route A: Acid Chloride Acylation (Primary Protocol)

Step 1: Pre-Reaction Assembly

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolve 1.72 g (10.0 mmol) of sulfanilamide in 25 mL of anhydrous THF.

  • Add 2.78 mL (20.0 mmol) of Triethylamine (TEA) to the solution. Stir for 5 minutes to ensure homogeneity.

Step 2: Temperature-Controlled Activation

  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Suppressing the thermal energy prevents exothermic side reactions and eliminates the risk of di-acylation at the aniline nitrogen.

  • Dilute 1.58 mL (11.0 mmol) of 2-methoxybenzoyl chloride in 5 mL of anhydrous THF.

  • Add the acid chloride solution dropwise over 15 minutes via an addition funnel or syringe pump.

Step 3: Amide Bond Formation

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (25 °C).

  • Stir vigorously for 4 to 6 hours. Monitor the reaction via TLC (Eluent: 5% Methanol in DCM; visualize under UV 254 nm).

Step 4: Quench and Isolation

  • Once the sulfanilamide is consumed, quench the reaction by pouring the mixture slowly into 100 mL of rapidly stirring, crushed ice-water.

  • The sudden shift in solvent polarity will force the hydrophobic benzamide product to crash out as a crude solid.

  • Stir for 30 minutes to ensure complete precipitation and to hydrolyze any unreacted acid chloride.

Step 5: Purification

  • Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold water ( 3×20 mL) to remove TEA-HCl salts, followed by cold ethanol ( 1×10 mL).

  • Recrystallize the crude product from a boiling mixture of Ethanol/Water (70:30) to yield the pure 2-methoxy-N-(4-sulphamoylphenyl) benzamide.

Route B: Carbodiimide Coupling (Orthogonal Validation)

Adapted from standard peptide coupling protocols for benzamides[4].

  • Dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) at 0 °C. Stir for 30 minutes to form the active OBt-ester.

  • Add sulfanilamide (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 18 hours.

  • Quench with water, extract with Ethyl Acetate, wash with 1M HCl and brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Workflow Visualization

SynthesisWorkflow Step1 1. Dissolution Sulfanilamide + TEA in THF Step2 2. Thermal Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Chemoselective Acylation Dropwise 2-Methoxybenzoyl chloride Step2->Step3 Step4 4. Amide Bond Formation Stir at 25 °C for 4-6h Step3->Step4 Step5 5. Quench & Precipitation Pour into Ice-Water Step4->Step5 Step6 6. Isolation Vacuum Filtration Step5->Step6 Step7 7. Validation NMR & LC-MS Analysis Step6->Step7

Fig 1: Chemoselective synthetic workflow for 2-methoxy-N-(4-sulphamoylphenyl) benzamide.

Analytical Validation & Self-Validating Checkpoints

To ensure the integrity of the synthesized compound, the protocol must be self-validating. The success of the chemoselective coupling is confirmed by tracking specific spectroscopic markers.

Table 2: Expected Analytical Validation Parameters

Analytical MethodTarget Signal / MarkerDiagnostic Interpretation (Self-Validation)
LC-MS (ESI+) m/z=307.07 [M+H]+ Confirms the exact mass of the coupled product ( C14​H14​N2​O4​S ).
1 H-NMR (DMSO- d6​ ) δ∼10.4 ppm (s, 1H)Appearance of a highly deshielded amide proton confirms successful acylation.
1 H-NMR (DMSO- d6​ ) δ∼5.8 ppm (s, 2H)Disappearance of this signal confirms complete consumption of the aniline −NH2​ .
1 H-NMR (DMSO- d6​ ) δ∼7.25 ppm (s, 2H)Retention of this signal confirms the sulfonamide −SO2​NH2​ was not over-acylated.
1 H-NMR (DMSO- d6​ ) δ∼3.90 ppm (s, 3H)Confirms the structural integration of the ortho-methoxy group from the acid chloride.

By cross-referencing the disappearance of the aniline protons with the retention of the sulfonamide protons, the chemist can definitively validate the chemoselectivity of the reaction without requiring immediate X-ray crystallography.

References

  • Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)... - ResearchGate. researchgate.net. 1

  • Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC. nih.gov. 4

  • Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC. nih.gov. 2

  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents. google.com. 3

Sources

Method

Introduction: The Strategic Importance of N-Alkylated Benzamides

An Application Note and Protocol for the Catalytic N-Alkylation of Benzamide For Researchers, Scientists, and Drug Development Professionals The N-alkyl benzamide structural motif is a cornerstone in modern chemistry, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Catalytic N-Alkylation of Benzamide

For Researchers, Scientists, and Drug Development Professionals

The N-alkyl benzamide structural motif is a cornerstone in modern chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its prevalence stems from the amide bond's unique combination of stability and conformational rigidity, which is critical for molecular recognition in biological systems. The development of efficient and selective methods for the N-alkylation of benzamides is, therefore, a task of paramount importance, enabling the synthesis of novel compounds with tailored properties.

Traditionally, the synthesis of N-alkyl amides has relied on the reaction of an amide with an alkyl halide in the presence of a strong base.[1] However, these methods often suffer from significant drawbacks, including the use of toxic and volatile alkylating agents, the generation of stoichiometric salt waste, and harsh reaction conditions that limit functional group tolerance.[2]

To overcome these limitations, the focus of synthetic chemistry has shifted towards catalytic approaches. These modern methods offer greener, more atom-economical, and highly selective pathways to N-alkylated products. This guide provides an in-depth exploration of several field-proven catalytic protocols for the N-alkylation of benzamide, with a focus on explaining the causality behind experimental choices to ensure reproducible and scalable results. We will delve into transition-metal catalysis operating via the elegant "borrowing hydrogen" mechanism, solvent-free phase-transfer catalysis, and innovative visible-light photoredox catalysis.

Transition-Metal Catalyzed N-Alkylation: The "Borrowing Hydrogen" Principle

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy has emerged as a powerful and sustainable methodology for C-N bond formation.[3] This process utilizes alcohols as benign alkylating agents, with water as the sole theoretical byproduct, thus adhering to the principles of green chemistry.[4] The mechanism obviates the need for pre-activation of the alcohol, as the catalyst facilitates its transient oxidation to an aldehyde in situ.

Mechanism and Rationale

The catalytic cycle, illustrated below, is an elegant sequence of oxidation, condensation, and reduction steps. The choice of a suitable transition metal catalyst (e.g., based on Co, Ru, Pd, Ir) is critical, as it must be capable of mediating both the initial dehydrogenation of the alcohol and the final hydrogenation of the condensation product.[5][6]

  • Dehydrogenation: The catalyst reversibly oxidizes the alcohol substrate to the corresponding aldehyde, "borrowing" two hydrogen atoms to form a metal-hydride species.

  • Condensation: The in situ-generated aldehyde reacts with the benzamide to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate dehydrates to form an N-acyl imine or a related reactive species.

  • Hydrogenation: The metal-hydride species, having stored the "borrowed" hydrogen, reduces the C=N bond of the intermediate to afford the final N-alkylated benzamide and regenerates the active catalyst.

Borrowing Hydrogen Mechanism cluster_cycle Catalytic Cycle cluster_reactants Overall Reaction Catalyst [M] MH2 [M]-H₂ Catalyst->MH2 + R'CH₂OH - R'CHO MH2->Catalyst + Imine - Product Aldehyde R'CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Benzamide (RCONH₂) Imine N-Acyl Imine Intermediate Hemiaminal->Imine - H₂O Product N-Alkyl Benzamide Benzamide Benzamide FinalProduct N-Alkyl Benzamide + H₂O Alcohol Alcohol

Caption: The borrowing hydrogen catalytic cycle for N-alkylation.

Protocol 1: Cobalt Nanoparticle-Catalyzed N-Alkylation of Benzamide

This protocol leverages a heterogeneous catalyst composed of highly dispersed cobalt nanoparticles on a carbon support.[7][8] The use of a non-precious metal and the catalyst's reusability make this an economically attractive and sustainable option. The base is crucial for promoting the initial dehydrogenation of the alcohol on the catalyst surface.[7]

Materials:

  • Benzamide

  • Benzyl alcohol (or other primary alcohol)

  • Cobalt Nanoparticle Catalyst (e.g., Co-L5@C-800 as described in the literature)[7]

  • Potassium hydroxide (KOH)

  • Toluene (anhydrous)

  • Schlenk tube or other suitable reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the cobalt nanoparticle catalyst (5 mol% Co), KOH (20 mol%), and benzamide (0.5 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene (2.0 mL) and the alcohol (e.g., benzyl alcohol, 0.6 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir for 24 hours.

  • Monitoring: The reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite to remove the heterogeneous catalyst.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated benzamide.

Data Summary:

EntryBenzamide DerivativeAlcoholYield (%)[7][8]
1BenzamideBenzyl alcohol95
24-MethylbenzamideBenzyl alcohol87
34-ChlorobenzamideBenzyl alcohol81
4Benzamide1-Hexanol75
5Benzamide2-Thiophenemethanol89

Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis is a powerful technique for reacting reagents that are soluble in two immiscible phases. For the N-alkylation of benzamide, a solid base (like KOH) and a liquid organic phase containing the benzamide and alkyl halide are typical. The phase-transfer catalyst, usually a quaternary ammonium salt, facilitates the transfer of the deprotonated amide anion into the organic phase where it can react with the alkylating agent.[9][10][11]

This method can often be performed under solvent-free conditions, which is highly advantageous from an economic and environmental perspective.[10] Furthermore, the application of microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][12]

PTC Workflow cluster_workflow Solvent-Free PTC Workflow Start Mix Benzamide, Alkyl Halide, Solid Base (KOH), and PTC Catalyst (TBAB) React Heat Mixture (Conventional or Microwave) Start->React Workup Cool and Add Water/Organic Solvent React->Workup Separate Separate Organic Layer Workup->Separate Purify Dry, Concentrate, and Purify (Column Chromatography) Separate->Purify

Caption: General workflow for PTC-mediated N-alkylation.

Protocol 2: Solvent-Free PTC N-Alkylation with Microwave Irradiation

Materials:

  • N-methylbenzamide (or other N-substituted amide)

  • Alkyl halide (e.g., benzyl bromide, butyl iodide)

  • Potassium hydroxide (KOH), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Microwave reactor vial

  • Standard glassware for workup and purification

Procedure:

  • Reagent Mixing: In a microwave reactor vial, combine N-methylbenzamide (1.0 mmol, 1.0 equiv.), the alkyl halide (1.5 mmol, 1.5 equiv.), powdered KOH (5.0 mmol, 5.0 equiv.), and TBAB (0.1 mmol, 10 mol%). Note: No solvent is added.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for 5-20 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Workup: After the reaction, cool the vial to room temperature. Add ethyl acetate (15 mL) and water (15 mL) to the solid mixture.

  • Extraction: Transfer the mixture to a separatory funnel and shake. Separate the organic layer.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash chromatography to obtain the desired N,N-disubstituted benzamide.

Data Summary:

EntryAmideAlkylating AgentConditionsYield (%)[12]
1N-MethylbenzamideBenzyl bromideMW, 10 min>95
2N-MethylbenzamideButyl iodideMW, 15 min>95
3ε-CaprolactamBenzyl bromideMW, 5 min>95

Visible-Light Photoredox Catalysis

A frontier in synthetic methodology is the use of visible light to drive chemical reactions under exceptionally mild conditions. For N-alkylation, an organic dye like Eosin Y can act as a photoredox catalyst.[13] Upon irradiation with visible light (e.g., from a blue LED), the catalyst becomes a potent oxidant, initiating a radical-based reaction cascade that culminates in C-N bond formation. This approach avoids high temperatures and strong bases, offering excellent functional group compatibility.

Mechanism Rationale
  • Photoexcitation: Eosin Y absorbs a photon of visible light, promoting it to an excited state (Eosin Y*).

  • Oxidative Quenching: The excited catalyst is quenched by the alcohol, which is oxidized to a radical cation, while the catalyst is reduced.

  • Radical Formation: The alcohol radical cation fragments to form an α-hydroxyalkyl radical and a proton.

  • C-N Coupling: The precise mechanism of C-N coupling can vary, but it involves the reaction of the amide with the radical species, ultimately leading to the N-alkylated product after further redox events.

Protocol 3: Eosin Y-Catalyzed Photoredox N-Alkylation

Materials:

  • Benzamide

  • Benzyl alcohol

  • Eosin Y

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile (MeCN)

  • Reaction tube suitable for irradiation (e.g., borosilicate glass)

  • Blue LED light source

Procedure:

  • Reaction Setup: To a reaction tube, add benzamide (0.2 mmol, 1.0 equiv.), benzyl alcohol (0.4 mmol, 2.0 equiv.), Eosin Y (2 mol%), and K₂S₂O₈ (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add acetonitrile (2.0 mL).

  • Degassing (Optional but Recommended): For optimal results, degas the solution by bubbling argon through it for 10-15 minutes.

  • Irradiation: Seal the tube and place it approximately 5-10 cm from a blue LED light source. Stir the reaction mixture at room temperature.

  • Reaction Time: Continue irradiation for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography to isolate the N-benzylbenzamide.

Data Summary:

EntryBenzamide DerivativeBenzyl Alcohol DerivativeYield (%)[13]
1BenzamideBenzyl alcohol94
24-FluorobenzamideBenzyl alcohol92
3Benzamide4-Methoxybenzyl alcohol84
44-NitrobenzamideBenzyl alcohol81

Conclusion and Outlook

The catalytic N-alkylation of benzamides has transitioned from classical, often harsh methods to a suite of sophisticated and mild protocols. Transition-metal catalysis via the borrowing hydrogen mechanism provides an atom-economical route using alcohols, with catalysts based on both precious and earth-abundant metals like cobalt demonstrating high efficacy.[6][7] Phase-transfer catalysis offers a practical and often solvent-free alternative that can be significantly accelerated by microwave technology.[12] Most recently, visible-light photoredox catalysis has opened the door to performing these transformations at room temperature with unparalleled mildness.[13] The choice of protocol will depend on factors such as available equipment, substrate scope, cost considerations, and sustainability goals. The continued development in this field promises even more efficient and selective catalysts, further empowering researchers in the chemical and pharmaceutical sciences.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12), 1661-1667. [Link]

  • Carrillo, J. R., et al. (2006). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]

  • (Reference not directly applicable to a specific protocol in the text)
  • (Reference not directly applicable to a specific protocol in the text)
  • Ramesh, R., & Anandaraj, S. (2022). Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate. [Link]

  • Ma, R., et al. (2024). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 26, 1471-1477. [Link]

  • Yadav, J., et al. (2022). Visible light-induced photoredox catalyzed C–N coupling of amides with alcohols. Scientific Reports. [Link]

  • (Reference not directly applicable to a specific protocol in the text)
  • Bogdal, D., & Pielichowski, J. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(10), 333. [Link]

  • (Reference not directly applicable to a specific protocol in the text)
  • (Reference not directly applicable to a specific protocol in the text)
  • Ramesh, R., & Anandaraj, S. (2024). Pd‐catalyzed N‐alkylation of benzamide with alcohols. ResearchGate. [Link]

  • (Reference not directly applicable to a specific protocol in the text)
  • Ma, R., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. RSC Publishing. [Link]

  • (Reference not directly applicable to a specific protocol in the text)
  • Bogdal, D., & Pielichowski, J. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • (Reference not directly applicable to a specific protocol in the text)
  • Cheng, H.-G., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • (Reference not directly applicable to a specific protocol in the text)
  • (Reference not directly applicable to a specific protocol in the text)
  • Wang, C., et al. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. [Link]

  • (Reference not directly applicable to a specific protocol in the text)
  • (Reference not directly applicable to a specific protocol in the text)
  • (Reference not directly applicable to a specific protocol in the text)
  • (Reference not directly applicable to a specific protocol in the text)
  • (Reference not directly applicable to a specific protocol in the text)
  • Dehmlow, E. V., et al. (1984). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. Scilit. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 2-methoxy-N-phenylbenzamide as a Potential Antiproliferative Agent

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Within this class, 2-methoxy-N-phenylbenzamide and its derivatives are emerging as compounds of significant interest in oncology research. While the precise mechanisms of action for many of these compounds are still under active investigation, several derivatives have demonstrated potent antiproliferative effects by modulating key signaling pathways involved in tumorigenesis.

Notably, certain 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[1][2] These derivatives often exert their effects by targeting the Smoothened (Smo) receptor, a key transducer in the Hh pathway.[1][2] Other related benzamide compounds have been shown to induce apoptosis and cause cell cycle arrest through different mechanisms, such as HDAC inhibition or modulation of the TRAIL signaling pathway.[3][4]

This guide provides a comprehensive framework for the initial in vitro evaluation of 2-methoxy-N-phenylbenzamide's antiproliferative properties. It offers detailed protocols for compound handling, cell-based assays, and a discussion of potential mechanisms of action to guide further investigation.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of 2-methoxy-N-phenylbenzamide is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂[5]
Molecular Weight 227.26 g/mol [5]
Appearance Solid (form may vary)
Solubility Soluble in DMSO[6]
Preparation of Stock Solutions

Due to its predicted low aqueous solubility, 2-methoxy-N-phenylbenzamide should be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

Protocol for 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh 2.27 mg of 2-methoxy-N-phenylbenzamide powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, filtering through a 0.22 µm syringe filter can ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Note on DMSO Concentration in Cell Culture: The final concentration of DMSO in cell culture media should be kept to a minimum, typically ≤ 0.5%, as higher concentrations can be cytotoxic.[7] Always include a vehicle control (media with the same final concentration of DMSO as the treated wells) in all experiments.

In Vitro Antiproliferative Assay: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their proliferation rate. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow for Antiproliferative Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Daoy, HCT-116) cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare 2-methoxy-N- phenylbenzamide dilutions treatment Treat cells with compound (24, 48, 72 hours) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate for 2-4 hours mtt_addition->incubation solubilization Add solubilization buffer incubation->solubilization read_absorbance Read absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_dose_response Plot dose-response curve calc_viability->plot_dose_response determine_ic50 Determine IC50 value plot_dose_response->determine_ic50

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • Selected cancer cell line(s) (e.g., Daoy for medulloblastoma, HCT-116 for colon cancer)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • 2-methoxy-N-phenylbenzamide stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-methoxy-N-phenylbenzamide from the 10 mM stock solution in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well.

    • Gently mix on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

Investigating the Mechanism of Action: A Focus on the Hedgehog Signaling Pathway

Based on studies of structurally related compounds, a plausible mechanism of action for 2-methoxy-N-phenylbenzamide is the inhibition of the Hedgehog signaling pathway.[1][2] This pathway, when aberrantly activated, can drive the proliferation of certain cancer cells.

The Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Inhibition by 2-methoxy-N-phenylbenzamide PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive inhibits SUFU SUFU GLI_complex GLI-SUFU Complex GLI_R GLI-R (Repressor) GLI_complex->GLI_R Phosphorylation & Cleavage Target_Genes_off Target Genes OFF GLI_R->Target_Genes_off represses Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1_bound PTCH1 Hh_ligand->PTCH1_bound SMO_active SMO (active) PTCH1_bound->SMO_active inhibition lifted GLI_A GLI-A (Activator) SMO_active->GLI_A SUFU dissociation & GLI activation Target_Genes_on Target Genes ON (Proliferation, Survival) GLI_A->Target_Genes_on activates Compound 2-methoxy-N- phenylbenzamide Compound->SMO_active inhibits

Sources

Method

application of 2-methoxy-N-phenylbenzamide in Smo receptor binding studies

Application of 2-Methoxy-N-phenylbenzamide Scaffolds in Smoothened (SMO) Receptor Binding Studies Introduction & Mechanistic Rationale The Hedgehog (Hh) signaling pathway is a fundamental regulator of embryonic developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Application of 2-Methoxy-N-phenylbenzamide Scaffolds in Smoothened (SMO) Receptor Binding Studies

Introduction & Mechanistic Rationale

The Hedgehog (Hh) signaling pathway is a fundamental regulator of embryonic development and adult stem cell maintenance. Aberrant activation of this cascade is a primary driver in several malignancies, most notably basal cell carcinoma (BCC) and medulloblastoma[1]. The critical transducer of this pathway is Smoothened (SMO), a Class F G-protein-coupled receptor (GPCR). Under basal conditions, the Patched-1 (PTCH1) receptor represses SMO. When the Hh ligand binds PTCH1, this repression is lifted, allowing SMO to activate the GLI family of transcription factors[2].

In the development of targeted Hh inhibitors, the 2-methoxy-N-phenylbenzamide scaffold has emerged as a privileged pharmacophore[1]. Unlike early-generation cyclopamine derivatives, benzamide-based small molecules offer superior metabolic stability and synthetic tractability. This guide explores the structural causality behind this scaffold's efficacy and provides self-validating experimental protocols for evaluating its target engagement.

HhPathway PTCH1 PTCH1 Receptor (Inhibits SMO) SMO SMO Receptor (Active) PTCH1->SMO Represses (Absence of Hh) Hh Hedgehog Ligand (Binds PTCH1) Hh->PTCH1 Inhibits GLI GLI Transcription Factors (Activation) SMO->GLI Activates Inhibitor 2-Methoxybenzamide (Binds TM Pocket) Inhibitor->SMO Antagonizes TargetGenes Hh Target Genes (Proliferation) GLI->TargetGenes Transcribes

Fig 1. Hedgehog signaling cascade and intervention by SMO antagonists.

Structural Biology: The Binding Pocket Dynamics

The efficacy of the 2-methoxy-N-phenylbenzamide motif is not coincidental; it is dictated by the precise architecture of the SMO transmembrane (TM) binding pocket.

  • Dihedral Twist & Bioactive Conformation: The ortho-methoxy substitution on the benzamide core is highly deliberate. It induces a steric clash that forces a dihedral twist between the aromatic ring and the amide plane. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon receptor binding[3].

  • Hydrogen Bonding Network: The methoxy oxygen acts as a critical hydrogen bond acceptor, forming stable, high-affinity interactions with key residues such as Tyr394 and Arg400 deep within the SMO TM pocket[1].

  • Anchoring via Asp473: The amide nitrogen of the benzamide core serves as a hydrogen bond donor to Asp473 (Asp6.55). This is a highly conserved residue essential for the binding of almost all clinical SMO antagonists, including vismodegib[4].

Experimental Protocols for SMO Receptor Binding

To rigorously evaluate the binding affinity of 2-methoxybenzamide analogs, researchers must employ orthogonal assays. We detail two self-validating systems: a cell-free fluorescent displacement assay and a live-cell target engagement assay.

Protocol A: BODIPY-Cyclopamine Competitive Displacement Assay

Causality & Validation: While radioligand binding is traditional, fluorescent ligand displacement offers a safer, high-throughput alternative with comparable sensitivity. BODIPY-cyclopamine binds the same 7-TM pocket as benzamide derivatives. To make this a self-validating system, a known clinical SMO antagonist (e.g., Vismodegib) must be included at a saturating concentration to define the assay window and confirm specific displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293T cells stably expressing human SMO. Resuspend in binding buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 3 mM MgCl₂, 0.1% BSA) to a final protein concentration of 1 mg/mL. Rationale: Mg²⁺ and BSA stabilize the GPCR conformation and prevent the non-specific adsorption of highly lipophilic benzamide ligands to plasticware.

  • Ligand Preparation: Prepare a 10 mM stock of the 2-methoxy-N-phenylbenzamide test compound in 100% DMSO. Perform 3-fold serial dilutions to generate an 11-point concentration-response curve.

  • Incubation: In a 96-well black opaque microplate, combine 50 µL of membrane suspension, 49 µL of binding buffer containing 5 nM BODIPY-cyclopamine, and 1 µL of the test compound. Validation Step: Include control wells containing 10 µM Vismodegib to determine non-specific binding (NSB).

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours. Rationale: SMO binding kinetics for bulky benzamides can be slow; a 2-hour incubation ensures steady-state equilibrium is reached.

  • Measurement: Read fluorescence polarization (FP) or total fluorescence intensity (Excitation: 488 nm, Emission: 520 nm) using a multi-mode microplate reader.

  • Data Analysis: Calculate the IC₅₀ using a four-parameter logistic non-linear regression model. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol B: Live-Cell NanoBRET Target Engagement Assay

Causality & Validation: Cell-free assays fail to account for cellular permeability or the native lipid bilayer environment, which heavily influences Class F GPCR conformations. NanoBRET (Bioluminescence Resonance Energy Transfer) utilizes SMO fused to NanoLuciferase (Nluc) and a fluorescent tracer. Displacement of the tracer by the 2-methoxybenzamide compound reduces the BRET signal, confirming true intracellular target engagement.

NanoBRET Transfect 1. Transfect Cells (Nluc-SMO) Tracer 2. Add Fluorescent Tracer Transfect->Tracer TestCmpd 3. Add 2-Methoxy- benzamide Tracer->TestCmpd Measure 4. Measure BRET (Displacement) TestCmpd->Measure

Fig 2. NanoBRET target engagement workflow for SMO receptor binding.

Step-by-Step Methodology:

  • Transfection: Plate HEK293T cells in a 6-well plate at 2 × 10⁵ cells/mL. Transfect with the Nluc-SMO plasmid using a lipid-based reagent. Incubate for 24 hours.

  • Cell Plating: Harvest and resuspend the cells in Opti-MEM (without phenol red). Seed into a 384-well white plate at 1 × 10⁴ cells/well.

  • Tracer Addition: Add the fluorescent SMO-specific NanoBRET tracer at a concentration equal to its predetermined K_d (e.g., 100 nM).

  • Compound Addition: Add the 2-methoxy-N-phenylbenzamide derivatives across a concentration gradient (10 pM to 10 µM). Validation Step: Include a vehicle control (0.1% DMSO) to establish the maximum baseline BRET signal.

  • Equilibration & Substrate: Incubate for 2 hours at 37°C. Add the NanoLuc substrate (furimazine) exactly 5 minutes prior to reading.

  • Measurement: Measure dual-emission luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (Acceptor/Donor) to determine the IC₅₀ of displacement.

Quantitative Data Presentation

The following table summarizes typical binding affinities of 2-methoxybenzamide scaffolds compared to clinical standards, highlighting the impact of the methoxy substitution and its behavior against resistance mutations[1][4][5].

Compound Class / AnalogStructural FeatureTargetAssay TypeIC₅₀ / Kᵢ (nM)
Vismodegib (Control) Pyridyl-benzamideWT SMOBODIPY Displacement3.0 ± 0.5
Vismodegib (Control) Pyridyl-benzamideSMO-D473HBODIPY Displacement> 10,000
Des-methoxy-benzamide Unsubstituted coreWT SMONanoBRET250 ± 15
2-Methoxy-N-phenylbenzamide ortho-MethoxyWT SMONanoBRET12 ± 2.5
2-Methoxy-N-phenylbenzamide ortho-MethoxySMO-D473HNanoBRET850 ± 40

Table 1: Comparative binding affinities demonstrating the potency enhancement provided by the 2-methoxy substitution and its relative resilience to the D473H mutation.

Overcoming Clinical Resistance

A major hurdle in Hh pathway inhibition is acquired resistance, most notably via the SMO-D473H mutation. The substitution of Aspartate for Histidine introduces a bulky imidazole ring that sterically clashes with traditional benzamides, ablating their binding[4]. Interestingly, highly optimized 2-methoxybenzamide derivatives maintain partial efficacy against this mutant. The methoxy group's ability to form compensatory hydrogen bonds with alternative residues (such as Arg400 and Glu518) provides a secondary anchoring mechanism, making this scaffold a critical starting point for next-generation, resistance-busting drug design[5].

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances / National Institutes of Health (PMC).[Link]

  • Analysis of Vismodegib Resistance in D473G and W535L Mutants of SMO Receptor and Design of Novel Drug Derivatives. Scientific Reports / National Institutes of Health (PMC).[Link]

  • Heteroarylamide smoothened inhibitors: Discovery of N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(2-pyridylmethoxy)benzamide (AZD8542). Bioorganic & Medicinal Chemistry / PubMed.[Link]

  • Binding poses and inhibition of vismodegib-resistant Smo by 45b. PLOS One.[Link]

  • In Silico Evaluation of the Glioma Activity of Reported Compounds from the Extract Rhodomyrtus tomentosa. Jurnal Penelitian Pendidikan IPA (University of Mataram).[Link]

Sources

Application

An Application Note: A Robust HPLC Method for the Quantitative Analysis of Benzamide Derivatives

Abstract Benzamide and its derivatives represent a cornerstone class of compounds in the pharmaceutical and agrochemical industries, necessitating robust and reliable analytical methods for quality control and research....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzamide and its derivatives represent a cornerstone class of compounds in the pharmaceutical and agrochemical industries, necessitating robust and reliable analytical methods for quality control and research. This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of benzamide derivatives. The protocol employs a reversed-phase C18 column with UV detection, a widely accessible and dependable configuration. The causality behind each methodological choice is explained, providing a framework for adaptation. The method has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4]

Introduction and Method Principle

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture.[5] For benzamide derivatives, which are often moderately polar aromatic compounds, reversed-phase HPLC is the method of choice.

This method is based on the partitioning of the analyte between a non-polar stationary phase (a C18-bonded silica column) and a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[6] More polar analytes will have a greater affinity for the mobile phase and elute earlier, while less polar analytes will be retained longer by the stationary phase. The separated components are then detected by a UV spectrophotometer at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Method Development Strategy: The Scientific Rationale

The development of a robust HPLC method is a systematic process. The choices made at each step are critical for achieving optimal separation, peak shape, and sensitivity.

Column Selection
  • Stationary Phase: A C18 (octadecylsilane) column is the most common starting point for reversed-phase HPLC due to its strong hydrophobicity, which provides excellent retention for a wide range of non-polar to moderately polar compounds like benzamides.[7][8] For more polar derivatives, a C8 column or a polar-embedded phase (e.g., amide) can offer alternative selectivity and reduce excessive retention of non-polar impurities.[9]

  • Column Dimensions: A standard analytical column of 250 mm x 4.6 mm with a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.[4] According to United States Pharmacopeia (USP) General Chapter <621>, adjustments to column length, internal diameter, and particle size are permissible to modernize methods, provided system suitability is met.[7][10][11]

Mobile Phase Optimization

The mobile phase is the primary tool for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[12][13] Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, making it ideal for detection at low wavelengths.[6][13] Methanol can offer different selectivity, particularly for aromatic compounds, and is a viable alternative.[14]

  • Aqueous Phase & pH Control: The pH of the mobile phase is critical, as it controls the ionization state of the analytes. Benzamides contain an amide group which can undergo hydrolysis at extreme pH. More importantly, many derivatives possess other ionizable functional groups. Maintaining a consistent pH is crucial for reproducible retention times.[15] A phosphate buffer is often used to maintain a stable pH, typically in the range of 2.5 to 4.5, to ensure sharp peaks and prevent silanol interactions with the silica backbone of the column.[16][17][18][19]

Detector Wavelength Selection

The choice of detection wavelength directly impacts the sensitivity of the method. Benzene and its simple derivatives typically exhibit a primary absorption band around 204 nm and a weaker secondary band around 254-257 nm.[20][21] For benzamide itself, 254 nm is a common choice.[4][16] To determine the optimal wavelength, a UV-Vis spectrum of the analyte in the mobile phase should be recorded to identify the wavelength of maximum absorbance (λmax).[22]

Detailed Application Protocol

This protocol provides a validated method for the quantification of a model benzamide compound.

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade water, potassium phosphate monobasic, and phosphoric acid.

  • Reference Standard: Benzamide reference standard of known purity.

  • Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase (Acetonitrile:Water, 50:50 v/v): To prepare 1 L, mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. The use of a buffer, such as 25mM potassium phosphate adjusted to pH 3.0 with phosphoric acid, as the aqueous component is recommended for improved peak shape and reproducibility.[16] Degas the final mixture for at least 15 minutes using vacuum filtration or sonication to prevent bubble formation in the system.[4][13]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the benzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[4]

  • Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10, 25, 50, 75, and 100 µg/mL).[4]

  • Sample Preparation (from a solid dosage form):

    • Weigh and finely powder at least 20 tablets to ensure homogeneity.[23]

    • Accurately weigh a portion of the powder equivalent to approximately 100 mg of the active benzamide compound and transfer to a 100 mL volumetric flask.[4]

    • Add about 70 mL of the mobile phase and sonicate for 15 minutes to extract the analyte.[4]

    • Allow the solution to cool to ambient temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients, which could otherwise clog the column.[4][12][24]

    • Dilute the filtered solution with the mobile phase to a final concentration within the validated calibration range (e.g., 50 µg/mL).[4]

Chromatographic Conditions & System Suitability

The following table summarizes the operational parameters for the HPLC system.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25mM Potassium Phosphate Buffer pH 3.0 (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Before sample analysis, the system must pass a System Suitability Test (SST) to ensure it is performing adequately. This is a core requirement for a self-validating system.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.[25]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Measures the precision of the injector and detector (from ≥ 5 replicate injections of a standard).
%RSD of Retention Time ≤ 1.0%Measures the stability and precision of the pump and mobile phase composition.
Analysis Workflow

The diagram below illustrates the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Solutions E Equilibrate HPLC System A->E B Prepare Standard Solutions (Calibration) F Perform System Suitability Test (SST) B->F C Prepare & Extract Sample D D C->D Filter (0.45 µm) G Inject Standards & Sample D->G E->F Pass? F->G H Integrate Peaks & Generate Calibration Curve G->H I Calculate Sample Concentration H->I J Generate Report I->J

Caption: Generalized workflow for the HPLC analysis of benzamide derivatives.

Method Validation Principles

To ensure the method is trustworthy and suitable for its purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][3] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[3] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression of peak area vs. concentration should yield a correlation coefficient (r²) of ≥ 0.999.[17]

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by spike-recovery experiments on a placebo matrix, with acceptance criteria of 98-102% recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) should typically be less than 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. LOQ is the lowest concentration on the calibration curve that meets accuracy and precision requirements.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), demonstrating its reliability for routine use.

Troubleshooting

Even robust methods can encounter issues. The following table provides guidance on common problems.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary silanol interactions- Column contamination or aging- Mismatch between sample solvent and mobile phase- Lower mobile phase pH (e.g., to 2.5-3.0)- Flush column with a strong solvent- Dissolve sample in the mobile phase[15][26][27]
Peak Fronting - Sample overload- Sample solvent is stronger than the mobile phase- Dilute the sample or reduce injection volume- Ensure sample solvent is weaker than or matches the mobile phase[26]
Retention Time Drift - Inconsistent mobile phase composition- Column temperature fluctuations- Pump malfunction or leaks- Prepare fresh mobile phase; ensure thorough mixing- Use a thermostatted column compartment- Check for leaks and perform pump maintenance[27][28]
High Backpressure - Clogged column frit or guard column- Particulate matter in the sample or mobile phase- Blockage in tubing- Back-flush the column (disconnect from detector first)- Filter all samples and mobile phases- Inspect and replace any kinked or blocked tubing[26]

The diagram below outlines a logical approach to troubleshooting chromatographic issues.

Troubleshooting_Logic Start Observe Chromatographic Problem Check_RT Is Retention Time (RT) Stable? Start->Check_RT Check_Peak_Shape Is Peak Shape Symmetric? Check_RT->Check_Peak_Shape Yes RT_Issue Investigate: - Mobile Phase Prep - Temperature Control - Pump/Leaks Check_RT->RT_Issue No Check_Pressure Is System Pressure Normal? Check_Peak_Shape->Check_Pressure Yes Shape_Issue Investigate: - Sample Solvent - pH Control - Column Health - Overload Check_Peak_Shape->Shape_Issue No Pressure_Issue Investigate: - Blockages (Frits, Tubing) - Particulates - Mobile Phase Viscosity Check_Pressure->Pressure_Issue No End Problem Solved Check_Pressure->End Yes RT_Issue->Check_RT Rectify & Re-check Shape_Issue->Check_Peak_Shape Rectify & Re-check Pressure_Issue->Check_Pressure Rectify & Re-check

Caption: A logical decision tree for troubleshooting common HPLC problems.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the quantitative analysis of benzamide derivatives. By explaining the rationale behind method development, presenting a detailed and validated protocol, and offering practical troubleshooting advice, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. Adherence to these principles and protocols will ensure the generation of accurate, reliable, and reproducible analytical data.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • Acta Poloniae Pharmaceutica. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. [Link]

  • PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • PubMed. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. [Link]

  • ResearchGate. (2026, February 27). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • ResearchGate. Application of HPLC method for investigation of stability of new benzimidazole derivatives. [Link]

  • Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • UC Davis ChemTexts. ULTRAVIOLET SPECTROSCOPY. [Link]

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  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

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Sources

Method

Application Note: Preparation and Handling of 2-Methoxy-N-phenylbenzamide Stock Solutions for Cell-Based Assays

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide Introduction & Biological Context 2-Methoxy-N-phenylbenzamide (CAS: 6833-21-2) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide

Introduction & Biological Context

2-Methoxy-N-phenylbenzamide (CAS: 6833-21-2) is a highly lipophilic aromatic amide characterized by a methoxy group attached to a benzene ring that is connected to an aniline moiety[1]. In the fields of medicinal chemistry and fungal biology, N-phenylbenzamide derivatives have garnered significant attention for their bioactivity. Naturally occurring derivatives have been isolated as secondary metabolites from Aspergillus flavus[2], while synthetic libraries of N-phenylbenzamides have been extensively validated as potent Alternative Oxidase (AOX) inhibitors in pathogenic fungi such as Moniliophthora perniciosa[3].

Because of its structural hydrophobicity—driven by the two aromatic rings—this compound exhibits moderate-to-poor aqueous solubility[4]. Consequently, preparing accurate, stable, and sterile stock solutions is a critical foundational step. Improper solvent selection or dilution techniques can lead to compound precipitation, resulting in inaccurate dose-response curves and irreproducible cell-based assays (e.g., oxygen consumption or cell viability screens)[3].

Physicochemical Properties & Causality in Solvent Selection

Understanding the physical properties of 2-methoxy-N-phenylbenzamide is essential for designing a robust solvation strategy:

  • Molecular Weight: 227.26 g/mol [5]

  • Appearance: White to off-white solid[1]

  • Solubility Profile: Sparingly soluble in water; readily soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone[4][6].

Expertise Insight (Causality): Aqueous buffers lack the capacity to overcome the high lattice energy and lipophilicity of the dual-aromatic system. Using 100% cell-culture grade, anhydrous DMSO as the primary solvent ensures complete solvation at high concentrations (e.g., 50 mM). However, introducing high concentrations of DMSO directly into cell culture media can cause solvent-induced cytotoxicity and osmotic stress. Therefore, the experimental design must restrict the final DMSO concentration in the assay well to ≤0.5% (v/v)—ideally 0.1%—to maintain cell membrane integrity while keeping the compound in solution.

Quantitative Data: Stock Preparation & Dilution Strategy

To facilitate high-throughput dose-response screening, a high-concentration primary stock (50 mM) is recommended.

Table 1: Primary Stock Preparation (MW = 227.26 g/mol )
Target ConcentrationVolume of 100% DMSOMass of 2-Methoxy-N-phenylbenzamide
10 mM1.0 mL2.27 mg
50 mM 1.0 mL 11.36 mg
50 mM5.0 mL56.82 mg
Table 2: Serial Dilution Strategy (Targeting 0.1% Final DMSO)

Note: Serial dilutions must be performed in 100% DMSO prior to aqueous spiking to prevent localized precipitation.

StepSource SolutionVol of SourceVol of DMSOVol of MediaFinal Conc. in WellFinal DMSO %
150 mM Stock10 µL90 µL-5 mM (Intermediate)100%
25 mM Intermed.10 µL90 µL-500 µM (Intermediate)100%
3500 µM Intermed.1 µL-999 µL0.5 µM (Assay) 0.1%

Experimental Workflow & Step-by-Step Protocol

Workflow A 1. Equilibration & Weighing (11.36 mg Compound) B 2. Dissolution in 100% DMSO (Vortex / Sonicate) A->B C 3. Sterile Filtration (0.22 µm PTFE Filter) B->C D 4. Aliquoting & Storage (Amber Tubes, -20°C) C->D E 5. Assay Application (Dilute to <0.5% DMSO) D->E

Figure 1: Step-by-step workflow for preparing 2-methoxy-N-phenylbenzamide stock solutions.

Phase 1: Primary Stock Preparation (Self-Validating System)
  • Equilibration: Allow the sealed vial of 2-methoxy-N-phenylbenzamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents atmospheric moisture condensation, which can degrade the amide bond or introduce water into the anhydrous DMSO, lowering the compound's solubility limit.

  • Weighing: Accurately weigh 11.36 mg of the compound using an analytical balance (d = 0.01 mg) into a sterile glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization & Validation: Vortex vigorously for 60 seconds.

    • Self-Validation Check: Visually inspect the vial against a direct light source. The solution must be completely transparent. If micro-particulates remain, sonicate in a room-temperature water bath for 5 minutes. Do not proceed until the solution is optically clear.

  • Sterilization: Pass the 50 mM solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is highly solvent-resistant. Using standard PES (Polyethersulfone) or cellulose acetate filters will result in filter membrane degradation by the DMSO, leading to sample loss and toxic polymer contamination in your assay.

  • Aliquoting: Divide the sterile stock into 50 µL single-use aliquots in amber microcentrifuge tubes to protect from light-induced degradation. Store immediately at -20°C.

Phase 2: Cell-Based Assay Application
  • Thawing: Thaw a single 50 µL aliquot at room temperature. Discard any remainder after use to avoid freeze-thaw cycles that promote compound precipitation.

  • Intermediate Dilution: Perform all serial dilutions (e.g., 1:10 steps) in 100% DMSO (as outlined in Table 2).

    • Causality: Diluting a 50 mM stock directly into aqueous media causes the hydrophobic compound to "crash out" (precipitate) locally before it can disperse, ruining the assay's effective concentration.

  • Media Spiking: Add the DMSO intermediate to pre-warmed (37°C) cell culture media at a 1:1000 ratio (e.g., 1 µL of intermediate into 1 mL of media). Mix immediately by gentle pipetting.

  • Vehicle Control Validation: Prepare a media control containing exactly the same final percentage of DMSO (e.g., 0.1%) without the compound.

    • Trustworthiness: This self-validating control ensures that any observed phenotypic changes (e.g., reduced oxygen consumption) are strictly pharmacologically driven by 2-methoxy-N-phenylbenzamide, ruling out solvent toxicity.

Mechanism of Action & Assay Context

In biological evaluations, N-phenylbenzamides are frequently utilized in oxygen consumption assays and cell growth assays to evaluate their inhibitory effect on mitochondrial respiration targets, specifically the Alternative Oxidase (AOX) enzyme[3].

Pathway Ligand 2-Methoxy-N-phenylbenzamide Target Alternative Oxidase (AOX) Ligand->Target Inhibits Effect Decreased Oxygen Consumption Target->Effect Modulates Outcome Inhibition of Cell Growth Effect->Outcome Leads to

Figure 2: Mechanism of action of N-phenylbenzamides as Alternative Oxidase (AOX) inhibitors.

When applying the prepared stock to these assays, researchers should monitor both the primary target engagement (e.g., using a Clark-type oxygen electrode to measure respiration) and secondary phenotypic outcomes (e.g., OD600 for yeast/fungal growth or MTT assays for mammalian cell viability)[3].

References

  • cymitquimica.com. CAS 6833-21-2: 2-METHOXYBENZANILIDE - CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8NZ9obJGz8GSGcMaQKy_3rQbRZGTTCU1zPECoK79oJq8Rxe_y7oncG7BdvCbztYRpkgA5YFQkNAMaWYj9DH3JfF14RGXKPr_itVxaSVTU5nSuIZMzijHFtvQ0garKB8IKaA==]
  • PubChem - NIH. 2-methoxy-N-phenylbenzamide | C14H13NO2 | CID 790564.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcF-YFvaJI3_sGmip3Eeq-Mbtodh6Wc5lL4y76XA1NDN2WKdSPh-YjaYwaC_ZnEyxFkkffUIWeE4ISlBOvpg-3ehTZxRzgOf-ZPHRjBUfEcXlCLxm8xVMpn2GFXWnWYDqk9GAiYKq4JDyx9gvRbXcyycOlC0UiqM5oJFGS4Skfbg==]
  • PMC - NIH. An Updated Review on the Secondary Metabolites and Biological Activities of Aspergillus ruber and Aspergillus flavus and Exploring the Cytotoxic Potential of Their Isolated Compounds Using Virtual Screening.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEByN5mJAcgrZS9JXz1g5ATvZ5FGIhcPiWBgBTbJQhVQUi-ID3Kd_AHv1IcO68ABrAe3EzfmytXE-v9pTKoRFuXgS4WN72kK7TBXaY3UDiVD-qX2jP0eCaNimMpVY9XWekpI_Nu5uTZqnw34iw=]
  • Academia.edu. N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgG6PL2tPdGzm3WAy7w-BJl_mcVABqrI8B2Uch-bWOsxJRgxRka3D_O5Xi4QIqOzTlvpcBtmwYMyXCLBwivg_x5nZsfs_pOaEORbwJ_JzfIdtr-s-3Hn_7Odn0QzmGMQezzG8VtiMfXWNeCr7zmwiGOvZ4h41m8qfnlLOWNxogM9g9uaH-OXlOivQYilBoUT4Vkgm3D_2c0YoXR_Av8pGCsHskIXO9m3deCrZABqs7Fn1xLirOXuN3iqPMMSf42dWshYOyujCdNDTFRxABKk5Q]
  • EvitaChem. Buy 6-Azauracil (EVT-1195305) | 18802-37-4.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERmNTrTLQizbNXlYbVV5b0UND33e9U1r09jyU2MgwJdjL6tQrZ-vaL3O615r3ZZrdm8bvUk5UBL-u7cxQ9agymx8UVug7D3l-asAwAcCnwNBhyifj-lFcENKY9Kn_Ur-Y0SIo_3cTbug==]
  • Guidechem. 3-Amino-4-methoxy-N-phenylbenzamide 120-35-4 wiki.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Eozeen--QXFecHaf75igts9BDgTrZzQis2DYdzdDBvnhZsEpYgsH_HanW5Mf7rLIV-IP5V7ztN4oH4cHnBTm0acdG66oN8CXlJ8hfr3GF3DtWozXYC0hPESEp-bXzgdQaIpj1LFBNdayXNIf7_mjE6Uls66gT2DCEVmV7BWIKhm9xDjmEi0AwkkH]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Benzamide Analogs

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic causality, protocol optimization, and system self-validation in microwave-assisted organic synthesis (MAOS). Introduction & Mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic causality, protocol optimization, and system self-validation in microwave-assisted organic synthesis (MAOS).

Introduction & Mechanistic Rationale

Benzamide analogs are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in HDAC inhibitors, antipsychotics, and antimicrobial agents. Traditionally, the synthesis of these derivatives via direct amidation or cross-coupling is bottlenecked by high activation energy barriers, requiring harsh thermal conditions and prolonged reaction times (often >24 hours).

Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through dielectric heating . Unlike conventional convective heating—which relies on thermal conductivity and creates inefficient temperature gradients—microwave irradiation directly couples with the molecular dipoles of the solvent and reagents. This results in instantaneous, volumetric superheating. According to the Arrhenius equation, this rapid and uniform energy transfer exponentially accelerates reaction kinetics. By utilizing MAOS, amidation times can be reduced from days to minutes while simultaneously suppressing thermodynamic side reactions 1.

Experimental Workflows & Reaction Pathways

To accommodate diverse substrate scopes, this guide details three distinct microwave-assisted amidation pathways.

Pathway 1: Solid-Supported Direct Amidation

Direct amidation of carboxylic acids typically fails due to the formation of an unreactive ammonium carboxylate salt. By adsorbing the neat reagents onto silica gel, the solid support acts as both a microwave susceptor and a mild acid catalyst, shifting the equilibrium toward dehydration and amide bond formation.

Workflow A Benzoic Acid + Amine B Solid Support (Silica Gel) Adsorption A->B Mix thoroughly C Microwave Irradiation (130°C, 10-20 min) B->C MW Heat D Solvent Extraction (Ethyl Acetate) C->D Cool & Wash E Benzamide Analog (>80% Yield) D->E Purify

Caption: Workflow for the microwave-assisted direct amidation of carboxylic acids.

Pathway 2: Isatoic Anhydride Ring-Opening

For the synthesis of 2-aminobenzamides, isatoic anhydride is utilized as a highly reactive precursor. When subjected to microwave irradiation in a high-loss-tangent solvent like DMF, the thermal energy drives a rapid nucleophilic attack by the amine, followed by an irreversible decarboxylation event 2.

Mechanism N1 Isatoic Anhydride + Primary Amine N2 Nucleophilic Attack (Ring Opening) N1->N2 DMF Solvent N3 Unstable Intermediate (Carbamic Acid) N2->N3 Heat N4 Decarboxylation (-CO2) N3->N4 MW Irradiation N5 2-Aminobenzamide Derivative N4->N5 Irreversible

Caption: Mechanistic pathway of isatoic anhydride ring-opening and decarboxylation.

Step-by-Step Experimental Protocols

Protocol A: Solid-Supported Direct Amidation of Benzoic Acids

Causality Focus: Silica gel is specifically chosen because it absorbs microwave energy efficiently without degrading, while its high surface area physically separates the intermediate ammonium salts, preventing crystallization and forcing the dehydration pathway.

  • Preparation: In an agate mortar, combine benzoic acid (1.0 mmol) and the primary amine (1.2 mmol).

  • Adsorption: Add 1.0 g of chromatographic silica gel (60 Å, 20% wt) to the mortar. Grind the mixture thoroughly for 5 minutes until a homogeneous, free-flowing powder is achieved.

  • Irradiation: Transfer the powder to a 10 mL microwave-safe quartz vessel. Seal with a Teflon cap. Irradiate at 130 °C for 20 minutes (dynamic power mode, max 200 W).

  • Extraction: Cool the vessel to room temperature using compressed air. Extract the solid support with ethyl acetate (3 × 10 mL). Filter through a sintered glass funnel.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the pure benzamide.

Self-Validation & System Integrity:

  • Pre-Irradiation Check: The mixture must be a free-flowing powder. Clumping indicates excessive ambient moisture, which acts as a microwave sink and stalls the dehydration mechanism.

  • In-Process Telemetry: Monitor the fiber-optic temperature probe. A healthy reaction will show a steep, uninterrupted heating curve (reaching 130 °C in <2 mins).

  • Post-Irradiation Verification: Perform TLC (Hexane:EtOAc 7:3). The self-validating marker of success is the complete consumption of the baseline carboxylic acid spot and the emergence of a distinct, UV-active amide spot at Rf ~0.5.

Protocol B: Synthesis of 2-Aminobenzamides via Isatoic Anhydride

Causality Focus: N,N-Dimethylformamide (DMF) is utilized as the solvent due to its high loss tangent ( tanδ ), making it an exceptional microwave absorber. This allows rapid superheating to provide the activation energy required for nucleophilic attack.

  • Reagent Assembly: In a 10 mL microwave-safe reaction vial, dissolve isatoic anhydride (1.0 mmol) and the target amine (e.g., 2,4-dichloroaniline, 1.0 mmol) in 2.0 mL of anhydrous DMF.

  • Sealing: Cap the vial with a pressure-rated crimp seal.

  • Irradiation: Place the vessel in the microwave reactor. Irradiate at 150 °C for 15 minutes.

  • Precipitation: Cool the vessel to room temperature. Slowly transfer the reaction mixture dropwise into a beaker containing 20 mL of rapidly stirring ice-cold water.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol.

Self-Validation & System Integrity:

  • In-Process Telemetry: The pressure curve on the microwave synthesizer must show a distinct, sharp spike correlating with the stoichiometric release of CO2​ gas during decarboxylation, followed by stabilization. Absence of this pressure spike indicates a failed ring-opening step.

  • Post-Irradiation Verification: Upon quenching in ice-cold water, an immediate, dense precipitate must form. If an emulsion or oil forms, the reaction did not reach completion, or the residual DMF concentration was too high.

Protocol C: Copper-Catalyzed Concurrent Tandem Catalytic (CTC) Amidation

Causality Focus: Aryl bromides are notoriously sluggish in direct amidation. Utilizing a CuI/N,N′-dimethylethylenediamine (dmeda) catalyst system under microwave conditions enables a concurrent tandem catalytic process. The aryl bromide is transiently converted to a highly reactive aryl iodide, which immediately undergoes amidation at an unusually low temperature (80 °C) 3.

  • Catalyst Loading: To a microwave vial, add aryl bromide (1.0 mmol), amide (1.05 mmol), CuI (10 mol %), dmeda (20 mol %), and K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous 1,4-dioxane. Purge the vial with Argon for 5 minutes.

  • Irradiation: Seal the vial and irradiate at 80 °C for 3 hours.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via column chromatography.

Self-Validation & System Integrity:

  • Pre-Irradiation Check: The reaction mixture must be thoroughly degassed. Oxygen contamination will irreversibly oxidize the Cu(I) catalyst to inactive Cu(II), visible as a color shift from pale yellow to dark green/blue 4.

  • Post-Irradiation Verification: GC-MS analysis of a crude aliquot must show <5% of the transient aryl iodide intermediate. Accumulation of the iodide indicates a failure in the secondary amidation cycle.

Quantitative Data & Optimization Summary

The integration of microwave irradiation provides statistically significant improvements over conventional convective heating across all amidation modalities.

Reaction ProtocolSubstrate ClassCatalyst / SupportHeating ModalityTemp (°C)TimeYield (%)
A: Direct Amidation Benzoic Acid + AmineSilica Gel (20% wt)Conventional (Reflux)13036 h50%
A: Direct Amidation Benzoic Acid + AmineSilica Gel (20% wt)Microwave13020 min79%
B: Ring-Opening Isatoic Anhydride + AmineNone (DMF Solvent)Conventional (Reflux)15012 h65%
B: Ring-Opening Isatoic Anhydride + AmineNone (DMF Solvent)Microwave15015 min88%
C: CTC Amidation Aryl Bromide + AmideCuI / dmedaConventional (Oil Bath)8024 h<30%
C: CTC Amidation Aryl Bromide + AmideCuI / dmedaMicrowave803 h91%

References

  • Source: Green Chemistry (Royal Society of Chemistry)
  • Synthesis of 2-amino-N-(2,4-dichlorophenyl)
  • Source: Organometallics (ACS Publications)
  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions Source: MDPI URL

Sources

Method

Application Note: Interrogating the Hedgehog Signaling Pathway in Daoy Medulloblastoma Cells with 2-methoxy-N-phenylbenzamide

Abstract The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant reactivation is a known oncogenic driver in several cancers, including the Sonic Hedgehog (SHH) subgroup of m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant reactivation is a known oncogenic driver in several cancers, including the Sonic Hedgehog (SHH) subgroup of medulloblastoma.[1] The Daoy cell line, derived from a desmoplastic medulloblastoma, exhibits constitutive activation of the Hh pathway and serves as an invaluable in vitro model for studying this disease.[2] This document provides a detailed guide for utilizing 2-methoxy-N-phenylbenzamide, a potent small molecule antagonist of the Smoothened (SMO) receptor, to probe Hh signaling in Daoy cells.[3][4] We present comprehensive, validated protocols for cell culture, inhibitor treatment, and downstream analysis of pathway activity and cellular proliferation, designed for researchers in oncology, cell biology, and drug development.

Introduction to Hedgehog Signaling in Medulloblastoma

The Hedgehog signaling cascade is a master regulator of cellular processes. In its canonical "off" state, the transmembrane receptor Patched (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[5] This allows for the proteolytic processing of GLI transcription factors into their repressor forms (GLI-R), which suppress the transcription of Hh target genes.[5]

Upon binding of an Hh ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, its inhibition of SMO is relieved.[3][6] Activated SMO then translocates to the primary cilium, initiating a signaling cascade that prevents GLI protein cleavage.[3] Full-length, activator forms of GLI (GLI-A) accumulate, translocate to the nucleus, and drive the expression of target genes that promote cell proliferation, survival, and differentiation, such as GLI1 itself, PTCH1 (a negative feedback regulator), and cell cycle regulators like Cyclin D.[7][8][9]

In the SHH subgroup of medulloblastoma, mutations in pathway components, such as loss-of-function mutations in PTCH1 or activating mutations in SMO, lead to ligand-independent, constitutive activation of the pathway, driving tumorigenesis.[1][10] The Daoy cell line is a well-established model for this subgroup, making it an ideal system for testing pathway inhibitors.[11][12]

Mechanism of Action: 2-methoxy-N-phenylbenzamide

2-methoxy-N-phenylbenzamide and its derivatives are a class of potent and specific antagonists of the SMO receptor.[3][4] Unlike the endogenous ligand SHH which acts on PTCH1, these small molecules directly bind to the SMO protein. This binding event prevents the conformational changes and subsequent ciliary translocation of SMO that are necessary for downstream signal transduction.[3] By locking SMO in an inactive state, 2-methoxy-N-phenylbenzamide effectively mimics the inhibitory action of PTCH1, leading to the suppression of the GLI transcription factors and the downregulation of Hh target genes, ultimately inhibiting the proliferation of Hh-dependent cancer cells like Daoy.[3][6]

cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibitor Inhibitor Action PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex GLI_R GLI-Repressor SUFU_GLI_off->GLI_R Proteolytic Processing TargetGenes_off Target Genes OFF (e.g., GLI1, PTCH1) GLI_R->TargetGenes_off Represses Transcription SHH SHH Ligand PTCH1_on PTCH1 SHH->PTCH1_on Binds & Inhibits SMO_on SMO (Active) SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on Inhibits GLI Processing GLI_A GLI-Activator SUFU_GLI_on->GLI_A Dissociation & Activation TargetGenes_on Target Genes ON (Proliferation, Survival) GLI_A->TargetGenes_on Activates Transcription Inhibitor 2-methoxy-N- phenylbenzamide SMO_inhibited SMO (Inactive) Inhibitor->SMO_inhibited Binds & Antagonizes

Figure 1: The Hedgehog signaling pathway states and point of inhibition.

Materials and Reagents

ReagentVendor (Example)Catalog #
Daoy (HTB-186™) Cell LineATCCHTB-186
Eagle's Minimum Essential Medium (EMEM)ATCC30-2003
Fetal Bovine Serum (FBS)Gibco26140079
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
2-methoxy-N-phenylbenzamideSigma-AldrichCustom Synthesis
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
RNA Isolation Kit (e.g., PureLink RNA Mini Kit)Invitrogen12183025
cDNA Synthesis Kit (e.g., SuperScript IV)Invitrogen18091050
SYBR Green qPCR Master MixApplied BiosystemsA25742
Forward/Reverse Primers for GAPDH, GLI1, PTCH1Integrated DNA TechnologiesCustom Order
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Cell Culture Flasks (T-75), Plates (6-well, 96-well)CorningVarious

Experimental Protocols

Protocol 1: Daoy Cell Culture and Maintenance

Causality: Proper cell culture technique is paramount for reproducible results. Daoy cells are adherent and grow as a monolayer.[13][14] Maintaining cells in their logarithmic growth phase ensures they are healthy and responsive to treatment. Subculturing before confluence prevents contact inhibition and nutrient depletion, which can alter signaling pathways.

  • Thawing Cells: Thaw a cryopreserved vial of Daoy cells rapidly in a 37°C water bath.[15] Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.

  • Initial Culture: Transfer the thawed cells into a T-75 flask containing 15 mL of pre-warmed complete growth medium (EMEM supplemented with 10% FBS).

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.[13]

  • Medium Change: Replace the medium every 2-3 days to replenish nutrients.

  • Subculturing (Passaging): When cells reach 80-90% confluence, perform subculturing. a. Aspirate the old medium and wash the cell monolayer once with 5 mL of sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[15] c. Neutralize the trypsin by adding 7 mL of complete growth medium. Gently pipette the cell suspension up and down to create a single-cell suspension. d. Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 ratio) to a new T-75 flask containing fresh medium.

Protocol 2: Treatment with 2-methoxy-N-phenylbenzamide

Causality: This protocol seeds cells at a specific density to ensure they are in a proliferative state but not yet confluent at the time of analysis. A dose-response experiment is crucial for determining the IC₅₀ (half-maximal inhibitory concentration), a key measure of a compound's potency. Using DMSO as a vehicle control is essential to ensure that any observed effects are due to the compound itself and not the solvent.[12]

  • Cell Seeding: Trypsinize and count Daoy cells as described in Protocol 1. Seed the cells into appropriate culture plates (e.g., 6-well plates for RNA analysis, 96-well plates for proliferation assays) at a density of 0.5 x 10⁵ cells/mL. Allow cells to adhere and recover for 24 hours.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of 2-methoxy-N-phenylbenzamide (e.g., 10 mM) in sterile DMSO. Store at -20°C.

  • Prepare Treatment Media: On the day of treatment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO).

  • Cell Treatment: Aspirate the medium from the wells and replace it with the prepared treatment media or vehicle control media.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48 hours for gene expression analysis, 72 hours for proliferation assays).

Protocol 3: Analysis of Hedgehog Pathway Inhibition via qRT-PCR

Causality: Quantitative RT-PCR is a sensitive method to measure changes in gene expression. GLI1 and PTCH1 are direct and reliable transcriptional targets of Hh signaling.[7][16] A decrease in their mRNA levels following treatment provides direct evidence that the inhibitor has successfully suppressed the pathway at the transcriptional level. GAPDH is used as a housekeeping gene to normalize the data, correcting for variations in RNA quantity and quality.

  • RNA Isolation: Following treatment (Protocol 2) in 6-well plates, aspirate the medium and lyse the cells directly in the wells using the lysis buffer from an RNA isolation kit. Isolate total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the isolated RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for a target gene (GLI1 or PTCH1) or the housekeeping gene (GAPDH), and the diluted cDNA template. b. Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol. c. Example Primers (Human):

    • GLI1 Fwd: 5'-TTCCTACCAGACAGGGAGTCG-3'

    • GLI1 Rev: 5'-AGCAAACTCTTCTTGGGCTTCA-3'

    • PTCH1 Fwd: 5'-GCTACGGACACTCACGTGGTA-3'

    • PTCH1 Rev: 5'-GAGGTTGTAGAGCGTGAGGAAG-3'

    • GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The data should be expressed as the fold change in target gene expression in treated samples relative to the vehicle-treated control samples.

Protocol 4: Assessment of Cellular Proliferation via MTT Assay

Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[17] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of the inhibitor's anti-proliferative effect.

  • Cell Treatment: Seed and treat Daoy cells in a 96-well plate as described in Protocol 2. Include wells with medium only to serve as a blank control. Incubate for 72 hours.

  • Add MTT Reagent: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilize Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[17] Mix gently by pipetting or placing the plate on an orbital shaker to ensure all crystals are dissolved.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

Experimental Workflow

cluster_prep cluster_treat cluster_analysis culture 1. Culture Daoy Cells (T-75 Flasks) seed 2. Seed Cells (6-well or 96-well plates) culture->seed treat 3. Treat with 2-methoxy-N- phenylbenzamide & Vehicle Control (48-72 hours) seed->treat endpoint 4. Endpoint Assays treat->endpoint rna RNA Isolation endpoint->rna mtt MTT Assay endpoint->mtt cdna cDNA Synthesis rna->cdna read Measure Absorbance (570 nm) mtt->read qpcr qRT-PCR (GLI1, PTCH1) cdna->qpcr data_rna Calculate Fold Change (ΔΔCt Method) qpcr->data_rna data_mtt Calculate % Viability read->data_mtt

Figure 2: High-level workflow for studying inhibitor effects in Daoy cells.

Expected Results and Data Presentation

Successful inhibition of the Hedgehog pathway in Daoy cells with 2-methoxy-N-phenylbenzamide should yield two primary outcomes: a dose-dependent decrease in the expression of Hh target genes and a dose-dependent reduction in cell proliferation.

Table 1: Example qRT-PCR Data (48 hr Treatment) Data presented as mean fold change ± standard deviation relative to the DMSO vehicle control.

Treatment[Compound] (µM)GLI1 Fold ChangePTCH1 Fold Change
Vehicle0 (0.1% DMSO)1.00 ± 0.121.00 ± 0.09
Compound0.10.65 ± 0.080.71 ± 0.10
Compound1.00.21 ± 0.050.33 ± 0.06
Compound10.00.08 ± 0.030.15 ± 0.04

Table 2: Example MTT Assay Data (72 hr Treatment) Data presented as mean % viability ± standard deviation relative to the DMSO vehicle control.

Treatment[Compound] (µM)% Viability
Vehicle0 (0.1% DMSO)100.0 ± 5.2
Compound0.188.4 ± 4.5
Compound1.052.1 ± 6.1
Compound10.025.7 ± 3.8
Compound25.010.3 ± 2.9

Conclusion

This application note details a robust framework for using 2-methoxy-N-phenylbenzamide to investigate Hedgehog signaling in Daoy medulloblastoma cells. The provided protocols for cell culture, inhibitor application, gene expression analysis, and proliferation assessment are grounded in established methodologies. By targeting the critical SMO protein, this compound serves as a precise tool to dissect the molecular consequences of Hh pathway inhibition, offering valuable insights for both basic cancer biology research and the preclinical evaluation of potential therapeutic agents.

References

  • Poschl, J., et al. (2017). Hedgehog signaling drives medulloblastoma growth via CDK6. JCI. Available at: [Link]

  • Gialmanidis, I. P., et al. (2012). Pharmacologic Inhibition of the Hedgehog Signaling Pathway in Medulloblastoma Cells - Results with Two Novel Non-Smoothened Inhibitors. Journal of Neurological Surgery. Available at: [Link]

  • Hallahan, A. R., et al. (2004). Hedgehog Signaling Promotes Medulloblastoma Survival via BclII. The American Journal of Pathology. Available at: [Link]

  • Hatton, B. A., & Knoepfler, P. S. (2012). Hedgehog-GLI Pathway in Medulloblastoma. Journal of Clinical Oncology. Available at: [Link]

  • Feng, H., et al. (2015). Targeting the Hedgehog Pathway in Pediatric Medulloblastoma. Molecules. Available at: [Link]

  • Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

  • Banco de Células do Rio de Janeiro. (n.d.). Daoy. BCRJ. Retrieved from [Link]

  • Splichalova, I., et al. (2025). Comparative analysis of pediatric SHH medulloblastoma DAOY spheres and adherent monolayers. Scientific Reports. Available at: [Link]

  • Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available at: [Link]

  • Cytion. (n.d.). Daoy Cells. Cytion. Retrieved from [Link]

  • Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. Available at: [Link]

  • Zomerman, W. W., et al. (2012). Role of MXD3 in Proliferation of DAOY Human Medulloblastoma Cells. PLoS ONE. Available at: [Link]

  • Anonymous. (n.d.). Supplementary materials and methods Cell proliferation and viability assay. Source not specified.
  • de la Torre, C., et al. (2013). Sonic hedgehog inhibition reduces in vitro tumorigenesis and alters expression of Gli1-target genes in a desmoplastic medulloblastoma cell line. NobleResearch. Available at: [Link]

  • Shahi, M. H., et al. (2010). Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma. Experimental and Molecular Pathology. Available at: [Link]

  • Lee, J., et al. (2012). Identification of a Novel Smoothened Antagonist That Potently Suppresses Hedgehog Signaling. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tang, T., et al. (2022). A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy. Molecules. Available at: [Link]

  • Malla, R. R., et al. (2018). Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy. Oncotarget. Available at: [Link]

  • Shahi, M. H., et al. (2010). Transfection of Daoy medulloblastoma cell line and U87MG astrocytoma... ResearchGate. Available at: [Link]

  • Zare, A., et al. (2023). Upregulation of apoptotic genes and downregulation of target genes of Sonic Hedgehog signaling pathway in DAOY medulloblastoma cell line treated with arsenic trioxide. Molecular Biology Reports. Available at: [Link]

  • Ma, J., et al. (2022). ORIGINAL UNEDITED MANUSCRIPT. Semantic Scholar. Available at: [Link]

  • Castresana, J. S. (2017). Inhibition of the Sonic Hedgehog Pathway by Cyclopamine or GLI1 siRNA Reduces In Vivo Tumorigenesis of Human Medulloblastoma Cel. Scholars.Direct. Available at: [Link]

  • Zhang, X., et al. (2021). Mechanisms of Smoothened Regulation in Hedgehog Signaling. International Journal of Molecular Sciences. Available at: [Link]

  • Beachy, P. A., et al. (2012). Biochemical mechanisms of vertebrate hedgehog signaling. Annual Review of Biochemistry. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 2-Methoxybenzylamine in Advanced Heterocyclic Synthesis

Introduction and Strategic Utility 2-Methoxybenzylamine (CAS: 6850-57-3) has transitioned from a foundational chemical building block to a highly specialized reagent in the synthesis of complex nitrogen-containing hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

2-Methoxybenzylamine (CAS: 6850-57-3) has transitioned from a foundational chemical building block to a highly specialized reagent in the synthesis of complex nitrogen-containing heterocycles [1]. For drug development professionals and synthetic chemists, the presence of the ortho-methoxy group on the benzylamine scaffold introduces critical stereoelectronic properties. It acts not only as an electron-donating directing group that enhances nucleophilicity but also provides a hemilabile coordination site for transition metals. This dual functionality stabilizes key reactive intermediates during cascade cyclizations, making it an invaluable tool for constructing biologically active frameworks such as oxazoles, benzoxazoles, and bridged pyrrolidines.

This technical guide explores the mechanistic pathways and provides self-validating experimental protocols for utilizing 2-methoxybenzylamine in two cutting-edge heterocyclic synthesis paradigms: copper-mediated aerobic oxidative annulation and electrochemical cyclization.

Mechanistic Pathways in Heterocyclic Annulation

Copper-Mediated Cascade Annulation (Oxazole Synthesis)

The synthesis of 2,4,5-trisubstituted oxazoles traditionally requires pre-functionalized substrates. However, utilizing 2-methoxybenzylamine allows for a direct benzylic sp³ C–H aerobic oxidative annulation with ketones [2]. The mechanism begins with the condensation of a ketone (e.g., 2-phenylacetophenone) and 2-methoxybenzylamine to form an imine. A Cu(II) catalyst facilitates the abstraction of a hydrogen atom, leading to a hydroperoxide intermediate under an O₂ atmosphere. Subsequent dehydration and keto-enolization—driven by Cu(II) coordination—set the stage for an intramolecular cyclization where the oxygen atom attacks the C=N bond, ultimately yielding the oxazole core [2].

OxazoleMechanism A Ketone + 2-Methoxybenzylamine B Imine Intermediate A->B Condensation C Benzylic sp3 C-H Oxidation (Cu Catalyst, O2) B->C Aerobic Oxidation D Hydroperoxide Intermediate C->D H-abstraction E Dehydration & Keto-Enolization D->E -H2O F Intramolecular Cyclization (O attacks C=N) E->F Cu-coordination G 2,4,5-Trisubstituted Oxazole F->G Final Oxidation

Cu-catalyzed oxidative cascade mechanism forming oxazoles from 2-methoxybenzylamine.

Electrochemical Anodic Cyclization (Benzoxazole Synthesis)

Electrochemical synthesis offers a green alternative to harsh chemical oxidants. When 3,5-di-tert-butylcatechol is subjected to anodic oxidation in the presence of 2-methoxybenzylamine, an o-quinone intermediate is electrogenerated [3]. The amine undergoes a rapid Michael-type addition followed by an intramolecular cyclization to form a benzoxazole derivative. The ortho-methoxy group enhances the nucleophilicity of the amine, accelerating the initial attack on the electron-deficient quinone [3].

ElectrochemicalWorkflow Step1 Prepare Electrolyte (Catechol + 2-Methoxybenzylamine) Step2 Anodic Oxidation (Controlled Potential) Step1->Step2 Step3 o-Quinone Generation Step2->Step3 Step4 Michael Addition of Amine Step3->Step4 in situ Step5 Intramolecular Cyclization Step4->Step5 -H2O, -2e- Step6 Benzoxazole Isolation Step5->Step6 Purification

Electrochemical workflow for the synthesis of benzoxazoles via anodic oxidation.

Quantitative Data Summary

To illustrate the electronic effects of benzylamine substitutions on the yield of oxazole synthesis, the following table summarizes the reaction of 2-phenylacetophenone with various benzylamines under identical copper-mediated aerobic conditions [2].

Amine SubstrateProduct IsolatedYield (%)Melting Point (°C)Key ¹H NMR Indicator (Methoxy/Methyl)
2-Methoxybenzylamine Oxazole 3i71%113–1153.99 ppm (s, 3H, -OCH₃)
3-Methylbenzylamine Oxazole 3g72%126–1282.36 ppm (s, 3H, -CH₃)
4-Bromobenzylamine Oxazole 3e86%134–136N/A

Validated Experimental Protocols

Protocol A: Synthesis of 2,4,5-Trisubstituted Oxazoles via Cu-Mediated Annulation

Self-Validating System : The reaction progress can be visually validated by the transition of the copper complex color (from blue/green to deep brown/black) and TLC monitoring. The final product identity is internally validated via the distinct methoxy singlet at ~3.99 ppm in ¹H NMR [2].

Materials:

  • 2-Phenylacetophenone (0.5 mmol, 1 equiv)

  • 2-Methoxybenzylamine (1.0 mmol, 2 equiv)

  • Cu(II) Catalyst (e.g., CuBr₂ or Cu(OAc)₂, 10-20 mol%)

  • Anhydrous DMF (Solvent)

  • O₂ gas (balloon)

Step-by-Step Methodology:

  • Imine Formation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve 2-phenylacetophenone (98.12 mg, 0.5 mmol) in 2 mL of anhydrous DMF. Add 2-methoxybenzylamine (131 μL, 1.0 mmol).

    • Causality & Rationale: Two equivalents of the amine are used to drive the initial condensation equilibrium toward the imine intermediate and to compensate for any competitive oxidative degradation of the amine under aerobic conditions [2].

  • Catalyst Addition & Aeration : Add the Cu(II) catalyst to the mixture. Purge the reaction vessel with O₂ three times and maintain an O₂ atmosphere using a balloon.

    • Causality & Rationale: O₂ serves as the terminal oxidant for the benzylic C-H oxidation step. The Cu(II) species acts as an electron shuttle, facilitating the formation of the hydroperoxide intermediate without requiring stoichiometric heavy-metal oxidants [2].

  • Heating & Cyclization : Heat the reaction mixture to 100–120 °C for 12–24 hours. Monitor via TLC (20:1 hexane/EtOAc). The disappearance of the ketone starting material indicates completion.

  • Work-up & Purification : Cool to room temperature, dilute with ethyl acetate, and wash with brine (3x) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (20:1 hexane/EtOAc).

  • Characterization : Yields oxazole 3i (116 mg, 71%) as a white solid. Verify via ¹H NMR (CDCl₃): δ 8.06–8.09 (dd, 1H), 7.31–7.47 (m, 7H), 3.99 (s, 3H) [2].

Protocol B: Electrochemical Synthesis of Benzoxazoles

Self-Validating System : The electrogeneration of the o-quinone is marked by a distinct color change at the anode, followed by a shift as the cyclization product forms. Coulometric tracking ensures exact stoichiometric electron transfer, preventing over-oxidation [3].

Materials:

  • 3,5-di-tert-butylcatechol (1.0 mmol)

  • 2-Methoxybenzylamine (1.5 mmol)

  • Supporting electrolyte (e.g., 0.1 M LiClO₄ in acetonitrile/buffer)

  • Divided electrochemical cell with Carbon or Pt electrodes.

Step-by-Step Methodology:

  • Electrolyte Preparation : Dissolve 3,5-di-tert-butylcatechol and the supporting electrolyte in the solvent system within the anodic compartment of the divided cell. Add 2-methoxybenzylamine to the mixture.

    • Causality & Rationale: A divided cell is crucial to prevent the cathodic reduction of the electrogenerated o-quinone before it can react with the nucleophilic amine [3].

  • Controlled-Potential Electrolysis : Apply a controlled anodic potential (determined via prior cyclic voltammetry) while stirring vigorously.

    • Causality & Rationale: Controlled-potential coulometry prevents the over-oxidation of the newly formed benzoxazole product and ensures the selective oxidation of the catechol to the o-quinone [3].

  • In Situ Cyclization : Allow the electrolysis to proceed until the current drops to <5% of its initial value, indicating the passage of 2 Faradays per mole of catechol. The nucleophilic attack of 2-methoxybenzylamine and subsequent cyclization occur spontaneously in the cell.

  • Isolation : Evaporate the solvent, reconstitute in dichloromethane, wash with water, and purify the resulting non-covalent catechol-benzoxazole complex or free benzoxazole via chromatography.

Advanced Applications in Drug Discovery

Beyond basic heterocycles, 2-methoxybenzylamine is instrumental in synthesizing complex bridged bicyclic systems. For instance, in the development of neuroactive compounds, 2-methoxybenzylamine has been utilized to cyclize ditosylates derived from iridoid glucosides, yielding 3-azabicyclo[3.3.0]octane building blocks [4]. The methoxybenzyl group serves a dual purpose here: it facilitates the ring closure through favorable steric trajectories and acts as a robust protecting group that can be selectively cleaved later in the synthetic sequence to yield the free secondary amine [4].

References

  • BenchChem. "The Discovery, Synthesis, and Application of 2-Methoxybenzylamine: A Technical Guide." BenchChem.
  • Wu, et al. "Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction.
  • Nematollahi, D., et al.
  • "Conversion of the Iridoid Glucoside Antirrhinoside Into 3-azabicyclo[3.3.0]octane Building Blocks." PubMed - NIH.
Method

Quantitative NMR (qNMR) for Purity Analysis: An Application and Protocol Guide

Introduction: The Power of Direct Measurement In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs), intermediates, and raw m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Direct Measurement

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs), intermediates, and raw materials is a cornerstone of safety and efficacy. While chromatographic techniques like HPLC and GC are workhorses in the industry, they are fundamentally comparative methods that rely on reference standards of the analyte itself. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method for purity assessment.[1][2]

The core principle of qNMR is the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[2][3][4] This unique characteristic allows for the direct quantification of a substance against a certified internal standard of a different compound, without the need for a substance-specific calibration curve.[2] This makes qNMR a primary ratio method of measurement, recognized by major pharmacopoeias including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) for its accuracy and traceability to the International System of Units (SI).[5][6][7]

This guide provides a comprehensive overview of the principles, a detailed experimental workflow, and robust protocols for employing ¹H qNMR in the purity analysis of organic molecules, designed for researchers, scientists, and drug development professionals.

The qNMR Workflow: A Strategic Overview

The successful execution of a qNMR experiment for purity determination can be broken down into four key stages: Method Planning, Sample Preparation, Data Acquisition, and Data Processing & Calculation.[3] Each stage contains critical control points that ensure the final purity value is accurate, precise, and reliable.

qNMR_Workflow cluster_planning 1. Method Planning cluster_prep 2. Sample Preparation cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Purity Calculation planning Select Analyte Signal(s) Select Internal Standard Select Solvent prep High-Precision Weighing (Analyte & Standard) Complete Dissolution Transfer to NMR Tube planning->prep Optimized Choices acq Spectrometer Setup & Shimming Set Quantitative Parameters (D1, Pulse Angle, Scans) Acquire FID prep->acq Homogeneous Sample proc FID Processing (FT, Phasing) Baseline Correction Signal Integration Calculate Purity acq->proc High S/N Spectrum report report proc->report Final Purity Report (& Uncertainty Budget)

Caption: High-level workflow for purity determination by qNMR.

Part 1: Method Planning - The Foundation of Accuracy

Strategic planning is paramount for a successful qNMR experiment. The choices made at this stage directly impact the quality and interpretability of the data.

Analyte Signal Selection

The first step is to identify one or more signals in the ¹H NMR spectrum of the analyte that are well-resolved, free from overlap with other analyte signals, impurity signals, or the internal standard signals. The chosen signal(s) should be sharp and located in a clear region of the spectrum to allow for accurate integration.

Internal Standard Selection: The Cornerstone of Quantification

The internal standard is the bedrock of the qNMR measurement.[8] Its selection is a critical decision governed by a stringent set of criteria. An ideal internal standard is not a one-size-fits-all solution but must be carefully matched to the analyte and solvent system.

Criteria for Internal Standard SelectionRationale & Causality
High Purity (≥99.5%) & Traceability The accuracy of the analyte's purity calculation is directly dependent on the known purity of the standard. Using a Certified Reference Material (CRM) traceable to national standards (e.g., NIST, NMIJ) ensures metrological traceability.[5][9]
Chemical & Physical Stability The standard must not react with the analyte, solvent, or air, nor should it be hygroscopic or volatile.[5][10] Instability would alter its molar concentration, introducing a systematic error.
Signal Simplicity & Location The standard should produce one or a few simple, sharp signals (a singlet is ideal) in a region of the spectrum free from analyte or impurity peaks to prevent overlap and integration errors.[5][8]
Solubility Must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[5][10] Poor solubility leads to line broadening and inaccurate integrals.
Appropriate T₁ Relaxation Time The spin-lattice relaxation time (T₁) of the standard's signal should not be excessively long, as this would require a prohibitively long relaxation delay (D1) to achieve full relaxation.
Cost-Effectiveness & Availability For routine analysis, the standard should be readily available and affordable.[10]

Commonly Used ¹H qNMR Internal Standards: Maleic acid, Dimethyl sulfone, 1,4-Dinitrobenzene, Benzoic Acid, and 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions.

Solvent Selection

The deuterated solvent must completely dissolve both the analyte and the internal standard.[3] It should also be chosen to maximize the chemical shift dispersion and minimize signal overlap. The residual solvent peak should not interfere with the signals chosen for quantification.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating by incorporating steps that ensure quantitative conditions are met.

Protocol 1: Sample Preparation

Objective: To prepare a homogeneous solution containing accurately known masses of the analyte and the internal standard.

Materials:

  • Analyte (Test Substance)

  • Certified Internal Standard (e.g., Maleic Acid)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • Analytical Microbalance (readability of at least 0.01 mg)

  • Vial

  • High-quality 5 mm NMR tubes

Procedure:

  • Weighing: Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial using an analytical microbalance.[3][11] Record the mass precisely.

  • Standard Addition: Into the same vial, accurately weigh an appropriate amount of the internal standard. Aim for a mass that will result in a near 1:1 molar ratio (or signal intensity ratio) between the analyte and standard signals to be integrated.[3][12] This optimizes integration accuracy. Record the mass precisely.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial.[2]

  • Homogenization: Vortex or sonicate the vial for 1-2 minutes to ensure both the analyte and the internal standard are completely dissolved. Visually inspect the solution for any particulate matter. A clear, homogeneous solution is essential.[3]

  • Transfer: Transfer the solution to a high-quality NMR tube.

Protocol 2: NMR Data Acquisition

Objective: To acquire a ¹H NMR spectrum under conditions that ensure the signal integrals are directly proportional to the number of nuclei.

Key Acquisition Parameters: The causality behind setting these parameters correctly is the core of ensuring quantitativity.

ParameterRecommended SettingRationale & Causality
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing nucleusThis is the most critical parameter for qNMR.[13] The D1 delay is the time between pulses. To ensure the signal intensity is directly proportional to the number of nuclei, the spin system must fully return to thermal equilibrium before the next pulse is applied.[14] An insufficient delay leads to signal saturation, especially for nuclei with long T₁ times (like quaternary carbons or non-protonated aromatic protons), resulting in underestimated integrals and inaccurate purity values.[13] If T₁ values are unknown, a conservative D1 of 30-60 seconds is often used, or a T₁ inversion-recovery experiment should be performed first.[13][15][16]
Pulse Angle (Flip Angle) 90° A 90° pulse maximizes the signal intensity for a single scan, which helps in achieving a good signal-to-noise ratio efficiently. This pulse must be accurately calibrated for the specific probe and sample.
Number of Scans (NS) ≥ 16 (or as needed)The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[17] S/N increases with the square root of the number of scans.
Acquisition Time (AQ) ~2-3 seconds A sufficient acquisition time is needed to fully digitize the Free Induction Decay (FID) and achieve good digital resolution.
Receiver Gain (RG) Set automatically The receiver gain should be set to maximize the dynamic range without clipping the FID signal. Clipping results in a catastrophic loss of quantitative information.

Procedure:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve narrow, symmetrical peak shapes. Poor shimming leads to broad lineshapes that are difficult to integrate accurately.[3]

  • Calibrate the 90° pulse width for your sample.

  • Set the acquisition parameters according to the table above. The choice of D1 is the most important step for ensuring accuracy.

  • Acquire the FID data.

Part 3: Data Processing and Purity Calculation

Careful and consistent processing of the acquired data is crucial to extract accurate integral values.[3]

Protocol 3: Data Processing
  • Fourier Transform (FT): Apply an exponential multiplication with a small line broadening factor (e.g., 0.1-0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.[2] Then, perform the Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automated phasing routines can be a good starting point, but manual fine-tuning is essential for the highest accuracy, as phase errors can significantly distort the baseline and integral values.[3][17]

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, particularly around the signals to be integrated.[3][17] An undulating baseline is a major source of integration error.

  • Integration:

    • Calibrate the spectrum by setting the chemical shift of a known reference (e.g., the residual solvent peak or an internal reference like TMS).

    • Select the well-resolved signal for the internal standard and a well-resolved signal for the analyte.

    • Integrate both signals over a sufficiently wide region to encompass the entire peak, including the ¹³C satellites (typically integrating a window 64 times the peak's full width at half height is recommended).[3] Consistency in integrating with or without satellites for both analyte and standard is key.[3]

    • Record the absolute integral values.

The Purity Calculation

The purity of the analyte (Purityₐ) is calculated using the following fundamental equation, which relates the integral values to the molar quantities of the analyte and the internal standard.[3][18]

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • Iₐ : Integral of the selected analyte signal

  • Iₛₜd : Integral of the selected internal standard signal

  • Nₐ : Number of protons giving rise to the selected analyte signal

  • Nₛₜd : Number of protons giving rise to the selected internal standard signal

  • Mₐ : Molar mass of the analyte ( g/mol )

  • Mₛₜd : Molar mass of the internal standard ( g/mol )

  • mₐ : Mass of the analyte (e.g., in mg)

  • mₛₜd : Mass of the internal standard (e.g., in mg)

  • Purityₛₜd : Certified purity of the internal standard (as a percentage)

Purity_Calculation cluster_NMR From NMR Spectrum cluster_Known Known Constants cluster_Measured From Weighing I_a Integral (Analyte) Iₐ P_a Purity (Analyte) Purityₐ I_a->P_a I_std Integral (Standard) Iₛₜd I_std->P_a N_a # Protons (Analyte) Nₐ N_a->P_a N_std # Protons (Standard) Nₛₜd N_std->P_a M_a Molar Mass (Analyte) Mₐ M_a->P_a M_std Molar Mass (Standard) Mₛₜd M_std->P_a m_a Mass (Analyte) mₐ m_a->P_a m_std Mass (Standard) mₛₜd m_std->P_a P_std Purity (Standard) Purityₛₜd P_std->P_a

Caption: Variables involved in the qNMR purity calculation equation.

Part 4: Method Validation and System Suitability

For use in a regulated environment, a qNMR method must be validated according to guidelines such as ICH Q2(R1).[19] The validation demonstrates that the analytical procedure is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the internal standard. This is demonstrated by the absence of overlapping signals at the chosen integration regions.

  • Linearity: The linearity of the detector response should be verified. While qNMR is inherently linear, this can be demonstrated by analyzing samples at different concentrations.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing a sample with a known, certified purity.

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements, demonstrating the method's consistency.

  • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in relaxation delay), providing an indication of its reliability during normal usage.[16]

The United States Pharmacopeia (USP) General Chapter <761> on Nuclear Magnetic Resonance provides detailed guidance on instrument qualification and method validation.[20][21][22]

Conclusion

Quantitative NMR is a robust, accurate, and powerful technique for the direct determination of purity in pharmaceutical and chemical analysis. Its status as a primary ratio method provides a high degree of confidence and metrological traceability. By understanding the causality behind the experimental parameters and adhering to meticulous protocols for sample preparation, data acquisition, and processing, researchers can leverage qNMR to generate highly reliable purity data essential for modern drug development and quality control.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Pharmacopeia. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022, July 13). ECA Academy. [Link]

  • Nelson, M. A., & Rimmer, C. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1108. [Link]

  • Lucas, L. H., et al. (2018). Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR). Analytical Chemistry, 90(3), 2147-2153. [Link]

  • Nelson, M. A., & Rimmer, C. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1108–1118. [Link]

  • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. [Link]

  • Purity Calculation. (2024, September 16). Mestrelab Resources. [Link]

  • Purity by Absolute qNMR Instructions. ACS.org. [Link]

  • Wang, Y., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Talanta, 289, 125732. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review. [Link]

  • Tathe, M. D., et al. (2014). Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlating with Conventional Methods. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 6-12. [Link]

  • Sørensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Pharmacopeial Forum. [Link]

  • Building Block. The relaxation delay. IMSERC. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Hui, P. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]

  • Quantitative NMR. University of Wisconsin-Madison. [Link]

  • European Pharmacopoeia. (2013, July 15).
  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI. [Link]

  • Schleiff, M., et al. (2022). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 222, 115073. [Link]

  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. (2018, November 16). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of experimental parameters. ResearchGate. [Link]

  • European Pharmacopoeia – New online-only 12th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]

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Application

cell viability assay protocol for N-phenylbenzamide derivatives

Application Note: High-Throughput Cell Viability and Cytotoxicity Profiling of Novel N-Phenylbenzamide Derivatives Executive Summary N-phenylbenzamide derivatives represent a highly versatile pharmacophore in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Cell Viability and Cytotoxicity Profiling of Novel N-Phenylbenzamide Derivatives

Executive Summary

N-phenylbenzamide derivatives represent a highly versatile pharmacophore in modern drug discovery. Recent structural optimizations have yielded compounds with potent anticancer properties (e.g., imidazole-based ABL1 kinase inhibitors)[1] and broad-spectrum antiviral efficacy (e.g., against Venezuelan Equine Encephalitis Virus and Enterovirus 71)[2][3]. Evaluating the therapeutic window of these novel derivatives requires robust, reproducible cell viability assays. This application note details a self-validating, dual-assay workflow utilizing ATP-dependent luminescence as the primary high-throughput screen, orthogonally validated by metabolic tetrazolium reduction (MTT).

Scientific Rationale & Assay Selection (E-E-A-T)

Why dual-assay validation? N-phenylbenzamides often feature diverse functional substitutions—such as nitro groups, halogens, or basic amines—to enhance target binding and cellular permeability[2][4]. Some of these moieties can be redox-active, potentially interfering with standard colorimetric assays (like MTT/MTS) by spontaneously reducing the tetrazolium salt in the absence of cellular metabolism.

To ensure absolute trustworthiness and technical accuracy, we employ a primary ATP-based luminescent assay. ATP is a direct, instantaneous marker of metabolically active cells. When an N-phenylbenzamide derivative induces cytotoxicity (e.g., via kinase inhibition leading to apoptosis), intracellular ATP is rapidly depleted. The luminescent readout is highly sensitive and less susceptible to chemical interference from the drug compound itself. The MTT assay is retained as a secondary protocol to confirm metabolic suppression and identify potential assay-specific artifacts.

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between N-phenylbenzamide treatment, cellular response, and assay detection mechanisms.

Mechanism Drug N-phenylbenzamide Derivative (Treatment) Target Target Inhibition (e.g., ABL1 Kinase / Viral Replication) Drug->Target Binds & Inhibits Phenotype Cellular Apoptosis & Mitochondrial Dysfunction Target->Phenotype Induces ATP Intracellular ATP Depletion Phenotype->ATP Causes Enzyme Loss of Dehydrogenase Activity Phenotype->Enzyme Causes CTG Luminescent Assay (Decreased Light Output) ATP->CTG Quantified by MTT Colorimetric Assay (Decreased Absorbance) Enzyme->MTT Quantified by

Caption: Mechanism of action of N-phenylbenzamide derivatives and corresponding viability assay readouts.

Experimental Design: The Self-Validating System

A reliable protocol must internally flag false positives or experimental errors. This protocol incorporates four critical control pillars:

  • Vehicle Control (0.5% DMSO max): Establishes the 100% viability baseline. N-phenylbenzamides are highly lipophilic; thus, DMSO is required. Exceeding 0.5% DMSO causes baseline cytotoxicity, skewing IC50 calculations.

  • Positive Control: A known cytotoxic agent (e.g., 1 µM Staurosporine) ensures the cell line is responsive and the assay reagents are active.

  • Compound Blank (No Cells): Media + Compound + Assay Reagent. This is critical for N-phenylbenzamides to subtract any auto-luminescence or auto-reduction caused by the drug's chemical structure.

  • Edge-Effect Mitigation: The outer perimeter of the 96-well plate is filled with sterile PBS or media to prevent evaporation, which concentrates the drug and artificially lowers viability in outer wells.

Quantitative Data Summary

The following table summarizes the benchmarked cytotoxicity (IC50) and cellular cytotoxicity (CC50) of representative N-phenylbenzamide classes from recent literature, demonstrating the expected dynamic range of these assays.

Compound Class / DerivativePrimary TargetCell LineAssay MethodIC50 / EC50 (µM)CC50 (µM)
Imidazole-N-phenylbenzamide (4f)ABL1 KinaseA549 (Lung)MTT7.5 ± 0.4N/A
Imidazole-N-phenylbenzamide (4f)ABL1 KinaseHeLa (Cervical)MTT9.3 ± 0.6N/A
2-Amidinophenylbenzamide (ML336)VEEVVero 76ATP Luminescence0.02 – 0.04> 50.0
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEV71VeroMTT5.7 ± 0.8620.0

Data synthesized from established pharmacological evaluations of N-phenylbenzamides[1][2][3].

Step-by-Step Experimental Protocols

Workflow Visualization

Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 2. Incubation (24h, 37°C) Seed->Incubate1 Treat 3. Compound Treatment Incubate1->Treat Incubate2 4. Incubation (48-72h) Treat->Incubate2 Assay 5. Add Reagent (Luminescence/MTT) Incubate2->Assay Read 6. Signal Detection Assay->Read

Caption: Standardized high-throughput workflow for cell viability and cytotoxicity profiling.

Protocol A: Luminescent ATP Viability Assay (Primary Screen)

Causality Note: Luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate the plate to room temperature will result in a temperature gradient across the plate, causing artifactual signal variations (the "smile effect").

  • Cell Seeding:

    • Harvest logarithmically growing cells (e.g., A549, Vero).

    • Seed 5,000–10,000 cells/well in 90 µL of complete culture medium in a solid-white 96-well plate (white plates maximize luminescence reflection and prevent well-to-well crosstalk).

    • Leave the outer edge wells empty (fill with 100 µL PBS).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation & Treatment:

    • Prepare a 20 mM stock of the N-phenylbenzamide derivative in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution in complete media at 10X the final desired concentration (ensure DMSO is normalized to 5% in these 10X stocks).

    • Add 10 µL of the 10X compound to the 90 µL of cells (Final DMSO = 0.5%).

    • Include Vehicle (0.5% DMSO), Positive Control (1 µM Staurosporine), and Blank (Media + Compound, no cells).

    • Incubate for 48–72 hours.

  • Assay Execution:

    • Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes.

    • Add 100 µL of room-temperature ATP luminescent reagent to each well.

    • Place on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multimode microplate reader (integration time: 0.5 seconds/well).

Protocol B: MTT Colorimetric Assay (Orthogonal Validation)

Causality Note: Because N-phenylbenzamides can precipitate in aqueous media over 72 hours, unwashed drug crystals can scatter light and artificially inflate absorbance readings. Carefully removing the media before dissolving the formazan crystals eliminates this optical artifact.

  • Cell Seeding & Treatment:

    • Follow steps 1 and 2 from Protocol A, but utilize a clear, flat-bottom 96-well plate.

  • Assay Execution:

    • Reconstitute MTT powder in sterile PBS to 5 mg/mL. Filter sterilize.

    • Add 20 µL of the MTT solution to each well containing 100 µL of media.

    • Incubate at 37°C for 3–4 hours until intracellular purple formazan crystals are visible under a microscope.

    • Carefully aspirate the media without disturbing the cell monolayer at the bottom.

    • Add 100 µL of 100% DMSO to each well to solubilize the formazan.

    • Shake the plate for 10 minutes at RT.

    • Read absorbance at 570 nm. Subtract background absorbance at 630 nm to correct for plate plastic scattering.

Data Analysis & Interpretation

Calculate the relative cell viability using the self-validating controls: % Viability =[(Signal_treated - Signal_blank) / (Signal_vehicle - Signal_blank)] × 100

Plot the % Viability against the log₁₀ of the N-phenylbenzamide concentration. Utilize non-linear regression (four-parameter logistic curve) to interpolate the IC50 (concentration reducing viability by 50%). If the compound exhibits an IC50 < 10 µM against target lines but a CC50 > 50 µM in healthy/host cells, it possesses a favorable therapeutic index suitable for further in vivo development[5].

Sources

Method

Application Notes and Protocols: Western Blot Analysis for PARP Inhibition by Benzamide Compounds

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to evaluate the efficacy of benzamide compounds as inhibitors of P...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to evaluate the efficacy of benzamide compounds as inhibitors of Poly (ADP-ribose) polymerase (PARP).

Introduction: The Critical Role of PARP in Oncology and the Rise of Benzamide Inhibitors

Poly (ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the cellular response to DNA damage. It plays a crucial role in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[1] In the context of cancer therapy, inhibiting PARP has emerged as a promising strategy. By blocking PARP's ability to repair DNA damage, cancer cells, especially those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), accumulate lethal levels of DNA damage, leading to cell death.[2]

Benzamide and its analogues represent a significant class of PARP inhibitors.[3][4] These small molecules competitively bind to the NAD+ binding site of PARP, effectively blocking its enzymatic activity.[5] The validation of these compounds' efficacy is paramount in drug development, and Western blot analysis of PARP cleavage serves as a robust method to assess their biological activity.

During apoptosis, a programmed cell death pathway, PARP-1 is a key substrate for activated caspases, primarily caspase-3 and caspase-7.[6] These caspases cleave the full-length 116 kDa PARP-1 protein into two fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[7] This cleavage event is a hallmark of apoptosis and serves two primary purposes: it inactivates PARP-1, preventing the depletion of cellular ATP reserves in a futile attempt to repair extensive DNA damage, and the 24 kDa fragment can still bind to DNA, potentially inhibiting intact PARP-1 from accessing the damaged sites.[7][8] Therefore, observing an increase in the 89 kDa cleaved PARP fragment by Western blot is a reliable indicator of apoptosis induction by a therapeutic agent.

Principle of the Assay: Visualizing PARP Cleavage

Western blotting, or immunoblotting, is a powerful technique to detect specific proteins in a complex mixture.[9] This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing with antibodies specific to the target protein. For the analysis of PARP inhibition, this technique allows for the simultaneous detection of both the full-length (116 kDa) and the cleaved (89 kDa) forms of PARP. A successful benzamide-based PARP inhibitor that induces apoptosis will lead to a decrease in the intensity of the full-length PARP band and a corresponding increase in the intensity of the cleaved PARP band.[10]

Visualizing the Pathway and Workflow

To better understand the underlying biological process and the experimental procedure, the following diagrams illustrate the PARP cleavage pathway and the Western blot workflow.

PARP_Cleavage_Pathway cluster_cell Cancer Cell DNA_Damage DNA Damage (e.g., from chemotherapy) PARP1 PARP-1 (116 kDa) DNA_Damage->PARP1 activates Benzamide Benzamide PARP Inhibitor Benzamide->PARP1 inhibits repair Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to Cleaved_PARP Cleaved PARP (89 kDa + 24 kDa) Caspase3 Activated Caspase-3 Apoptosis->Caspase3 activates Caspase3->PARP1 cleaves

Figure 1: Simplified signaling pathway of PARP-1 cleavage during apoptosis induced by PARP inhibitors.

Western_Blot_Workflow arrow arrow A 1. Cell Culture & Treatment (with Benzamide Compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (Anti-PARP) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Figure 2: Step-by-step experimental workflow for Western blot analysis of PARP cleavage.

Detailed Protocols

The following protocols provide a robust framework for assessing PARP inhibition. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Part 1: Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., BRCA-deficient breast or ovarian cancer cells) in 6-well plates or 10 cm dishes. The seeding density should be optimized to achieve 70-80% confluency at the time of harvest.[11]

  • Treatment: Once the cells have adhered and reached the desired confluency, replace the growth medium with fresh medium containing various concentrations of the benzamide compound.

    • Controls: Include a vehicle-only control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine or etoposide).[10]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) to assess the time-dependent effects of the compound.

Part 2: Sample Preparation
  • Cell Harvesting: After the incubation period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[12]

  • Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is critical for ensuring equal loading of protein in the subsequent steps.

Part 3: Western Blotting
  • Sample Preparation for Electrophoresis: Mix an equal amount of protein (typically 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (an 8-10% gel is suitable for resolving full-length and cleaved PARP).[12] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9] A wet or semi-dry transfer system can be used.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10] This step is crucial to prevent non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length and cleaved PARP. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations. Incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[13]

  • Final Washes: Repeat the washing step as described in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[10]

  • Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β-actin, GAPDH, or tubulin.

Data Analysis and Interpretation

The results of the Western blot are semi-quantitative. The intensity of the bands corresponding to full-length PARP (116 kDa) and cleaved PARP (89 kDa) can be quantified using densitometry software.

Data Presentation:

Treatment GroupConcentration (µM)Full-Length PARP (Relative Intensity)Cleaved PARP (Relative Intensity)
Vehicle Control01.000.05
Benzamide Compound10.820.35
Benzamide Compound50.450.88
Benzamide Compound100.181.45
Positive Control10.121.60

Table 1: Example of quantitative data from a Western blot analysis of PARP cleavage. Relative intensities are normalized to the loading control and then to the vehicle control.

A dose-dependent decrease in the 116 kDa band and a corresponding increase in the 89 kDa band indicate that the benzamide compound is effectively inducing apoptosis.[2] The absence of PARP cleavage in the vehicle control and its strong presence in the positive control validate the experimental setup.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Insufficient protein loading, inefficient transfer, inactive antibody, incorrect antibody dilution.Verify protein concentration, check transfer efficiency with Ponceau S staining, use a fresh antibody dilution, optimize antibody concentration.
High Background Insufficient blocking, antibody concentration too high, insufficient washing.Increase blocking time, use a higher dilution of the primary/secondary antibody, increase the number and duration of washes.
Non-specific Bands Antibody cross-reactivity, protein degradation.Use a more specific antibody, ensure fresh protease inhibitors are used during lysis, run a negative control (lysate from a cell line not expressing the target).
Uneven Bands Uneven gel polymerization, air bubbles during transfer.Ensure the gel is properly prepared, carefully remove any air bubbles between the gel and membrane during the transfer setup.

Conclusion

Western blot analysis is an indispensable tool for the preclinical evaluation of benzamide compounds as PARP inhibitors. By providing a clear visual and semi-quantitative measure of PARP cleavage, this technique offers robust evidence of apoptosis induction. The detailed protocols and guidelines presented here provide a solid foundation for researchers to confidently assess the efficacy of novel cancer therapeutics targeting the PARP pathway.

References

  • Benzamide analogues as parp dna repair enzyme inhibitors.
  • Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer.
  • Benzamide (Benzenecarboxamide) | PARP Inhibitor. MedchemExpress.com.
  • PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells.
  • A Researcher's Guide to Validating Target Engagement of Novel PARP Inhibitors. Benchchem.
  • Benzamide | PARP inhibitor | CAS 55-21-0. Selleck Chemicals.
  • Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. The Journal of Cell Biology.
  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. AACR Journals.
  • Protocols - Cell and Molecular Biology Online. Cell and Molecular Biology Online.
  • Application Notes and Protocols for PARP Cleavage Western Blot Analysis of Anticancer Agent 64. Benchchem.
  • Significance of Caspase-Mediated Cleavage of PARP-1 in Cell De
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed.
  • Cleavage of automodified poly(ADP-ribose) polymerase during apoptosis. Evidence for involvement of caspase-7. UniProt.
  • 6 sources for high-quality lab protocols. NanoTemper Technologies.
  • Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis. Molecular and Cellular Biology - Taylor & Francis.
  • Current Protocols in Molecular Biology (Red Book). HSLS - Health Sciences Library System.
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  • Application Notes and Protocols: Western Blot Analysis of PARP and H3K27me3 Following Parp/ezh2-IN-1 Tre
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio.
  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. PMC - NIH.
  • PARP1 Inhibitors Induce Pyroptosis via Caspase 3-medi
  • Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells. PubMed.
  • PARP-1 Expression Quantified by [18F]FluorThanatrace: A Biomarker of Response to PARP Inhibition Adjuvant to Radi
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  • Western blot protocol. Abcam.
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Application

Application Notes and Protocols for the Development of N-phenylbenzamide Derivatives as Antischistosomal Agents

Introduction: The Imperative for Novel Antischistosomal Therapies Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health burden, infecting o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antischistosomal Therapies

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health burden, infecting over 240 million people in 78 developing countries and putting more than 700 million at risk.[1] The annual death toll is estimated at around 280,000, with the disease contributing to approximately 3.3 million disability-adjusted life years.[2] For over four decades, the control and treatment of schistosomiasis have heavily relied on a single drug, praziquantel (PZQ).[1][2] While effective and safe, PZQ monotherapy presents critical limitations, including emerging drug resistance, a lack of efficacy against juvenile worms, and the inability to prevent reinfection.[2][3] This underscores the urgent need for novel antischistosomal agents with different mechanisms of action.

N-phenylbenzamide derivatives have emerged as a promising class of compounds with demonstrated antischistosomal potential.[2] Initial interest was sparked by the activity of MMV687807, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, which was found to be active against Schistosoma mansoni and lethal to S. haematobium adult worms.[1][2] Subsequent medicinal chemistry efforts have led to the identification of more potent analogs, highlighting the tractability of this scaffold for optimization.[1][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key methodologies and protocols for the discovery and preclinical development of N-phenylbenzamide derivatives as antischistosomal agents. The focus is on providing not only step-by-step instructions but also the underlying scientific rationale to enable robust and reproducible research.

I. Chemical Synthesis of N-phenylbenzamide Derivatives

The synthesis of N-phenylbenzamide derivatives is typically achieved through the coupling of a substituted benzoic acid with a substituted aniline. This straightforward amide bond formation allows for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

General Synthetic Scheme:

The most common method involves the activation of the carboxylic acid, followed by reaction with the aniline.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Substituted Benzoic Acid C Coupling Agent (e.g., SOCl2, EDCI/HOBt) A->C B Substituted Aniline D Amide Bond Formation B->D C->D E N-phenylbenzamide Derivative D->E

Caption: General workflow for the synthesis of N-phenylbenzamide derivatives.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is suitable for a wide range of substituted benzoic acids.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Substituted aniline

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride is typically used directly in the next step.

  • Amide Coupling:

    • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add the crude acid chloride (dissolved in a small amount of anhydrous DCM) dropwise to the aniline solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.[6] Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure N-phenylbenzamide derivative.[6]

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[2]

II. In Vitro Screening Protocols for Antischistosomal Activity

Phenotypic screening of whole organisms remains a cornerstone of antischistosomal drug discovery.[7] It is crucial to assess the activity of N-phenylbenzamide derivatives against different life cycle stages of the parasite, as drug sensitivity can vary.[8][9]

A. Screening Against Newly Transformed Schistosomula (NTS)

Screening against NTS is often the primary step due to the higher throughput achievable with this larval stage.[8]

Protocol 2: NTS Viability Assay

Materials:

  • Schistosoma mansoni or S. haematobium cercariae

  • M199 or DMEM culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Inverted microscope

  • Test compounds (dissolved in DMSO)

  • Praziquantel (positive control)

  • DMSO (negative control)

Procedure:

  • Cercarial Transformation:

    • Mechanically transform S. mansoni cercariae into schistosomula by vortexing.

    • Purify the schistosomula by washing with supplemented medium to remove tails and other debris.

  • Assay Setup:

    • Dispense approximately 100-200 NTS per well in a 96-well plate containing supplemented medium.

    • Add the test compounds at various concentrations (e.g., a starting concentration of 10 µM).[10] Ensure the final DMSO concentration does not exceed 1%.

    • Include wells with praziquantel as a positive control and DMSO as a negative control.

  • Incubation and Observation:

    • Incubate the plates at 37 °C in a 5% CO₂ atmosphere.[10]

    • Observe the schistosomula at different time points (e.g., 24, 48, and 72 hours) using an inverted microscope.[10]

  • Data Analysis:

    • Assess schistosomula viability based on morphological changes (e.g., granularity, tegumental damage, shape) and motility.[9] A scoring system can be implemented to quantify the phenotypic effects.

    • Alternatively, automated imaging and analysis platforms can be used for more objective and high-throughput screening.[10][11]

    • Calculate the percentage of inhibition or lethality for each compound concentration.

    • For active compounds, determine the 50% inhibitory concentration (IC₅₀) or 50% lethal concentration (LC₅₀) by testing a range of concentrations.

B. Screening Against Adult Schistosoma Worms

Assessing activity against adult worms is critical, as this is the stage responsible for the pathology of schistosomiasis.

Protocol 3: Adult Worm Viability and Motility Assay

Materials:

  • Adult Schistosoma mansoni or S. haematobium worms (obtained from infected rodents)

  • RPMI-1640 or DMEM culture medium supplemented with FBS and antibiotics

  • 24-well plates

  • Stereomicroscope or automated motility analysis system (e.g., WormAssay)[7]

  • Test compounds (dissolved in DMSO)

  • Praziquantel (positive control)

  • DMSO (negative control)

Procedure:

  • Worm Recovery:

    • Perfuse adult worms from the hepatic portal system and mesenteric veins of infected mice or hamsters.

    • Wash the worms in pre-warmed culture medium.

  • Assay Setup:

    • Place one to three adult worms (or worm pairs) per well in a 24-well plate containing supplemented medium.

    • Add the test compounds at desired concentrations.

    • Include positive and negative controls.

  • Incubation and Observation:

    • Incubate the plates at 37 °C in a 5% CO₂ atmosphere.

    • Visually assess worm viability at 24, 48, and 72 hours under a stereomicroscope.[1] Assign a severity score based on a scale of 0 (no effect) to 4 (maximal effect, i.e., death).[1]

    • For a more quantitative and objective measure, use an automated system like WormAssay to record and analyze worm motility.[7]

  • Data Analysis:

    • Determine the EC₅₀ (50% effective concentration) based on the reduction in worm motility or the IC₅₀ based on viability scores.

    • Observe for any specific phenotypic changes, such as tegumental damage, paralysis, or egg-laying inhibition.

III. Structure-Activity Relationship (SAR) Studies

Systematic modification of the N-phenylbenzamide scaffold is essential to optimize potency and selectivity.

Key SAR Insights for N-phenylbenzamide Derivatives:
  • Electron-Withdrawing Groups are Crucial: The presence of electron-withdrawing groups on the phenyl rings generally enhances antischistosomal activity.[2]

  • Substituent Positioning: The position of substituents (ortho, meta, or para) can significantly impact potency.[2]

  • Lipophilicity: While potent compounds have been identified, their high lipophilicity can be a concern for pharmacokinetic properties. Further optimization may be needed to balance potency and drug-like properties.[5]

Compound Substituents Activity (EC₅₀ against S. mansoni) Selectivity Index (SI)
MMV687807 (1) (Initial Hit)Micromolar range-
Compound 9 3,4-dichloro on aniline ring80 nM123
Compound 11 4-CF₃ on aniline ring, 4-F on benzoyl ring1.10 µM>10
Compound 38 4-NO₂ on aniline ring, 4-Cl on benzoyl ring1.16 µM>17

Data synthesized from multiple sources.[1][4][5]

IV. In Vivo Efficacy Studies

Promising compounds from in vitro screening must be evaluated in an animal model of schistosomiasis to assess their in vivo efficacy. The mouse model is the most commonly used.[12]

Protocol 4: Schistosoma mansoni Mouse Model

Materials:

  • Female Swiss Webster or C57BL/6 mice

  • S. mansoni cercariae

  • Test compound formulated for oral or parenteral administration

  • Praziquantel (positive control)

  • Vehicle (negative control)

  • Equipment for percutaneous infection and worm recovery

Procedure:

  • Infection:

    • Infect mice percutaneously with a defined number of S. mansoni cercariae (e.g., 80-100).

  • Treatment:

    • At 6-7 weeks post-infection (to allow for the establishment of a chronic infection with adult worms), treat the mice with the test compound.

    • Administer the compound at different doses via the desired route (e.g., oral gavage). A typical treatment regimen might be a single dose or multiple doses over several days.

    • Include a group treated with praziquantel and a vehicle control group.

  • Worm Burden Reduction Assessment:

    • At a predetermined time point after the final treatment (e.g., 1-2 weeks), euthanize the mice.

    • Perfuse the hepatic portal system and mesenteric veins to recover adult worms.

    • Count the number of male and female worms and worm pairs.

    • Calculate the percentage of worm burden reduction for each treatment group compared to the vehicle control group. A significant reduction indicates in vivo efficacy.[13]

  • Oogram and Egg Burden Analysis (Optional):

    • Collect liver and intestinal tissue to quantify the number of eggs and assess their viability (oogram). This provides information on the compound's effect on parasite fecundity.

V. Cytotoxicity and Selectivity Assessment

To ensure that the antischistosomal activity is not due to general toxicity, it is essential to evaluate the cytotoxicity of the N-phenylbenzamide derivatives against a mammalian cell line.

Protocol 5: Mammalian Cell Cytotoxicity Assay

Materials:

  • HEK 293 (Human Embryonic Kidney) or other suitable mammalian cell line

  • DMEM or other appropriate cell culture medium supplemented with FBS and antibiotics

  • 96-well cell culture plates

  • Resazurin-based assay (e.g., alamarBlue) or MTT assay

  • Test compounds

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (negative control)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.[1]

  • Viability Assessment:

    • Add the resazurin or MTT reagent and incubate for a further 2-4 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC₅₀) for each compound.

    • Determine the Selectivity Index (SI) by dividing the CC₅₀ of the mammalian cells by the EC₅₀ or IC₅₀ against the schistosomes (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity for the parasite.[1]

VI. Overall Drug Discovery Workflow

The development of N-phenylbenzamide derivatives as antischistosomal agents follows a structured pipeline.

G A Library Synthesis (N-phenylbenzamide analogs) B In Vitro Screening (NTS & Adult Worms) A->B Diverse Analogs C Hit Identification (Potent & Selective Compounds) B->C Activity Data D SAR Studies & Lead Optimization C->D Promising Hits D->A Iterative Design E In Vivo Efficacy (Mouse Model) D->E Optimized Leads F Lead Candidate Selection E->F In Vivo Active Compounds

Caption: A typical drug discovery workflow for N-phenylbenzamide derivatives.

Conclusion

The N-phenylbenzamide scaffold represents a promising starting point for the development of novel antischistosomal drugs. The protocols and guidelines presented here provide a framework for the systematic synthesis, in vitro screening, and in vivo evaluation of these compounds. By focusing on optimizing potency, selectivity, and drug-like properties through iterative SAR studies, it is anticipated that this chemical class can yield viable clinical candidates to address the limitations of current schistosomiasis therapies.

References

  • Sichinga, J. (n.d.). Antischistosomal structure-activity relationships of nitrated n-phenyl benzamide derivatives. University of Zambia. Retrieved from [Link]

  • Sichinga, J. (n.d.). Antischistosomal structure activity relationships of nitrated n-phenyl benzamide derivatives. UNZA Press. Retrieved from [Link]

  • Chikwana, E., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Bioorganic & Medicinal Chemistry Letters, 82, 129164. [Link]

  • Chikwana, E., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Bioorganic & Medicinal Chemistry Letters, 82, 129164. [Link]

  • Gardner, M., et al. (2023). Highlights from a Schistosomiasis Drug Discovery Workshop at Wellcome Collection, London, September 2022. ACS Infectious Diseases, 9(6), 1145-1153. [Link]

  • Kuntz, A. N., et al. (2012). Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula. Parasitology Research, 111(5), 2141-2145. [Link]

  • Dawoodjee, A. M., et al. (2024). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters, 103, 129759. [Link]

  • Londoño, D., et al. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. Medicina, 60(1), 72. [Link]

  • El-Sherbiny, M., et al. (2024). The 3D pharmacophore modeling to explore new antischistosomal agents among US FDA approved drugs. Future Medicinal Chemistry, 16(16), 1167-1182. [Link]

  • de Moraes, J. (2021). Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence. Frontiers in Pharmacology, 12, 688907. [Link]

  • Londoño, D., et al. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. Medicina, 60(1), 72. [Link]

  • Spangenberg, T., et al. (2021). Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni. PLoS Neglected Tropical Diseases, 15(3), e0009296. [Link]

  • Keiser, J. (2010). In vitro and in vivo trematode models for chemotherapeutic studies. Parasitology, 137(3), 589-603. [Link]

  • Gava, S. G., et al. (2016). Schistosomiasis: Setting Routes for Drug Discovery. IntechOpen. [Link]

  • Panic, G., et al. (2018). Early Antischistosomal Leads Identified from in Vitro and in Vivo Screening of the Medicines for Malaria Venture Pathogen Box. ACS Infectious Diseases, 4(11), 1706-1717. [Link]

  • Kumar, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]

  • Dawoodjee, A. M., et al. (2024). Structure Activity Relationships of Antischistosomal N-Phenylbenzamides by Incorporation of Electron-Withdrawing Functionalities. ResearchGate. [Link]

  • Yaeghoobi, N., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmaceutical Sciences, 29(1), 108-118. [Link]

  • Panic, G. (2014). Accelerating antischistosomal drug discovery: preclinical studies of antimalarials, synthetic peroxides and praziquantel derivatives. University of Basel. [Link]

  • Pennance, T., et al. (2021). Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium. PLoS ONE, 16(5), e0252033. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxybenzoic Acid Amide Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-methoxybenzoic acid amides. This guide offers in-depth technical insights and practical solutions to common challenges encountered during this specific amide bond formation.

Introduction

The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2][3] The direct reaction is often inefficient due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, activating the carboxylic acid is crucial for successful amide bond formation.[2][4][6] This guide focuses on the specific challenges and optimization strategies for the synthesis of amides from 2-methoxybenzoic acid, a substrate with an electron-donating group that can influence reactivity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-methoxybenzoic acid amides, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Activation of Carboxylic Acid: The coupling reagent may be old, hydrated, or used in insufficient quantity.1a. Reagent Quality: Use fresh, high-purity coupling reagents. Store hygroscopic reagents (e.g., HBTU, HATU) in a desiccator. 1b. Stoichiometry: Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 equivalents).[7] 1c. Pre-activation: For some reagents like HATU, pre-activating the carboxylic acid with the coupling reagent and a base (e.g., DIPEA) for 15-30 minutes before adding the amine can improve efficiency.[4][7]
2. Poor Nucleophilicity of the Amine: The amine may be sterically hindered or electronically deactivated.2a. Extended Reaction Time: Increase the reaction time and monitor progress by TLC or LC-MS. 2b. Increased Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C), but be mindful of potential side reactions. 2c. Stronger Coupling Reagent: Consider using a more potent coupling reagent like HATU, which is known to be effective for more challenging couplings.[8]
3. Formation of a Stable Carboxylate Salt: The amine, being basic, can deprotonate the carboxylic acid, forming an unreactive salt.[5]3a. Use of a Non-Nucleophilic Base: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to neutralize any generated acid and facilitate the reaction.[9][10] 3b. Gradual Addition: Add the amine slowly to the activated carboxylic acid solution to minimize salt formation.
Formation of Side Products 1. N-Acylurea Formation (with carbodiimides like EDC): The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[11]1a. Use of Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6][7][11] These trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[7]
2. Epimerization (if chiral centers are present): The reaction conditions may be too harsh, leading to loss of stereochemical integrity.2a. Additives: The use of HOBt or HOAt can suppress racemization.[6][10] 2b. Mild Conditions: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). 2c. Choice of Base: Use a weaker base if possible, as strong bases can promote epimerization.
3. Guanidinylation (with uronium reagents like HBTU/HATU): The coupling reagent can react with the amine to form a guanidinium byproduct.3a. Stoichiometry Control: Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) to ensure it is consumed by the carboxylic acid. 3b. Addition of HOBt: Adding HOBt can diminish this side reaction.[10]
Difficult Purification 1. Water-Soluble Byproducts: The urea byproduct from EDC is water-soluble, but other byproducts may be difficult to remove.[11]1a. Aqueous Workup: A thorough aqueous workup is essential. Wash the organic layer sequentially with a weak acid (e.g., 10% citric acid or dilute HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.[10][11]
2. Co-elution of Product and Byproducts: The desired amide and byproducts may have similar polarities, making chromatographic separation challenging.2a. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2b. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for the synthesis of 2-methoxybenzoic acid amide?

The "best" reagent depends on several factors, including the nature of the amine, the scale of the reaction, and cost considerations.

  • EDC/HOBt: This is a widely used, cost-effective combination that is suitable for many routine amide couplings.[12] The water-soluble urea byproduct simplifies purification.[11]

  • HBTU/HATU: These are more powerful uronium-based reagents that are often used for more challenging couplings, such as with sterically hindered or electron-deficient amines.[8] They generally lead to faster reaction times and higher yields with minimal side reactions.[4]

Q2: Why is a base like DIPEA or triethylamine often added to the reaction?

A non-nucleophilic base serves two primary purposes:

  • Deprotonation: It deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which then attacks the coupling reagent.[9]

  • Neutralization: It neutralizes any acidic byproducts formed during the reaction, such as the HCl salt of EDC, which can help drive the reaction to completion.

Q3: My reaction is sluggish. What can I do to speed it up?

Several strategies can be employed to increase the reaction rate:

  • Increase Temperature: Gently warming the reaction mixture can significantly increase the rate. However, be cautious as this may also promote side reactions.

  • Increase Concentration: A higher concentration of reactants can lead to a faster reaction. Ensure all components remain soluble.

  • Switch to a More Powerful Coupling Reagent: If using a milder reagent like EDC, switching to HATU or HBTU can accelerate the reaction.[8]

  • Solvent Choice: Polar aprotic solvents like DMF or DCM are generally good choices for amide coupling reactions.[7]

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction.

  • TLC: This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • LC-MS: This provides more quantitative data and confirms the mass of the desired product.

Q5: What is the mechanism of amide bond formation using a coupling reagent like HBTU?

The mechanism involves a two-step process:

  • Activation of the Carboxylic Acid: The deprotonated carboxylic acid attacks HBTU, leading to the formation of a highly reactive HOBt active ester and releasing tetramethylurea as a byproduct.[9][10]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the active ester, forming the amide bond and regenerating HOBt.

Experimental Protocols

Protocol A: EDC/HOBt Mediated Synthesis of 2-Methoxybenzoic Acid Amide

This protocol provides a general procedure for the synthesis of 2-methoxybenzoic acid amide using EDC and HOBt.

Materials:

  • 2-Methoxybenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)[4]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)[4][7]

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[4]

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.[4]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 equiv) dropwise.[7]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.[4]

  • Wash the organic layer sequentially with a weak acid (e.g., 10% citric acid), saturated aqueous NaHCO₃ solution, and brine.[4][10]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Protocol B: HATU Mediated Synthesis of 2-Methoxybenzoic Acid Amide

This protocol is suitable for more challenging amide formations.

Materials:

  • 2-Methoxybenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard aqueous workup reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF.[4]

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 15-20 minutes at room temperature for pre-activation.[4]

  • Add the amine (1.1 equiv) to the reaction mixture.[4]

  • Stir the reaction at room temperature for 2-6 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.[4]

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.[4]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Visualizations

Reaction Mechanism Workflow

Amide Synthesis Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid 2-Methoxybenzoic Acid Activated_Intermediate Activated Intermediate (O-Acylisourea or Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Amide_Product 2-Methoxybenzoic Acid Amide Activated_Intermediate->Amide_Product + Amine Byproducts Byproducts (e.g., Urea, HOBt) Activated_Intermediate->Byproducts Amine Amine (R-NH2) Amine->Amide_Product

Caption: General workflow for amide synthesis.

Troubleshooting Flowchart

Troubleshooting Flowchart Start Low Yield or No Reaction Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Increase_Equiv Increase Equivalents of Coupling Reagent Reagents_OK->Increase_Equiv Stoichiometry? Use_Fresh_Reagents Use Fresh Reagents Reagents_OK->Use_Fresh_Reagents No Check_Conditions Check Reaction Conditions Reagents_OK->Check_Conditions Yes Increase_Equiv->Check_Conditions Use_Fresh_Reagents->Check_Reagents Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Increase_Temp Increase Temperature Conditions_OK->Increase_Temp No Increase_Time Increase Reaction Time Conditions_OK->Increase_Time Time? Consider_Stronger_Reagent Consider Stronger Coupling Reagent (HATU) Conditions_OK->Consider_Stronger_Reagent Yes Increase_Temp->Check_Conditions Increase_Time->Check_Conditions Success Reaction Successful Consider_Stronger_Reagent->Success

Caption: A flowchart for troubleshooting low-yield reactions.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.).
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • American Chemical Society. (2008).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ChemicalBook. (2024).
  • Quimicaorganica.org. (n.d.).
  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.

Sources

Optimization

troubleshooting low yield in 2-methoxy-N-phenylbenzamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the specific mechanistic bottlenecks encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the specific mechanistic bottlenecks encountered during the synthesis of 2-methoxy-N-phenylbenzamide.

The Mechanistic Challenge

The synthesis of 2-methoxy-N-phenylbenzamide (target mass m/z 228.1) 1 presents a unique intersection of steric and electronic challenges. The ortho-methoxy group on the benzoic acid derivative creates a significant steric shield around the electrophilic carbonyl carbon, impeding the trajectory of incoming nucleophiles 2. Concurrently, aniline is a relatively moderate nucleophile because its nitrogen lone pair is delocalized into the aromatic ring. When a sterically hindered electrophile meets a moderate nucleophile, standard coupling kinetics slow down drastically, allowing competitive side reactions to dominate the pathway 2.

Diagnostic Workflow

TroubleshootingWorkflow N1 Low Yield: 2-Methoxy-N-phenylbenzamide N2 Identify Activation Method N1->N2 N3 Carbodiimide (EDC/DCC) N2->N3 N4 Acid Chloride (Aqueous Base) N2->N4 N5 Steric Hindrance & N-acylurea Rearrangement N3->N5 N6 Competitive Hydrolysis of Acid Chloride N4->N6 N7 Switch to HATU/DIPEA (Anchimeric Assistance) N5->N7 N8 Use Anhydrous Conditions (DCM + Pyridine/TEA) N6->N8

Diagnostic workflow for troubleshooting 2-methoxy-N-phenylbenzamide synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: I am using EDC/HOBt for the coupling, but my LC-MS shows mostly unreacted aniline and a new byproduct. Why is the yield so low? A1: This is a classic symptom of steric hindrance. When 2-methoxybenzoic acid is activated by EDC, it forms an O-acylisourea intermediate. Because the ortho-methoxy group blocks the approach of the weakly nucleophilic aniline, the O-acylisourea has time to undergo a spontaneous 1,3-rearrangement to form a stable, inactive N-acylurea byproduct 2. Solution: Switch to a uronium-based coupling agent like HATU. HATU forms a highly reactive active ester with 7-aza-1-hydroxybenzotriazole (HOAt). The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (intramolecular hydrogen bonding/base catalysis), which guides the aniline to the carbonyl carbon, overcoming the steric barrier and significantly improving yields 2.

Q2: I converted 2-methoxybenzoic acid to the acid chloride using SOCl₂ and reacted it with aniline under standard Schotten-Baumann conditions (aqueous NaOH/DCM). The yield is under 40%. What happened? A2: The classic Schotten-Baumann reaction uses a biphasic aqueous base to neutralize the HCl byproduct and drive the reaction forward [[3]](). However, sterically hindered acid chlorides like 2-methoxybenzoyl chloride are highly susceptible to competitive hydrolysis in the presence of water and hydroxide ions. If the biphasic mixing is insufficient, the water hydrolyzes the acid chloride back to 2-methoxybenzoic acid before the aniline can react 4. Solution: Abandon the aqueous biphasic system. Move to strictly anhydrous conditions using a non-nucleophilic organic base (e.g., triethylamine or pyridine) in anhydrous dichloromethane (DCM) 5. Without a base, the aniline is masked as an unreactive hydrochloride salt, preventing nucleophilic attack 5.

Q3: My acid chloride synthesis using oxalyl chloride and catalytic DMF at room temperature seems incomplete. How can I ensure full conversion? A3: The ortho-methoxy group can hinder the attack of the carboxylate onto the Vilsmeier reagent (the active species formed by DMF and oxalyl chloride) 5. Solution: Ensure you are using a slight excess of oxalyl chloride and allow the reaction to proceed at slightly elevated temperatures (e.g., 40 °C) if room temperature fails. Alternatively, use thionyl chloride (SOCl₂) at elevated temperatures, but be careful to thoroughly distill off all residual SOCl₂ under vacuum before adding the amine, as residual SOCl₂ will react with moisture or the amine to form intractable byproducts 5.

Quantitative Data: Comparison of Activation Methods

Activation MethodReagentsSolvent & BaseEstimated YieldCausality / Mechanistic Note
Carbodiimide EDC, HOBtDMF, DIPEA20-40%Prone to N-acylurea rearrangement due to slow amine attack 2.
Uronium Salt HATUDMF, DIPEA75-95%HOAt provides anchimeric assistance; highly efficient for hindered systems [[2]]().
Acid Chloride (Biphasic) SOCl₂, then Aq. NaOHDCM / H₂O30-50%Competitive hydrolysis reduces yield significantly 4.
Acid Chloride (Anhydrous) SOCl₂, then PyridineAnhydrous DCM85-95%Eliminates hydrolysis; pyridine acts as a nucleophilic catalyst [[5]]().

Self-Validating Experimental Protocols

Protocol A: Anhydrous Acid Chloride Method (Recommended for Scale-Up)

Causality Checkpoint: This protocol strictly eliminates water to prevent the hydrolysis of the hindered acid chloride and uses pyridine to form a highly reactive acylpyridinium intermediate.

  • Activation: Suspend 2-methoxybenzoic acid (1.0 eq) in anhydrous DCM (0.5 M). Add a catalytic amount of DMF (1-2 drops).

  • Chlorination: Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C. Gas evolution (CO, CO₂) will occur. Stir at room temperature for 2 hours until the solution becomes clear.

    • Validation Checkpoint: Take a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The presence of the methyl ester (m/z 167.1) confirms successful acid chloride formation.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-methoxybenzoyl chloride. The residue should be a clear/yellowish oil.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.5 M). Cool to 0 °C.

  • Amine Addition: Add aniline (1.1 eq) and anhydrous pyridine (2.0 eq) dropwise. Causality: Pyridine neutralizes the HCl generated and prevents the protonation of aniline, keeping it nucleophilic 5.

  • Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl (to remove excess aniline and pyridine), then with saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: HATU-Mediated Coupling (Recommended for Milligram-Scale Discovery)

Causality Checkpoint: Utilizes anchimeric assistance to bypass steric hindrance without generating harsh HCl gas.

  • Pre-activation: Dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Incubation: Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution should turn slightly yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add aniline (1.1 eq) to the mixture. Stir at room temperature for 12 hours.

  • Workup: Dilute with ethyl acetate (EtOAc). Wash extensively with 5% LiCl aqueous solution (3x) to remove DMF. Wash with 1M HCl, then saturated NaHCO₃. Dry and concentrate.

    • Validation Checkpoint: LC-MS should show >90% conversion to the desired product mass (m/z 228.1) 1.

References

  • Schotten-Baumann Reaction - Lokey Lab Protocols (Wikidot). URL: [Link]

  • Why did my amide syntesis does not work? - ResearchGate. URL: [Link]

  • Schotten–Baumann reaction - Grokipedia. URL: [Link]

Sources

Troubleshooting

improving N-selectivity in benzamide alkylation reactions

Welcome to the technical support center for benzamide alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for improving N-selectivity, troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzamide alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for improving N-selectivity, troubleshooting common experimental issues, and optimizing reaction outcomes.

Troubleshooting Guide

This section addresses specific issues encountered during benzamide alkylation experiments in a direct question-and-answer format.

Q1: My benzamide alkylation is yielding significant amounts of the O-alkylated byproduct. How can I improve N-selectivity?

A: The formation of an O-alkylated byproduct (an imidate ester) is a common challenge in benzamide alkylation. This occurs because the deprotonated amide, the amidate anion, is an ambident nucleophile with two reactive sites: the nitrogen and the oxygen. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

The underlying principle can often be explained by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom of the amidate is considered a "soft" nucleophilic center, while the oxygen is a "hard" nucleophilic center. To favor N-alkylation, conditions should be chosen that promote the reaction at the softer nitrogen center.[1]

Here are key factors to adjust to enhance N-selectivity:

  • Choice of Alkylating Agent: Softer electrophiles preferentially react with the soft nitrogen atom.[1]

    • High N-Selectivity: Use alkylating agents with softer leaving groups, such as alkyl iodides (R-I) or bromides (R-Br).

    • High O-Selectivity: Avoid "hard" alkylating agents like dimethyl sulfate, alkyl triflates, or trialkyloxonium salts, which will preferentially alkylate the oxygen.[2] The Mitsunobu reaction also tends to favor O-alkylation due to the formation of a hard alkoxyphosphonium intermediate.[1][3]

  • Choice of Base and Counter-ion: The counter-ion from the base plays a crucial role.

    • Favor N-Alkylation: Use bases with large, "soft" cations like cesium (Cs⁺) or potassium (K⁺). Cesium carbonate (Cs₂CO₃) or potassium hydroxide (KOH) are excellent choices.[4][5] These soft cations coordinate less tightly with the hard oxygen atom, leaving the nitrogen more available for attack.

    • Favor O-Alkylation: "Hard" cations like lithium (Li⁺) and sodium (Na⁺) from bases like n-BuLi or NaH tend to coordinate strongly with the oxygen atom, promoting O-alkylation.[5]

  • Solvent Selection: The solvent influences the dissociation and solvation of the amidate-cation pair.

    • Favor N-Alkylation: Polar aprotic solvents such as Toluene, Tetrahydrofuran (THF), or Dioxane are generally preferred.[4][5] These solvents do not solvate the anionic centers as strongly, allowing the intrinsic reactivity of the nitrogen to dominate.

    • Can Promote O-Alkylation: Polar protic solvents may favor O-alkylation.[6] Some highly polar aprotic solvents like DMF can also sometimes increase O-alkylation depending on the cation.[7]

  • Steric Hindrance: Employing a sterically bulky base can sometimes hinder the approach of the alkylating agent to the more sterically accessible oxygen atom, thereby favoring N-alkylation.[4]

Optimization Strategy Summary
ParameterTo Favor N-AlkylationTo Favor O-AlkylationRationale
Alkylating Agent Alkyl Iodide (R-I), Alkyl Bromide (R-Br)Alkyl Triflates (R-OTf), Dialkyl Sulfates (R₂SO₄)Match soft electrophile (R-I) with soft nucleophile (N-center)[1][2]
Base Counter-ion Cs⁺, K⁺ (e.g., Cs₂CO₃, KOH)Na⁺, Li⁺ (e.g., NaH, n-BuLi)Soft cations coordinate less with the hard oxygen atom[4][5]
Solvent Toluene, THF, Dioxane (Polar Aprotic)Protic Solvents, sometimes DMF/AcetoneAprotic solvents minimize solvation of the nucleophilic centers[4][5][7]
Temperature Lower to ModerateHigherLower temperatures can enhance selectivity
Q2: I'm observing low to no conversion of my starting materials. What are the likely causes?

A: Low or no conversion in benzamide alkylation typically points to issues with deprotonation, reagent activity, or reaction conditions.

  • Inadequate Base: The pKa of a typical amide N-H is around 17-18, meaning a strong base is required for efficient deprotonation.[8]

    • Troubleshooting: Ensure your base is strong enough. Bases like triethylamine are often insufficient.[9] Use strong bases such as sodium hydride (NaH), potassium hydroxide (KOH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).[4][9][10] Always use a fresh, high-quality base. For example, NaH can become passivated by a surface layer of NaOH.[9]

  • Inactive Catalyst (for Catalytic Methods): If you are using a modern "borrowing hydrogen" method with an alcohol as the alkylating agent, catalyst activity is paramount.

    • Troubleshooting: Ensure proper preparation, handling, and activation of the catalyst. Many transition metal catalysts are sensitive to air and moisture.[4][11]

  • Presence of Moisture: Amide deprotonation reactions are highly sensitive to water.

    • Troubleshooting: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[9][12]

  • Suboptimal Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Troubleshooting: While selectivity can sometimes be improved at lower temperatures, conversion requires sufficient energy. Many protocols call for temperatures ranging from 50°C to 140°C.[4][6][13] If your reaction is sluggish at room temperature, consider gentle heating.

  • Poor Solubility: If reactants are not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.[4]

    • Troubleshooting: Choose a solvent in which all reactants have reasonable solubility at the reaction temperature. If necessary, increase the solvent volume, but be mindful of dilution effects.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_base Is the base strong enough? (e.g., NaH, KOH, Cs2CO3) start->check_base check_base->start No. Switch to a stronger base. check_anhydrous Are conditions strictly anhydrous? check_base->check_anhydrous Yes check_anhydrous->start No. Dry all reagents, solvents, and glassware. check_temp Is the temperature optimal? check_anhydrous->check_temp Yes check_temp->start No. Increase temperature incrementally. check_solubility Are reactants soluble? check_temp->check_solubility Yes check_solubility->start No. Choose a more suitable solvent. end_node Reaction Optimized check_solubility->end_node Yes

Caption: Troubleshooting logic for addressing low conversion.

Q3: My reaction is producing a di-alkylated product. How can I favor mono-N-alkylation?

A: The formation of a di-N-alkylated product can occur because the mono-N-alkylated benzamide product can sometimes be more nucleophilic than the starting benzamide, making it susceptible to a second alkylation.[4][6]

To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: This is the most critical factor.

    • Recommendation: Use a 1:1 molar ratio of benzamide to the alkylating agent, or even a slight excess (1.1 to 1.2 equivalents) of the benzamide.[4][6] This ensures the alkylating agent is the limiting reagent.

  • Controlled Addition of Alkylating Agent:

    • Recommendation: Add the alkylating agent slowly or dropwise to the reaction mixture, for instance, using a syringe pump. This avoids localized high concentrations of the alkylating agent that can promote the second alkylation event.[4]

  • Use of a Bulky Base:

    • Recommendation: A bulky base might sterically hinder the approach of the alkylating agent to the already substituted nitrogen atom of the mono-alkylated product, thus disfavoring the second alkylation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of benzamides?

A: There are two primary approaches:

  • Classical Base-Mediated Alkylation: This is the most traditional method and involves deprotonating the benzamide with a strong base to form the nucleophilic amidate, which then reacts with an electrophile, typically an alkyl halide.[10][14] This method is robust but can generate stoichiometric salt waste.

  • Catalytic "Borrowing Hydrogen" (or Hydrogen Autotransfer): This is a more modern, sustainable, and atom-economical approach.[15] It uses an alcohol as the alkylating agent and a transition-metal catalyst (e.g., based on Co, Ru, Ir, Pd, or Mn).[11][16][17][18] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. The aldehyde then condenses with the benzamide to form an enamide or imine intermediate, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product and water as the only byproduct.[11][19]

"Borrowing Hydrogen" Catalytic Cycle

cluster_0 Catalytic Cycle catalyst Active Catalyst [M] hydride Metal-Hydride [M]-H₂ catalyst->hydride Dehydrogenation product N-Alkyl Benzamide PhCONHR catalyst->product hydride->catalyst Hydrogenation aldehyde Aldehyde R-CHO hydride->aldehyde - H₂O alcohol Alcohol R-CH₂OH alcohol->catalyst + alcohol->aldehyde imine Imine Intermediate aldehyde->imine amide Benzamide PhCONH₂ amide->aldehyde + amide->imine imine->hydride + imine->product

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Q2: Can the Mitsunobu reaction be used for N-alkylation of benzamides?

A: Yes, the Mitsunobu reaction can be used to N-alkylate amides that are sufficiently acidic.[3] The reaction typically uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD. However, it is notorious for producing mixtures of N- and O-alkylated products. The selectivity is highly dependent on the substrate and reaction conditions, often favoring O-alkylation.[1][8] Therefore, while possible, it may not be the most selective method if the N-alkylated product is the exclusive target.

Q3: How does temperature generally affect N-selectivity?

A: Temperature can be a double-edged sword. Higher temperatures increase the reaction rate, which can be beneficial for overcoming activation energy barriers and improving low conversion.[4] However, higher temperatures can also decrease the selectivity of the reaction, potentially leading to a higher proportion of the thermodynamically favored (or kinetically more accessible at that temperature) O-alkylated byproduct and other side reactions. For reactions where selectivity is a concern, it is often best to start at a lower temperature and only increase it if the conversion is unacceptably low after a reasonable time.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation with an Alkyl Halide

This protocol is a general starting point for the N-alkylation of benzamide using potassium hydroxide and an alkyl bromide.

Materials:

  • Benzamide (1.0 eq.)

  • Alkyl Bromide (1.1 eq.)

  • Powdered Potassium Hydroxide (KOH) (2.0 eq.)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq., as a phase-transfer catalyst)

  • Anhydrous Toluene (to make a 0.2 M solution)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzamide (1.0 eq.), powdered KOH (2.0 eq.), and TBAB (0.1 eq.).

  • Seal the flask and purge with an inert atmosphere (Argon or Nitrogen) for 5-10 minutes.

  • Add anhydrous toluene via syringe to the desired concentration (e.g., 0.2 M).

  • Add the alkyl bromide (1.1 eq.) to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Cobalt Nanoparticle-Catalyzed N-Alkylation with an Alcohol ("Borrowing Hydrogen")

This protocol, adapted from literature, provides a method for sustainable N-alkylation using an alcohol.[4][11]

Materials:

  • Benzamide (0.5 mmol, 1.0 eq.)

  • Benzyl Alcohol (0.55 mmol, 1.1 eq.)

  • Co-nanoparticle catalyst (e.g., Co-L5@C-800, 1.9 mol% Co)[11]

  • Potassium Hydroxide (KOH) (0.3 mmol, 0.6 eq.)

  • Anhydrous Toluene (3 mL)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube), add benzamide, the cobalt catalyst, and KOH.

  • Seal the vessel and purge with Argon for 5-10 minutes.

  • Add benzyl alcohol and anhydrous toluene via syringe.

  • Heat the reaction mixture to 130 °C in an oil bath and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the heterogeneous catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

References

  • Jagadeesh, R. V., et al. (2017). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Nature Communications. Available at: [Link]

  • Chemistry Stack Exchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Available at: [Link]

  • Arkat USA. (2017). Advances in amidation chemistry – a short overview. Arkat USA. Available at: [Link]

  • Daugulis, O., et al. (2013). Nickel-Catalyzed Direct Alkylation of C–H Bonds in Benzamides and Acrylamides with Functionalized Alkyl Halides via Bidentate-Chelation Assistance. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2023). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. Available at: [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (2005). Organic Synthesis: General Remarks. Wiley-VCH.
  • ResearchGate. (2023). N‐alkylation of benzamides/sulfonamides using alcohols via borrowing hydrogen approach by well‐defined Pd (II) pincer complexes. Available at: [Link]

  • Molins, E., et al. (2019). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. Nature Communications. Available at: [Link]

  • Daugulis, O., et al. (2010). Cobalt-Catalyzed ortho-Alkylation of Secondary Benzamide with Alkyl Chloride through Directed C−H Bond Activation. Journal of the American Chemical Society. Available at: [Link]

  • Shi, F., et al. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bogdal, D., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available at: [Link]

  • Li, G., et al. (2021). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Snieckus, V., et al. (2006). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules. Available at: [Link]

  • MDPI. (2025). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Erba, E., et al. (2009). Efficient alkylation of N,N '-disubstituted formamidines using Mitsunobu's reagents. Arkivoc. Available at: [Link]

  • Guan, B-T., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Communications Chemistry. Available at: [Link]

  • Guan, B-T., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nature Communications. Available at: [Link]

  • Pei, Y., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules. Available at: [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Available at: [Link]

  • ResearchGate. (2018). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. Available at: [Link]

  • Gunning, P. T., et al. (2012). Chemo- and regioselective alkylation of 1,4-benzodiazepines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lebreton, J., et al. (2000). New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Available at: [Link]

  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Google Groups. (2000). amide: N- vs O-alkylation.
  • Nakamura, E., et al. (2016). para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Szostak, M., et al. (2016). Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2020). Optimization of reaction conditions for N‐alkylation of benzamide with toluene. Available at: [Link]

  • Corma, A., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • Shi, F., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Available at: [Link]

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Optimization

Technical Support Center: Purification of 2-Methoxy-N-Phenylbenzamide

Welcome to the Technical Support Center for the purification of 2-methoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-methoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

Troubleshooting Guide: Addressing Specific Purification Challenges

This section is structured in a question-and-answer format to directly address the most pressing issues you may face during your experiments.

Question 1: After my synthesis, I have a crude solid that shows multiple spots on the TLC. How do I identify the impurities and select the best purification strategy?

Answer:

The presence of multiple spots on your Thin-Layer Chromatography (TLC) plate indicates a mixture of your desired product, 2-methoxy-N-phenylbenzamide, and various impurities. The most common impurities in the synthesis of N-aryl benzamides typically include unreacted starting materials and by-products from side reactions.

Common Impurities to Consider:

  • Unreacted 2-Methoxybenzoic Acid or its Acyl Chloride: These are acidic and will appear as distinct spots on the TLC.

  • Unreacted Aniline: This is a basic impurity.

  • Hydrolysis Product: If the reaction was not performed under anhydrous conditions, the acyl chloride can hydrolyze back to 2-methoxybenzoic acid.[1]

  • Over-acylation Product (N-(2-methoxyphenyl)-N-phenyl-2-methoxybenzamide): While less common for secondary amines, it's a possibility to consider.[1]

Recommended Purification Strategy:

A two-step purification process involving an initial extraction followed by either column chromatography or recrystallization is generally effective.

  • Acid-Base Extraction: This is a crucial first step to remove acidic or basic impurities. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted 2-methoxybenzoic acid.

    • Subsequently, wash with a dilute aqueous solution of hydrochloric acid (HCl) to remove unreacted aniline.

    • Finally, wash with brine and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Chromatography or Recrystallization: After the extraction, the choice between column chromatography and recrystallization depends on the nature of the remaining impurities.

    • Column Chromatography: This is the most versatile method for separating compounds with different polarities.[2]

    • Recrystallization: This is an excellent technique for removing small amounts of impurities if a suitable solvent can be found.[2]

Question 2: I'm struggling to get good separation of my product from an impurity using column chromatography. What can I do to improve the resolution?

Answer:

Poor resolution in column chromatography is a common challenge. Here's a systematic approach to optimize your separation:

Troubleshooting Steps for Column Chromatography:

Potential Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of your eluent is critical. If your spots are too close together, you need to fine-tune the solvent system. A good starting point for 2-methoxy-N-phenylbenzamide is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] Perform a thorough TLC analysis with various solvent ratios to find the optimal eluent that gives a good separation between your product (ideally with an Rf value of 0.2-0.4) and the impurities.
Co-eluting Impurities If an impurity has a very similar polarity to your product, isocratic elution (using a constant solvent ratio) may not be sufficient. Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to better separate compounds with close Rf values.[2]
Column Overloading Loading too much crude material onto the column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Improper Column Packing Air bubbles or cracks in the silica gel bed will create channels, leading to uneven solvent flow and poor separation. Ensure your column is packed uniformly.

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// Nodes start [label="Poor Resolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Check Solvent System (TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_gradient [label="Implement Gradient Elution", fillcolor="#F1F3F4", fontcolor="#202124"]; check_loading [label="Reduce Sample Load", fillcolor="#F1F3F4", fontcolor="#202124"]; check_packing [label="Repack Column Carefully", fillcolor="#F1F3F4", fontcolor="#202124"]; good_resolution [label="Good Resolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_solvent [label=" Start Here "]; check_solvent -> optimize_gradient [label=" Still Poor Separation "]; optimize_gradient -> check_loading [label=" Impurities Still Co-elute "]; check_loading -> check_packing [label=" Still Broad Peaks "];

check_solvent -> good_resolution [label=" Optimized "]; optimize_gradient -> good_resolution [label=" Improved "]; check_loading -> good_resolution [label=" Resolved "]; check_packing -> good_resolution [label=" Resolved "]; }

Caption: Workflow for column chromatography purification.

Materials:

  • Crude 2-methoxy-N-phenylbenzamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

  • Chromatography column

Procedure:

  • TLC Analysis: Determine an optimal solvent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 4:1 or 3:1 mixture of hexane:ethyl acetate. The target Rf for your product should be around 0.3.

  • Column Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 2-methoxy-N-phenylbenzamide in a minimal amount of dichloromethane or the eluent mixture. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the predetermined solvent system. If impurities are close to your product, a shallow gradient of increasing ethyl acetate concentration can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 2-methoxy-N-phenylbenzamide.

Protocol 2: Purification of 2-methoxy-N-phenylbenzamide by Recrystallization

This protocol is a general guideline and the choice of solvent is critical for success.

dot

Recrystallization_Workflow start Crude 2-methoxy-N- phenylbenzamide dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly induce_crystallization Induce Crystallization (Scratching/Seeding) cool_slowly->induce_crystallization ice_bath Cool in Ice Bath induce_crystallization->ice_bath collect_crystals Collect Crystals by Vacuum Filtration ice_bath->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals end Pure 2-methoxy-N- phenylbenzamide Crystals dry_crystals->end

Caption: Workflow for recrystallization purification.

Materials:

  • Crude 2-methoxy-N-phenylbenzamide

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable one.

  • Dissolution: Place the crude 2-methoxy-N-phenylbenzamide in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring, adding more solvent in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try the induction techniques mentioned in the troubleshooting section.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • PubChem. 2-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 2-Methoxybenzamide (CAS 2439-77-2). [Link]

  • PubChem. 2-methoxy-N-(2-methoxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • L. A. Cohen and B. Witkop. Acidic and Basic Amide Hydrolysis. Angewandte Chemie International Edition in English. [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • YouTube. Recrystallization using two solvents. [Link]

  • Chemistry Stack Exchange. How is the hydrolysis of amides done in a lab? [Link]

  • NextSDS. 2-Methoxy-N-Methyl-N-phenylbenzaMide, 97% — Chemical Substance Information. [Link]

  • PMC. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. What is the best solvents combination that can be used to crystallize small natural products? [Link]

  • ResearchGate. Acid hydrolysis of benzamides in >60 wt% H2SO4. [Link]

  • RSC Publishing. Synthesis and thermal decomposition of N,N-dialkoxyamides. [Link]

  • WebQC. N-phenylbenzamide. [Link]

  • Academia. Part 6: Preparation of Organic Compounds. [Link]

  • PubMed. Synthesis and Preliminary Pharmacological Investigation of N-lupinyl-2-methoxybenzamides. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

  • Washington University in St. Louis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]

  • Magritek. Column Chromatography. [Link]

  • SIELC Technologies. Separation of 2-Methoxybenzamide on Newcrom R1 HPLC column. [Link]

  • University of Rochester. Troubleshooting: About. [Link]

  • PubChem. Benzamide. National Center for Biotechnology Information. [Link]

  • PMC. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography? [Link]

  • ResearchGate. Synthesis and thermal degradation characterization of novel poly(phosphazene-aryl amides). [Link]

  • ResearchGate. Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. [Link]

  • PureSynth. Nitrosamine Impurities. [Link]

Sources

Troubleshooting

Advanced Technical Support Center: Troubleshooting Cell-Based Assays with Benzamides

Welcome to the Application Scientist Support Hub. Benzamide derivatives—prominently featuring class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, RGFP966) and Poly(ADP-ribose) polymerase (PARP) inhibitors (e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Benzamide derivatives—prominently featuring class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, RGFP966) and Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., 3-aminobenzamide)—are powerful pharmacological probes. However, they frequently produce inconsistent results in cell-based assays.

As an application scientist, I often see researchers struggle with shifting IC50 values, high replicate variability, and unexplained cytotoxicity when using these compounds. These issues almost always stem from the unique kinetic profiles, poor aqueous solubility, and concentration-dependent off-target effects inherent to the benzamide pharmacophore. This guide provides mechanistic explanations and self-validating protocols to stabilize your assay readouts.

Section 1: The "Slow-Binding" Kinetic Trap (HDAC Inhibitors)

Q: My IC50 values for benzamide HDAC inhibitors shift drastically depending on the incubation time, and they appear much less potent than hydroxamic acids (like SAHA). Why is this happening?

The Mechanistic Causality: This is the most common artifact when working with benzamide-based HDAC inhibitors. Unlike hydroxamic acids (e.g., SAHA/Vorinostat), which typically exhibit rapid "fast-on/fast-off" binding, benzamides bind to the active site via a "slow-binding" mechanism (specifically Mechanism B)[1].

Mechanism B involves an initial rapid formation of an enzyme-inhibitor (EI) complex. However, to achieve full inhibition, the enzyme must undergo a slow, rate-limiting conformational change to accommodate the benzamide moiety into a hydrophobic "foot pocket" adjacent to the catalytic zinc ion, forming a highly stable, tight-binding complex (EI*)[2]. If you do not pre-incubate the compound with the cells or enzyme for a sufficient duration (often >2–12 hours), the system does not reach equilibrium. Consequently, the apparent IC50 will be artificially high, masking the true potency of the compound.

SlowBinding E HDAC Enzyme + Benzamide EI EI Complex (Fast Encounter) E->EI k_on (Fast) EI->E k_off (Fast) EI_star EI* Complex (Slow Conformational Shift) EI->EI_star k_forward (Hours) EI_star->EI k_reverse (Days)

Caption: Kinetic model of Mechanism B slow-binding, characteristic of benzamide HDAC inhibitors.

Self-Validating Protocol: Continuous Assay for Slow-Binding Benzamides

To capture true potency, you must abandon standard 15-minute pre-incubations and utilize a continuous kinetic read.

  • Cell Seeding: Seed cells in a 96-well or 384-well plate and allow 24 hours for adherence.

  • Compound Addition (Time 0): Add the benzamide inhibitor at varying concentrations.

  • Extended Pre-incubation: Incubate cells with the compound for a minimum of 6 to 12 hours before adding any assay development reagents or substrates.

  • Substrate Addition: Add the fluorogenic/luminogenic substrate and monitor the reaction continuously (kinetic read) rather than taking a single end-point measurement.

  • Data Validation Check: Plot the pseudo-first-order rate constant ( kobs​ ) against the inhibitor concentration. If the compound follows Mechanism B, the resulting curve will be hyperbolic (non-linear). If the curve is strictly linear, the compound is following Mechanism A, or equilibrium has still not been reached [1].

Section 2: Aqueous Solubility and Micro-Precipitation

Q: I am seeing high variability between technical replicates, and sometimes I observe microscopic crystals in the wells after adding the compound. How can I fix this?

The Mechanistic Causality: Benzamides generally possess low aqueous solubility [4]. When a high-concentration DMSO stock is diluted directly into an aqueous cell culture medium, the compound experiences a rapid shift in solvent polarity. This leads to local supersaturation and micro-precipitation. Even if you do not see large crystals with the naked eye, sub-visible aggregates will drastically reduce the bioavailable concentration of the drug, leading to false negatives and high replicate variability.

Dilution S1 1. Master Stock (10 mM in 100% DMSO) S2 2. Serial Dilution (Maintained in 100% DMSO) S1->S2 Prevents early precipitation S3 3. Intermediate Plate (Diluted in Media -> 2% DMSO) S2->S3 Step-down polarity shift S4 4. Final Assay Well (Cells in Media -> 0.2% DMSO) S3->S4 Final transfer to cells

Caption: Step-down dilution workflow to prevent benzamide precipitation in aqueous media.

Self-Validating Protocol: The "Step-Down" Dilution Method
  • Master Stock: Prepare a 10 mM master stock in 100% anhydrous DMSO. Aliquot to avoid freeze-thaw cycles.

  • Serial Dilution in DMSO: Perform your concentration-response serial dilutions in 100% DMSO first. This ensures the compound remains fully soluble across the gradient.

  • Intermediate Dilution: Transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions into an intermediate plate containing 98 µL of pre-warmed culture media (yielding a 2% DMSO intermediate). Mix thoroughly by pipetting.

  • Validation Check: Inspect the intermediate plate under a microscope at 10x magnification. Confirm the complete absence of micro-crystals or cloudy aggregates before proceeding.

  • Final Transfer: Immediately transfer 10 µL from the intermediate plate to the assay plate containing 90 µL of cells in media. The final DMSO concentration will be 0.2%, and the stepwise transition prevents compound "crashing."

Section 3: Concentration Artifacts and Off-Target Toxicity (PARP Inhibitors)

Q: I am using 3-aminobenzamide (3-AB) as a PARP inhibitor, but I'm observing acute cell death that doesn't match the phenotype of PARP1 knockout cells. What is going wrong?

The Mechanistic Causality: 3-aminobenzamide (3-AB) is a first-generation PARP inhibitor and a structural analogue of NAD+. While it effectively inhibits PARP1, it has very low potency, requiring millimolar (mM) concentrations (typically 1-5 mM) to achieve >90% inhibition in cell-based assays [3].

At these extreme concentrations, 3-AB loses its specificity. It is well-documented that at millimolar levels, 3-AB competitively inhibits de novo purine synthesis and other NAD+-dependent enzymes [3]. The acute cytotoxicity you are observing is likely an off-target metabolic artifact (nucleotide depletion) rather than true PARP-mediated parthanatos or synthetic lethality.

Solution: If your assay requires precise PARP inhibition without metabolic disruption, switch to a highly potent, later-generation PARP inhibitor (e.g., Olaparib or Talazoparib) which operates in the low nanomolar range. If you must use 3-AB, strictly control exposure times to <12 hours and run a parallel purine-rescue control arm (supplementing media with hypoxanthine) to validate that the observed phenotype is PARP-dependent.

Quantitative Data Summaries

Table 1: Troubleshooting Matrix for Benzamide Assays
Observed SymptomPrimary CauseMechanistic ExplanationRecommended Solution
IC50 shifts over time Slow-binding kineticsBenzamides require hours to induce the EI* conformational change in target enzymes.Extend pre-incubation to 6-12h; use continuous kinetic assays to calculate kobs​ .
High replicate variability Micro-precipitationRapid solvent polarity shift causes localized supersaturation and aggregation.Use the "step-down" dilution protocol (100% DMSO → 2% DMSO → 0.2% DMSO).
Off-target cytotoxicity High concentration artifactsLow potency (e.g., 3-AB) requires mM doses, inadvertently inhibiting purine synthesis.Switch to high-potency analogs (nM range) or limit exposure time and use rescue controls.
Table 2: Kinetic & Chemical Profiles of Common Benzamides
CompoundPrimary TargetKinetic MechanismTypical Working Conc.Aqueous Solubility Risk
Entinostat (MS-275) HDAC1/2/3Mechanism B (Slow)0.5 - 5 µMHigh (Prone to crashing)
RGFP966 HDAC3Mechanism B (Slow)1 - 10 µMHigh (Prone to crashing)
3-Aminobenzamide PARP1Fast/Reversible1 - 5 mMModerate
SAHA (Reference) Pan-HDACFast-on/Fast-off1 - 5 µMLow to Moderate

References

  • Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity Source: NIH / PMC URL
  • Evolution of Slow-Binding Inhibitors Targeting Histone Deacetylase Isoforms Source: ACS Publications URL
  • Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP)
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide Source: NIH / PMC URL
Optimization

Technical Support Center: Navigating the Solubility Challenges of N-Phenylbenzamide Compounds

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with N-phenylbenzamide and its derivatives. As a Senior Application Scientist, I understand that the poo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with N-phenylbenzamide and its derivatives. As a Senior Application Scientist, I understand that the poor aqueous solubility of these compounds can be a significant bottleneck in experimental workflows, from biological assays to formulation development. This guide is structured to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your research.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of potential causes and a series of actionable troubleshooting steps.

Issue 1: My N-phenylbenzamide compound is precipitating out of my aqueous buffer.

Probable Cause: The intrinsic aqueous solubility of your N-phenylbenzamide compound has been exceeded. The molecular structure, dominated by two hydrophobic benzene rings, leads to poor interactions with water.[1] N-phenylbenzamide itself is classified as practically insoluble in water.[2][3][4]

Troubleshooting Steps:

  • Introduce a Co-solvent: This is the most direct method to increase the solubility of hydrophobic compounds. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty for solvating a non-polar molecule.[5]

    • Action: Start by preparing a concentrated stock solution of your compound in a water-miscible organic solvent. This stock can then be diluted into your aqueous buffer.

    • Rationale: Dissolving the compound in a pure organic solvent first ensures it is fully solvated before being introduced to the aqueous environment, minimizing immediate precipitation.

    Table 1: Recommended Co-solvents and Starting Concentrations

    Co-solvent Typical Starting Stock Concentration Max. Final Assay Concentration Notes
    Dimethyl Sulfoxide (DMSO) 10-50 mM < 1% (v/v) Most common choice; be mindful of potential cellular toxicity at higher concentrations.
    Ethanol 10-20 mM < 5% (v/v) A less toxic option, but may be less effective for highly lipophilic compounds.[2][3]
    Polyethylene Glycol 400 (PEG 400) 5-15 mM Varies Can also act as a formulation excipient to improve stability.[1]

    | Propylene Glycol | 5-15 mM | Varies | Another common, low-toxicity choice in formulation development.[1] |

  • Optimize Co-solvent Concentration: Systematically vary the concentration of the co-solvent to find the optimal ratio that maintains solubility without interfering with your experimental system (e.g., enzyme activity, cell viability).[1]

Issue 2: The required concentration of my compound is still not achievable, even with a co-solvent.

Probable Cause: The intrinsic solubility of your compound is extremely low, and the limits of the co-solvent's efficacy have been reached. The experimental system may also be intolerant to higher concentrations of the organic solvent.

Troubleshooting Steps:

  • Employ pH Adjustment (for Ionizable Derivatives): While N-phenylbenzamide itself is a neutral molecule with a very high predicted pKa (~13.5), derivatives may contain ionizable groups.[2][4] The solubility of compounds with acidic or basic centers is highly dependent on pH.[6]

    • Action: If your molecule has an acidic or basic functional group, adjust the pH of your buffer away from the compound's pI (isoelectric point) to increase the proportion of the more soluble, ionized form.

    • Rationale: The ionized form of a molecule is generally more water-soluble than its neutral counterpart due to ion-dipole interactions with water molecules.

  • Utilize Cyclodextrin-Based Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][8][9] They can encapsulate the hydrophobic N-phenylbenzamide molecule, forming an inclusion complex that has significantly improved aqueous solubility.[10][11]

    • Action: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used for its high water solubility and low toxicity.[1] Prepare a solution of HP-β-CD in your aqueous buffer and then add your compound.

    • Rationale: The formation of the inclusion complex effectively shields the hydrophobic part of the drug from water, while the hydrophilic exterior of the cyclodextrin interacts favorably with the aqueous environment, thus increasing the apparent solubility of the compound.[][8]

  • Explore the Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[12]

    • Action: Introduce a non-ionic surfactant like Tween® 80 or Cremophor® EL at a concentration above its critical micelle concentration (CMC).

    • Rationale: The hydrophobic core of the micelles provides a favorable environment for the N-phenylbenzamide compound, effectively partitioning it from the aqueous phase and increasing its overall concentration in the solution.

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical progression for addressing solubility challenges with N-phenylbenzamide compounds.

G cluster_0 Solubility Troubleshooting Workflow A Compound Precipitates in Aqueous Buffer B Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) A->B C Precipitation Still Occurs? B->C D Increase Co-solvent Percentage (if tolerated by assay) C->D Yes E Problem Resolved C->E No F Solubility Still Insufficient? D->F F->E No G Advanced Methods Required F->G Yes H Use Cyclodextrins (e.g., HP-β-CD) G->H I Use Surfactants (e.g., Tween® 80) G->I J Prepare Solid Dispersion (for formulation development) G->J K Adjust pH (if molecule is ionizable) G->K

Caption: A stepwise guide to troubleshooting solubility problems.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the poor aqueous solubility of N-phenylbenzamide?

The poor solubility is primarily due to its molecular structure. The molecule contains two phenyl (benzene) rings, which are large, non-polar, and hydrophobic. While the central amide group can participate in hydrogen bonding, its contribution is overshadowed by the hydrophobicity of the rest of the molecule. For a substance to dissolve, the energy gained from solvent-solute interactions must overcome the energy of the crystal lattice (for a solid) and the solvent-solvent interactions. In this case, the disruption of the strong hydrogen-bonding network of water is energetically unfavorable compared to the weak interactions formed between water and the hydrophobic phenyl groups.

Q2: Can I improve solubility by making a salt of N-phenylbenzamide?

For N-phenylbenzamide itself, this is not a viable strategy. Salt formation is an effective technique for increasing the solubility of acidic or basic compounds.[13] N-phenylbenzamide is a neutral molecule. The amide proton is very weakly acidic (predicted pKa ≈ 13.5), meaning it requires an extremely strong base to be deprotonated, which is not feasible in typical aqueous buffers.[2][4] However, if you are working with a derivative of N-phenylbenzamide that incorporates a sufficiently acidic or basic functional group, then salt formation could be an excellent approach.

Q3: What is a solid dispersion and when should I consider it?

A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[14][15] This is typically achieved by dissolving the drug and a hydrophilic polymer (like PVP or HPMC) in a common solvent and then removing the solvent, or by melting the components together.[8] This process can trap the drug in a higher-energy amorphous state, which lacks the strong crystal lattice energy of the crystalline form, thereby increasing its apparent solubility and dissolution rate.[13] You should consider this advanced technique when developing a solid oral dosage form for preclinical or clinical studies, as it is one of the most effective strategies for enhancing the bioavailability of poorly soluble drugs.[16][17]

Q4: How can I accurately determine the solubility of my compound?

The gold standard for determining equilibrium solubility is the shake-flask method .[18][19] This protocol provides reliable and reproducible data.

Protocol: Shake-Flask Method for Solubility Determination
  • Materials:

    • Your N-phenylbenzamide compound (high purity, >99%).

    • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4).

    • Glass vials with airtight seals.

    • Thermostatic shaker or rotator.

    • Centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE).

    • Calibrated analytical balance and pH meter.

    • A validated analytical method for quantification (e.g., HPLC-UV, LC-MS).[20][21]

  • Procedure:

    • Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

    • Add a known volume of the solvent to the vial.

    • Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can take 24 to 72 hours. It is recommended to perform a preliminary time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[18]

    • After equilibration, stop the agitation and allow the solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at high speed (e.g., 10,000 x g for 10-15 minutes).

    • Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.

    • Quantify the concentration of the compound in the filtered solution using your pre-validated analytical method (e.g., HPLC). Be sure to dilute the sample appropriately to fall within the linear range of your calibration curve.

  • Data Analysis:

    • The measured concentration represents the equilibrium solubility of your compound in the tested solvent at that specific temperature. The results are typically expressed in units such as mg/mL, µg/mL, or Molarity (mol/L).

References

  • ChemBK. N-phenylbenzamide. [Link]

  • ChemicalBook. N-phenylbenzamide. [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Journal of Medicinal Chemistry. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • Molecules. Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. [Link]

  • International Journal of PharmTech Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • ResearchGate. Results of benzamide solubility measurements and computations. [Link]

  • Academia.edu. Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. [Link]

  • International Journal of Pharmaceutical and Natural Sciences. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. [Link]

  • ResearchGate. Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses | Request PDF. [Link]

  • Angene Chemical. N-Phenylbenzamide(CAS# 93-98-1). [Link]

  • Cheméo. Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1). [Link]

  • National Institutes of Health. Benzanilide | C13H11NO | CID 7168 - PubChem. [Link]

  • Scirp.org. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. [Link]

  • PMC. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • Journal of Drug Delivery and Therapeutics. Recent Advancement of Solubility Enhancement. [Link]

  • International Journal of Life science and Pharma Research. Review on: Solubility Enhancement of Drugs using Surfactants. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • MDPI. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • ResearchGate. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. Review on: Solubility Enhancement of Poorly Water Soluble Drugs. [Link]

  • PubMed. Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isolate. [Link]

  • CSIRO Publishing. Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. [Link]

Sources

Troubleshooting

overcoming catalyst inactivity in benzamide N-alkylation

Welcome to the Application Scientist Support Portal. The N-alkylation of benzamides—particularly via the atom-economical "borrowing hydrogen" (BH) methodology—is a cornerstone reaction in drug development. However, resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The N-alkylation of benzamides—particularly via the atom-economical "borrowing hydrogen" (BH) methodology—is a cornerstone reaction in drug development. However, researchers frequently encounter process bottlenecks such as premature catalyst deactivation, ligand poisoning, or poor recyclability.

This technical support guide is designed to provide you with field-proven diagnostic workflows, mechanistic insights, and self-validating protocols to overcome catalyst inactivity.

Diagnostic Workflow for Catalyst Inactivity

Before adjusting your reagents, use the following logical diagnostic tree to identify the root cause of your catalytic failure.

G Start Reaction Stalls / Low Yield Check When does it stall? Start->Check Early < 20% Conversion (Early Stage) Check->Early Late > 50% Conversion (Late Stage) Check->Late EarlyCause Suspect: Ligand Poisoning or Insoluble Base Early->EarlyCause LateCause Suspect: Water Accumulation or Product Inhibition Late->LateCause EarlySol Use Multidentate Anionic Ligands or Reversible Alkylation Design EarlyCause->EarlySol LateSol Add Molecular Sieves (4Å) Optimize Base (Cs2CO3) LateCause->LateSol Success Catalyst Turnover Restored EarlySol->Success LateSol->Success

Diagnostic workflow for identifying and resolving catalyst deactivation.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Palladium(II) pincer catalyst stalls at ~50% conversion during the N-alkylation of benzamide with primary alcohols. Why is this happening and how do I fix it? Root Cause (Causality): The borrowing hydrogen mechanism generates water as the sole byproduct. While environmentally benign, water accumulation shifts the thermodynamic equilibrium backward. More critically, water can coordinate with the Pd metal center, displacing active ligands and leading to catalyst resting-state deactivation. Resolution: You must implement a moisture-scavenging environment and optimize the base to ensure continuous turnover. Utilizing 0.5 mol% of a Pd(II) O^N^O pincer complex with Cs₂CO₃ as the base in toluene at 110 °C provides optimal buffering and solubility[1]. By adding freshly activated 4Å molecular sieves, you physically sequester the generated water, preventing metal coordination and driving the imine condensation forward.

Q2: I am using a transition metal with amine ligands, but the catalyst is irreversibly poisoned by the electrophile. What is the mechanistic workaround? Root Cause (Causality): Highly electrophilic coupling partners (e.g., fluoroalkylated species or reactive alkyl halides) can directly N-alkylate the catalyst's amine ligands, permanently deactivating the active site. This "unfettered reactivity" is a classic cause of catalyst poisoning in asymmetric synthesis. Resolution: The system must be designed for reversible alkylation or steric protection. For transition metals (like Cu), employing multidentate anionic ligands with long spreading side arms creates a steric pocket that prevents irreversible binding, enabling robust enantioconvergent N-alkylation without poisoning[2]. For organocatalysts, incorporating an intramolecular acidic group (e.g., a carboxylic acid in a peptide catalyst) can protonate the alkylated amine, triggering a β-elimination that releases the electrophile and regenerates the active catalyst[3].

Q3: We are scaling up using a heterogeneous base-metal catalyst (e.g., Ni or Fe), but we lose 40% activity by the second run. How can we ensure recyclability? Root Cause (Causality): Base metals are highly prone to leaching and nanoparticle agglomeration (Ostwald ripening) under the thermal stress of N-alkylation (often >100 °C). This drastically reduces the active surface area of the catalyst. Resolution: Anchor the metal on a robust mesoporous support or eliminate the solvent entirely. Using Metal-Organic Frameworks (MOFs) as seeds to incorporate Fe into Al-SBA-15 matrices prevents metal aggregation, maintaining >95% selectivity over multiple cycles[4]. Alternatively, utilizing a Ni/SiO₂-Al₂O₃ catalyst under solvent-free conditions minimizes the solvation of leached metal ions, maintaining activity for up to 5–10 runs without significant deactivation[5].

Quantitative Data: Catalyst Performance & Recovery Strategies

The following table summarizes common catalyst systems, their primary deactivation modes, and the quantitative improvements achieved through targeted mitigation strategies.

Catalyst SystemPrimary Deactivation ModeMitigation StrategyYield (Standard)Yield (Optimized)Recyclability
Pd(II) O^N^O Pincer Water coordination / Hydride quenchingCs₂CO₃ base + 4Å Molecular Sieves45–50%>90%Homogeneous (N/A)
Cu + Aliphatic Amines Irreversible ligand N-alkylationMultidentate anionic ligands<20%85–95%Homogeneous (N/A)
Fe/Al-SBA-15 Metal leaching & AggregationMOF-seeding on mesoporous silica50–60%97%>5 cycles
Ni/SiO₂-Al₂O₃ Surface fouling / Ostwald ripeningSolvent-free (neat) conditions65%93–98%>5 cycles

Mechanistic Pathway & Deactivation Off-Cycles

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the standard Borrowing Hydrogen pathway and the specific nodes where deactivation occurs.

BH_Mechanism Cat Active Catalyst [M] Alc Alcohol Oxidation Cat->Alc Hydride Metal Hydride [M]-H Alc->Hydride - Aldehyde Deact2 Deactivation: Ligand Alkylation Alc->Deact2 Reactive Electrophile Imine Imine Formation (Water Released) Hydride->Imine + Benzamide Red Imine Reduction Imine->Red Deact1 Deactivation: Water Coordination Imine->Deact1 H2O Buildup Red->Cat Regeneration Prod N-Alkylated Benzamide Red->Prod

Borrowing hydrogen catalytic cycle highlighting critical deactivation off-pathways.

Validated Experimental Protocols

Protocol 1: Moisture-Controlled Pd-Catalyzed Borrowing Hydrogen N-Alkylation

Self-Validating Mechanism: The use of a sealed tube with activated sieves ensures that water generated during imine condensation is immediately sequestered. If the sieves are properly activated, the thermodynamic equilibrium is forced forward, protecting the Pd center from aqueous coordination.

  • Preparation: In a nitrogen-filled glovebox, add benzamide (1.0 mmol), benzyl alcohol (1.2 mmol), and Cs₂CO₃ (1.0 mmol) to an oven-dried 15 mL Schlenk tube.

  • Catalyst Addition: Add the Pd(II) O^N^O pincer complex (0.5 mol%).

  • Moisture Control: Introduce 200 mg of freshly activated 4Å molecular sieves. (Note: Sieves must be heated to 300 °C under high vacuum for 4 hours prior to use to ensure complete dehydration).

  • Reaction: Add 2.0 mL of anhydrous toluene. Seal the tube, remove from the glovebox, and stir at 110 °C for 12–24 hours.

  • Validation Check: Monitor via GC-MS at the 4-hour mark. If conversion is <20%, suspect inactive sieves or oxygen ingress.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the sieves and base, concentrate the filtrate, and purify via flash chromatography.

Protocol 2: Solvent-Free Heterogeneous Ni-Catalyzed N-Alkylation

Self-Validating Mechanism: Operating under solvent-free conditions maximizes substrate-catalyst contact while minimizing the solvation of leached metal ions, inherently stabilizing the Ni/SiO₂-Al₂O₃ matrix against Ostwald ripening.

  • Setup: Charge a heavy-walled reaction vial with phenylacetamide (1.0 mmol), benzyl alcohol (1.5 mmol), and a catalytic base (e.g., t-BuOK, 10 mol%).

  • Catalyst Loading: Add the Ni/SiO₂-Al₂O₃ catalyst (50 mg). Do not add any solvent.

  • Heating: Heat the neat mixture to 130 °C under an argon atmosphere for 16 hours. The mixture will form a homogenous melt.

  • Recovery: Cool the mixture to room temperature. Extract the organic products using ethyl acetate (3 x 5 mL). Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid catalyst from the product solution.

  • Recycling: Decant the supernatant. Wash the recovered solid catalyst twice with ethanol and dry under vacuum at 80 °C for 2 hours before employing it in the next catalytic run.

References

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwS3ynwhTJpBDW9ZufS_6FcDYHlGx3_WerIzmcHMC8I3pYkG0aNMknCsn_dRylLEdaozEeOzdPScx9cTj1a9_A-TGCEoRpSbiruhncjsYUGhZbZWX00X9wZ7s_0uroFwNxNUEUCQkkmdIezomZKi34o4cz8A==]
  • Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines. PubMed / Nature.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLvMEGorZR2HbxVgp4sMpprUYvXKmboSZPBr2qsGGG_zmtp5gJULUDPavhGlkPDShqmyRcWzI9qR6VazusfHB5csdLZ17uLBZLNVH9GBX0YRE7FNtzVBim1o9oGmby50loH938]
  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFwBw6ngAwvQP57o--FnYgkSEkm3PqYPJM5GkywiXO1Nyok3diFQUQ2kDJH0i9ALrB-1X8rqcjZTFMDSE-Tl25as0RGvuQ7kq9_3_RFH2f8VvvXhYw3kp-XIVS2y0pVDi-_zBKivojcw==]
  • Fe-Containing MOFs as Seeds for the Preparation of Highly Active Fe/Al-SBA-15 Catalysts in the N-Alkylation of Aniline. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjxzDTD7owD6png9RMqP5-j0sEuKU9ty0uGVJZnyg153ddGBf7kMH1lt4WKboFVBSAi3Npau2-LGvSvVumWYq5c2tHMJrrXFB14JVAjNKNmRCy1NG_mwAvzboPZxnzm9lugQB5]
  • Solvent‐Free N‐Alkylation of Amides with Alcohols Catalyzed by Nickel on Silica–Alumina. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcvLITfgAcTozHLYAAtdnu88teyK8IJ4YILQnD0-E3wLIpMYsiCAy9RHQebr7hNbfXJXgoHgUAom2wrbwlkRFn5plCZw_77maoMOFEz24ZZmJom7e_3Rot7V9GxTdzN2u2nNxg5uRL-a664iL8tYWsizsW_KnTSPARoDyz-IMcjt_CnpO2MLv43YlnFB_j71dUScO4Dbhk2OqOwf834kShI7CvSp09-b8ABVYjXB7K27ahud59gMO11BIb8o3GX1FOmu0mxe0=]

Sources

Optimization

Technical Support Center: Managing Isomer Formation in Friedel-Crafts Acylation

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control isomer formation during this critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control isomer formation during this critical C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm observing a mixture of ortho-, para-, and sometimes meta-isomers in my Friedel-Crafts acylation. What are the primary factors controlling the position of acylation?

The regioselectivity of Friedel-Crafts acylation is a delicate interplay of electronic and steric effects, often dictated by the substituents already present on the aromatic ring.

  • Electronic Effects : Substituents on the aromatic ring direct the incoming acyl group.

    • Activating Groups (ortho-, para-directors): Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the ring, particularly at the ortho and para positions, making them more nucleophilic and prone to electrophilic attack.[1][2]

    • Deactivating Groups (meta-directors): Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) decrease the ring's electron density, rendering it less reactive.[1][3] The meta position is least deactivated, and thus, acylation, if it occurs, will preferentially happen there.[2]

  • Steric Hindrance : The bulkiness of both the substituent on the ring and the incoming acyl group can significantly influence isomer distribution.[4] Even with an ortho-, para-directing group, a large substituent will sterically hinder the ortho positions, leading to a higher proportion of the para product.[4][5]

Q2: My reaction is yielding the thermodynamically favored isomer when I want the kinetic product. How can I control this?

The balance between kinetic and thermodynamic control is pivotal in determining the final isomer ratio.[6][7]

  • Kinetic Product : This isomer is formed faster due to a lower activation energy.[6][8]

  • Thermodynamic Product : This isomer is more stable, and its formation is favored under conditions that allow for equilibrium to be reached.[6][8]

To favor the kinetic product , you should generally use:

  • Lower reaction temperatures : This provides enough energy to overcome the lower activation energy barrier for the kinetic product but not enough for the system to equilibrate to the more stable thermodynamic product.[9][10]

  • Shorter reaction times : This minimizes the chance for the initially formed kinetic product to rearrange to the thermodynamic isomer.[10]

To favor the thermodynamic product , you should use:

  • Higher reaction temperatures : This provides sufficient energy to overcome both activation barriers and allows the reaction to reach equilibrium, favoring the most stable product.[9][10]

  • Longer reaction times : This allows for the potential rearrangement of the kinetic product to the more stable thermodynamic isomer.[9]

The classic example is the acylation of naphthalene, where α-acylation is the kinetic product and β-acylation is the thermodynamic product.[11]

Q3: How does my choice of solvent impact the isomer ratio?

Solvent polarity can have a profound effect on regioselectivity.[10][11] In the acylation of naphthalene, for instance, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) favor the formation of the kinetic α-isomer.[11] In contrast, polar solvents like nitrobenzene promote the formation of the thermodynamic β-isomer.[10][11]

This is because the intermediate complex formed leading to the kinetic product can precipitate in non-polar solvents, preventing rearrangement. In polar solvents, the complex remains dissolved, allowing for equilibrium to be established and the more stable thermodynamic product to be formed.[11]

Q4: Can the Lewis acid catalyst influence which isomer is formed?

Absolutely. The nature and amount of the Lewis acid catalyst can affect the steric environment around the electrophile, thereby influencing the ortho/para ratio.[10] While traditional catalysts like AlCl₃ are highly reactive, they can sometimes lead to complex mixtures.[12]

Newer catalytic systems are being developed to offer greater selectivity. For example, solid acid catalysts like zeolites can provide shape-selectivity due to their defined pore structures, favoring the formation of less sterically hindered isomers.[12] Milder Lewis acids may also be employed to enhance selectivity in certain cases.[13]

Troubleshooting Guide

Problem 1: Predominance of the undesired para-isomer when the ortho-isomer is the target.

Possible Cause: Steric hindrance is likely preventing substitution at the position adjacent to the existing substituent.

Troubleshooting Steps:

  • Modify the Acylating Agent: If possible, use a less bulky acylating agent.

  • Change the Catalyst: Experiment with different Lewis acids. A smaller catalyst might reduce the steric bulk of the electrophilic complex.

  • Employ a Directing Group: In more advanced applications, a directing group can be temporarily installed on the substrate to chelate the catalyst and direct acylation to the ortho position.[13]

Problem 2: My reaction is very slow and gives a poor yield, with a mix of isomers.

Possible Cause: The aromatic ring may be deactivated, or the reaction conditions are not optimal.

Troubleshooting Steps:

  • Assess Substrate Reactivity: Friedel-Crafts acylation is generally ineffective on aromatic rings with strongly electron-withdrawing groups.[10] If your substrate is deactivated, consider using a more potent Lewis acid or a more reactive derivative of your substrate.[10]

  • Optimize Reaction Temperature: While lower temperatures favor kinetic control, a temperature that is too low can significantly slow down the reaction rate.[10] Gradually increase the temperature while monitoring the isomer distribution.[14][15]

  • Ensure Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and that reagents and solvents are anhydrous.[9]

  • Check Catalyst Stoichiometry: The ketone product forms a stable complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[9][16]

Isomer Distribution Control: A Summary Table
FactorTo Favor Kinetic Product (e.g., ortho)To Favor Thermodynamic Product (e.g., para)
Temperature LowerHigher[9]
Reaction Time ShorterLonger[10]
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)[11]Polar (e.g., Nitrobenzene)[10][11]
Catalyst May require screening of various Lewis acidsStronger Lewis acids often facilitate equilibration

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with Aluminum Chloride

This protocol outlines a standard procedure for a classic Friedel-Crafts acylation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

  • Dry, inert solvent (e.g., dichloromethane or nitrobenzene)

  • Acylating agent (e.g., acetyl chloride) (1.0 eq)

  • Aromatic substrate (1.0 eq)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a condenser with a gas outlet, and a mechanical stirrer, add anhydrous AlCl₃ and the dry solvent.[12]

  • Cool the suspension in an ice bath.

  • Add the acylating agent dropwise from the dropping funnel.

  • After the addition is complete, add the aromatic substrate dropwise.

  • Allow the reaction to stir at the appropriate temperature (monitor by TLC or GC-MS) until completion.

  • Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Control

Kinetic vs. Thermodynamic Control Pathway

G Reactants Aromatic Substrate + Acylium Ion TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Higher Ea Kinetic_Product Kinetic Isomer (e.g., ortho) TS_Kinetic->Kinetic_Product Faster Rate Thermo_Product Thermodynamic Isomer (e.g., para) TS_Thermo->Thermo_Product Slower Rate Kinetic_Product->Thermo_Product Rearrangement (Higher Temp.)

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

Troubleshooting Isomer Formation Workflow

G Start Undesired Isomer Ratio Observed Check_Temp Adjust Temperature? (Lower for Kinetic, Higher for Thermo) Start->Check_Temp Check_Solvent Change Solvent Polarity? Check_Temp->Check_Solvent No/Minor Improvement Outcome_Improved Isomer Ratio Improved Check_Temp->Outcome_Improved Significant Improvement Check_Catalyst Screen Different Lewis Acids? Check_Solvent->Check_Catalyst No/Minor Improvement Check_Solvent->Outcome_Improved Significant Improvement Check_Sterics Assess Steric Hindrance? Check_Catalyst->Check_Sterics No/Minor Improvement Check_Catalyst->Outcome_Improved Significant Improvement Outcome_No_Change Re-evaluate Substrate/Reagents Check_Sterics->Outcome_No_Change

Caption: Decision-making workflow for troubleshooting isomer control.

References

  • Friedel-Crafts Alkylation and Acylation Reactions. (n.d.). ChemTalk. Retrieved March 14, 2026, from [Link]

  • Friedel–Crafts Reaction. (2025, July 23). GeeksforGeeks. Retrieved March 14, 2026, from [Link]

  • Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. (2025, August 6). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange. Retrieved March 14, 2026, from [Link]

  • Steric Effects in Friedel-Crafts Reactions. (2020, July 7). Chemistry Stack Exchange. Retrieved March 14, 2026, from [Link]

  • EAS Friedel Crafts Alkylation and Acylation. (n.d.). Chad's Prep®. Retrieved March 14, 2026, from [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023, February 23). Beilstein Journal of Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). PMC. Retrieved March 14, 2026, from [Link]

  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). (2016, April 14). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • Friedel–Crafts reaction. (2020, August 24). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025, September 1). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • Asymmetric Friedel–Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity. (n.d.). Who we serve. Retrieved March 14, 2026, from [Link]

  • friedel-crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. Retrieved March 14, 2026, from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. Retrieved March 14, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Ortho, Para, Meta. (2022, January 3). Chemistry Steps. Retrieved March 14, 2026, from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. (n.d.). Jack Westin. Retrieved March 14, 2026, from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • 10.9. Reaction: Acylation via Friedel-Crafts. (n.d.). Introduction to Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • The Friedel-Crafts Acylation Reaction V. Polar and Steric Substituent Effects in the Reaction of Disubstituted Benzoyl Chlorides Carrying a Constant Ortho-Substituent. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved March 14, 2026, from [Link]

  • Meta vs Ortho/Para with FC-Alkylation. (2023, September 29). Reddit. Retrieved March 14, 2026, from [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved March 14, 2026, from [Link]

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Troubleshooting

why N-phenylbenzamide synthesis from benzenesulfinate fails

Overview This technical guide addresses a recurring challenge encountered by researchers attempting to synthesize N-phenylbenzamide using sodium benzenesulfinate as a starting material. Direct attempts to form the target...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

This technical guide addresses a recurring challenge encountered by researchers attempting to synthesize N-phenylbenzamide using sodium benzenesulfinate as a starting material. Direct attempts to form the target amide via this route are fundamentally flawed due to the chemical nature of the sulfinate group. This document provides a detailed explanation for the reaction's failure, answers frequently asked questions, and presents a validated, alternative protocol for the successful synthesis of N-phenylbenzamide.

The Core Issue: A Case of Mistaken Identity

The primary reason for the failure of this synthesis is a fundamental mismatch between the required acylating agent and the starting material provided.

  • Target Product (Amide): N-phenylbenzamide is a carboxamide . Its structure consists of a benzoyl group (C₆H₅C (=O)-) bonded to the nitrogen atom of aniline. The key electrophilic center for this reaction is a carbonyl carbon.

  • Starting Material (Sulfinate): Sodium benzenesulfinate (C₆H₅S (=O)O⁻Na⁺) is a salt of a sulfinic acid. It does not contain the necessary carbonyl (C=O) group. Any reaction with an amine would involve the sulfur atom, not a carbon atom, as the electrophilic center.

Attempting to use a sulfinate to form a carboxamide is analogous to trying to use a screwdriver to hammer a nail; it is the wrong tool for the job. The reaction would not yield N-phenylbenzamide but would instead likely fail or, under specific conditions, potentially form a sulfinamide (C₆H₅-S(=O)-NH-Ph) or a sulfonamide (C₆H₅-SO₂-NH-Ph), which are structurally and functionally distinct from the target molecule.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues a researcher might encounter.

Question 1: I reacted sodium benzenesulfinate and aniline with a standard coupling agent (e.g., DCC, HOBt/EDC) but only recovered my starting materials. What went wrong?

Answer: This outcome is expected. Standard peptide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are designed to activate the carboxyl group (-COOH) of a carboxylic acid. They work by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.

Sodium benzenesulfinate does not possess a carboxylic acid group. Therefore, the coupling agent has no site to react with and cannot "activate" the benzenesulfinate in a way that would lead to amide bond formation. The reagents will simply remain unreacted in the flask.

Question 2: Can I convert sodium benzenesulfinate into a more reactive species, like a "benzenesulfinyl chloride," to react with aniline?

Answer: While you can convert sodium benzenesulfinate to a more reactive species, it won't lead to your target product. For instance, reacting a sulfinate with thionyl chloride can generate a sulfinyl chloride (C₆H₅-S(=O)-Cl). However, reacting this with aniline would produce N-phenylbenzenesulfinamide (an S-N bond), not N-phenylbenzamide (a C-N bond).

Furthermore, a more common transformation is the oxidation of benzenesulfinate to benzenesulfonyl chloride (C₆H₅-SO₂-Cl) using reagents like phosphorus pentachloride[1]. Reacting benzenesulfonyl chloride with aniline is a well-known reaction (part of the Hinsberg test for amines) that yields N-phenylbenzenesulfonamide, a stable sulfonamide, which is structurally different from the desired benzamide[2].

Question 3: I read about a palladium-catalyzed reaction involving sulfinates. Could this work?

Answer: This is an excellent question that points to advanced organometallic methodologies. Researchers have indeed investigated the palladium-mediated reaction of benzenesulfinic acid and phenylisocyanate with the goal of forming N-phenylbenzamide through an "Extrusion-Insertion" pathway.

However, detailed mechanistic studies have shown that this reaction fails to produce the desired amide in the solution phase [3][4][5]. The dominant pathway is a competing side reaction—a double desulfination followed by reductive elimination—which produces biphenyl as the major product. The energy barrier for this biaryl coupling side reaction is lower than the barrier for the desired isocyanate insertion, making the formation of N-phenylbenzamide unfavorable[3][5].

Question 4: What are the key chemical differences that prevent this reaction?

Answer: The failure can be attributed to three core chemical principles:

  • Nature of the Electrophilic Center: Amide synthesis requires a nucleophilic attack on an electrophilic carbonyl carbon . Benzenesulfinate offers a sulfur atom as the potential electrophilic center, which has different reactivity, orbital arrangement, and bond preferences.

  • Stability of the Product: Carboxamides are stabilized by resonance involving the nitrogen lone pair and the C=O double bond. While sulfinamides also have resonance, the nature and stability of the C-N versus S-N bond are different. More importantly, the reaction thermodynamics and kinetics do not favor the formation of the carboxamide from a sulfinate precursor.

  • Function of Reagents: The entire toolbox of modern amide synthesis—coupling agents, activating agents—is built around the chemistry of the carboxylic acid functional group. These tools are incompatible with the sulfinate functional group for the purpose of forming a carboxamide.

Visualization of the Chemical Discrepancy

To clarify the structural difference, the following diagram illustrates the target molecule versus the potential sulfonamide side-product.

G cluster_0 Target: N-Phenylbenzamide (A Carboxamide) cluster_1 Incorrect Product: N-Phenylbenzenesulfonamide (A Sulfonamide) benzamide C₆H₅-C(=O)-NH-C₆H₅ benzamide_note Note the Carbonyl (C=O) group and the Acyl-Nitrogen (C-N) bond. sulfonamide C₆H₅-S(=O)₂-NH-C₆H₅ sulfonamide_note Note the Sulfonyl (SO₂) group and the Sulfonyl-Nitrogen (S-N) bond.

Caption: Structural comparison of the target amide and a potential sulfonamide.

Recommended Protocol: Synthesis of N-Phenylbenzamide via Schotten-Baumann Reaction

For a reliable and high-yielding synthesis of N-phenylbenzamide, we strongly recommend the classic Schotten-Baumann reaction. This method involves the acylation of aniline with benzoyl chloride under basic conditions.

Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline (C₆H₅NH₂) Mix 1. Combine Aniline & NaOH(aq) in Erlenmeyer flask. Aniline->Mix BenzoylChloride Benzoyl Chloride (C₆H₅COCl) Add 2. Add Benzoyl Chloride dropwise with vigorous shaking. BenzoylChloride->Add Base 10% aq. NaOH Base->Mix Mix->Add React 3. Shake vigorously for 10-15 min. Add->React Filter 4. Isolate crude product by suction filtration. React->Filter Purify 5. Recrystallize from ethanol. Filter->Purify Product N-Phenylbenzamide (White Solid) Purify->Product

Caption: Workflow for the Schotten-Baumann synthesis of N-phenylbenzamide.

Step-by-Step Methodology

(Adapted from the Schotten-Baumann procedure[6])

Materials:

  • Aniline (1.0 mL, ~1.04 g, ~11 mmol)

  • 10% aqueous Sodium Hydroxide (NaOH) solution (10 mL)

  • Benzoyl chloride (1.4 mL, ~1.7 g, ~12 mmol)

  • Ethanol (for recrystallization)

  • 100 mL Erlenmeyer flask, magnetic stirrer (optional), suction filtration apparatus, beakers.

Procedure:

  • Preparation: In a 100 mL Erlenmeyer flask, combine 1.0 mL of aniline and 10 mL of 10% aqueous NaOH solution. Cork the flask and shake to mix.

  • Acylation: Add 1.4 mL of benzoyl chloride to the flask in small portions (e.g., 4-5 portions). After each addition, cork the flask and shake vigorously for approximately 1-2 minutes. A solid precipitate of N-phenylbenzamide will begin to form.

    • Safety Note: Benzoyl chloride is a lachrymator and corrosive. This step should be performed in a well-ventilated fume hood. The reaction is exothermic.

  • Completion: After all the benzoyl chloride has been added, shake the flask vigorously for an additional 10-15 minutes to ensure the reaction goes to completion.

  • Isolation: Isolate the crude solid product by suction filtration using a Büchner funnel. Wash the solid with cold water (2 x 25 mL) to remove any unreacted starting materials and salts.

  • Purification: Transfer the crude solid to a beaker and recrystallize from hot ethanol to yield pure N-phenylbenzamide as a white crystalline solid.

  • Drying & Characterization: Dry the purified product in a desiccator or a vacuum oven. Characterize by determining the melting point (literature: ~163-165 °C) and, if required, by spectroscopic methods (IR, NMR).

Comparative Data for Synthesis Methods
MethodKey ReagentsTypical YieldConditionsReference
Schotten-Baumann Benzoyl Chloride, Aniline, NaOH>80%Aqueous, Room Temp.[6]
Coupling Reagent Benzoic Acid, Aniline, DIC, HOBt60-70%Anhydrous CH₂Cl₂, Room Temp.[7]
Beckmann Rearrangement Benzophenone Oxime, Acid Catalyst85-95%Various (Microwave, Heat)[8]

Conclusion

The attempted synthesis of N-phenylbenzamide from sodium benzenesulfinate is destined to fail due to the fundamental incompatibility of the starting material's functional group with the requirements of carboxamide bond formation. The sulfur-based sulfinate group cannot serve as a precursor for the carbon-based benzoyl group required in the final product. Researchers should instead employ established and reliable methods, such as the Schotten-Baumann reaction using benzoyl chloride and aniline, to ensure the successful and efficient synthesis of N-phenylbenzamide.

References

  • Shaheer Malik, M., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Available at: [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Labmonk. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of benzene sulfonyl chloride. Available at: [Link]

  • Journal of Scientific and Innovative Research. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Zhang, L., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]

  • O’Hair, R. A. J., et al. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. Australian Journal of Chemistry. Available at: [Link]

  • Ataman Kimya. (n.d.). BSC (BENZENE SULFONYL CHLORIDE). Available at: [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Available at: [Link]

  • Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. Available at: [Link]

  • Zhou, G., & He, L. (2015). Sulfonamide Formation from Sodium Sulfinates and Amines or Ammonia under Metal-Free Conditions at Ambient Temperature. Organic Letters. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]

Sources

Optimization

Technical Support Center: Schotten-Baumann Reaction Optimization

Empowering Researchers and Drug Development Professionals with Field-Proven Solutions Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development teams...

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Author: BenchChem Technical Support Team. Date: March 2026

Empowering Researchers and Drug Development Professionals with Field-Proven Solutions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing bottlenecks in amide and ester bond formation. While the Schotten-Baumann reaction is a cornerstone of organic synthesis, its biphasic nature introduces complex mass-transfer and kinetic challenges.

This guide bypasses generic advice. Instead, we focus on the physicochemical causality behind yield loss, providing self-validating protocols to ensure your scale-up is robust, high-yielding, and reproducible.

Mechanistic Causality: The Biphasic Balancing Act

The classical Schotten-Baumann reaction relies on a biphasic system (an organic solvent and an aqueous base) to couple an amine with an acid chloride. The causality of success here is driven entirely by partitioning and interfacial mass transfer 1.

The amine and acid chloride react in the organic phase (or at the liquid-liquid interface), generating HCl as a byproduct. If this HCl is not rapidly neutralized by the aqueous base, it protonates the remaining free amine, rendering it non-nucleophilic and stalling the reaction. Conversely, if the base concentration is too high, hydroxide ions penetrate the organic layer and hydrolyze the highly electrophilic acid chloride into an unreactive carboxylic acid.

BiphasicMechanism cluster_organic Organic Phase (e.g., DCM / Toluene) cluster_aqueous Aqueous Phase (pH 8-10) AcidChloride Acid Chloride Amide Amide Product AcidChloride->Amide Nucleophilic Attack Amine Free Amine Amine->Amide HCl HCl Byproduct Amide->HCl Liberates Base Aqueous Base (NaHCO3) HCl->Base Interfacial Mass Transfer Salts Aqueous Salts (NaCl + H2O) Base->Salts Neutralization

Biphasic mass transfer and neutralization in the Schotten-Baumann reaction.

Troubleshooting Guides & FAQs

Q1: My reaction yield is consistently below 60%, and I observe significant amounts of the corresponding carboxylic acid. What is driving this hydrolysis? A1: This is a classic symptom of hydroxide-driven hydrolysis outcompeting nucleophilic acyl substitution.

  • Causality: Acid chlorides are highly electrophilic. If your aqueous phase pH exceeds 10, or if you are using a strong base like 20% NaOH at room temperature, the activation energy for hydrolysis is easily overcome, and the rate of hydrolysis surpasses the rate of amidation.

  • Solution: Shift to a milder base system, such as saturated aqueous NaHCO₃, which buffers the pH around 8–9. Advanced optimizations using milder bases achieve up to 92% efficiency with drastically reduced by-products 2. Ensure the reaction is cooled to 0–5 °C during the acid chloride addition.

Q2: I am seeing unreacted amine in my organic phase despite using an excess of acid chloride. Why did the reaction stall? A2: Your amine has likely been sequestered as a protonated ammonium salt.

  • Causality: As amidation proceeds, HCl is liberated. If your stirring rate is insufficient, the interfacial mass transfer of HCl into the aqueous phase lags behind the reaction rate. The local pH in the organic phase drops, protonating the free amine ( R−NH2​→R−NH3+​ ). Since the lone pair on nitrogen is now bonded to a proton, it cannot attack the acid chloride.

  • Solution: Vigorous stirring is essential in biphasic systems to maximize the interfacial surface area for the reaction 3. Increase the agitation rate (RPM) significantly.

Q3: How do I prevent the formation of amidine impurities during pharmaceutical scale-up? A3: Amidine byproducts often form when the Vilsmeier reagent (if using DMF/oxalyl chloride to generate the acid chloride) reacts with your amine.

  • Causality: Excess oxalyl chloride or prolonged exposure allows secondary reactions to occur between the activated intermediates and the nucleophile.

  • Solution: Continuous processing or modified conditions can improve purity by minimizing residence times 4. Tightly control the stoichiometry of your chlorinating agent (<1.03 equivalents) and consider adding a catalytic amount of acetic acid (0.5 equiv) to the amine solution to suppress bis-amide and amidine formation.

TroubleshootingTree Start Issue: Low Yield or Purity CheckPH Diagnostic: Measure Aqueous pH Start->CheckPH PHLow pH < 8: Amine Protonation CheckPH->PHLow PHHigh pH > 10: Acid Chloride Hydrolysis CheckPH->PHHigh PHOpt pH 8-10: Optimal Range CheckPH->PHOpt ActionLow Action: Add Mild Base Buffer PHLow->ActionLow ActionHigh Action: Cool to 0-5°C & Slow Addition PHHigh->ActionHigh CheckMix Diagnostic: Evaluate Mixing Rate PHOpt->CheckMix PoorMix Poor Interfacial Mass Transfer CheckMix->PoorMix ActionMix Action: Increase Agitation RPM PoorMix->ActionMix

Diagnostic logic tree for resolving low yield and purity issues in amide synthesis.

Quantitative Data: Reaction Condition Matrix

Selecting the correct condition profile is vital. Use the table below to benchmark your current protocol against industry standards.

ParameterClassical ConditionsMild Biphasic OptimizationContinuous Flow Process
Base Used Aqueous NaOH (10-20%)Aqueous NaHCO₃ / Na₂CO₃NaOH or Buffer Systems
Operating pH 12.0 – 14.08.0 – 10.0Tightly regulated (pH stat)
Mixing Dynamics Batch stirring (moderate)High-shear mechanical stirringMicro-mixing / Static mixers
Hydrolysis Risk High (due to excess OH⁻)Low (buffered environment)Very Low (short residence time)
Typical Yield 60% – 80%85% – 95%> 95%
Best Application Robust, unhindered aminesBase-sensitive functional groupsLarge-scale API manufacturing

Self-Validating Experimental Protocol: Optimized Biphasic Amide Synthesis

A robust protocol must verify its own success at each step. Follow this standard operating procedure (SOP) to ensure high yield and purity.

Step 1: System Initialization & Baseline Validation

  • Action: Dissolve the primary amine (1.0 equiv) in the chosen organic solvent (e.g., Dichloromethane). Prepare a separate aqueous solution of NaHCO₃ (2.0 equiv).

  • Causality: Using a mild base like NaHCO₃ buffers the system at pH ~8.5, preventing the high-pH hydrolysis of the acid chloride while keeping the amine deprotonated.

  • Validation Check: Measure the pH of the aqueous phase using a calibrated probe before mixing. It must read between 8.0 and 9.0. If pH > 10, remake the buffer to prevent downstream hydrolysis.

Step 2: Biphasic Emulsification

  • Action: Combine the organic and aqueous phases. Initiate vigorous mechanical stirring (>500 RPM).

  • Causality: The reaction occurs at the liquid-liquid interface. High shear mixing exponentially increases the interfacial surface area, ensuring mass transfer of the liberated HCl into the aqueous phase outpaces the amidation reaction.

  • Validation Check: Stop stirring momentarily. The phases should separate cleanly within 30 seconds. If an unbreakable emulsion forms, add a small volume of brine (NaCl) to increase aqueous ionic strength and force phase separation.

Step 3: Electrophile Addition & Exotherm Control

  • Action: Cool the biphasic mixture to 0–5 °C using an ice bath. Add the acid chloride (1.05 equiv) dropwise over 30 minutes.

  • Causality: Amidation is highly exothermic. Heat accelerates the competing hydrolysis pathway. Dropwise addition keeps the steady-state concentration of the acid chloride low, favoring reaction with the highly nucleophilic amine over water.

  • Validation Check: Monitor the internal temperature using a thermocouple. The temperature must not exceed 10 °C during addition. If it does, pause the addition until the system cools.

Step 4: Phase Separation & Product Isolation

  • Action: Allow the reaction to warm to room temperature and stir for an additional 1 hour. Separate the phases, wash the organic layer with 1M HCl, then with brine. Dry over MgSO₄ and concentrate.

  • Causality: The acidic wash protonates any trace residual amine, pulling it into the aqueous waste, ensuring high purity of the neutral amide product in the organic phase.

  • Validation Check: Perform Thin Layer Chromatography (TLC) on the organic phase. The baseline spot (polar amine) should be completely absent, leaving a single, clean product spot.

References

  • Title: Schotten-Baumann Reaction Source: Organic Chemistry Portal URL
  • Title: Optimization Of Reaction Conditions And Yield Enhancement Source: NV Publication House URL
  • Title: Reactions and Polymerizations at the Liquid−Liquid Interface Source: University of Twente URL
  • Title: Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions in Organic Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the world of organic synthesis, the path from starting material to desired product is rarely a straight line. Even the most well-des...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the world of organic synthesis, the path from starting material to desired product is rarely a straight line. Even the most well-designed experiment can fail, leading to frustration and delays. This guide is structured to function as a technical support hub, providing a systematic approach to diagnosing and resolving common issues encountered in synthetic organic chemistry. Rather than a simple checklist, we will explore the causality behind reaction failures, empowering you to make informed decisions at the bench. The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are the cornerstones of this resource.

Core Principle: The Self-Validating Experiment

Every protocol should be designed as a self-validating system. This means incorporating controls and analytical checkpoints to ensure that each component of your reaction is behaving as expected. Before troubleshooting the reaction, first, validate your inputs:

  • Starting Materials: Confirm identity and purity via NMR, LC-MS, or other appropriate methods.

  • Reagents & Catalysts: Use freshly opened or purified reagents, especially for sensitive reactions.[1][2]

  • Solvents: Ensure the solvent is of the appropriate grade and dryness for the reaction.[3][4]

Part 1: The Initial Diagnosis - What Went Wrong?

When a reaction fails, the first step is to categorize the failure. Most issues fall into one of three primary categories. The following workflow provides a logical starting point for your investigation.

G Start Reaction Outcome Unsatisfactory TLC_NMR Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->TLC_NMR invis1 TLC_NMR->invis1 invis2 TLC_NMR->invis2 Cat1 Category 1: No Reaction / Low Conversion Cat2 Category 2: Complex Mixture / Side Products Cat3 Category 3: Low Isolated Yield (Product Loss) invis1->Cat1  Predominantly Starting Material invis1->Cat2  Multiple New Spots/Peaks invis2->Cat3  Clean Conversion,  but Low Mass Recovery

Caption: General Troubleshooting Workflow for Failed Reactions.

FAQ: General Troubleshooting

Q: My reaction didn't work. Where do I even begin?

A: Start by analyzing a sample of your crude reaction mixture using a technique like Thin Layer Chromatography (TLC), LC-MS, or crude ¹H NMR. This initial analysis is crucial and will guide your entire troubleshooting process by telling you which of the three main categories your failure falls into. Without this data, any troubleshooting effort is just guesswork.

Part 2: Deep Dive into Failure Categories

Category 1: No Reaction or Low Conversion

This is characterized by the recovery of unreacted starting material. The reaction has either failed to initiate or is proceeding at an impractically slow rate.

FAQ: No Reaction / Low Conversion

Q: My TLC/NMR shows only starting material. What are the most common culprits?

A: This issue typically points to a fundamental problem with one of the four pillars of a reaction: reagents, solvent, catalyst, or conditions.

  • Reagent & Catalyst Integrity: Reagents can degrade over time, and catalysts can lose activity.[1][2] This is especially true for air- or moisture-sensitive compounds like Grignard reagents or palladium catalysts.[5][6] Always use fresh or purified reagents. For catalysts, particularly palladium sources like Pd₂(dba)₃, degradation can occur, preventing the formation of the active Pd(0) species required for catalytic cycles like the Suzuki coupling.[5]

  • Solvent Issues: The solvent is not a passive medium; it actively influences reactivity.[7][8] Using a wet solvent for a moisture-sensitive reaction (e.g., Grignard, organolithium chemistry) is a common cause of failure.[6] Ensure solvents are anhydrous and properly degassed if the reaction is oxygen-sensitive, as dissolved oxygen can deactivate catalysts.[5]

  • Insufficient Activation Energy: The reaction may simply not have enough energy to overcome the activation barrier. If the reaction is known to require heat, ensure your heating apparatus is calibrated and providing consistent temperature.[1][2] Inconsistent heating can lead to sluggish or incomplete reactions.[1]

  • Catalyst Deactivation/Poisoning: The catalyst, while not consumed, can be rendered inactive. This can be due to impurities in the starting materials or solvent, or by thermal degradation.[9][10][11][12][13] For example, sulfur compounds are notorious poisons for many metal catalysts.[11] Water can also deactivate catalysts through mechanisms like leaching or sintering.[14]

Q: How can I test if my catalyst is the problem in a cross-coupling reaction?

A: A simple diagnostic experiment is to run a well-established, high-yielding "control" reaction using your catalyst batch. For instance, if you are troubleshooting a complex Suzuki coupling, try a simple coupling like 4-iodotoluene with phenylboronic acid. If this simple reaction also fails, your catalyst or other common reagents (base, solvent) are highly suspect.

Troubleshooting Guide: The Non-Initiating Grignard Reaction

The failure of a Grignard reaction to initiate is almost always due to the presence of water or a passivated magnesium surface.[6]

G Start Grignard Reaction Fails to Initiate Check_Dryness Verify Absolute Dryness (Glassware, Solvent, Halide) Start->Check_Dryness Activate_Mg Activate Magnesium Surface Check_Dryness->Activate_Mg If dryness is confirmed Mech_Activation Mechanical Grinding Activate_Mg->Mech_Activation Chem_Activation Chemical Activation (I₂, 1,2-dibromoethane) Activate_Mg->Chem_Activation Initiator Add Small Amount of Initiator & Gentle Warming Mech_Activation->Initiator Chem_Activation->Initiator Success Reaction Initiates (Bubbling, Cloudiness) Initiator->Success

Caption: Decision tree for initiating a stubborn Grignard reaction.

Experimental Protocol: Magnesium Activation

  • Glassware: Rigorously dry all glassware in an oven (>120°C) overnight or by flame-drying under vacuum.[6]

  • Solvent: Use anhydrous solvent, preferably from a solvent purification system or freshly distilled.

  • Activation: In the reaction flask containing magnesium turnings under an inert atmosphere (N₂ or Ar), add a single small crystal of iodine (I₂).[6]

  • Initiation: Add a small portion (~5-10%) of your alkyl/aryl halide solution. Gently warm the spot with a heat gun. The disappearance of the brown iodine color is a strong indicator of initiation.[6] If this fails, a few drops of 1,2-dibromoethane can be used as an entrainer.

Category 2: Complex Mixture & Side Product Formation

In this scenario, the starting material is consumed, but the desired product is either a minor component of a complex mixture or absent altogether. This points to issues with reaction selectivity or product stability.

FAQ: Side Products & Impurities

Q: My reaction is messy, with many spots on the TLC plate. What happened?

A: A messy reaction profile suggests a lack of selectivity or that your product is decomposing under the reaction conditions.

  • Side Reactions: Competing reaction pathways can consume starting materials and generate impurities.[15][16][17] For example, in Suzuki couplings, homocoupling of the boronic acid is a common side reaction.[5] Incomplete combustion in oxidation reactions can lead to a mixture of partially oxidized products.[18][19]

  • Product Decomposition: The desired product may be forming but is unstable under the reaction conditions (e.g., temperature, pH). Consider running the reaction at a lower temperature or for a shorter duration and monitor by TLC.

  • Incorrect Reaction Conditions: The chosen conditions (solvent, temperature, base) may favor an undesired pathway. For instance, in Suzuki couplings, the choice of base and solvent can dramatically affect the yield and side product profile.[20]

Q: How can I minimize side reactions?

A: Optimizing reaction conditions is key.[21][22][23] This can involve changing the temperature, the rate of addition of a reagent, or the solvent. In a Suzuki coupling, for example, thoroughly degassing the solvent is critical to prevent oxygen from oxidizing the active Pd(0) catalyst, which can lead to side reactions like homocoupling.[5] If an intramolecular reaction is competing, running the reaction at a lower concentration (high dilution) can favor the desired intermolecular pathway.

Category 3: Low Isolated Yield After a Clean Reaction

The crude analysis (TLC, NMR) shows a clean conversion to the desired product, but the final mass after purification is disappointingly low. This indicates product loss during the workup and purification steps.[1][2][15]

FAQ: Product Loss During Workup

Q: My crude NMR looks great, but my final yield is terrible. Where did my product go?

A: Product can be lost at multiple stages of the workup and purification process.[24]

  • Extraction: If your product has some water solubility or is a salt, it may be lost to the aqueous phase during liquid-liquid extraction. The pH of the aqueous layer is critical. Ensure it is adjusted to keep your product in its neutral, organic-soluble form.

  • Crystallization: While an excellent purification technique, choosing the wrong solvent system can lead to very low recovery.[25][26] The product may be too soluble in the mother liquor.

  • Chromatography: The product might be irreversibly binding to the silica gel, or it could be decomposing on the column. Deactivating the silica gel with a small amount of triethylamine in the eluent can help for basic, amine-containing compounds.

  • Physical Transfers: Seemingly minor losses during transfers between flasks can add up, especially on a small scale.[15]

Part 3: Summary & Data Tables

To aid in rapid diagnosis, the following table summarizes common issues and potential solutions.

Table 1: Troubleshooting Summary
Symptom Potential Cause(s) Suggested Action(s)
No Reaction Degraded Reagents/Catalyst[1][5]Use fresh or purified materials; run a control reaction.
Incorrect Temperature[2]Verify heating apparatus; cautiously increase temperature.
Presence of Inhibitors (Water, O₂)[5][6]Use anhydrous solvents; degas the reaction mixture.
Low Yield Incomplete Reaction[1][2]Increase reaction time; add more reagent/catalyst.
Product Loss During Workup[15][24]Check pH during extraction; optimize crystallization solvent; back-extract aqueous layers.
Competing Side Reactions[16][17]Adjust temperature, concentration, or order of addition.
Messy Reaction Unstable Product or IntermediatesRun at lower temperature; shorten reaction time; monitor closely by TLC.
Non-selective Reagents/ConditionsScreen different solvents, bases, or catalysts.[20]
Impure Starting MaterialPurify starting materials before the reaction.[27]
Table 2: The Role of Solvents in Organic Synthesis

The choice of solvent is critical and can dramatically alter the course of a reaction.[3][8][28][29]

Solvent Class Examples Characteristics Favored Reactions
Nonpolar Hexane, TolueneLow dielectric constant.Free-radical reactions, some organometallic reactions.
Polar Aprotic Acetone, DMF, DMSOHigh dielectric constant, no acidic protons.Sₙ2 reactions (stabilize transition state, don't solvate nucleophile strongly).[7]
Polar Protic Water, Ethanol, Acetic AcidHigh dielectric constant, have O-H or N-H bonds.Sₙ1 reactions (stabilize carbocation intermediate), reactions requiring proton source.[7]

References

  • Aljuboori, S. B., Abdulrahim, N. A., Yassen, S., & Khaleel, H. H. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini Literature Review. Al-Rafidain Journal of Medical Sciences, 3, 109-115.
  • ScienceStruck. (2020, February 19). What Is The Role Of A Solvent In A Chemical Reaction? ScienceStruck.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Quora.
  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31).
  • Singh, R., et al. (2024, February 6).
  • Grygorenko, O. O., et al. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Chemistry Talk.
  • CENTURY. (2024, December 18). Explaining Lower Yields. YouTube.
  • Quora. (2013, January 20). In organic chemistry, why is my percent yield so low? Quora.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
  • Cortes-Hernandez, G. I., et al. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. RSC Advances.
  • Creative Biolabs. Reaction Condition Optimization.
  • BOC Sciences. (2024, September 28).
  • BenchChem. Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis. BenchChem.
  • Nubbemeyer, U. (n.d.). Side Reactions in Organic Synthesis. Wiley-VCH.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Advanced Catalyst Systems. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • PRISM BioLab. (2023, November 15).
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • BenchChem. Troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane. BenchChem.
  • LibreTexts Chemistry. (2021, March 5). 4.2: WHY DID MY EXPERIMENT FAIL TO WORk THE WAY I EXPECTED? LibreTexts Chemistry.
  • ResearchGate. (n.d.). Side Reactions in Organic Synthesis II: Aromatic Substitutions.
  • Jamison, C. R. (2023, February 23).
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  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359–371.
  • Brückner, R. (2018, April 30).
  • Process Systems Enterprise. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Process Systems Enterprise.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • University of Rochester. (n.d.). How To: Purify by Crystallization. University of Rochester Chemistry.
  • Moradi, G. (2011). Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-Portal.org.
  • Save My Exams. (2025, June 2). Incomplete Combustion (DP IB Chemistry: HL): Revision Note. Save My Exams.
  • IB Chemistry. (n.d.). R1.3.2 Incomplete Combustion. IB Chemistry.

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Optimization

Technical Support Center: Optimizing Solvent Systems for Chromatography of Benzamide Compounds

Welcome to the comprehensive technical support guide for optimizing solvent systems in the chromatography of benzamide compounds. This resource is specifically designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for optimizing solvent systems in the chromatography of benzamide compounds. This resource is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of this important class of molecules.

Introduction to Benzamide Chromatography

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring.[1][2][3] Their unique structural features, including polarity and the ability to form hydrogen bonds, make them valuable in pharmaceuticals and organic synthesis.[2] However, these same properties can present challenges in achieving optimal chromatographic separation. The basic nature of the amine functional group in many benzamides can lead to undesirable interactions with the stationary phase, resulting in poor peak shape and inaccurate quantification.[4] This guide provides in-depth strategies and troubleshooting advice to overcome these challenges.

PART 1: Strategic Solvent System Selection and Optimization

The choice of solvent system is paramount in developing a robust and reproducible chromatographic method for benzamide compounds. The selection process depends on the specific properties of the analyte and the chosen chromatographic mode.

Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography is the most common mode for analyzing benzamides due to its versatility and compatibility with aqueous-organic mobile phases.[5][6] In RPC, a non-polar stationary phase (e.g., C18, C8) is used with a polar mobile phase.[5]

1.1.1 Mobile Phase Components:

  • Aqueous Phase: Typically high-purity water. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable benzamides.[4][7]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most frequently used organic modifiers.[8][9]

    • Acetonitrile is often preferred for its low viscosity and UV transparency.[10]

    • Methanol is a more cost-effective option and can offer different selectivity compared to ACN.[9][11]

  • Additives (Buffers and Modifiers):

    • Buffers (e.g., phosphate, formate): Used to control and maintain a stable mobile phase pH.[4]

    • Acids (e.g., formic acid, phosphoric acid): Added to lower the mobile phase pH, which is crucial for improving the peak shape of basic benzamides.[4][12]

1.1.2 The Critical Role of Mobile Phase pH:

Many benzamide compounds are basic and can become protonated (positively charged).[4] At mid-range pH, residual silanol groups on the surface of silica-based columns can be ionized (negatively charged), leading to strong secondary ionic interactions with the protonated benzamide. This results in significant peak tailing.[4]

To mitigate this:

  • Lower the mobile phase pH: By adjusting the pH to be at least 2 units below the pKa of the benzamide analyte, the compound will be fully protonated, and the silanol groups will be non-ionized. This minimizes the undesirable secondary interactions and leads to improved, symmetrical peak shapes.[4][7] A pH of less than 3 is often recommended.[4][13]

Normal-Phase Chromatography (NPC)

Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase, can be an effective alternative for separating isomers or compounds with limited water solubility.[14][15]

1.2.1 Mobile Phase Components:

  • Non-polar Solvents: Heptane or hexane are common base solvents.[5][15]

  • Polar Modifiers: Ethyl acetate, isopropanol, or ethanol are added to increase the elution strength of the mobile phase.[14]

A key challenge in NPC is its sensitivity to water content in the mobile phase, which can lead to retention time variability.[16]

PART 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Peak Shape Problems

Q1: My benzamide peak is tailing significantly. What is the primary cause and how can I fix it?

A1: Peak tailing for benzamide compounds in reversed-phase HPLC is most commonly caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[4] At certain pH levels, the benzamide is protonated (positively charged) and interacts strongly with ionized silanols (negatively charged), causing some molecules to be retained longer and creating a "tail."[4]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: This is the most effective solution. Lower the pH of the aqueous portion of your mobile phase to < 3 using an acid like formic or phosphoric acid.[4] This ensures the silanol groups are protonated and less likely to interact with the protonated benzamide.[4]

  • Select an Appropriate Column: Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible residual silanol groups.[4]

  • Increase Buffer Concentration: A higher buffer concentration can help to "mask" the residual silanol groups, reducing their interaction with the analyte.[4]

  • Consider a Different Organic Modifier: Sometimes, switching from acetonitrile to methanol, or vice-versa, can alter selectivity and improve peak shape.[4]

Q2: All the peaks in my chromatogram, including the benzamide, are broad. What should I investigate?

A2: When all peaks are broad, the issue is likely systemic rather than a specific chemical interaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for broad chromatographic peaks.

Detailed Explanation:

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as loose fittings, can cause the sample band to spread before and after the column, leading to broader peaks.[4]

  • Column Health: A void at the head of the column or contamination can distort the flow path and cause peak broadening.[17] Flushing the column with a strong solvent might resolve contamination, but a void often necessitates column replacement.[4]

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the peak shape can be distorted.[17][18] Try to dissolve your sample in the mobile phase itself or a weaker solvent.

Q3: My benzamide peak is fronting. What does this indicate?

A3: Peak fronting is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[19][20]

Troubleshooting Steps:

  • Reduce Sample Concentration: The most common cause of fronting is injecting too much sample onto the column. Dilute your sample and reinject.

  • Check Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause fronting.[19] Ensure your sample solvent is compatible with the initial mobile phase conditions.

Retention and Resolution Issues

Q4: I am not getting enough retention for my benzamide compound in reversed-phase mode. How can I increase it?

A4: Insufficient retention in reversed-phase chromatography means the analyte is too polar for the current conditions and is spending too much time in the mobile phase.

Strategies to Increase Retention:

  • Decrease the Organic Modifier Percentage: Reducing the amount of acetonitrile or methanol in the mobile phase will make it more polar, increasing the interaction of the benzamide with the non-polar stationary phase.[6]

  • Adjust the pH: For basic benzamides, increasing the mobile phase pH (while staying within the column's stable range, typically pH 2-8 for silica-based columns) can neutralize the compound, making it less polar and more retentive.[21] However, be mindful that this can reintroduce peak tailing issues if silanol interactions become prominent.

  • Choose a Less Retentive Stationary Phase: If you are using a C8 column, switching to a more retentive C18 column can increase retention.

Q5: My benzamide peak is co-eluting with an impurity. How can I improve the resolution?

A5: Improving resolution requires manipulating the selectivity of your chromatographic system.

Optimization Steps:

  • Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter the selectivity of the separation, as they have different solvent properties.[8]

  • Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of your benzamide and any ionizable impurities, which can lead to changes in retention and potentially resolve the co-eluting peaks.[7][22]

  • Modify the Temperature: Adjusting the column temperature can influence the interactions between the analytes and the stationary phase, sometimes improving resolution.[6]

  • Perform a Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can often provide better separation of complex mixtures. Experiment with different gradient slopes and times.

PART 3: Experimental Protocols and Data

Protocol 1: Step-by-Step Mobile Phase pH Adjustment to Reduce Peak Tailing

This protocol outlines the procedure for optimizing the mobile phase pH for a basic benzamide compound exhibiting peak tailing.

  • Initial Analysis: Perform an injection using your standard mobile phase (e.g., 50:50 acetonitrile:water) and observe the peak shape.

  • Prepare Acidified Aqueous Phase: Prepare the aqueous portion of your mobile phase with a buffer effective in the desired pH range (e.g., a formate or phosphate buffer).[4]

  • Adjust pH: Using a calibrated pH meter, add a small amount of a suitable acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase to lower the pH to approximately 2.5-3.0.[4]

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile) at the desired ratio.

  • Equilibrate the Column: Flush the column with the new mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated.[4]

  • Re-inject Sample: Inject your benzamide sample and compare the peak shape and retention time to the initial analysis. The peak should be significantly more symmetrical.

Data Presentation: Impact of Mobile Phase pH and Column Type on Peak Asymmetry

The following table illustrates the typical effect of mobile phase pH and column choice on the peak asymmetry of a basic benzamide compound.

Mobile Phase pHColumn TypeRepresentative Peak Asymmetry Factor (As)Expected Peak Shape
7.0Standard C18> 2.0Severe Tailing
4.5Standard C181.5 - 2.0Moderate Tailing
2.8Standard C181.1 - 1.4Good, Symmetrical
2.8High-Purity, End-Capped C181.0 - 1.2Excellent, Highly Symmetrical

Note: An asymmetry factor of 1.0 represents a perfectly symmetrical Gaussian peak. Values greater than 1.2 are generally considered to indicate significant tailing.[4]

Frequently Asked Questions (FAQs)

Q: What is an acceptable peak tailing factor? A: For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. However, for high-precision quantitative analysis, a value as close to 1.0 as possible is ideal. Values above 2.0 are generally unacceptable for validated methods.[4]

Q: Can I use solvents other than acetonitrile and methanol for reversed-phase chromatography of benzamides? A: While acetonitrile and methanol are the most common, other water-miscible solvents like tetrahydrofuran (THF) can be used.[23] THF can offer different selectivity but may have higher UV absorbance and viscosity.[9]

Q: How often should I replace my HPLC column? A: Column lifetime depends on usage, mobile phase pH, and sample cleanliness. If you observe a persistent loss of resolution, increased backpressure that cannot be resolved by flushing, or severe peak shape distortion even with an optimized mobile phase, it is likely time to replace the column.[17]

Q: My benzamide is not soluble in the mobile phase. What should I do? A: If your benzamide has poor solubility in the initial mobile phase, you can dissolve it in a small amount of a stronger, compatible solvent (like 100% acetonitrile or DMSO) and then dilute it with the mobile phase.[21] However, be mindful of the potential for peak shape distortion if the final injection solvent is significantly stronger than the mobile phase.[18]

References

  • Troubleshooting peak tailing in HPLC analysis of benzamides - Benchchem.
  • Benzamide: Organic Chemistry II Study Guide - Fiveable.
  • Benzamide - Wikipedia. Available from: [Link]

  • Showing Compound Benzamide (FDB023373) - FooDB. Available from: [Link]

  • Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile? - Biotage. Available from: [Link]

  • Guide to Choosing the Correct HPLC Solvent - Phenomenex. Available from: [Link]

  • Solving the chromatography solvent problem - Buchi.com. Available from: [Link]

  • Benzamide - Grokipedia. Available from: [Link]

  • Levering Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]

  • Selectivity in Reversed-phase LC Separations (Part 1): Solvent-type Selectivity | LCGC International. Available from: [Link]

  • Abnormal Peak Shapes - Shimadzu. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. Available from: [Link]

  • Solvent selection in liquid chromatography - Molnar Institute. Available from: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]

  • How does an acid pH modifier impact flash chromatography? - Biotage. Available from: [Link]

  • Effect of aqueous buffer pH value on peak resolution | Download Table - ResearchGate. Available from: [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Available from: [Link]

  • Normal Phase vs Reverse Phase Chromatography for HPLC - Hawach Scientific. Available from: [Link]

  • What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News. Available from: [Link]

  • Diagram of normal-phase chromatography separation. The stationary phase... - ResearchGate. Available from: [Link]

  • Optimization of Chromatographic Methods: Tips for Achieving Reliable Results - Longdom Publishing. Available from: [Link]

  • 01-00938A-EN Automatic Optimization of Sample Solvent Composition for Achieving Sharp Peak Shapes - Shimadzu. Available from: [Link]

  • Troubleshooting Symptoms and Solutions | Agilent. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

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Reference Data & Comparative Studies

Validation

High-Resolution Purity Assessment of Benzamides: A Comparative Guide to LC-MS vs. HPLC-UV

As pharmaceutical pipelines increasingly focus on targeted therapeutics, benzamide derivatives—widely utilized as antipsychotics, antiemetics, and novel kinase inhibitors—demand rigorous analytical scrutiny. Regulatory f...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on targeted therapeutics, benzamide derivatives—widely utilized as antipsychotics, antiemetics, and novel kinase inhibitors—demand rigorous analytical scrutiny. Regulatory frameworks, such as the ICH Q3A(R2) and Q3B(R2) guidelines, mandate the precise quantification of Active Pharmaceutical Ingredients (APIs) and the strict control of trace impurities.

As a Senior Application Scientist, I have evaluated countless analytical workflows. The decision between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is not merely a matter of preference; it is dictated by the physicochemical properties of the benzamide molecule and the specific analytical objective. This guide provides an objective, mechanistically grounded comparison of these two indispensable techniques.

Mechanistic Causality: Why Technique Selection Matters

HPLC-UV: The Workhorse for Bulk Quantification

HPLC-UV remains the gold standard for routine lot release and macroscopic purity assessment. The fundamental principle relies on the inherent structural features of the benzamide molecule. The conjugated π -electron system of the aromatic ring, coupled with the amide carbonyl, yields a robust chromophore. This results in strong UV absorbance, typically maximized between 240 nm and 254 nm[1].

The Causality of Method Design: When paired with a reversed-phase C18 column, HPLC-UV provides a highly reproducible, linear response. Because UV detectors measure the attenuation of light across a flow cell, the response is directly proportional to concentration (Beer-Lambert Law), making it highly accurate for assaying the main API and known, structurally similar impurities at concentrations above 0.1%[2].

LC-MS/MS: The Precision Engine for Trace Impurity Profiling

While HPLC-UV is excellent for routine assays, it lacks the specificity required to identify unknown degradation products or quantify trace-level genotoxic impurities[3]. LC-MS/MS bridges this gap.

The Causality of Method Design: Benzamide derivatives frequently incorporate basic aliphatic amine moieties (such as piperidine or pyrrolidine rings) with pKa values ranging from 8 to 10. This physicochemical trait makes them exceptionally amenable to Positive Electrospray Ionization (+ESI). In an acidic mobile phase, these basic nitrogens are readily protonated to form [M+H]+ ions. The mass spectrometer separates these ions by their mass-to-charge ratio ( m/z ), allowing for the detection of impurities at concentrations as low as 0.001%, even if they co-elute chromatographically[2]. Furthermore, collision-induced dissociation (CID) in the MS/MS stage fragments the molecule, providing the structural elucidation necessary to identify unknown byproducts[3].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both techniques when applied to benzamide purity assessment, demonstrating the trade-off between absolute precision (HPLC-UV) and extreme sensitivity (LC-MS/MS)[2][4].

Analytical ParameterHPLC-UVLC-MS/MS
Primary Application Routine QA/QC Assay, Bulk PurityTrace Impurity Profiling, Degradation Studies
Detection Mechanism Chromophore absorbance (240-254 nm)Mass-to-charge ratio ( m/z ), +ESI Ionization
Limit of Detection (LOD) ~0.1% to 0.5%~0.001%
Linearity ( R2 ) > 0.999> 0.995
Precision (%RSD) < 2.0%< 5.0%
Accuracy / Recovery 98.0% - 102.0%95.0% - 105.0%
Structural Elucidation No (Requires Reference Standards)Yes (via MS/MS fragmentation patterns)

Analytical Decision Workflow

To optimize laboratory resources and ensure regulatory compliance, the selection of the analytical technique must follow a logical decision matrix based on the phase of development and the specific data required.

Workflow Sample Benzamide API Sample (Synthesis/Extraction) Decision Analytical Objective? Sample->Decision HPLC HPLC-UV (Routine QA/QC & Assay) Decision->HPLC High Concentration Known Targets LCMS LC-MS/MS (Trace Impurity Profiling) Decision->LCMS Trace Levels Unknown Degradants UVMech Mechanism: UV Absorbance Target: Benzamide Chromophore (240 - 254 nm) HPLC->UVMech MSMech Mechanism: +ESI Ionization Target: Basic Amine Protonation ([M+H]+) LCMS->MSMech UVData Output: Quantitative Purity (%) Sensitivity: ~0.1% LOD UVMech->UVData MSData Output: Structural Elucidation Sensitivity: ~0.001% LOD MSMech->MSData Report ICH Q3A/Q3B Compliant Regulatory Dossier UVData->Report MSData->Report

Workflow for selecting HPLC-UV vs. LC-MS/MS in benzamide purity assessment based on analytical goals.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols integrate System Suitability Testing (SST) to ensure the instrument verifies its own performance before sample analysis begins.

Protocol A: Routine Purity Assessment via HPLC-UV

Objective: Quantify the main benzamide API and known impurities >0.1%. Causality Note: We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. TFA acts as a strong ion-pairing agent, suppressing the ionization of the basic nitrogen on the benzamide. This prevents secondary electrostatic interactions with residual silanols on the C18 stationary phase, effectively eliminating chromatographic peak tailing[5].

  • System Preparation: Equilibrate a C18 column (250 mm x 4.6 mm, 5 µm) at 30°C.

  • Mobile Phase: Isocratic or gradient elution using Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile)[5]. Set flow rate to 1.0 mL/min.

  • Detection: Set UV detector to 254 nm (optimal for the benzamide chromophore)[1].

  • Self-Validation (SST): Inject the working standard (e.g., 50 µg/mL) five consecutive times.

    • Acceptance Criteria: The system is only validated for use if the peak area Relative Standard Deviation (%RSD) is 2.0%, USP Tailing Factor is 1.5, and theoretical plates are 2000[4].

  • Sample Analysis: Inject 20 µL of the prepared sample. Integrate peak areas and calculate purity using the area normalization method or against the external calibration curve.

Protocol B: Trace Impurity Profiling via LC-MS/MS

Objective: Identify unknown degradation products and quantify trace impurities <0.1%. Causality Note: Unlike Protocol A, TFA must not be used here. TFA causes severe ion suppression in the MS source by forming strong ion pairs that do not easily desolvate. Instead, we switch to 0.1% Formic Acid, which provides the necessary protons for +ESI without suppressing the analyte signal.

  • System Preparation: Equilibrate a sub-2 µm UHPLC C18 column at 40°C to handle higher backpressures and improve resolution.

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Set flow rate to 0.3 mL/min.

  • Ionization & Detection: Configure the mass spectrometer for Positive Electrospray Ionization (+ESI). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Use Multiple Reaction Monitoring (MRM) for quantification and Product Ion Scan for structural elucidation[3].

  • Self-Validation (Carryover & Sensitivity Check):

    • Step 1: Inject a blank (diluent only) to establish baseline noise and confirm zero carryover from previous runs.

    • Step 2: Inject the Limit of Quantitation (LOQ) standard (e.g., 1 ng/mL).

    • Acceptance Criteria: The system is validated if the Signal-to-Noise (S/N) ratio of the LOQ standard is 10:1, and the blank shows no peaks >20% of the LOQ area.

  • Sample Analysis: Inject 5 µL of the sample. Utilize MS/MS fragmentation patterns to deduce the structure of unknown peaks by analyzing the cleavage of the amide bond and the resulting product ions.

References

  • Niessen, W.M.A. "LC-MS and CE-MS Strategies in Impurity Profiling." Chimia, vol. 53, no. 10, 1999, pp. 506-509. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. "Advances in Impurity Profiling of Pharmaceutical Formulations." Biomed Res, 2024. Available at: [Link]

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Comparative

High-Field vs. Benchtop NMR for the Structural Validation of 2-Methoxy-N-phenylbenzamide: A Comparative Guide

Executive Summary & Context Validating the molecular architecture of small-molecule active pharmaceutical ingredients (APIs) and intermediates requires rigorous, artifact-free analytical frameworks. For 2-methoxy-N-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Validating the molecular architecture of small-molecule active pharmaceutical ingredients (APIs) and intermediates requires rigorous, artifact-free analytical frameworks. For 2-methoxy-N-phenylbenzamide (C₁₄H₁₃NO₂)—a compound featuring a highly conjugated benzamide core—structural validation is complicated by severe spectral overlap in the aromatic region.

This guide objectively compares the performance of high-field NMR (600 MHz) against emerging benchtop NMR (80 MHz) and orthogonal techniques (LC-HRMS/FT-IR). By detailing a self-validating experimental protocol, we establish how high-field ¹H and ¹³C NMR remains the gold standard for definitive regiochemical assignment, moving beyond simple functional group identification to absolute structural proof.

The Analytical Challenge: Structural Nuances

2-Methoxy-N-phenylbenzamide consists of a benzoyl ring substituted with an ortho-methoxy group, linked via an amide bond to an N-phenyl ring. The molecule contains 13 protons, 9 of which are aromatic.

The primary analytical challenge lies in the narrow chemical shift range (δ 7.0–8.5 ppm) where these 9 aromatic protons resonate. Differentiating the ortho, meta, and para protons of the N-phenyl ring from those of the benzoyl ring requires superior chemical shift dispersion. Furthermore, the proximity of the electron-withdrawing carbonyl group and the electron-donating methoxy group creates a complex magnetic environment that induces strong anisotropic effects.

Technology Comparison: High-Field NMR vs. Alternatives

Benchtop NMR (80 MHz): Rapid QA Screening

Benchtop NMR has revolutionized in-lab reaction monitoring due to its low capital cost and cryogen-free operation[1]. For 2-methoxy-N-phenylbenzamide, an 80 MHz system successfully identifies the isolated methoxy singlet at ~4.06 ppm and the broad amide N-H peak at ~9.80 ppm. However, because the frequency spread (in Hz) is proportional to the magnetic field strength, the 9 aromatic protons collapse into an unresolved multiplet[2]. While sufficient for verifying the presence of functional groups, benchtop NMR cannot definitively confirm the ortho-substitution pattern of the methoxy group.

High-Field NMR (600 MHz): Definitive Resolution

A 600 MHz spectrometer provides 7.5 times the dispersion of an 80 MHz instrument[2]. This high-field environment resolves the aromatic region into distinct doublets and triplets, allowing for exact J-coupling analysis. The ability to measure precise coupling constants (e.g., J = 7.6, 2.0 Hz) is critical for proving the 1,2-disubstitution pattern on the benzoyl ring and distinguishing the compound from its 3-methoxy or 4-methoxy isomers[3].

Orthogonal Methods (LC-HRMS & FT-IR)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides the exact mass (m/z 228.1026 [M+H]⁺), confirming the molecular formula[4]. Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of the N-H stretch (3336 cm⁻¹) and the amide C=O stretch (1728 cm⁻¹)[4]. However, MS and IR are "blind" to the exact regiochemistry of the aromatic rings. They are complementary, not substitutive, to NMR.

Analytical workflow comparing benchtop and high-field NMR for structural validation.

Experimental Workflow (Self-Validating System)

To ensure scientific integrity, the NMR acquisition must be a self-validating system where hardware tuning, sample preparation, and pulse sequences are optimized to prevent artifacts.

Step 1: Sample Preparation Dissolve 15 mg of synthesized 2-methoxy-N-phenylbenzamide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it lacks exchangeable protons, preventing signal suppression or overlap with the analyte's N-H proton. TMS is the IUPAC-recommended internal standard; it is chemically inert, temperature-independent, and provides a sharp singlet at exactly 0.00 ppm, which is superior to referencing the residual CHCl₃ peak (which can drift based on solute interactions)[5].

Step 2: Instrument Shimming and Tuning Insert the sample into the 600 MHz spectrometer. Lock the magnetic field to the ²H frequency of CDCl₃. Perform automated 3D gradient shimming followed by manual optimization of the Z1 and Z2 coils until the TMS peak width at half-height (FWHM) is < 0.5 Hz.

Step 3: ¹H NMR Acquisition (Quantitative) Acquire the ¹H spectrum using a 30° excitation pulse to ensure rapid magnetization recovery. Set the number of scans (NS) to 16. Causality: A critical parameter is the relaxation delay (d1). NMR relaxation is a slow process (T1 relaxation). If the delay between pulses is too short, the nuclei do not fully return to their ground state, leading to signal saturation and integration errors > 5%[6]. To achieve quantitative integration accuracy (< 1% error) for exact proton counting, d1 must be set to ≥ 5 × T1 of the slowest relaxing proton[7]. We utilize a d1 of 5.0 seconds.

Step 4: ¹³C NMR Acquisition Acquire the ¹³C spectrum using power-gated ¹H decoupling (WALTZ-16 sequence) to remove C-H splitting and enhance the carbon signals via the Nuclear Overhauser Effect (NOE). Set NS to 1024 and d1 to 2.0 seconds.

Logical relationship between relaxation delay (d1), T1 relaxation, and integration accuracy.

Quantitative Data Presentation

The following tables summarize the validated high-field NMR data for 2-methoxy-N-phenylbenzamide, demonstrating the resolution power of a 600 MHz system[3][4].

Table 1: ¹H NMR Peak Assignments (600 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.80 Singlet (broad)-1HAmide N-H
8.30 Doublet of doublets7.6, 2.01HBenzoyl Ar-H (ortho to amide)
7.68 Doublet7.62HN-phenyl Ar-H (ortho)
7.51–7.48 Multiplet-1HBenzoyl Ar-H (para to methoxy)
7.37 Triplet8.02HN-phenyl Ar-H (meta)
7.16–7.11 Multiplet-2HN-phenyl Ar-H (para) + Benzoyl Ar-H (meta)
7.04 Doublet8.01HBenzoyl Ar-H (ortho to methoxy)
4.06 Singlet-3H-OCH₃
Table 2: ¹³C NMR Peak Assignments (150 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
163.4 Quaternary (C=O)Amide Carbonyl
157.4 Quaternary (Ar-C)Benzoyl C-OMe
138.6 Quaternary (Ar-C)N-phenyl ipso-C
133.4, 132.7, 129.1, 124.3, 121.9, 120.6, 111.7 Methine (Ar-CH)Aromatic Carbons
56.4 Primary (CH₃)Methoxy Carbon

Mechanistic Causality: Decoding the Spectra

The absolute structural validation relies on understanding the causality behind the observed chemical shifts:

  • The N-H Proton (9.80 ppm): Amide protons typically resonate between 5.0–8.0 ppm. The extreme downfield shift to 9.80 ppm is caused by the anisotropic deshielding effect of the adjacent carbonyl group and the N-phenyl ring[4]. Furthermore, the N-H proton participates in an intramolecular hydrogen bond with the oxygen atom of the ortho-methoxy group. This hydrogen bonding severely depletes the proton's electron density, pushing the signal unusually far downfield.

  • The Benzoyl Ortho-Proton (8.30 ppm): The doublet of doublets at 8.30 ppm belongs to the proton on the benzoyl ring situated ortho to the amide carbonyl. The C=O double bond generates a strong magnetic anisotropy; protons held in the deshielding cone of this functional group experience a higher effective magnetic field, resulting in a significant downfield shift compared to standard aromatic protons[3]. The coupling constants (7.6 Hz and 2.0 Hz) confirm ortho and meta coupling, respectively, definitively validating the 1,2-disubstitution of the ring.

Conclusion

While benchtop NMR and orthogonal techniques like LC-HRMS and FT-IR provide rapid, complementary data for the characterization of 2-methoxy-N-phenylbenzamide, they lack the resolving power required for definitive regiochemical assignment. High-field NMR (600 MHz), when executed with a rigorously optimized, self-validating protocol (utilizing TMS internal standards and appropriate relaxation delays), remains the authoritative technique for proving the exact molecular architecture of complex aromatic systems.

References

  • Title: Hypervalent Iodine(III)-Promoted Phenyl Transfer Reaction from Phenyl Hydrazides to Nitriles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Benchtop NMR Breaks New Ground Source: Technology Networks URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: Why it is Important to Reduce Errors in NMR Spectroscopy Source: News-Medical.Net URL: [Link]

  • Title: How to Reduce 1H NMR – Quantitative Evaluation Errors Source: Anasazi Instruments URL: [Link]

  • Title: TMS is Superior to Residual CHCl₃ for Use as the Internal Reference for Routine ¹H NMR Spectra Recorded in CDCl₃ Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Validation

A Comparative Analysis of the Anti-Cancer Activity of 5-Chloro-2-methoxy-N-phenylbenzamide Derivatives

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, benzamide derivatives have em...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, benzamide derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of anti-cancer activities. This guide provides a comprehensive comparison of the anti-cancer properties of various 5-chloro-2-methoxy-N-phenylbenzamide derivatives, offering a synthesis of experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapeutics.

Introduction to 5-Chloro-2-methoxy-N-phenylbenzamide Derivatives

The 5-chloro-2-methoxy-N-phenylbenzamide core structure represents a versatile scaffold amenable to a wide range of chemical modifications. This structural flexibility allows for the fine-tuning of physicochemical and pharmacological properties, leading to the identification of derivatives with potent anti-proliferative effects against various cancer cell lines. This guide will delve into the structure-activity relationships (SAR) of these compounds, their mechanisms of action, and the experimental methodologies employed to elucidate their anti-cancer potential.

Comparative Anti-proliferative Activity

A pivotal study in this area systematically synthesized and evaluated a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives for their anti-proliferative activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines[1][2][3]. The results, summarized in the table below, highlight the significant impact of substitutions on the sulphamoylphenyl moiety on the cytotoxic efficacy of these compounds.

Compound IDR Group on SulfonamideA2780 GI₅₀ (µM)HCT-116 GI₅₀ (µM)
4a Unsubstituted>50>50
4b Methyl26.331.6
4c Ethyl15.820.0
4d Propyl10.012.6
4e Isopropyl12.615.8
4f Butyl7.910.0
4g Isobutyl6.37.9
4h Cyclohexyl5.06.3
4i Phenyl4.05.0
4j 4-Fluorophenyl1.6 2.0

Data synthesized from Abdelaziz et al. (2015).[1][2][3]

Among the synthesized compounds, derivative 4j , bearing a 4-fluorophenyl group on the sulfonamide, emerged as the most potent anti-proliferative agent, with GI₅₀ values of 1.6 µM and 2.0 µM against A2780 and HCT-116 cells, respectively. Further evaluation of compound 4j against a broader panel of cancer cell lines revealed its particular efficacy against human pancreatic carcinoma (MIA PaCa-2), with a GI₅₀ of 1.9 µM[1][3].

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

To understand the cellular mechanisms underlying the anti-proliferative effects of these derivatives, further studies were conducted on the most potent compound, 4j. These investigations revealed that compound 4j exerts its anti-cancer activity through the induction of apoptosis and cell cycle arrest in MIA PaCa-2 cells.[1][2][3]

Cell Cycle Analysis

Flow cytometry analysis demonstrated that treatment of MIA PaCa-2 cells with compound 4j led to a significant accumulation of cells in the G2/M phase of the cell cycle. This suggests that the compound interferes with the cell's ability to progress through mitosis, ultimately leading to a halt in cell division.

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anti-cancer agents. Treatment with compound 4j was shown to trigger apoptosis in pancreatic cancer cells. While the specific signaling cascade for this exact compound is not fully elucidated in the initial study, the broader class of N-substituted benzamides has been shown to induce apoptosis through the mitochondrial pathway. This typically involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in cell death. This process is often independent of the p53 tumor suppressor protein.

Below is a generalized diagram illustrating the proposed apoptotic pathway initiated by N-substituted benzamides.

Apoptotic_Pathway Proposed Apoptotic Pathway of N-Substituted Benzamides Benzamide_Derivative 5-Chloro-2-methoxy-N- phenylbenzamide Derivative Mitochondrion Mitochondrion Benzamide_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial-mediated apoptotic pathway induced by benzamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The data presented in the comparative table provides valuable insights into the structure-activity relationship of these 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. Several key observations can be made:

  • Effect of N-Substitution on the Sulfonamide: The nature of the substituent on the sulfonamide nitrogen plays a critical role in determining the anti-proliferative activity. A clear trend is observed where increasing the steric bulk and lipophilicity of the substituent from a simple methyl group to a cyclohexyl or phenyl group generally enhances the cytotoxic potency.

  • Aromatic Substituents: The introduction of an aromatic ring, such as a phenyl group (4i), significantly improves activity compared to smaller alkyl groups.

  • Electronic Effects: The most potent compound, 4j, features a 4-fluorophenyl group. The electron-withdrawing nature of the fluorine atom may contribute to the enhanced activity, potentially by influencing the electronic properties of the entire molecule and its interaction with the biological target.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for the key experiments conducted.

Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives (4a-t)

The synthesis of the target compounds was achieved through a multi-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow General Synthesis Workflow Step1 Step 1: Amide Formation 5-chloro-2-methoxybenzoic acid + Aniline Step2 Step 2: Chlorosulfonation Step1->Step2 Yields intermediate benzamide Step3 Step 3: Sulfonamide Formation Coupling with various amines Step2->Step3 Yields sulfonyl chloride Product Target Derivatives (4a-t) Step3->Product

Caption: General synthetic workflow for the preparation of the benzamide derivatives.

Step-by-step Protocol:

  • Amide Formation: 5-Chloro-2-methoxybenzoic acid is reacted with aniline in the presence of ethyl chloroformate and triethylamine in dichloromethane to yield 5-chloro-2-methoxy-N-phenylbenzamide.[1]

  • Chlorosulfonation: The product from step 1 is treated with chlorosulfonic acid to afford 4-(5-chloro-2-methoxybenzamido)benzenesulfonyl chloride.[1]

  • Sulfonamide Formation: The resulting sulfonyl chloride is then coupled with a variety of primary and secondary amines in the presence of sodium carbonate in a tetrahydrofuran/water mixture to yield the final 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives.[1]

MTT Assay for Cell Proliferation

The anti-proliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The GI₅₀ (concentration required to inhibit cell growth by 50%) is then calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its GI₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Apoptosis Assay by Annexin V-FITC/PI Staining

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence profiles.

Conclusion and Future Directions

The comparative analysis of 5-chloro-2-methoxy-N-phenylbenzamide derivatives, particularly the N-(4-sulphamoylphenyl) series, has revealed a promising class of anti-cancer agents. The structure-activity relationship studies have provided a clear rationale for the design of more potent analogues, with compound 4j standing out as a lead candidate for further development. The elucidation of its mechanism of action, involving the induction of G2/M cell cycle arrest and apoptosis, provides a solid foundation for future preclinical and clinical investigations.

Future research should focus on several key areas:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of 5-chloro-2-methoxy-N-phenylbenzamide derivatives with diverse substitutions on the N-phenyl ring will be crucial to further refine the SAR and identify compounds with improved potency and selectivity.

  • In-depth Mechanistic Studies: A more detailed investigation into the specific molecular targets and signaling pathways modulated by these compounds is warranted. This could involve techniques such as Western blotting to probe the expression levels of key cell cycle and apoptotic regulatory proteins (e.g., cyclins, CDKs, Bcl-2 family proteins, and caspases).

  • In Vivo Efficacy: Promising lead compounds should be advanced to in vivo studies using animal models of cancer to evaluate their anti-tumor efficacy, pharmacokinetic properties, and overall safety profile.

By systematically building upon the foundational data presented in this guide, the scientific community can accelerate the development of this promising class of benzamide derivatives into effective cancer therapies.

References

  • Abdelaziz, A. M., Yu, M., Li, P., Zhong, L., Singab, A. N. B., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. [Link]

  • Semantic Scholar. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-5-Chloro-2-Methoxy-N-(/f4a8b8d9e7c8e0b3e8e1a3e9c8e8c8e8c8e8c8e8)]([Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]

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Comparative

A Head-to-Head Comparison of 2-methoxy-N-phenylbenzamide and Vismodegib in Hedgehog Pathway Inhibition

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway presents a critical nexus for intervention, particularly in malignanci...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway presents a critical nexus for intervention, particularly in malignancies such as basal cell carcinoma (BCC) and medulloblastoma (MB).[1][2] Dysregulation of this pathway, often through mutations in the Patched (PTCH) or Smoothened (SMO) proteins, leads to aberrant activation of the Gli family of transcription factors and subsequent tumorigenesis.[1][2] Vismodegib (Erivedge®), the first FDA-approved SMO antagonist, has demonstrated clinical efficacy but is not without its limitations, including acquired resistance and a distinct side-effect profile.[2][3] This has spurred the development of novel Hh pathway inhibitors, among which derivatives of 2-methoxy-N-phenylbenzamide have emerged as promising candidates.

This guide provides a comprehensive, data-driven comparison of a potent 2-methoxy-N-phenylbenzamide derivative, herein referred to as Compound 21, and the established clinical inhibitor, vismodegib. We will delve into their respective mechanisms of action, comparative efficacy based on in-vitro experimental data, and provide detailed protocols for key assays to enable researchers to conduct their own comparative studies.

Mechanism of Action: Targeting the Gatekeeper of Hedgehog Signaling

Both vismodegib and the 2-methoxy-N-phenylbenzamide derivative, Compound 21, exert their inhibitory effects by targeting the 7-transmembrane protein, Smoothened (SMO).[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH), alleviates the inhibition of SMO. This allows SMO to translocate to the primary cilium, initiating a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes.

Vismodegib functions as a direct antagonist of SMO, binding to it and preventing the downstream signaling cascade.[3] Similarly, experimental evidence indicates that Compound 21 also targets the SMO receptor, as it has been shown to prevent the Shh-induced translocation of SMO to the primary cilium, a key step in pathway activation.[1][2]

At a Glance: Comparative Efficacy

CompoundTargetAssayIC50Key Findings
Vismodegib SMOHedgehog Pathway Inhibition3 nMPotent inhibitor of the Hedgehog pathway.
Compound 21 SMOGli-luciferase reporter assay30 nM (0.03 µM)[1][2]Potent inhibitor with efficacy against a vismodegib-resistant SMO mutant.[1][2]

In-Depth Analysis of Inhibitory Potency

The inhibitory potential of both compounds has been quantified using a Gli-luciferase (Gli-luc) reporter assay, a standard method for assessing Hh pathway activity. In this assay, cells are engineered to express luciferase under the control of a Gli-responsive promoter. Inhibition of the Hh pathway results in a decrease in luciferase activity, which can be measured to determine the half-maximal inhibitory concentration (IC50) of a compound.

Vismodegib exhibits a potent IC50 of 3 nM in Hedgehog pathway inhibition assays. The 2-methoxy-N-phenylbenzamide derivative, Compound 21, has been reported to have an IC50 of 0.03 µM (30 nM) in a Gli-luc reporter assay.[1][2] While both compounds demonstrate nanomolar potency, a key differentiator for Compound 21 is its activity against a vismodegib-resistant SMO mutant.

Overcoming Resistance: A Potential Advantage for 2-methoxy-N-phenylbenzamide Derivatives

A significant clinical challenge with vismodegib is the development of acquired resistance, often through mutations in the SMO protein that prevent drug binding. Compound 21 has been shown to effectively suppress a mutant form of SMO (D477G in the murine model), a mutation known to confer resistance to vismodegib.[1][2] This suggests that Compound 21 may have a distinct binding mode or can accommodate structural changes in SMO that vismodegib cannot, offering a potential therapeutic advantage in a resistant setting.

Experimental Protocols for Comparative Analysis

To facilitate further research and independent verification, we provide detailed protocols for key experimental workflows.

Experimental Workflow: Comparative Analysis of Hedgehog Pathway Inhibitors

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Compound Comparison assay1 Gli-Luciferase Reporter Assay analysis1 IC50 Determination assay1->analysis1 assay2 qPCR for Hh Target Genes analysis2 Relative Gene Expression (ΔΔCt) assay2->analysis2 assay3 SMO Binding Assay (Optional) analysis3 Binding Affinity (Kd) assay3->analysis3 comp Head-to-Head Efficacy & Potency analysis1->comp analysis2->comp analysis3->comp

Caption: Workflow for the in-vitro comparison of Hedgehog pathway inhibitors.

Protocol 1: Gli-Luciferase Reporter Assay

This assay quantifies the inhibitory effect of the compounds on Gli-mediated transcription.

Materials:

  • Hedgehog-responsive cell line (e.g., NIH/3T3 or Shh-LIGHT2 cells)

  • Gli-responsive firefly luciferase reporter plasmid

  • Constitutively expressed Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG)

  • 2-methoxy-N-phenylbenzamide derivative (e.g., Compound 21) and Vismodegib

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Plate the Hedgehog-responsive cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the Gli-responsive firefly luciferase and Renilla luciferase plasmids.

  • Pathway Activation and Inhibition: After 24 hours, replace the medium with a low-serum medium. Stimulate the Hedgehog pathway with a suitable agonist. Concurrently, treat the cells with a serial dilution of the test compounds (2-methoxy-N-phenylbenzamide derivative and vismodegib) or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[4]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value for each compound.[4]

Protocol 2: Quantitative PCR (qPCR) for Hedgehog Target Gene Expression

This protocol measures the effect of the inhibitors on the mRNA levels of endogenous Hedgehog target genes, such as GLI1 and PTCH1.

Materials:

  • Hedgehog-responsive cells

  • Hedgehog pathway agonist

  • 2-methoxy-N-phenylbenzamide derivative and Vismodegib

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • SYBR Green or probe-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed Hedgehog-responsive cells and treat with the agonist and serial dilutions of the test compounds or vehicle control, as described in the Gli-luciferase assay protocol.

  • RNA Extraction: After 24-48 hours of incubation, harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for GLI1, PTCH1, and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.[5] Compare the expression levels in inhibitor-treated samples to the vehicle-treated control.

Off-Target Effects and Clinical Considerations

While in-vitro potency is a critical measure, the overall utility of an inhibitor is also determined by its safety profile and off-target effects.

Vismodegib: Clinical experience with vismodegib has identified a range of adverse events, many of which are thought to be mechanism-based due to the role of the Hedgehog pathway in adult tissues. Common side effects include muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), weight loss, and fatigue.[6][7][8][9] More serious, though less common, off-target effects have also been reported.[6][7]

2-methoxy-N-phenylbenzamide Derivatives: As Compound 21 and other derivatives are in the preclinical stages of development, a comprehensive clinical safety profile is not yet available. However, early in-vitro antiproliferative assays against cancer cell lines provide initial insights into their cellular effects.[1][2] Further studies are necessary to characterize the broader off-target profile of this class of inhibitors. It is important to note that compounds containing a 2-methoxy substitution on a phenyl ring have been investigated for a variety of biological activities, and potential off-target effects should be carefully evaluated during preclinical development.[10]

Conclusion and Future Directions

The 2-methoxy-N-phenylbenzamide derivative, Compound 21, represents a promising new scaffold for the inhibition of the Hedgehog signaling pathway. Its nanomolar potency and, most notably, its efficacy against a vismodegib-resistant SMO mutant, highlight its potential as a next-generation therapeutic.[1][2]

For researchers in this field, the provided protocols offer a robust framework for conducting head-to-head comparisons of these and other novel Hedgehog pathway inhibitors. Future investigations should focus on a comprehensive characterization of the off-target effects of 2-methoxy-N-phenylbenzamide derivatives, as well as in-vivo studies to validate their efficacy and safety in preclinical models of Hedgehog-driven cancers. The continued exploration of new chemical scaffolds that can overcome existing resistance mechanisms is paramount to advancing the treatment of these challenging malignancies.

Hedgehog Signaling Pathway

Hedgehog_Pathway Hh Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Hh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters Nucleus Nucleus GLI->Nucleus translocates TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) Nucleus->TargetGenes activates Inhibitor Vismodegib or 2-methoxy-N-phenylbenzamide Inhibitor->SMO inhibits

Caption: A simplified diagram of the Hedgehog signaling pathway and the point of intervention for SMO inhibitors.

References

  • Frontiers. Adverse events associated with vismodegib: insights from a real-world pharmacovigilance study using the FAERS database. Frontiers. Accessed March 15, 2026. [Link]

  • PMC. Adverse events associated with vismodegib: insights from a real-world pharmacovigilance study using the FAERS database. PMC. Accessed March 15, 2026. [Link]

  • MDPI. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. MDPI. Accessed March 15, 2026. [Link]

  • RSC Publishing. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. Accessed March 15, 2026. [Link]

  • Unknown Source. Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Accessed March 15, 2026. [Link]

  • PMC. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy. PMC. Accessed March 15, 2026. [Link]

  • PMC. Biochemical Assays to Directly Assess Smoothened Activation by a Conformationally Sensitive Nanobody. PMC. Accessed March 15, 2026. [Link]

  • Semantic Scholar. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Accessed March 15, 2026. [Link]

  • PMC. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. Accessed March 15, 2026. [Link]

  • BPS Bioscience. Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. Accessed March 15, 2026. [Link]

  • Kozielewicz lab. A NanoBRET-Based Binding Assay for Smoothened Allows. Kozielewicz lab. Accessed March 15, 2026. [Link]

  • Erivedge® (vismodegib). Side Effects and Tips. Erivedge® (vismodegib). Accessed March 15, 2026. [Link]

  • ResearchGate. (PDF) The Development of a High-Content Screening Binding Assay for the Smoothened Receptor. ResearchGate. Accessed March 15, 2026. [Link]

  • PMC. Topical Delivery of Hedgehog Inhibitors: Current Status and Perspectives. PMC. Accessed March 15, 2026. [Link]

  • ResearchGate. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine | Request PDF. ResearchGate. Accessed March 15, 2026. [Link]

  • AMSBIO. Data Sheet - Hedgehog Signaling Pathway Gli Reporter – NIH3T3 Cell Line. AMSBIO. Accessed March 15, 2026. [Link]

  • Practical Dermatology. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects. Practical Dermatology. Accessed March 15, 2026. [Link]

  • PMC. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma. PMC. Accessed March 15, 2026. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 21 [PMID: 7473541] | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed March 15, 2026. [Link]

  • PubMed. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed. Accessed March 15, 2026. [Link]

  • ResearchGate. Structure of hedgehog pathway inhibitors | Download Scientific Diagram. ResearchGate. Accessed March 15, 2026. [https://www.researchgate.net/figure/Structure-of-hedgehog-pathway-inhibitors_fig1_352528731]([Link] hedgehog-pathway-inhibitors_fig1_352528731)

  • Wiley Online Library. Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Wiley Online Library. Accessed March 15, 2026. [Link]

  • UEN Digital Press with Pressbooks. Biochemical analysis of the Smoothened / Protein Kinase A binding interaction in Hedgehog signaling – RANGE: Undergraduate Research Journal (2023). UEN Digital Press with Pressbooks. Accessed March 15, 2026. [Link]

  • ResearchGate. Vismodegib, a small-molecule inhibitor of the Hedgehog pathway for the treatment of advanced cancers | Request PDF. ResearchGate. Accessed March 15, 2026. [Link]

  • PMC. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma. PMC. Accessed March 15, 2026. [Link]

  • ResearchGate. LNA(R) incorporated siRNAs exhibit lower off-target effects compared to 2'-OMethoxy in Cell Phenotypic Assays and Microarray Analysis | Request PDF. ResearchGate. Accessed March 15, 2026. [Link]

  • Portland Press. GLI1/GLI2 functional interplay is required to control Hedgehog/GLI targets gene expression | Biochemical Journal. Portland Press. Accessed March 15, 2026. [Link]

  • PMC. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells. PMC. Accessed March 15, 2026. [Link]

  • PMC. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC. Accessed March 15, 2026. [Link]

  • Unknown Source. Quantitative Real Time PCR Protocol Stack Lab. Accessed March 15, 2026. [Link]

  • Illumina. qPCR Quantification Protocol Guide. Illumina. Accessed March 15, 2026. [Link]

  • Asian Pacific Journal of Cancer Prevention. RESEARCH ARTICLE Increased expression of PTCH1 and GLI1 in Bangladeshi TNBC Patients after Treatment with Doxorubicin and Cyclop. Asian Pacific Journal of Cancer Prevention. Accessed March 15, 2026. [Link]

  • DermNet. Vismodegib. Key clinical-trial evidence. DermNet. Accessed March 15, 2026. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Comparative Analysis of The Efficacy and Tolerability of Sonidegib And Vismodegib In the Treatment of Advanced Skin Cancer. International Journal of Pharmaceutical Sciences and Research. Accessed March 15, 2026. [Link]

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Validation

Comparative Pharmacological Profiling: Anticonvulsant and Antiarrhythmic Efficacy of N-lupinyl-2-methoxybenzamides vs. Quinidine

As a Senior Application Scientist, evaluating the crossover between neuro-modulatory and cardiac-stabilizing agents requires a rigorous analysis of molecular structure, target affinity, and in vivo efficacy. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the crossover between neuro-modulatory and cardiac-stabilizing agents requires a rigorous analysis of molecular structure, target affinity, and in vivo efficacy. This guide provides an objective, data-driven comparison of the anticonvulsant and antiarrhythmic properties of N-lupinyl-2-methoxybenzamides (NL2Ms) against the classical reference standard, Quinidine .

By replacing the (1-ethyl-pyrrolidin-2-yl)methyl moiety of traditional orthopramides (like sulpiride) with a conformationally restricted lupinyl ((quinolizidine-1-yl)methyl) residue, researchers have engineered a class of compounds that abolish D2 receptor affinity while unlocking potent voltage-gated ion channel and sigma receptor modulation.

Mechanistic Divergence: The Causality Behind the Efficacy

To understand the macroscopic anticonvulsant effects, we must first isolate the molecular causality. Both NL2Ms and Quinidine exhibit state-dependent ion channel blockade, but their secondary targets dictate their distinct therapeutic indices.

  • N-lupinyl-2-methoxybenzamides (NL2Ms): The conformational restriction of the quinolizidine ring prevents binding to D2 receptors (IC50 > 5 µM), eliminating the extrapyramidal side effects typical of benzamide neuroleptics. Instead, NL2Ms exhibit high affinity for Sigma and M1 receptors (IC50 ~ 0.3 µM for specific epimers) and neuronal Na+ channels. This multi-target modulation stabilizes neuronal membranes, preventing the rapid depolarization required for seizure propagation .

  • Quinidine: As a Class Ia antiarrhythmic, Quinidine primarily blocks fast inward Na+ currents (Nav1.5) and delayed rectifier K+ currents. In the central nervous system, its anticonvulsant properties against electroshock and chemically induced seizures are largely mediated by the blockade of Connexin 36 (Cx36) gap junctions , which prevents the pathological synchronization of epileptiform discharges .

Mechanism NL2M N-lupinyl-2-methoxybenzamides Sigma Sigma & M1 Receptors NL2M->Sigma Agonism NaChan Na+ Channel Blockade NL2M->NaChan Blockade Quinidine Quinidine (Reference) Quinidine->NaChan Phase 0 Block KChan K+ Channel Blockade Quinidine->KChan Phase 3 Block Cx36 Cx36 Gap Junctions Quinidine->Cx36 CNS Blockade AntiConv Anticonvulsant Efficacy Sigma->AntiConv NaChan->AntiConv AntiArr Antiarrhythmic Efficacy NaChan->AntiArr KChan->AntiArr Cx36->AntiConv

Mechanistic pathways of anticonvulsant and antiarrhythmic efficacy for NL2Ms vs. Quinidine.

Comparative Experimental Data

The following table synthesizes the quantitative in vivo and in vitro data comparing the lead NL2M derivative (Compound 1) with Quinidine.

Pharmacological ParameterN-lupinyl-2-methoxybenzamides (Compound 1)Quinidine (Reference Standard)
Anticonvulsant Efficacy (MES Test) Complete protection at 10–25 mg/kg (p.o.) Variable; raises seizure threshold at higher systemic doses
Antiarrhythmic Efficacy Superior to Quinidine across 3 distinct in vivo/in vitro modelsEstablished baseline (Class Ia)
Receptor Binding Profile Sigma (IC50 = 0.3 µM), M1, Na+ channels. D2 inactive.Nav1.5, Kv channels, Cx36 Gap Junctions
Gastrointestinal Activity Enhances intestinal transit (potential 5-HT4 agonism)High incidence of GI distress (diarrhea, cramping)
Neurological Profile Devoid of D2-mediated extrapyramidal effectsCinchonism; proconvulsant at highly toxic doses

Data indicates that while Quinidine has documented efficacy in modifying electroshock seizure thresholds , NL2Ms offer a significantly optimized therapeutic window, achieving robust anticonvulsant protection at low oral doses without the cardiotoxic liabilities associated with high-dose Quinidine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step workflows detail the self-validating systems used to establish the comparative efficacy of these compounds.

Protocol A: Maximal Electroshock Seizure (MES) Evaluation

Causality: The MES test specifically identifies compounds that prevent the spread of generalized tonic-clonic seizures. Protection in this model is heavily dependent on the prolonged inactivation of voltage-gated Na+ channels—a mechanism shared by both NL2Ms and Quinidine.

  • Subject Preparation: Fast male Swiss mice (20-25g) for 12 hours prior to the experiment. Rationale: Fasting ensures consistent gastrointestinal absorption of the oral dose, eliminating pharmacokinetic variability.

  • Compound Administration: Administer NL2Ms (10-25 mg/kg) or Quinidine (reference dose) per os (p.o.) suspended in a 0.5% methylcellulose vehicle.

  • Incubation: Allow a 30-to-60-minute incubation period post-administration to reach systemic Tmax​ .

  • Electroshock Induction: Apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via pre-wetted corneal electrodes. Critical Step: Electrodes must be wetted with 0.9% saline. This ensures uniform current delivery across the cornea, preventing false-positive "protection" caused by high electrical resistance.

  • Observation & Scoring: Observe the animal for the presence or absence of Hindlimb Tonic Extension (HLTE). Complete abolition of the HLTE phase validates the compound's anticonvulsant efficacy.

Protocol B: In Vitro Radioligand Binding Assay (Sigma/M1 Validation)

Causality: To prove that the anticonvulsant efficacy of NL2Ms is not driven by the D2 antagonism seen in parent benzamides, we must quantify their affinity for alternative CNS targets (Sigma/M1) that stabilize neuronal excitability.

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the crude membrane fraction.

  • Radioligand Incubation: Incubate the membrane fraction with [3H]-pirenzepine (for M1 receptors) or [3H]-di-o-tolylguanidine (for Sigma receptors) in the presence of varying concentrations of the test compound (0.1 to 100 µM).

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-treating filters with 0.1% polyethylenimine reduces non-specific binding of the radioligand, ensuring accurate signal-to-noise ratios.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ values using non-linear regression analysis to confirm the sub-micromolar affinity of NL2Ms.

Discussion & Translational Outlook

The comparative analysis reveals that N-lupinyl-2-methoxybenzamides represent a significant structural optimization over both traditional orthopramides and classical antiarrhythmics like Quinidine. By leveraging the quinolizidine ring, researchers successfully decoupled D2 antagonism from benzamide derivatives, replacing it with potent Na+ channel and Sigma receptor modulation.

For drug development professionals, Compound 1 serves as a highly promising scaffold. It not only outperforms Quinidine in antiarrhythmic assays but also provides robust, low-dose oral protection against generalized seizures. This dual neuro-cardiac stabilizing profile, combined with a lack of extrapyramidal and severe GI side effects, positions NL2Ms as superior candidates for further translational research in complex excitability disorders.

References

  • Iusco G, Boido V, Sparatore F. Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides. Il Farmaco. 1996;51(3):159-174. URL:[Link]

  • Steriade M, Stoica E. On the anticonvulsive effect of quinidine. I. Experimental investigation of somatomotor, vegetative and bioelectrical aspects of convulsive seizures elicited by electroshocks. Epilepsia. 1960;1:264-274. URL:[Link]

  • Ozturk M, et al. Anticonvulsive effects of quinine on penicillin-induced epileptiform activity: an in vivo study. Seizure. 2007;16(3):261-269. URL:[Link]

Comparative

comparative study of thermal vs. microwave-assisted synthesis of benzimidazoles

Comparative Guide: Thermal vs. Microwave-Assisted Synthesis of Benzimidazoles Benzimidazoles are privileged bicyclic heteroaromatic scaffolds essential to modern drug discovery, exhibiting profound antiviral, anthelminti...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Thermal vs. Microwave-Assisted Synthesis of Benzimidazoles

Benzimidazoles are privileged bicyclic heteroaromatic scaffolds essential to modern drug discovery, exhibiting profound antiviral, anthelmintic, and anticancer activities. The classic synthesis involves the cyclocondensation of o-phenylenediamine with carboxylic acids under strongly acidic conditions. However, the traditional thermal approach is notoriously inefficient, suffering from prolonged reaction times and extensive thermal degradation. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. This guide objectively compares conventional thermal heating with microwave-assisted synthesis, providing mechanistic insights, step-by-step self-validating protocols, and quantitative experimental data to guide drug development professionals.

Mechanistic Causality: Why Microwave Outperforms Thermal Heating

To understand the performance gap between these two methodologies, one must examine the thermodynamics and kinetics of energy transfer.

  • Conventional Thermal Heating (Conduction/Convection): In a traditional reflux setup, energy is transferred via conduction from an external heat source (e.g., an oil bath) through the vessel wall, and then via convection into the solvent and reactants. This creates a significant temperature gradient. The vessel walls are substantially hotter than the bulk solution, leading to localized overheating, reagent decomposition, and the formation of unwanted side products.

  • Microwave-Assisted Synthesis (Dielectric Heating): Microwave reactors (operating at 2.45 GHz) bypass the vessel wall entirely. Energy is transferred directly to the molecules via dielectric heating. Polar molecules (such as the acidic solvent medium and the o-phenylenediamine precursor) continuously attempt to align their dipoles with the rapidly oscillating electromagnetic field. This rapid molecular rotation generates intense internal friction, resulting in instantaneous, uniform volumetric heating. This localized superheating accelerates the cyclocondensation reaction exponentially while minimizing the thermal degradation pathways associated with prolonged exposure to high temperatures[1].

Workflow Visualization

The following diagram illustrates the mechanistic and operational divergence between the two synthetic pathways.

G Start Reagents: o-Phenylenediamine + Carboxylic Acid Thermal Conventional Thermal Heating (Oil Bath / Heating Mantle) Start->Thermal Reflux Microwave Microwave-Assisted Synthesis (2.45 GHz Irradiation) Start->Microwave Irradiation Thermal_Mech Conductive Heat Transfer (Vessel Wall -> Solvent -> Reactants) Thermal->Thermal_Mech Thermal_Result Reaction Time: 2 - 8 Hours Yield: 60 - 80% High Thermal Degradation Thermal_Mech->Thermal_Result Product Product: Substituted Benzimidazole Thermal_Result->Product Microwave_Mech Dielectric Heating (Direct Molecular Rotation & Friction) Microwave->Microwave_Mech Microwave_Result Reaction Time: 3 - 10 Mins Yield: 80 - 98% Clean Product Profile Microwave_Mech->Microwave_Result Microwave_Result->Product

Mechanistic and operational comparison of thermal vs. microwave-assisted benzimidazole synthesis.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols outline the synthesis of 2-substituted benzimidazoles using both methodologies. The protocols are designed to be self-validating: the stark difference in required reaction time serves as an immediate indicator of successful dielectric heating versus standard conduction.

Protocol A: Conventional Thermal Synthesis (Reflux) Rationale: Relies on prolonged kinetic energy transfer to overcome the high activation energy barrier of the cyclodehydration step.

  • Preparation: In a 50 mL round-bottom flask, combine 10 mmol of o-phenylenediamine and 10 mmol of the target carboxylic acid.

  • Solvent/Catalyst Addition: Add 15 mL of 4M hydrochloric acid (HCl) to serve as both the solvent and the acid catalyst.

  • Heating: Equip the flask with a reflux condenser. Submerge the flask in a pre-heated silicone oil bath at 100–110°C.

  • Monitoring: Stir continuously and monitor the reaction progress via Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate). The reaction typically requires 2 to 8 hours to reach completion[2].

  • Workup: Cool the mixture to room temperature. Neutralize slowly with 10% aqueous NaOH until precipitation is complete. Filter the crude solid, wash with ice-cold water, and recrystallize from an ethanol/water mixture.

Protocol B: Microwave-Assisted Synthesis Rationale: Utilizes targeted electromagnetic irradiation to induce rapid internal heating, drastically lowering the time required for the intermediate Schiff base formation and subsequent ring closure.

  • Preparation: In a 10 mL microwave-safe quartz or heavy-walled borosilicate glass vial, combine 10 mmol of o-phenylenediamine and 10 mmol of the carboxylic acid.

  • Solvent/Catalyst Addition: Add 2 to 3 drops of 4M HCl. (Note: MAOS allows for near solvent-free conditions, significantly improving the green chemistry profile).

  • Irradiation: Seal the vial with a pressure-rated cap. Place it in a dedicated laboratory microwave synthesizer (e.g., Anton Paar or CEM reactor). Irradiate at a power level of 150–400 W, targeting a temperature of 130°C for 1.5 to 10 minutes [1].

  • Cooling: Utilize the reactor's built-in compressed air cooling to rapidly bring the vial down to room temperature (this step is critical to prevent over-reaction and tar formation).

  • Workup: Neutralize the mixture with aqueous NaOH. The product typically precipitates as a highly pure solid. Filter, wash, and recrystallize as in Protocol A.

Quantitative Data & Comparative Analysis

The empirical data overwhelmingly supports the superiority of microwave irradiation in heterocyclic synthesis. As demonstrated in comparative studies by [2] and [1], microwave synthesis not only accelerates the reaction but fundamentally alters the yield profile. Furthermore, liquid-phase combinatorial synthesis of benzimidazoles is vastly improved under microwave conditions, enabling [3].

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)Performance Delta
Reaction Time 120 - 480 minutes (2 - 8 hours)1.5 - 10 minutes~95 - 98% Reduction [2]
Product Yield 60% - 80%80% - 98%Up to 113% Relative Increase [2]
Energy Transfer Conductive (Wall-to-Solvent)Dielectric (Volumetric/Direct)Higher Energy Efficiency
Byproduct Formation High (due to prolonged thermal stress)Very Low (cleaner reaction profile)Higher Crude Purity [1]
Solvent Requirement High (requires reflux volumes)Low to Solvent-FreeImproved Green Profile

Conclusion

For researchers and drug development professionals, the transition from conventional thermal heating to microwave-assisted synthesis of benzimidazoles is not merely a matter of convenience; it is a critical optimization of synthetic efficiency. By leveraging dielectric heating, chemists can achieve near-quantitative yields in a fraction of the time, thereby accelerating the hit-to-lead optimization phases in medicinal chemistry.

References

  • Title: Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study Source: Asian Journal of Chemistry URL: [Link]

  • Title: Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase Source: Molecules URL: [Link]

  • Title: Rapid Microwave-Assisted Liquid-Phase Combinatorial Synthesis of 2-(Arylamino)benzimidazoles Source: ACS Combinatorial Science URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of PARP Inhibition by 2-methoxy-N-phenylbenzamide Using Western Blot

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the inhibitory action of a novel compound, 2-methoxy-N-phenylbenzamide, on P...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the inhibitory action of a novel compound, 2-methoxy-N-phenylbenzamide, on Poly (ADP-ribose) polymerase (PARP). We will compare its hypothetical performance against established alternatives using Western blot analysis, a cornerstone technique for this application.

Introduction: The Critical Role of PARP and Its Inhibition

Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the cellular response to DNA damage.[1][2][3][4] Acting as a first responder, PARP1 detects single-strand breaks in DNA and, in response, synthesizes chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins.[5][6][7][8] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1][3][9]

In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient.[10][11] These cancer cells become heavily reliant on PARP-mediated repair for survival.[10][12] Inhibiting PARP in such contexts leads to an accumulation of unrepaired DNA damage, ultimately resulting in cancer cell death—a concept known as synthetic lethality.[2][12][13] This has made PARP inhibitors, such as Olaparib, a powerful class of targeted cancer therapies.[10][11][12]

Validating that a new chemical entity, such as 2-methoxy-N-phenylbenzamide, effectively engages and inhibits the PARP enzyme inside a cell is a critical first step in its development. The most direct method for this is to measure the product of PARP's enzymatic activity—the PAR chains themselves. A successful inhibitor should markedly reduce the amount of PAR produced after the cell's DNA has been damaged.[14][15]

The Principle of Validation: Measuring PARP Activity, Not Presence

A common misconception is that a Western blot for the PARP1 protein itself can validate inhibition. This is incorrect. A PARP inhibitor is designed to block the enzyme's catalytic function, not to degrade the protein.[16][17] Therefore, the primary endpoint for validation is the level of poly(ADP-ribosyl)ation (PARylation).

Our experimental design hinges on a clear, logical sequence:

  • Activate PARP: Induce significant, measurable DNA damage in cultured cells to robustly activate PARP1.

  • Inhibit PARP: Treat the cells with the test compound (2-methoxy-N-phenylbenzamide) and appropriate controls.

  • Measure the Product: Use Western blot to quantify the amount of PAR generated. A potent inhibitor will prevent the PAR signal from appearing, even in the presence of extensive DNA damage.

This approach provides direct, unambiguous evidence of target engagement and inhibition.

Experimental Design: A Self-Validating System

A. Model System: A cancer cell line known to express high levels of PARP1, such as the HeLa (cervical cancer) or MCF-7 (breast cancer) line, is a suitable choice.

B. Experimental Groups:

Group #TreatmentPurposeExpected Outcome on PAR Western Blot
1Vehicle Control (Untreated) BaselineVery low to no PAR signal.
2DNA Damage Only Positive PARP ActivationStrong, high molecular weight PAR smear.
3Positive Control Inhibitor Assay ValidationVery low to no PAR signal (inhibition).
4Test Compound Efficacy TestDose-dependent reduction of the PAR signal.

C. Reagents:

  • DNA Damaging Agent: Hydrogen peroxide (H₂O₂) or Methyl methanesulfonate (MMS) are commonly used to induce oxidative stress and DNA single-strand breaks.

  • Positive Control Inhibitor: Olaparib, a clinically approved and well-characterized PARP inhibitor, is the ideal choice for comparison.[10][11][12]

  • Test Compound: 2-methoxy-N-phenylbenzamide, prepared in a suitable solvent (e.g., DMSO).

Diagram: The Logic of PARP Inhibition and Validation

The following diagram illustrates the central mechanism of PARP action and how inhibitors are validated. DNA damage activates PARP1, leading to the synthesis of PAR chains. An effective inhibitor blocks this synthesis, which is the event we measure by Western blot.

PARP_Inhibition_Validation cluster_Cell Cellular Process cluster_Assay Validation Assay DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_Damage->PARP1 activates PAR Poly (ADP-ribose) Chains (PARylation) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair DNA Repair Protein Recruitment PAR->Repair recruits WesternBlot Western Blot (Anti-PAR Antibody) PAR->WesternBlot is detected by Inhibitor PARP Inhibitor (e.g., 2-methoxy-N- phenylbenzamide) Inhibitor->PARP1 blocks activity

Caption: Mechanism of PARP1 activation and inhibition validation.

Detailed Protocol: Western Blot for PARP Activity (PARylation)

This protocol provides a step-by-step guide for assessing PARP inhibition.

Experimental Workflow Diagram

WB_Workflow cluster_prep Cell Preparation & Treatment cluster_biochem Biochemistry cluster_detect Immunodetection p1 1. Seed Cells (e.g., HeLa) p2 2. Pre-treat with Inhibitors (1 hour) p1->p2 p3 3. Induce DNA Damage (e.g., 10mM H₂O₂ for 10 min) p2->p3 p4 4. Cell Lysis (RIPA Buffer + Inhibitors) p3->p4 p5 5. Protein Quantification (BCA Assay) p4->p5 p6 6. SDS-PAGE (Protein Separation) p5->p6 p7 7. Protein Transfer (PVDF Membrane) p6->p7 p8 8. Blocking (5% BSA in TBST) p7->p8 p9 9. Primary Antibody (Anti-PAR & Anti-Actin) p8->p9 p10 10. Secondary Antibody (HRP-conjugated) p9->p10 p11 11. ECL Detection & Imaging p10->p11 p12 12. Data Analysis (Densitometry) p11->p12

Caption: Step-by-step workflow for Western blot validation.

Step 1: Cell Culture and Treatment

  • Plate Cells: Seed HeLa or MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treatment: Aspirate media and replace with fresh media containing the inhibitors.

    • Group 1 & 2: Vehicle (e.g., 0.1% DMSO).

    • Group 3: 10 µM Olaparib (Positive Control).

    • Group 4: Varying concentrations of 2-methoxy-N-phenylbenzamide (e.g., 0.1 µM, 1 µM, 10 µM) to assess dose-dependency.

  • Incubation: Incubate cells for 1 hour at 37°C.

  • DNA Damage: Add H₂O₂ to a final concentration of 10 mM to all wells except the untreated vehicle control (Group 1). Incubate for 10 minutes at 37°C. Causality Note: This short, acute exposure to a high concentration of H₂O₂ generates a massive burst of single-strand breaks, leading to a strong, synchronous PARP activation signal that is ideal for inhibition studies.

Step 2: Protein Extraction

  • Wash: Immediately place plates on ice and wash cells twice with ice-cold PBS.

  • Lysis: Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Trustworthiness Note: The inclusion of phosphatase inhibitors is crucial to preserve the phospho-ester bonds within the PAR polymer backbone, ensuring its integrity for detection.

  • Collection: Scrape the cells, collect the lysate into microcentrifuge tubes, and sonicate briefly to shear DNA and reduce viscosity.

  • Clarification: Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.

Step 3: Western Blotting

  • Quantification: Determine protein concentration using a BCA or Bradford assay.[18]

  • Sample Prep: Normalize all samples to the same concentration (e.g., 20 µg of protein per lane) with Laemmli sample buffer.

  • Electrophoresis: Separate proteins on an 8% SDS-polyacrylamide gel.[19][20] Expertise Note: A lower percentage gel provides better resolution for the high molecular weight smears characteristic of PARylation.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[19][22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody cocktail diluted in blocking buffer:

    • Anti-PAR (e.g., clone 10H)

    • Anti-Actin or Anti-GAPDH (as a loading control)[18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[22]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager or X-ray film.[20][21]

Data Interpretation and Comparative Analysis

The resulting Western blot provides a clear visual assessment of PARP inhibition.

  • Lane 1 (Vehicle): Should show no significant PAR signal.

  • Lane 2 (H₂O₂ Only): Should display a strong, dark smear from the top of the lane downwards. This smear represents proteins of various sizes being heavily PARylated. This confirms the assay is working.

  • Lane 3 (H₂O₂ + Olaparib): The PAR smear should be dramatically reduced or completely absent, confirming the efficacy of the positive control inhibitor.

  • Lane 4 (H₂O₂ + 2-methoxy-N-phenylbenzamide): The degree of PAR smear reduction will indicate the inhibitory potential of the test compound. A dose-dependent decrease in signal strength provides strong evidence of on-target activity.

Quantitative Comparison

For a more objective comparison, densitometry can be used to quantify the intensity of the PAR signal in each lane. The signal is normalized to the loading control (Actin) to correct for any loading variations.

Table 1: Hypothetical Densitometry Data Comparing Inhibitor Performance

TreatmentNormalized PAR Signal (Arbitrary Units)% PARP Inhibition (Relative to H₂O₂ Only)
Vehicle Control2.599.5%
H₂O₂ Only500.00%
H₂O₂ + Olaparib (10 µM)15.097.0%
H₂O₂ + 2-methoxy-N-phenylbenzamide (0.1 µM)350.030.0%
H₂O₂ + 2-methoxy-N-phenylbenzamide (1 µM)125.075.0%
H₂O₂ + 2-methoxy-N-phenylbenzamide (10 µM)20.096.0%

This hypothetical data suggests that 2-methoxy-N-phenylbenzamide is a potent PARP inhibitor, achieving comparable inhibition to the established drug Olaparib at a 10 µM concentration.

Conclusion

The Western blot for poly(ADP-ribose) is a direct, reliable, and definitive method for validating the intracellular activity of a putative PARP inhibitor. By employing a self-validating experimental design that includes both positive activation and inhibition controls, researchers can generate high-confidence data. This guide provides the scientific rationale and a detailed protocol to empower research professionals to rigorously assess novel compounds like 2-methoxy-N-phenylbenzamide, comparing their efficacy against established standards and paving the way for further drug development.

References

  • Olaparib - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Lord, C. J., & Ashworth, A. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 564601.
  • Olaparib - Massive Bio. (2026, January 6). Retrieved March 15, 2026, from [Link]

  • Olaparib - National Cancer Institute. (2025, January 2). Retrieved March 15, 2026, from [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Retrieved March 15, 2026, from [Link]

  • New mechanism of action for PARP inhibitors discovered - ecancer. (2012, November 15). Retrieved March 15, 2026, from [Link]

  • Olaparib - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Schiewer, M. J., & Knudsen, K. E. (2014). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases.
  • Makvandi, M., Pantel, A. R., Schwartz, L., & Pryma, D. A. (2017). PARP-1 Expression Quantified by [18F]FluorThanatrace: A Biomarker of Response to PARP Inhibition Adjuvant to Radiation Therapy. Cancer Biotherapy & Radiopharmaceuticals, 32(2), 51-58.
  • PARP inhibitor - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). Functional Aspects of PARP1 in DNA Repair and Transcription. Mechanisms of Ageing and Development, 138-139, 59-68.
  • PARP1 - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • The mechanism of PARP inhibitor action is identified - Drug Target Review. (2024, March 22). Retrieved March 15, 2026, from [Link]

  • Langelier, M. F., Zandarashvili, L., Aguiar, P. M., Black, B. E., & Pascal, J. M. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Molecular Cell, 71(5), 737-751.e7.
  • Galluzzi, L., et al. (2023). Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death.
  • Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC. (2023, June 23). Retrieved March 15, 2026, from [Link]

  • PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife. (2020, August 26). Retrieved March 15, 2026, from [Link]

  • Li, M., & Yu, X. (2013). Functions of PARylation in DNA Damage Repair Pathways. Frontiers in Bioscience (Landmark Edition), 18(4), 1334-1345.
  • The role of PARP1 in DNA damage response and its application in tumor therapy. (2025, August 8). Retrieved March 15, 2026, from [Link]

  • Thapa, D., & Schiewer, M. J. (2018). Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers in Oncology, 8, 291.
  • Gergely, S., et al. (2007). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 407, 223-238.
  • D'Amours, D., et al. (2019). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International Journal of Molecular Sciences, 21(1), 32.
  • Western Blot Protocol & Troubleshooting - Creative Biolabs. (2025, May 27). Retrieved March 15, 2026, from [Link]

  • Western blot protocol: A simple 7-step guide to protein detection - Cytiva. (2025, October 8). Retrieved March 15, 2026, from [Link]

  • Western blot analyses of the PARP1 and PARP2 content. Levels of PARP1... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2-Methoxy-N-Methyl-N-phenylbenzaMide, 97% — Chemical Substance Information. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2-methoxy-N-(2-methoxyphenyl)benzamide | C15H15NO3 | CID 871962 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2-methoxy-N-phenylbenzamide | C14H13NO2 | CID 790564 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • Western blot evaluation of PARP activity and DNA damage in... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (n.d.). Retrieved March 15, 2026, from [Link]

  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors - Open Collections. (2022, November 12). Retrieved March 15, 2026, from [Link]

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Comparative

Comparative Efficacy of Catalysts for the N-Alkylation of Benzamide via Borrowing Hydrogen

Executive Summary & Chemical Context The N-alkylation of primary amides, such as benzamide, is a critical transformation in pharmaceutical and agrochemical synthesis. However, the reaction is fundamentally hindered by th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The N-alkylation of primary amides, such as benzamide, is a critical transformation in pharmaceutical and agrochemical synthesis. However, the reaction is fundamentally hindered by the resonance stabilization of the amide nitrogen's lone pair, which renders it a notoriously poor nucleophile. Historically, overcoming this activation barrier required harsh conditions, toxic alkyl halides, and stoichiometric amounts of strong bases, inevitably generating massive chemical waste[1].

Modern sustainable chemistry has pivoted to the "borrowing hydrogen" (BH) or hydrogen autotransfer methodology. This approach utilizes primary alcohols as green alkylating agents, operating with high atom economy and generating water as the sole ecological byproduct[2]. This guide objectively evaluates the efficacy, mechanistic causality, and operational protocols of leading catalytic systems—specifically Palladium (Pd), Iridium (Ir), and Cobalt (Co)—for the N-alkylation of benzamide.

Mechanistic Causality: The Borrowing Hydrogen System

Regardless of the metal center, all catalysts compared herein operate via a self-contained, self-validating redox loop:

  • Dehydrogenation: The metal catalyst extracts hydrogen from the primary alcohol to form an electrophilic aldehyde, simultaneously generating a transient metal-hydride species.

  • Condensation: The weak benzamide nucleophile attacks the highly reactive aldehyde. A specific base is required to facilitate the deprotonation of the amide and drive the condensation, releasing water to form an N-acyl imine intermediate.

  • Hydrogenation: The metal-hydride returns the "borrowed" hydrogen, reducing the imine to the final N-alkylated benzamide and regenerating the active catalyst[1].

BH_Mechanism Alcohol 1. Primary Alcohol (Alkylating Agent) Aldehyde 2. Aldehyde (Reactive Intermediate) Alcohol->Aldehyde Dehydrogenation (- H2 to [M]) Imine 3. N-Acyl Imine (Transient Species) Aldehyde->Imine Condensation (- H2O) Amide Benzamide (Nucleophile) Amide->Imine Base-Promoted Nucleophilic Attack Product 4. N-Alkylated Benzamide (Final Product) Imine->Product Hydrogenation (+ H2 from [M]) Catalyst Metal Catalyst [M] (Pd, Ir, Co) Catalyst->Alcohol Extracts Hydrides Catalyst->Imine Donates Hydrides

Borrowing hydrogen catalytic cycle for N-alkylation of benzamide.

Catalyst Efficacy: Precious Metals vs. Base Metals

When selecting a catalyst for scale-up or discovery, researchers must balance turnover frequency (TOF) against sustainability and cost.

Precious Metal Homogeneous Catalysts (Ir, Pd) Iridium and Palladium complexes have historically dominated this space due to their exceptional hydride-transfer capabilities.

  • Iridium (NHC-Phosphine Complexes): Iridium systems exhibit rapid kinetics. The strong σ-donating N-heterocyclic carbene (NHC) ligands stabilize the Ir-hydride intermediate, allowing a mere 0.5 mol% loading to achieve a 3[3].

  • Palladium (O^N^O Pincer Complexes): Pd(II) pincer complexes provide high structural rigidity, preventing bimolecular catalyst degradation. At 0.5 mol% loading, they deliver4[4].

Base Metal Heterogeneous Catalysts (Co) The drive for earth-abundant alternatives has led to the development of nanostructured base metal catalysts.

  • Cobalt Nanoparticles (Co-L5@C-800): Synthesized via pyrolysis of Co(II) acetate and o-phenylenediamine, these highly dispersed nanoparticles on a carbon support offer robust heterogeneous catalysis. While requiring a higher temperature (130 °C) and longer reaction time (24 h) to reach a 1[1], the catalyst is easily recovered via filtration and recycled without significant loss of activity.

Quantitative Efficacy Summary
Catalyst SystemTypeLoadingBaseTemp (°C)Time (h)Peak Yield (%)
Ir-NHC Phosphine Homogeneous0.5 mol%Cs₂CO₃120396%
Pd(II) Pincer Homogeneous0.5 mol%Cs₂CO₃11012-2492%
Co-L5@C-800 Heterogeneous~1.9 mol%KOH1302477%

Validated Experimental Workflows

To ensure reproducibility, the following protocols incorporate self-validating checkpoints designed to prevent common failure modes such as catalyst quenching or competitive O-alkylation.

Workflow Prep 1. Reagent Prep Dry Solvents & Base Purge 2. Inert Atmosphere Argon/N2 Purge Prep->Purge Prevents Catalyst Quenching Reaction 3. Catalytic Heating 110-130°C, 3-24h Purge->Reaction Initiates BH Cycle Monitor 4. Validation TLC/GC Checkpoint Reaction->Monitor Self-Validating Conversion Check Monitor->Reaction If Incomplete Workup 5. Workup & Isolation Filtration/Extraction Monitor->Workup If >95% Conversion

Step-by-step workflow for catalytic N-alkylation with validation checkpoints.

Protocol A: Homogeneous Pd(II) Pincer Catalysis
  • Reagent Preparation: In an oven-dried Schlenk tube, combine 0.5 mmol benzamide, 0.55 mmol benzyl alcohol, 0.5 mol% Pd(II) pincer catalyst, and Cs₂CO₃[4].

    • Causality: Cs₂CO₃ is chosen for the "cesium effect"; the large, highly polarizable cation enhances the solubility and nucleophilicity of the transient amide anion.

  • Solvent & Purge: Add 3 mL of anhydrous toluene. Purge the vessel with Argon for 10 minutes.

    • Causality: Anhydrous conditions are critical because 5[5].

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours[4].

  • Self-Validation Checkpoint: Monitor via TLC/GC-MS. A buildup of the aldehyde intermediate without product formation indicates base failure (failed condensation). Disappearance of the aldehyde confirms successful turnover.

Protocol B: Heterogeneous Co-Nanoparticle Catalysis
  • Reagent Preparation: Combine 0.5 mmol benzamide, 0.55 mmol benzyl alcohol, 60 mg Co-L5@C-800 catalyst, and 0.3 mmol KOH[1].

    • Causality: Unlike homogeneous systems, heterogeneous cobalt requires KOH. Strong hydroxide bases are necessary to 1[1].

  • Solvent & Purge: Add 3 mL toluene via syringe and purge with Argon for 5-10 minutes[5].

  • Reaction: Heat the reaction mixture to 130 °C and stir for 24 hours[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to recover the Co-nanoparticles for recycling.

Mechanistic Causality in Reaction Optimization

When adapting these protocols to novel substrates, researchers must account for specific kinetic bottlenecks:

  • Controlling N- vs. O-Selectivity: The competition between N-alkylation and O-alkylation is a common failure mode. To strictly favor N-alkylation,5[5]. Toluene’s high boiling point also accommodates the thermal energy required to overcome the rate-determining condensation step.

  • Preventing Di-alkylation: Because the mono-alkylated product is often more nucleophilic than the starting primary amide, over-alkylation can occur. This is mitigated by5[5].

References

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - Green Chemistry / NIH - 1

  • Pd‐catalyzed N‐alkylation of benzamide with alcohols - ResearchGate - 2

  • N‐alkylation of benzamides/sulfonamides using alcohols via borrowing hydrogen approach by well‐defined Pd (II) pincer complexes - ResearchGate - 4

  • Optimizing reaction conditions for N-alkylation of benzamide - Benchchem -5

  • C–N Coupling of Amides with Alcohols Catalyzed by N-Heterocyclic Carbene–Phosphine Iridium Complexes - The Journal of Organic Chemistry / ACS Publications -3

Sources

Validation

Cross-Validation of Analytical Methods for Benzamide Characterization: A Comparative Guide

Introduction: The Analytical Imperative for Benzamides Benzamides represent a highly versatile class of pharmacophores, featuring prominently in antiemetics (e.g., metoclopramide)[1], histone deacetylase (HDAC) inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Analytical Imperative for Benzamides

Benzamides represent a highly versatile class of pharmacophores, featuring prominently in antiemetics (e.g., metoclopramide)[1], histone deacetylase (HDAC) inhibitors (e.g., MS-275 / Entinostat)[2], and radioligands for neuroimaging (e.g., iodobenzamide / IBZM)[3]. Because these compounds are utilized across vastly different concentrations—from high-dose solid oral formulations to ultra-low-dose clinical pharmacokinetics—a single analytical method is rarely sufficient across the entire drug development lifecycle.

This guide provides a comprehensive cross-validation framework comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to establish self-validating protocols that ensure data integrity and regulatory compliance under the updated4[4].

Causality in Method Design: Why Cross-Validate?

Cross-validation is not merely a regulatory checkbox; it is a scientific necessity to prove that two distinct analytical methods yield statistically equivalent results for the same critical quality attributes (CQAs)[4].

  • HPLC-UV is the gold standard for API release testing and purity assays due to its high precision, robustness, and linear dynamic range at microgram levels[3].

  • LC-MS/MS is mandatory for bioanalysis (e.g., plasma pharmacokinetics) where target analytes exist at nanogram or picogram per milliliter concentrations, requiring the specificity of Multiple Reaction Monitoring (MRM) to overcome matrix effects[2].

By cross-validating these methods, we ensure a seamless transition of analytical knowledge from early-stage API characterization to late-stage clinical monitoring.

Experimental Workflows & Methodologies

To ensure self-validating systems, the following step-by-step protocols detail the optimized conditions for benzamide characterization.

Method A: HPLC-UV for Purity and Assay (API & Formulations)

This method leverages the strong UV chromophore of the benzamide aromatic ring.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the benzamide API (e.g., metoclopramide or BZM) in a suitable diluent (e.g., 50% methanol in water) to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter[1].

  • Chromatographic Separation:

    • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) or equivalent[3]. Causality: The C18 stationary phase provides optimal hydrophobic retention, while the end-capping minimizes secondary interactions with the basic amide nitrogen.

    • Mobile Phase: Gradient elution using 10 mM ammonium acetate buffer (pH 7.0) (Mobile Phase A) and Acetonitrile (Mobile Phase B)[3]. Causality: Maintaining a neutral pH ensures the benzamide remains in a consistent ionization state, preventing peak tailing.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (or the specific λmax​ of the derivative)[3].

  • System Suitability: Inject the standard preparation in replicates of five. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% , and the tailing factor must be ≤1.5 .

Method B: LC-MS/MS for Bioanalysis (Plasma Matrices)

This method is designed for extreme sensitivity and selectivity, utilizing isotopic internal standards to correct for matrix-induced ion suppression.

Step-by-Step Protocol:

  • Sample Preparation (Liquid-Liquid Extraction): Aliquot 100 µL of human plasma containing the benzamide (e.g., MS-275) into a microcentrifuge tube. Add 10 µL of the internal standard (e.g., benzanilide or a deuterated analog). Extract with 1.0 mL of methyl tert-butyl ether (MTBE)[2].

  • Phase Separation: Vortex for 2 minutes and centrifuge at 10,000 × g for 5 minutes. Transfer the organic supernatant and evaporate to dryness under a gentle stream of nitrogen[2]. Reconstitute in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • Column: Zorbax SB-Phenyl (4.6 × 75 mm, 3.5 µm)[2]. Causality: The phenyl stationary phase offers unique π−π interactions with the benzamide aromatic system, providing orthogonal selectivity compared to standard C18 columns, effectively separating the analyte from endogenous plasma lipids.

    • Mobile Phase: 10 mM ammonium formate (pH 2.9) and Methanol[2]. Causality: The acidic pH ensures complete protonation of the benzamide for maximum ionization efficiency in positive ESI mode.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry Detection: Electrospray Ionization (ESI) in positive mode. Utilize MRM transitions specific to the benzamide derivative (e.g., monitoring the precursor-to-product ion transition, such as the cleavage of the amide bond to yield a stable acylium ion)[3].

Visualizing the Cross-Validation Architecture

The following diagram illustrates the lifecycle of our cross-validation strategy, demonstrating how parallel workflows converge into a unified regulatory submission under ICH Q2(R2).

G cluster_methods Parallel Analytical Workflows Sample Benzamide Sample (API or Plasma Matrix) Prep Sample Preparation (Dilution vs. LLE) Sample->Prep HPLC Method A: HPLC-UV Routine Purity & Assay (High Concentration) Prep->HPLC LCMS Method B: LC-MS/MS Bioanalysis & PK (Trace Concentration) Prep->LCMS Validation ICH Q2(R2) Evaluation (Accuracy, Precision, Linearity) HPLC->Validation LCMS->Validation Decision Cross-Validation Complete: Methods Fit-for-Purpose Validation->Decision

Fig 1: Parallel cross-validation workflow for benzamide characterization.

Comparative Data Analysis

To demonstrate that both analytical procedures are fit for their intended purposes, we evaluate them against the core validation parameters defined by 5[4][5]. The table below synthesizes typical quantitative validation data for benzamide derivatives across both platforms[1][2][3].

ICH Q2(R2) Validation ParameterMethod A: HPLC-UV (API Purity)Method B: LC-MS/MS (Bioanalysis)Scientific Justification & Causality
Linearity Range 0.5 – 50 µg/mL1.0 – 250 ng/mLUV detectors saturate at high concentrations but lack trace sensitivity. MS/MS provides a vast dynamic range at the nanogram level but requires a 1/x2 weighting factor to account for heteroscedasticity[2].
Correlation Coefficient ( R2 ) >0.999 >0.995 Both methods exhibit excellent linearity, satisfying the ICH requirement for proportional response[4].
Limit of Detection (LOD) ~ 10 - 30 ng/mL~ 0.1 - 0.5 ng/mLMRM transitions in LC-MS/MS filter out background chemical noise, drastically lowering the LOD compared to non-specific UV absorbance[3].
Accuracy (% Recovery) 98.5% – 101.5%96.5% – 107.0%HPLC-UV shows tighter accuracy due to direct injection. LC-MS/MS accuracy is slightly broader due to extraction recovery variances, which are mitigated by the internal standard[2].
Precision (% RSD) <1.5% <4.5% The inherent stability of UV detection yields superior precision. LC-MS/MS precision is acceptable for biological matrices (typically ≤15% is allowed by FDA/EMA bioanalytical guidelines)[2].

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for benzamide characterization highlights a fundamental principle in analytical chemistry: no single technique is universally superior. HPLC-UV delivers the rugged precision required for API release and stability testing[1], whereas LC-MS/MS provides the unparalleled sensitivity and selectivity necessary for clinical pharmacokinetics[2]. By adhering to the ICH Q2(R2) lifecycle approach[6], laboratories can deploy these methods synergistically, ensuring that the analytical strategy evolves seamlessly alongside the drug development program.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: ICH Official Website URL:[Link]

  • Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide) Source: Journal of Food and Drug Analysis URL:[Link]

  • A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative (Metoclopramide Base) and its determination from Solid Dispersion by Solvent Evaporation Method Source: Semantic Scholar / Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Comparative

Comparative Docking Studies of 2-Methoxybenzamide Derivatives on the Smoothened (Smo) Receptor

Executive Summary & Clinical Context The Hedgehog (Hh) signaling pathway is a fundamental regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a primary driver in the pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

The Hedgehog (Hh) signaling pathway is a fundamental regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a primary driver in the pathogenesis of various malignancies, most notably basal cell carcinoma (BCC) and medulloblastoma[1]. The Smoothened (Smo) receptor, a Class F G-protein-coupled receptor (GPCR), serves as the critical signal transducer and bottleneck of this pathway[2].

While first-generation, FDA-approved Smo antagonists like vismodegib and sonidegib demonstrate high initial clinical efficacy, their long-term utility is severely compromised by acquired drug resistance. This resistance is frequently mediated by point mutations in the Smo receptor's binding pocket (e.g., the D473H mutation in humans, or D477G in murine models)[1]. Recent structure-based drug design efforts have identified 2-methoxybenzamide derivatives as a highly potent, next-generation chemotype capable of overcoming this resistance by establishing a more robust hydrogen-bonding network within the receptor's heptahelical bundle[3].

This guide provides an objective, data-driven comparison of 2-methoxybenzamide derivatives against standard-of-care alternatives, detailing the computational docking workflows and self-validating experimental protocols required to evaluate these compounds.

Mechanistic Overview: The Hedgehog Pathway

To understand the superiority of 2-methoxybenzamide derivatives, one must first map the spatial and logical flow of the Hh pathway. Smoothened activation is not merely a biochemical event; it is a spatial one, requiring physical translocation into the primary cilium.

HhPathway Shh Shh Ligand Ptch Ptch Receptor (Inhibitory) Shh->Ptch Inhibits Smo Smoothened (Smo) Receptor (Signal Transducer) Ptch->Smo Inhibits (Relieved by Shh) Cilium Primary Cilium Translocation Smo->Cilium Translocates Gli Gli Transcription Factors Cilium->Gli Activates Genes Target Gene Activation (Tumorigenesis) Gli->Genes Promotes Comp21 2-Methoxybenzamide (Compound 21) Comp21->Smo Blocks (Antagonist)

Figure 1: Hedgehog Signaling Pathway and the inhibitory mechanism of 2-methoxybenzamide derivatives.

Comparative Docking Analysis & Efficacy Data

Molecular docking studies utilizing the Smo crystal structure (PDB ID: 5L7I) reveal the structural basis for the efficacy of 2-methoxybenzamide derivatives (specifically, Compound 21)[1].

The Causality of the Methoxy Group: Vismodegib relies on a limited interaction profile, primarily forming hydrogen bonds with Arg400 and Tyr394 [3]. When the D473H mutation occurs, the conformational landscape of the pocket shifts, breaking these critical interactions and rendering the drug ineffective. Conversely, the addition of the methoxy group in the 2-methoxybenzamide scaffold introduces a highly flexible, electron-rich hydrogen-bond acceptor. This allows Compound 21 to anchor to two additional residues—Asp384 and Lys395 —creating a redundant and highly stable binding pose that is impervious to the conformational shifts induced by the D477G/D473H mutations[3].

Table 1: Comparative Efficacy and Binding Profile of Smo Antagonists
CompoundIC50 (μM)Key Interacting Residues (Docking)Efficacy vs WT SmoEfficacy vs Mutant Smo (D477G)
Vismodegib (Control)~0.04Tyr394, Arg400HighPoor (Resistant)
Compound 10 (Intermediate)0.17Tyr394, Arg400ModerateModerate
Compound 21 (Lead Derivative)0.03 Asp384, Tyr394, Lys395, Arg400 High High (Maintained)

Data synthesized from in vitro Gli-Luciferase reporter assays and AutoDock Vina binding profiles[1],[3].

Computational Workflow: Structure-Based Virtual Screening

To ensure high reproducibility and scientific integrity, the comparative docking workflow must be executed as a self-validating system.

DockingWorkflow RecPrep Receptor Preparation (PDB: 5L7I, Remove H2O, Add Polar H) Grid Grid Box Definition (Heptahelical Bundle) RecPrep->Grid LigPrep Ligand Minimization (Vismodegib & Cmpd 21, MMFF94) Docking AutoDock Vina Execution (Exhaustiveness = 8) LigPrep->Docking Grid->Docking Scoring Pose Scoring & Clustering (Binding Affinity kcal/mol) Docking->Scoring Analysis Interaction Mapping (H-Bonds: Tyr394, Arg400, Asp384, Lys395) Scoring->Analysis

Figure 2: Structure-based molecular docking workflow for Smoothened receptor antagonists.

Step-by-Step Docking Methodology
  • Receptor Preparation : Download the Smo crystal structure (). Explicitly strip all crystallographic water molecules and add polar hydrogens.

    • Causality: Retaining water molecules in the orthosteric site often leads to false steric clashes during flexible ligand docking, artificially skewing binding affinity scores[4].

  • Ligand Minimization : Construct 2-methoxybenzamide derivatives and vismodegib. Perform energy minimization using the MMFF94 force field.

    • Causality: Ensures ligands are in their lowest thermodynamic energy conformation prior to docking, drastically reducing false-positive poses.

  • Grid Box Definition : Center the search space strictly on the heptahelical bundle deep pocket.

    • Causality: Unbiased "blind docking" across the entire GPCR can trap ligands in irrelevant extracellular loop crevices. Targeting the validated deep pocket ensures physiological relevance[2].

  • Execution & Scoring : Run AutoDock Vina with exhaustiveness set to ≥8 . Extract the top-scoring poses and map hydrogen bonds using PyMOL or PLIP.

Experimental Validation Protocols

Computational predictions must be grounded in physical reality. The following self-validating protocols are required to confirm the efficacy of 2-methoxybenzamide derivatives.

Protocol A: Gli-Luciferase Reporter Assay (Functional Efficacy)

This assay validates functional pathway inhibition downstream of the Smo receptor[1].

  • Cell Line Selection : Seed NIH3T3-Gli-Luc cells in 96-well plates.

    • Causality: NIH3T3 fibroblasts possess a primary cilium—an absolute structural prerequisite for functional mammalian Hh signaling—making them vastly superior to standard immortalized lines that lack ciliary structures.

  • Pathway Activation : Treat cells with Shh ligand (agonist) to induce baseline pathway activation.

  • Compound Treatment : Introduce Compound 21 and Vismodegib (positive control) at varying concentrations (0.001 μM to 10 μM). Include a negative control (no Shh) to establish baseline luminescence.

  • Quantification : Measure luciferase activity after 24 hours. A reduction in luminescence directly correlates with Smo antagonism.

Protocol B: Smo Ciliary Translocation Assay (Mechanistic Validation)

This assay confirms the physical mechanism of action[3].

  • Biomarker Staining : Treat NIH3T3 cells with Shh and the target inhibitors. Fix the cells and perform immunofluorescence staining. Use acetylated tubulin to visualize the primary cilium, and tag Smo with a distinct fluorophore.

  • Confocal Microscopy : Quantify the co-localization of Smo within the cilium.

    • Causality: Smoothened must physically migrate into the cilium to relieve downstream suppression. Preventing this spatial translocation proves the compound acts directly as a Smo antagonist rather than an off-target downstream kinase inhibitor[5].

Conclusion

Comparative docking and in vitro assays conclusively demonstrate that 2-methoxybenzamide derivatives (such as Compound 21) represent a significant structural evolution over first-generation Smo antagonists. By leveraging the methoxy group to establish a wider, more resilient hydrogen-bonding network (incorporating Asp384 and Lys395), these compounds successfully bypass the conformational resistance mechanisms of the D473H/D477G mutations, offering a highly promising scaffold for next-generation anti-cancer therapeutics.

References

  • Zhang, D., Luan, T., Wang, Y., & Sun, C. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820-22825.[Link]

  • Lacroix, C., Fish, I., Torosyan, H., Parathaman, P., Irwin, J. J., Shoichet, B. K., & Angers, S. (2016). Identification of Novel Smoothened Ligands Using Structure-Based Docking. PLOS One, 11(8), e0160365.[Link]

  • Manivannan, E., & Chaturvedi, S. (2014). Molecular docking approaches in identification of High affinity inhibitors of Human SMO receptor. Bioinformation (PMC).[Link]

Sources

Validation

A Researcher's Guide to the Selective Cytotoxicity of N-Phenylbenzamide Analogs in Cancer Cell Lines

In the landscape of anticancer drug discovery, the N-phenylbenzamide scaffold has emerged as a privileged structure, giving rise to a multitude of analogs with promising cytotoxic activities against various cancer cell l...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticancer drug discovery, the N-phenylbenzamide scaffold has emerged as a privileged structure, giving rise to a multitude of analogs with promising cytotoxic activities against various cancer cell lines. However, the true measure of a potential therapeutic agent lies not only in its potency but also in its selectivity—the ability to preferentially target cancer cells while sparing their normal, healthy counterparts. This guide provides an in-depth, objective comparison of the selectivity of different classes of N-phenylbenzamide analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of study.

The Rationale for Selectivity: A Pillar of Modern Cancer Therapy

The development of targeted cancer therapies is driven by the need to overcome the debilitating side effects associated with traditional chemotherapy, which often result from a lack of selectivity. By exploiting the molecular differences between cancerous and normal cells, selective anticancer agents can achieve a wider therapeutic window, leading to more effective and tolerable treatments. This guide will explore how medicinal chemists have functionalized the N-phenylbenzamide core to achieve this crucial selectivity.

Mechanisms of Action: Diverse Pathways to Cancer Cell Death

The anticancer activity of N-phenylbenzamide analogs stems from their ability to interact with a variety of molecular targets, leading to the disruption of key cellular processes essential for cancer cell survival and proliferation.

One prominent mechanism involves the inhibition of Histone Deacetylases (HDACs) . Specifically, N-(2-aminophenyl)benzamide derivatives have been identified as inhibitors of Class I HDAC enzymes (HDAC1, 2, and 3)[1]. The inhibition of these enzymes leads to the accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of tumor suppressor genes. A key downstream effector is the p21 protein, which, upon re-expression, induces cell cycle arrest and apoptosis[1].

HDAC_Inhibition_Pathway N-(2-aminophenyl)benzamide N-(2-aminophenyl)benzamide HDACi HDAC Inhibition (Class I) N-(2-aminophenyl)benzamide->HDACi Histone_Acetylation Increased Histone Acetylation HDACi->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling TSG_Reexpression Tumor Suppressor Gene Re-expression (e.g., p21) Chromatin_Remodeling->TSG_Reexpression Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) TSG_Reexpression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for N-(2-aminophenyl)benzamide analogs as HDAC inhibitors.

Another class of N-phenylbenzamide analogs, the N-phenyl-2-(aniline) benzamides , have been developed as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2) [2][3]. Topo I is crucial for DNA replication and repair, and its inhibition leads to DNA damage and apoptosis in cancer cells. COX-2 is often overexpressed in tumors and contributes to inflammation and angiogenesis. By simultaneously targeting both enzymes, these compounds can exert a multi-pronged attack on cancer cells[2][3].

Other mechanisms of action for different N-phenylbenzamide analogs include the inhibition of ABL1 kinase by imidazole-based derivatives and the targeting of the aromatase enzyme by 1-(4-(benzamido)phenyl)-3-arylurea derivatives.

Comparative Selectivity: A Data-Driven Analysis

The following tables summarize the cytotoxic activity of various N-phenylbenzamide analogs against a panel of cancer cell lines, and where available, against normal cell lines to provide a measure of their selectivity. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a key metric for evaluating this parameter. A higher SI value indicates greater selectivity for cancer cells.

Imidazole-Based N-Phenylbenzamide Analogs

A study on amide-imidazole compounds, structurally related to N-phenylbenzamides, demonstrated promising selectivity. While exhibiting cytotoxic effects against various cancer cell lines, one analog showed no antiproliferative or cytotoxic effects on normal Human Embryonic Kidney (HEK)-293 and rat H9C2 cell lines, suggesting a high degree of selectivity.

Table 1: Cytotoxicity of an Amide-Imidazole Analog

CompoundCancer Cell LineIC50 (µM)Normal Cell LineCytotoxicity
Amide-imidazoleHT-29 (Colon)>20HEK-293, H9C2No effect
MDA-MB-231 (Breast)>20
MCF-7 (Breast)~15

Data synthesized from an in-vitro study on an amide-imidazole compound.

N-(2-Aminophenyl)benzamide Analogs (HDAC Inhibitors)

Table 2: HDAC Inhibition Profile of N-(2-aminophenyl)benzamide Analog NA

HDAC IsoformIC50 (nM)
HDAC195.2
HDAC2260.7
HDAC3255.7

Data from a study on a potent histone deacetylase inhibitor.[4]

5-Chloro-N-(4-sulfamoylbenzyl) Salicylamide Derivatives

This class of compounds, closely related to N-phenylbenzamides, has been explicitly evaluated for selectivity. A study on novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives assessed their antiproliferative activity against four cancer cell lines and the immortalized normal retinal-pigmented epithelium (hTERT-RPE1) cell line. This direct comparison allows for the calculation of a selectivity index.

Table 3: Antiproliferative Activity and Selectivity of a 5-Chloro-N-(4-sulfamoylbenzyl) Salicylamide Derivative

Cancer Cell LineGI50 (µM)Normal Cell Line (hTERT-RPE1) GI50 (µM)Selectivity Index (SI)
MCF-7 (Breast)ValueValueValue
MDA-MB-231 (Breast)ValueValueValue
Caco-2 (Colorectal)ValueValueValue
HCT-116 (Colorectal)ValueValueValue

(Note: Specific GI50 values from the study are required to populate this table fully. The study confirms that such a comparison was made to assess selectivity.)

N-Phenyl-2-(aniline) Benzamide Analogs

The analog N53, a dual inhibitor of Topo I and COX-2, has been evaluated in vivo in colon cancer xenograft mouse models. Importantly, the results of histological staining showed no obvious toxic effects on other organs, indicating a degree of safety and selectivity in a whole-animal system[5]. A hydrochloride salt of N53 (N53·HCl) was also developed to improve solubility and was found to be safe in vivo[6].

Experimental Protocols: A Guide to Evaluating Selectivity

To ensure the scientific integrity and reproducibility of selectivity studies, standardized experimental protocols are paramount.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed both cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of the N-phenylbenzamide analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for both cancer and normal cell lines. The Selectivity Index (SI) is then calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer & Normal Cells Adherence Overnight Adherence Seed_Cells->Adherence Add_Compounds Add N-phenylbenzamide Analogs Adherence->Add_Compounds Incubate Incubate (48-72h) Add_Compounds->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 Calculate_SI Calculate Selectivity Index Determine_IC50->Calculate_SI

Caption: Experimental workflow for determining the selectivity of N-phenylbenzamide analogs using the MTT assay.

Conclusion and Future Directions

The N-phenylbenzamide scaffold has proven to be a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. This guide highlights the critical importance of evaluating the selectivity of these compounds to identify candidates with the most promising therapeutic potential. While some classes of N-phenylbenzamide analogs have shown encouraging selectivity, further rigorous testing against a broader panel of both cancerous and normal cell lines is essential. Future research should focus on elucidating the structure-activity relationships that govern selectivity, which will enable the rational design of next-generation N-phenylbenzamide derivatives with enhanced efficacy and an improved safety profile.

References

  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. [Link]

  • Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. [Link]

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry.
  • Reddy, B. R., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
  • Hu, X., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]

  • Hu, X., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]

  • Hu, X., et al. (2022). A series of N-phenyl-2-(aniline) benzamide analogs with the potential for both Topo I and COX-2 inhibitory activity. Frontiers in Pharmacology. [Link]

  • Hu, X., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]

  • Al-Omair, M. A., et al. (2023). Anticancer Activity of the Amide- Imidazole Compound on Cancer Cell Lines: An In-Vitro Study. Journal of Clinical and Diagnostic Research.
  • Hu, X., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]

Sources

Comparative

comparison of 2-hydroxy-N-phenylbenzamides and their esters as cholinesterase inhibitors

Comparison Guide: 2-Hydroxy-N-phenylbenzamides vs. Their Esters as Cholinesterase Inhibitors Executive Summary The targeted inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) remains a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: 2-Hydroxy-N-phenylbenzamides vs. Their Esters as Cholinesterase Inhibitors

Executive Summary

The targeted inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) remains a cornerstone strategy in managing the cholinergic deficit associated with Alzheimer's disease (AD). As a Senior Application Scientist, I have compiled this guide to objectively compare the performance, mechanistic behavior, and structural advantages of 2-hydroxy-N-phenylbenzamides (salicylanilides) against their esterified derivatives (phosphorus-based esters and N-alkylcarbamates). By masking the free phenolic hydroxyl group, researchers can fundamentally alter the enzyme selectivity and inhibition kinetics, shifting from reversible mixed-type inhibition to pseudo-irreversible covalent modification.

Structural & Mechanistic Profiling

The structural state of the 2-hydroxy group dictates the molecular interaction between the inhibitor and the cholinesterase active site gorge[1][2].

  • Free 2-Hydroxy-N-phenylbenzamides: These compounds utilize their free phenolic -OH and amide linkages to engage in hydrogen bonding. They typically act as reversible, mixed-type inhibitors [2]. They bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS), preventing substrate entry while also inducing conformational changes in the enzyme.

  • Esterified Derivatives (Phosphates, Phosphites, and Carbamates): Esterification of the phenolic -OH group transforms the molecule into a reactive pseudo-substrate. Phosphorus-based esters (e.g., diethyl phosphites) and N-alkylcarbamates act as pseudo-irreversible inhibitors [2][3]. Upon entering the active site, the ester bond is attacked by the catalytic serine residue, resulting in the covalent phosphorylation or carbamylation of the enzyme, effectively blocking native acetylcholine hydrolysis[1].

Mechanism AChE Cholinesterase (AChE / BuChE) Complex1 Reversible/Mixed Enzyme-Inhibitor Complex AChE->Complex1 Mixed Inhibition Complex2 Pseudo-Irreversible Phosphorylated Enzyme AChE->Complex2 Serine Phosphorylation Substrate Acetylcholine (Neurotransmitter) Substrate->AChE Normal Hydrolysis Benzamide 2-Hydroxy-N-phenylbenzamides (Free Phenols) Benzamide->AChE Non-covalent binding Ester Phosphorus Esters (Diethyl Phosphites) Ester->AChE Covalent attack

Fig 1. Mechanistic divergence between free benzamides and esterified derivatives.

Quantitative Performance & Selectivity

The following table synthesizes the in vitro performance data of these compound classes against AChE (electric eel) and BuChE (equine serum), benchmarked against the established clinical drug Rivastigmine[2][3].

Compound ClassRepresentative StructureAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity ProfileInhibition Mode
Free Benzamides 5-chloro-2-hydroxy-N-phenylbenzamides33.1 – 85.853.5 – 228.4AChE > BuChEReversible / Mixed
Phosphorus Esters 5-chloro-2-{[4-(CF₃)phenyl]carbamoyl}phenyl diethyl phosphite> 100.02.4 BuChE >> AChE Pseudo-irreversible
N-Alkylcarbamates Salicylanilide N-hexylcarbamateHighly ActiveModerateAChE > BuChEPseudo-substrate
Reference Standard Rivastigmine~10.5~5.4Dual InhibitorPseudo-irreversible

Key Insight: While free benzamides exhibit moderate, AChE-dominant inhibition, converting them into phosphorus-based esters drastically improves BuChE inhibitory activity (up to a 90-fold increase in potency), making them highly selective BuChE inhibitors[2].

Standardized Experimental Protocol: Modified Ellman's Assay

To ensure reproducibility and scientific integrity when evaluating these compounds, the following self-validating protocol must be employed. This methodology is optimized for determining IC₅₀ values while accounting for the unique kinetic behaviors of both reversible and pseudo-irreversible inhibitors.

Step 1: Reagent Preparation & Buffer Selection

  • Action: Prepare 0.1 M sodium phosphate buffer at pH 8.0.

  • Causality: Cholinesterases maintain optimal catalytic conformation at slightly alkaline pH. Furthermore, the Ellman's reagent (DTNB) requires pH 8.0 to efficiently yield the yellow 5-thio-2-nitrobenzoate anion upon reaction with thiocholine, ensuring maximum signal-to-noise ratio.

Step 2: Implementing the Self-Validating Matrix

  • Action: Set up parallel microplate wells for a Blank, a Positive Control (Rivastigmine), and a Vehicle Control (1% DMSO).

  • Causality: The assay must be self-validating. The Blank accounts for the spontaneous, non-enzymatic hydrolysis of the acetylthiocholine (ATCh) substrate, preventing false-positive inhibition readings. The Vehicle Control ensures that the lipophilic solvent required to dissolve the benzamides does not artificially denature the enzyme. The Positive Control normalizes inter-assay variability and confirms enzyme viability.

Step 3: Pre-Incubation Phase

  • Action: Incubate the enzyme with the inhibitor for 10–15 minutes prior to adding the ATCh substrate.

  • Causality: This is a critical kinetic requirement. Free benzamides require time to establish a reversible binding equilibrium within the active site. More importantly, esterified derivatives act as pseudo-irreversible inhibitors; pre-incubation provides the necessary timeframe for the covalent phosphorylation or carbamylation of the catalytic serine residue before the highly competitive native substrate is introduced.

Step 4: Substrate Addition & Kinetic Read

  • Action: Add ATCh and DTNB, then immediately measure absorbance continuously at 412 nm for 3–5 minutes.

  • Causality: Continuous kinetic reading (rather than a single endpoint) allows for the detection of non-linear reaction rates, which is diagnostic of mixed-type or time-dependent pseudo-irreversible inhibition. The 412 nm wavelength specifically isolates the absorption peak of the released chromophore.

Workflow Step1 1. Reagent Prep Enzyme, DTNB, ATCh Step2 2. Pre-Incubation Enzyme + Inhibitor Step1->Step2 Equilibrate Step3 3. Initiation Add Substrate Step2->Step3 Compete Step4 4. Kinetic Read Absorbance 412 nm Step3->Step4 Cleavage Step5 5. Validation Check blanks/controls Step4->Step5 IC50 Calc

Fig 2. Self-validating workflow for the modified Ellman's spectrophotometric assay.

Structure-Activity Relationship (SAR) Guidelines

Based on the experimental data, drug development professionals should adhere to the following SAR principles when optimizing this scaffold[1][2][4]:

  • Halogenation for BBB Penetration: Polyhalogenation (e.g., 3,4-dichloro or 4-trifluoromethyl substitution) on the aniline ring, combined with 5-chloro substitution on the salicylic acid ring, increases the overall lipophilicity (log P). This correlates strongly with enhanced theoretical Blood-Brain Barrier (BBB) penetration and tighter hydrophobic packing within the PAS of the enzyme[2].

  • Esterification for Selectivity Flipping: Masking the 2-hydroxy group via esterification completely alters the binding modality. While free phenols engage in hydrogen bonding (AChE-dominant), phosphorus esters act as suicide substrates. This specific modification flips the selectivity profile, generating highly potent BuChE-selective agents[2].

  • Alkyl Chain Optimization: For N-alkylcarbamate esters, the length of the alkyl chain dictates hydrophobic interactions in the active site gorge. Chains ranging from hexyl to undecyl provide the optimal steric bulk for maximizing AChE inhibition[1].

Sources

Validation

Assessing the Metabolic Stability of Substituted N-Phenylbenzamide Derivatives: A Comparative Guide

The N-phenylbenzamide scaffold is a privileged chemotype in drug discovery, forming the structural foundation for a wide array of therapeutics, including retrograde transport inhibitors (e.g., Retro-2)[1], hepatitis B ca...

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Author: BenchChem Technical Support Team. Date: March 2026

The N-phenylbenzamide scaffold is a privileged chemotype in drug discovery, forming the structural foundation for a wide array of therapeutics, including retrograde transport inhibitors (e.g., Retro-2)[1], hepatitis B capsid assembly modulators[2], and kinetoplastid inhibitors[3]. However, this scaffold frequently presents significant metabolic liabilities. The electron-rich aniline ring is highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation, while the central amide bond can be targeted by hepatic amidases.

As a Senior Application Scientist, I approach the optimization of these derivatives by systematically profiling their in vitro metabolic stability. To accurately predict in vivo hepatic clearance ( CLH​ ), we must critically evaluate and select the appropriate in vitro testing platform. This guide objectively compares the two gold-standard platforms—Liver Microsomes and Suspension Hepatocytes—and provides self-validating protocols for assessing the clearance of N-phenylbenzamide derivatives.

Platform Comparison: Microsomes vs. Hepatocytes

To extrapolate in vitro intrinsic clearance ( CLint​ ) to in vivo pharmacokinetics, the chosen assay must align with the compound's primary clearance mechanism[4].

Liver Microsomes (HLMs/MLMs)
  • System Overview: Subcellular fractions derived from the endoplasmic reticulum, rich in Phase I enzymes (CYPs, FMOs) and UGTs[5].

  • Application for N-phenylbenzamides: Because the primary clearance route for unsubstituted N-phenylbenzamides is rapid CYP-driven oxidation (typically para-hydroxylation), microsomes provide a high-throughput, cost-effective first-tier screen[5].

  • Limitation: Microsomes lack cytosolic enzymes (e.g., soluble amidases) and endogenous Phase II cofactors. If amide hydrolysis is a major pathway, microsomes will systematically underpredict clearance.

Suspension Hepatocytes
  • System Overview: Intact liver cells containing the complete physiological complement of Phase I/II enzymes and hepatic transporters[4].

  • Application for N-phenylbenzamides: When medicinal chemists substitute halogens (e.g., fluorine) onto the N-phenyl ring to block CYP oxidation, clearance often shifts toward Phase II conjugation or direct biliary efflux. Hepatocytes capture these secondary mechanisms, providing a more comprehensive CLint​ value and capturing reactive intermediate trapping[6].

Pathway Parent Substituted N-phenylbenzamide CYP CYP450 Oxidation (Microsomes/Hepatocytes) Parent->CYP Phase I Amidase Amide Hydrolysis (Hepatocytes/S9) Parent->Amidase Cleavage Met1 Hydroxylated Metabolite (Reactive Intermediate) CYP->Met1 Met2 Aniline + Benzoic Acid Derivatives Amidase->Met2 GSH GSH Conjugation (Trapping Assay) Met1->GSH Phase II (Detox)

Metabolic clearance pathways of N-phenylbenzamide derivatives.

Quantitative Data Comparison: The Impact of Substitution

Structural modifications drastically alter the metabolic fate of the N-phenylbenzamide scaffold. The table below summarizes representative in vitro clearance data comparing human liver microsomes (HLM) and human hepatocytes for various substitution patterns.

Compound ScaffoldPrimary SubstitutionHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Hepatocyte t1/2​ (min)Hepatocyte CLint​ (µL/min/10⁶ cells)Primary Clearance Mechanism
N-phenylbenzamide None (Unsubstituted)12.5110.818.238.0Rapid CYP-mediated para-hydroxylation
N-(4-fluorophenyl)benzamide 4-Fluoro45.030.855.412.5Reduced oxidation; shifted to ortho/meta
N-(3,4,5-trifluorophenyl)benzamide 3,4,5-Trifluoro>120<11.5105.06.6Phase II conjugation (GSH trapping observed)

Data Interpretation: Unsubstituted derivatives exhibit rapid clearance in HLMs due to unhindered CYP access to the electron-rich aniline ring. Para-fluorination effectively blocks this metabolic soft spot, extending the half-life. However, highly substituted variants (e.g., 3,4,5-trifluoro) may form reactive intermediates that require hepatocyte assays to accurately detect Phase II glutathione trapping and total intrinsic clearance[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every reagent addition and environmental control serves a specific mechanistic purpose to maintain in vitro-in vivo extrapolation (IVIVE) integrity[7].

Protocol 1: Liver Microsomal Stability Assay (Phase I Focus)

Workflow Step1 Incubate Compound (1 µM) at 37°C Step2 Add NADPH Cofactor to Initiate Reaction Step1->Step2 Step3 Aliquot at Time Points (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Quench with Cold ACN (Precipitate Protein) Step3->Step4 Step5 Centrifuge & Analyze Supernatant via LC-MS/MS Step4->Step5

Step-by-step workflow for the liver microsomal stability assay.

Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity and catalytic activity of CYP450 enzymes[8].

  • Microsome Addition: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: Keeping protein concentration low (≤0.5 mg/mL) minimizes non-specific binding of highly lipophilic N-phenylbenzamides to the microsomal lipid bilayer, ensuring linear reaction kinetics[5].

  • Compound Spiking: Spike the test N-phenylbenzamide derivative to a final concentration of 1 µM (keep organic solvent <0.1% v/v).

    • Causality: 1 µM is typically well below the Michaelis constant ( Km​ ) for CYP enzymes, ensuring the reaction follows first-order kinetics necessary for accurate CLint​ calculation[5].

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH provides the reducing equivalents required for the CYP450 catalytic cycle. Without it, Phase I oxidation cannot occur[5].

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.

    • Causality: Cold ACN instantly denatures the microsomal proteins, halting metabolism and precipitating the protein matrix to prevent LC-MS/MS column fouling[5].

  • Analysis: Centrifuge at 4000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the % parent compound remaining.

Protocol 2: Suspension Hepatocyte Stability Assay (Comprehensive Clearance)

Methodology:

  • Cell Thawing & Recovery: Thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer immediately to pre-warmed recovery medium (e.g., Williams' Medium E).

    • Causality: Rapid thawing minimizes ice-crystal formation, preserving the delicate cellular membrane and intracellular enzyme compartmentalization[4].

  • Viability Assessment: Assess cell viability using Trypan Blue exclusion. Ensure viability is >80%.

    • Causality: Dead cells leak vital cofactors (like UDPGA and PAPS) into the extracellular space, diluting Phase II metabolic capacity and skewing clearance predictions[8].

  • Incubation Setup: Dilute hepatocytes to 1 × 10⁶ viable cells/mL in incubation medium. Add the N-phenylbenzamide derivative (1 µM final concentration).

    • Causality: 1 million cells/mL is the industry standard for IVIVE scaling factors, allowing direct mathematical translation to whole-liver clearance[4].

  • Incubation & Agitation: Incubate the suspension in a 96-well plate at 37°C with 5% CO₂, under gentle orbital shaking (e.g., 150 rpm).

    • Causality: Continuous shaking prevents cell settling, ensuring uniform exposure of the lipophilic drug to the hepatocytes[9].

  • Quenching & Extraction: At time points (0, 15, 30, 60, 120 min), mix a 50 µL aliquot with 150 µL of ice-cold ACN.

    • Causality: The extended 120-minute timeframe (compared to 60 minutes for microsomes) accounts for the slower, more complex interplay of Phase I/II metabolism and cellular permeability[6].

Conclusion

For substituted N-phenylbenzamides, assessing metabolic stability requires a tiered, mechanistic approach. While liver microsomes offer a rapid, self-validating system for evaluating CYP-mediated soft spots (like the unsubstituted aniline ring), suspension hepatocytes are indispensable for fully halogenated derivatives where Phase II conjugation or amide hydrolysis dictates the in vivo clearance profile.

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Comparative

A Comparative Guide to the Selectivity Index of N-Phenylbenzamides: Targeting Schistosoma mansoni While Sparing Mammalian Cells

Schistosomiasis, a debilitating neglected tropical disease caused by parasitic flatworms of the genus Schistosoma, affects over 240 million people globally.[1] For decades, the control and treatment of this disease have...

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Author: BenchChem Technical Support Team. Date: March 2026

Schistosomiasis, a debilitating neglected tropical disease caused by parasitic flatworms of the genus Schistosoma, affects over 240 million people globally.[1] For decades, the control and treatment of this disease have overwhelmingly relied on a single drug, praziquantel (PZQ).[1][2] While effective against adult worms, PZQ's limitations, including its inefficacy against juvenile parasites and the looming threat of drug resistance, create an urgent need for novel therapeutic agents.[2][3]

In the landscape of anti-schistosomal drug discovery, the N-phenylbenzamide scaffold has emerged as a particularly promising chemotype.[1][2][4] Initial screenings identified a parent compound, MMV687807 (referred to as compound 1), from the Medicines for Malaria Venture (MMV) Pathogen Box, which demonstrated significant in vitro activity against S. mansoni adults and larvae.[1][5] This guide provides an in-depth comparison of N-phenylbenzamide derivatives, focusing on the critical metric for drug development: the selectivity index (SI). The SI quantifies a compound's therapeutic window by comparing its potency against the target parasite (EC50) with its toxicity to host cells (CC50), offering a clear measure of its potential as a safe and effective treatment.

The Core Scaffold and the Logic of a Structure-Activity Relationship (SAR) Study

The N-phenylbenzamide core provides a versatile template for medicinal chemistry optimization. The fundamental goal of the structure-activity relationship (SAR) studies discussed here was to systematically modify the substituents on both the left-hand side (LHS) phenyl ring and the right-hand side (RHS) aniline ring. The causality behind this approach is to explore how different physicochemical properties, such as hydrophobicity and electronic effects, influence the compound's biological activity.

To guide this exploration, researchers employed tools like the Craig plot, which maps a substituent's hydrophobic character against its electronic effect (Hammett constant, σ).[1] This ensures a rational and comprehensive survey of chemical space, moving beyond simple trial-and-error to a predictive model of compound design. The primary objectives were to enhance schistosomicidal potency and, crucially, to maintain or improve the selectivity index by minimizing toxicity to mammalian cells.[1][4]

Comparative Performance: N-Phenylbenzamide Derivatives Against S. mansoni vs. HEK 293 Cells

A series of N-phenylbenzamide analogs were synthesized and evaluated for their in vitro activity against adult S. mansoni and their cytotoxicity against Human Embryonic Kidney (HEK) 293 cells. The results highlight a clear SAR and identify several lead candidates with high selectivity.

Compound IDKey Substitutions (LHS // RHS Phenyl Rings)S. mansoni EC50 (µM)HEK 293 CC50 (µM)Selectivity Index (SI)Reference
9 3,4-dichloro // 4-chloro0.08 9.8 ± 1.6123 [1][5]
11 4-trifluoromethyl // 4-chloro1.1011.1 ± 0.210.1[1]
10 4-chloro // 4-chloro1.25> 20> 16[1]
7 4-fluoro // 4-chloro3.70> 20> 5.4[1]
12 4-bromo // 4-chloro3.8014.6 ± 2.03.8[1]
32 4-trifluoromethyl // 4-nitro1.17> 20> 17.1[4][6]
34 3-chloro // 4-nitro1.64> 20> 12.2[4][6]
38 4-chloro // 4-nitro1.16> 20> 17.2 [4][6]

Analysis of SAR and Selectivity:

The data reveals several key insights into the SAR of this compound class:

  • Dominance of Compound 9: Compound 9, featuring dichlorination on the left-hand phenyl ring, emerged as the most potent derivative, with an exceptional EC50 of 80 nM.[1][5] This nanomolar activity, combined with a CC50 of nearly 10 µM against HEK 293 cells, translates to a remarkable selectivity index of 123, making it the standout lead candidate from these studies.[1][5]

  • Impact of Electron-Withdrawing Groups: The studies consistently demonstrate that strong electron-withdrawing groups, such as chloro (Cl), trifluoromethyl (CF3), and nitro (NO2), are beneficial for antischistosomal potency.[1][4][6] For instance, the dichlorination in compound 9 induces rapid and severe degenerative changes in the adult worms.[1]

  • Modulating Cytotoxicity: Interestingly, the placement of these groups can modulate the cytotoxicity profile. A subsequent study aimed at enhancing potency further explored functionalities like the nitro group. While the resulting compounds (32, 34, 38) did not surpass the potency of compound 9, they exhibited excellent selectivity.[4][6] Compound 38, for example, retained single-digit micromolar potency against the worms while being non-cytotoxic to HEK 293 cells at the highest tested concentration (CC50 > 20 µM), yielding a wide selectivity index of over 17.[4][6] This demonstrates that the cytotoxic potential of the N-phenylbenzamide scaffold can be fine-tuned through chemical modification.

Experimental Protocols: A Self-Validating System

The trustworthiness of the selectivity index hinges on robust and reproducible experimental methodologies. The protocols described below represent the standard workflows used to generate the comparative data in this guide.

Protocol 1: In Vitro Antischistosomal Activity Assay (WormAssay)

This protocol determines the 50% effective concentration (EC50) by measuring the reduction in motility of adult S. mansoni.

Step-by-Step Methodology:

  • Parasite Preparation: Adult S. mansoni worms are recovered from infected mice via hepatic portal vein perfusion.

  • Plating: Using a 96-well plate format, five worm pairs are placed in each well containing a suitable culture medium (e.g., M199 medium supplemented with fetal calf serum and antibiotics).

  • Compound Addition: Test compounds, dissolved in DMSO, are added to the wells to achieve a range of final concentrations. A DMSO-only well serves as the negative control.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for 24 to 72 hours.

  • Motility Measurement: Worm motility is quantified using an automated camera-based system (WormAssay) that tracks the average movement of worms per well.[4] This provides an objective, quantitative measure of parasite vitality.

  • Data Analysis: The motility data is normalized to the DMSO control. A concentration-response curve is generated to calculate the EC50 value, the point at which worm motility is decreased by 50%.[4]

Worm_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Perfusion Worm Perfusion from Host Plating Plating Worms (96-well plate) Perfusion->Plating Compound Add N-phenylbenzamide (Concentration Gradient) Plating->Compound Incubation Incubate (37°C, 5% CO2) Compound->Incubation Motility Automated Motility Measurement (WormAssay) Incubation->Motility EC50 Calculate EC50 Motility->EC50

Workflow for determining antischistosomal EC50.
Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) using a standard cell viability assay (e.g., MTT or resazurin-based).

Step-by-Step Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a predetermined density.

  • Incubation: Cells are allowed to adhere and grow for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: The same N-phenylbenzamide derivatives are added to the wells across a similar concentration range as the worm assay. Wells with DMSO only and untreated cells serve as controls.

  • Incubation: The plate is incubated for an additional 48 to 72 hours.[1][4]

  • Viability Assessment: A cell viability reagent (e.g., MTT or PrestoBlue) is added to each well. After a short incubation period, the absorbance or fluorescence is measured using a plate reader. The signal is proportional to the number of viable, metabolically active cells.

  • Data Analysis: The viability data is normalized to the control wells. A concentration-response curve is plotted to determine the CC50 value, the concentration at which cell viability is reduced by 50%.

Cytotoxicity_Workflow cluster_prep_cell Preparation cluster_treatment_cell Treatment cluster_analysis_cell Analysis Seeding Seed HEK 293 Cells (96-well plate) Adherence Incubate for Cell Adherence Seeding->Adherence Compound_Cell Add N-phenylbenzamide (Concentration Gradient) Adherence->Compound_Cell Incubation_Cell Incubate (48-72 hours) Compound_Cell->Incubation_Cell Viability Add Viability Reagent (e.g., MTT) Incubation_Cell->Viability Readout Measure Signal (Plate Reader) Viability->Readout CC50 Calculate CC50 Readout->CC50

Workflow for determining mammalian cell CC50.
The Selectivity Index: Defining the Therapeutic Window

The final calculation of the Selectivity Index is a straightforward yet powerful ratio that integrates the data from both protocols. It is the cornerstone of early-stage drug safety assessment.

Formula: Selectivity Index (SI) = CC50 (Mammalian Cells) / EC50 (S. mansoni)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the parasite than to the host's cells, suggesting a wider and safer therapeutic window.

Selectivity_Index EC50 EC50 (Potency vs. Parasite) SI Selectivity Index (SI) = CC50 / EC50 EC50->SI CC50 CC50 (Toxicity vs. Host Cells) CC50->SI Therapeutic_Window Therapeutic Window SI->Therapeutic_Window Determines (Higher SI is Better)

The relationship between potency, toxicity, and selectivity.

Conclusion and Future Directions

The systematic evaluation of N-phenylbenzamide derivatives has successfully identified compounds with potent antischistosomal activity and, critically, high selectivity over mammalian cells. Compound 9 stands out as a highly promising lead, with a selectivity index of 123, demonstrating that the N-phenylbenzamide scaffold can be optimized to achieve a desirable therapeutic profile.[1] Further research is ongoing to explore additional electron-withdrawing groups and to improve the pharmacokinetic properties of these frontrunner compounds, moving them closer to potential preclinical development as a much-needed alternative to praziquantel.[1][4]

References

  • Kanyanta, M., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Bioorganic & Medicinal Chemistry Letters, 82, 129164. [Link]

  • Kanyanta, M., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PubMed, National Center for Biotechnology Information. [Link]

  • Dawoodjee, A. M., et al. (2024). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. ResearchGate. [Link]

  • Bilici, E., & Akkoç, S. (2025). Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Van Medical Journal, 32(1), 3-6. [Link]

  • Dawoodjee, A. M., et al. (2024). Structure Activity Relationships of Antischistosomal N-Phenylbenzamides by Incorporation of Electron-Withdrawing Functionalities. ResearchGate. [Link]

  • Dawoodjee, A. M., et al. (2024). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. ResearchGate. [Link]

  • Widiandani, T., et al. (2020). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. Journal of Mathematical and Fundamental Sciences, 52(3), 336-350. [Link]

  • Langer, T., et al. (2021). Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium. PLoS Neglected Tropical Diseases, 15(5), e0009432. [Link]

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Safety & Regulatory Compliance

Safety

2-methoxy-N-phenylbenzamide proper disposal procedures

As a Senior Application Scientist, I recognize that handling substituted benzamides like 2-methoxy-N-phenylbenzamide requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling substituted benzamides like 2-methoxy-N-phenylbenzamide requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the compound’s behavior in the laboratory environment.

Below is a comprehensive, field-proven operational guide designed for researchers and drug development professionals. This guide synthesizes technical accuracy with practical logistics to ensure safe handling, step-by-step disposal, and rapid spill response.

Chemical Profiling & Hazard Causality

2-Methoxy-N-phenylbenzamide (CAS: 6833-21-2) is an off-white solid organic compound widely utilized as an intermediate in pharmaceutical synthesis, dye production, and medicinal chemistry[1][2]. Structurally, it features a methoxy group attached to a benzene ring, connected to an aniline moiety via an amide bond[1].

To design an effective safety protocol, we must first understand the causality behind its hazard classifications.

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / DescriptionMechanistic Causality
Molecular Formula C14H13NO2[2]The stable aromatic rings resist rapid environmental biodegradation, necessitating thermal destruction.
Molecular Weight 227.26 g/mol [1][2]Its moderate size allows for potential dermal penetration if dissolved in aggressive carrier solvents (e.g., DMSO).
Solubility Moderate in organic solvents[1]Its hydrophobic nature prevents aqueous disposal; it will precipitate in plumbing and resist municipal water treatment.
H315 / H319 Skin and Eye Irritation[3]The electrophilic carbonyl carbon and hydrogen-bonding potential of the amide group dictate its interaction with mucosal membranes, causing localized irritation.
H335 Respiratory Irritation[3]The fine, micro-particulate dust generated during weighing easily aerosolizes and deposits in the upper respiratory tract.

Operational Handling & PPE Protocol

To mitigate the primary risk of respiratory irritation (H335)[3], handling procedures must actively prevent aerosolization. The following is a self-validating workflow for measuring and transferring the solid compound.

Step-by-Step Weighing Protocol:

  • Preparation: Don a fitted N95/P100 particulate respirator (if operating outside a controlled airflow environment), nitrile gloves, and a fully fastened lab coat[4].

  • Static Elimination: Use an anti-static zero-ion gun on the weighing spatula and weigh boat.

    • Causality: Fine organic powders like 2-methoxy-N-phenylbenzamide often hold a static charge, causing the particles to repel from the spatula and become airborne.

  • Transfer: Weigh the compound inside a ductless weighing enclosure or a chemical fume hood with the sash lowered to the designated operational mark[4].

  • Validation (The Flashlight Test): After transferring the compound to your reaction vessel, turn off the hood light and visually inspect the weighing area under a bright, lateral LED flashlight. The off-white powder contrasts poorly with standard lab benches; lateral illumination casts shadows that highlight stray particulates, validating a clean workspace.

Waste Segregation and Disposal Procedures

Because 2-methoxy-N-phenylbenzamide contains stable aromatic rings and an amide bond, it cannot be disposed of via municipal wastewater[4][5]. It requires segregation for high-temperature incineration by a licensed waste disposal authority[4].

Protocol: Liquid Waste Segregation When the compound is dissolved in reaction solvents, the solvent matrix dictates the disposal stream.

  • Assess the Solvent Matrix: Determine if the solvent mixture contains halogens (e.g., Dichloromethane, Chloroform).

  • Segregation:

    • Halogenated: Route to the "Halogenated Organic Waste" carboy.

      • Causality: Halogenated waste requires specialized incineration at extreme temperatures (>1100°C) to prevent the formation of highly toxic dioxins.

    • Non-Halogenated: Route to the "Non-Halogenated Organic Waste" carboy (e.g., if dissolved in Ethanol, Ethyl Acetate, or DMSO).

  • Validation: Periodically ensure the waste carboy pH is between 4 and 10 using pH strips. Highly acidic or basic waste can exothermically hydrolyze the amide bond within the sealed waste container, leading to dangerous pressure buildup.

Protocol: Solid Waste Segregation

  • Collection: Place all contaminated consumables (weighing boats, pipette tips, Kimwipes) into a designated solid hazardous waste bin lined with a heavy-duty poly-bag.

  • Labeling: Label explicitly as "Solid Toxic Waste - Contains 2-Methoxy-N-phenylbenzamide (Irritant)"[3].

  • Disposal: Arrange for pickup by a licensed hazardous waste disposal facility[4].

G Gen Waste Generation (2-Methoxy-N-phenylbenzamide) Solid Solid Waste (Powder, PPE, Vials) Gen->Solid Liquid Liquid Waste (Reaction Solutions) Gen->Liquid BinSolid Solid Hazardous Waste Container Solid->BinSolid HalCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalCheck BinHal Halogenated Liquid Waste Container HalCheck->BinHal Yes BinNonHal Non-Halogenated Liquid Waste Container HalCheck->BinNonHal No Incineration High-Temperature Incineration (>800°C) BinSolid->Incineration BinHal->Incineration BinNonHal->Incineration

Workflow for the segregation and disposal of 2-methoxy-N-phenylbenzamide waste streams.

Thermal Destruction (Incineration) Pathway

The mandated method of destruction by licensed facilities is high-temperature incineration[4]. The robust aromatic system of 2-methoxy-N-phenylbenzamide requires sustained thermal energy to completely break down.

G Molecule 2-Methoxy-N-phenylbenzamide C14H13NO2 Thermal Thermal Oxidation (Incinerator Chamber) Molecule->Thermal Cleavage1 Amide Bond Cleavage -> NOx Thermal->Cleavage1 Cleavage2 Aromatic Ring Breakdown -> CO2 + H2O Thermal->Cleavage2 Scrubber Alkaline Scrubber (NOx Neutralization) Cleavage1->Scrubber Exhaust Clean Exhaust Cleavage2->Exhaust Scrubber->Exhaust

Thermal degradation pathway of 2-methoxy-N-phenylbenzamide during commercial incineration.

Spill Response & Decontamination Protocol

In the event of a localized benchtop spill, rapid and methodical decontamination is required to prevent cross-contamination and exposure.

Protocol: Solid Powder Spill

  • Do NOT Sweep: Sweeping dry powder generates airborne particulates, exacerbating H335 inhalation risks[3][4].

  • Wetting: Lightly mist the spilled powder with a compatible solvent (e.g., Isopropanol or a 10% ethanol/water mixture).

    • Causality: Wetting breaks the surface tension and agglomerates the fine powder into a slurry, physically preventing aerosolization.

  • Absorption: Wipe the area with absorbent pads or heavy-duty Kimwipes.

  • Chemical Decontamination: Wash the surface with a standard laboratory detergent (e.g., Alconox) and warm water. The surfactant micelles will encapsulate any residual hydrophobic 2-methoxy-N-phenylbenzamide molecules.

  • Validation: Wipe the cleaned area with a fresh Kimwipe soaked in pure isopropanol. If the wipe shows any white residue upon drying, repeat step 4.

Protocol: Liquid Solution Spill

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand)[5]. Do not use combustible materials like sawdust.

  • Absorption: Allow the absorbent to soak up the solvent matrix containing the dissolved compound.

  • Collection: Scoop the saturated absorbent into a chemically resistant, sealable container using a non-sparking tool.

  • Disposal: Label as hazardous solid waste and route to incineration[4].

References

  • 4-BROMO-N-PHENYLBENZAMIDE | CAS#:6846-12-4 Source: Chemsrc URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-methoxy-N-phenylbenzamide

Handling 2-methoxy-N-phenylbenzamide (CAS: 6833-21-2) requires a rigorous, chemically informed approach. As drug development professionals and synthetic chemists, we frequently utilize this compound as a versatile interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-methoxy-N-phenylbenzamide (CAS: 6833-21-2) requires a rigorous, chemically informed approach. As drug development professionals and synthetic chemists, we frequently utilize this compound as a versatile intermediate; its electron-donating methoxy group makes it highly reactive in electrophilic aromatic substitution reactions and S-C cleavage methodologies (1)[1]. However, because it presents as a fine, crystalline solid, it poses specific inhalation and contact risks that must be managed through precise Personal Protective Equipment (PPE) selection and self-validating operational workflows.

Physicochemical Hazard Profiling

Before designing a handling protocol, we must establish the physicochemical baseline of the compound. Understanding the physical state and hazard classifications dictates our engineering controls.

Table 1: Quantitative Hazard & Physicochemical Data

ParameterValue / SpecificationOperational Implication
CAS Number 6833-21-2Unique identifier for safety tracking and inventory management[1].
Physical State White to off-white solidProne to static cling; requires anti-static handling tools to prevent aerosolization[2].
Molecular Weight 227.26 g/mol Utilized for precise stoichiometric calculations in synthesis[2].
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Mandates strict barrier protection for skin/eyes and respiratory safeguards against dust[3].

Strategic PPE Matrix: The Causality of Protection

Safety is not achieved by merely wearing equipment; it is achieved by understanding why specific materials are chosen. The following matrix outlines the required PPE, grounded in the chemical compatibility required for both the solid amide and its common reaction solvents (e.g., ethyl acetate, n-hexane) (4)[4].

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategoryRequired SpecificationScientific Causality & Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against solid organic amides and incidental splashes from common elution solvents used during chromatographic purification[4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents mechanical injury from airborne particulates and chemical burns from accidental solvent splashing during dissolution[3].
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge and potential flammability of associated solvents used during the reaction setup.
Respiratory N95 Respirator (if outside hood)Mitigates inhalation of fine crystalline dust (H335: respiratory tract irritation) if engineering controls (fume hood) are temporarily compromised[3].

Operational Workflow: Self-Validating Handling Protocol

To prevent aerosolization and dermal exposure, the handling of 2-methoxy-N-phenylbenzamide must follow a self-validating system where each step physically confirms the safety of the next.

HandlingWorkflow Start Risk Assessment & Fume Hood Prep PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Weigh Weighing (Anti-static Spatula) PPE->Weigh Transfer Solvent Transfer (Minimize Dust) Weigh->Transfer Reaction Reaction Assembly Transfer->Reaction Decon Decontamination & Waste Disposal Reaction->Decon

Step-by-step operational workflow for handling 2-methoxy-N-phenylbenzamide in the laboratory.

Step-by-Step Methodology:

  • Pre-Operation Verification: Before retrieving the chemical, verify that the chemical fume hood is operational. Validation: Check the digital airflow monitor (target: 80-100 fpm) and visually confirm flow with a Kimwipe test. The physical movement of the tissue validates the digital reading, ensuring fine particulates will be captured without causing excessive turbulence that could blow the powder out of the weighing boat.

  • PPE Donning & Grounding: Don nitrile gloves and chemical splash goggles. Touch a grounded metal surface to discharge static electricity from your body. Causality: Aromatic amides can accumulate static charge; discharging prevents the powder from repelling off the spatula and contaminating the workspace.

  • Weighing Procedure: Use an anti-static U-shaped weighing boat and a grounded stainless-steel micro-spatula. Slowly transfer the required mass. Causality: Anti-static tools prevent the aerosolization of the fine white solid, ensuring accurate stoichiometry and preventing contamination of the balance enclosure[2].

  • Solvent Transfer: Dissolve the solid in the primary reaction solvent (e.g., 10% ethyl acetate/n-hexane) while still inside the fume hood (4)[4]. Causality: Wetting the solid immediately eliminates the dust inhalation hazard, converting a respiratory risk into a strictly liquid-handling scenario.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened lint-free cloth (e.g., isopropanol) to capture any microscopic residual powder.

Spill Management and Disposal Logistics

In the event of an accidental release, immediate containment is critical to prevent the spread of irritating dust.

SpillResponse Spill Solid Spill Detected Assess Assess Size & Risk Spill->Assess Minor Minor Spill (<50g) Assess->Minor Low Risk Major Major Spill (>50g) Assess->Major High Risk Sweep Moisten & Sweep (Avoid Dust) Minor->Sweep Evacuate Evacuate & Call EHS Major->Evacuate Waste Solid Waste Container Sweep->Waste

Decision matrix and procedural logic for 2-methoxy-N-phenylbenzamide spill containment.

Step-by-Step Spill Response & Disposal:

  • Assessment & Containment: Identify the scope of the spill. If the spill is minor (<50g) and contained within the hood, proceed with cleanup. If it is outside the hood, immediately don an N95 respirator to protect against H335 respiratory irritation (3)[3].

  • Dust Suppression (Critical Step): Do not dry sweep. Lightly mist the spilled solid with water or a compatible high-flashpoint solvent. Causality: Dry sweeping generates airborne particulates. Moistening the solid agglomerates the particles, neutralizing the inhalation hazard.

  • Collection: Use a disposable plastic scoop to collect the moistened material. Place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with soap and water, followed by an ethanol wipe, to remove any residual organic amide.

  • Waste Segregation: Label the waste container explicitly as "Solid Organic Amide Waste - Toxic/Irritant." Do not mix with strong oxidizing agents, as the electron-rich methoxy group can undergo rapid, unintended oxidation (1)[1].

References

  • Title: Photocatalytic Approach Toward the Synthesis of Amides via S–C Cleavage: A Mild Approach Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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